molecular formula C12H27NS B8690888 2-(Decylthio)ethanamine CAS No. 29873-30-1

2-(Decylthio)ethanamine

Cat. No.: B8690888
CAS No.: 29873-30-1
M. Wt: 217.42 g/mol
InChI Key: OIWXLVBZDMAARO-UHFFFAOYSA-N
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Description

2-(Decylthio)ethanamine (CAS Number 29873-30-1), with the molecular formula C12H27NS and an average mass of 217.415 g/mol, is an aliphatic compound featuring a decylthio chain linked to an ethanamine group . Its hydrochloride salt form, this compound hydrochloride (CAS 36362-09-1), is widely recognized for its potent biocidal properties and is a subject of research for controlling microbial growth in industrial water systems . Studies focus on its application to control bacterial, fungal, and algal slimes, particularly in challenging environments like cooling water systems, where biofilm formation can lead to operational inefficiencies . The mechanism of action for this bioactive compound is an area of ongoing investigation, with research indicating potential synergistic effects when used in combination with other agents, such as dodecylguanidine, to enhance antimicrobial efficacy . This product is designated For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle all chemicals with appropriate precautions.

Properties

CAS No.

29873-30-1

Molecular Formula

C12H27NS

Molecular Weight

217.42 g/mol

IUPAC Name

2-decylsulfanylethanamine

InChI

InChI=1S/C12H27NS/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h2-13H2,1H3

InChI Key

OIWXLVBZDMAARO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCCN

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to 2-(Decylthio)ethanamine, a molecule of interest for various research and development applications. We will delve into the core chemical principles, provide detailed experimental protocols for laboratory-scale synthesis, and offer insights into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction

This compound is a long-chain aliphatic thioether with a terminal primary amine. Its structure, combining a hydrophilic amino group with a lipophilic decyl chain linked by a thioether bond, imparts unique physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. This guide will explore the most viable synthetic routes for its preparation in a research setting.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and widely applicable methods involve the formation of the thioether bond by either nucleophilic substitution on a decyl electrophile by a cysteamine equivalent or by reaction of decanethiol with an aminoethyl electrophile. This guide will focus on three primary pathways:

  • Industrial Synthesis via 2-Ethyl-2-Oxazoline: A robust method suitable for large-scale production.

  • Laboratory Synthesis via S-Alkylation of Cysteamine: A versatile and common laboratory-scale approach.

  • Laboratory Synthesis via Nucleophilic Substitution of 2-Chloroethylamine: An alternative laboratory method utilizing readily available starting materials.

Pathway 1: Industrial Synthesis from Decylmercaptan and 2-Ethyl-2-Oxazoline

This industrial-scale synthesis provides a direct route to this compound hydrochloride. The reaction proceeds in two main stages: the initial reaction of decylmercaptan with 2-ethyl-2-oxazoline, followed by acidic hydrolysis.

Reaction Mechanism and Rationale

The synthesis begins with the addition of decylmercaptan (also known as 1-decanethiol) to 2-ethyl-2-oxazoline. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, which activates the oxazoline ring towards nucleophilic attack by the thiol. The thiol attacks the carbon at the 5-position of the oxazoline ring, leading to ring opening and the formation of an intermediate N-(2-(decylthio)ethyl)propanamide. Subsequent hydrolysis of this amide intermediate under strong acidic conditions cleaves the propanamide group, yielding the desired this compound, which is isolated as its hydrochloride salt.

Experimental Protocol (Industrial Scale)

The following protocol is based on an established industrial process[1]:

  • Reaction Setup: A jacketed reactor equipped with an agitator is charged with decylmercaptan.

  • Catalyst Addition: Zinc chloride catalyst is added to the reactor.

  • Heating: The mixture is heated to approximately 140°C.

  • Addition of 2-Ethyl-2-Oxazoline: 2-Ethyl-2-oxazoline is added at a controlled rate.

  • Reaction Completion: The reaction is allowed to proceed for a short period after the addition is complete.

  • Hydrolysis: The reactor is cooled to approximately 120°C, and 32% hydrochloric acid is added.

  • Final Heating: The mixture is then heated to 150-160°C to complete the hydrolysis.

  • Neutralization: The resulting this compound hydrochloride can be neutralized with a base, such as sodium hydroxide, to yield the free amine[2].

Data Summary
ParameterValue
Starting MaterialsDecylmercaptan, 2-Ethyl-2-Oxazoline, Zinc Chloride, Hydrochloric Acid
Reaction Temperature140°C (initial), 150-160°C (hydrolysis)
CatalystZinc Chloride
Logical Flow Diagram

G reagents Decylmercaptan + 2-Ethyl-2-Oxazoline catalyst ZnCl2 Catalyst reagents->catalyst Add heating1 Heat to 140°C catalyst->heating1 intermediate N-(2-(decylthio)ethyl)propanamide heating1->intermediate Ring Opening hcl Add HCl intermediate->hcl heating2 Heat to 150-160°C hcl->heating2 product_hcl This compound HCl heating2->product_hcl Hydrolysis neutralization Neutralization (NaOH) product_hcl->neutralization product_free This compound neutralization->product_free

Caption: Industrial synthesis of this compound.

Pathway 2: Laboratory Synthesis via S-Alkylation of Cysteamine

This approach is a versatile and widely applicable laboratory method for the synthesis of S-alkylated cysteamine derivatives. It involves the nucleophilic attack of the thiolate anion of cysteamine on a suitable decyl electrophile, typically a decyl halide.

Reaction Mechanism and Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Cysteamine is first treated with a base to deprotonate the thiol group, forming the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon atom of the decyl halide, displacing the halide leaving group and forming the desired thioether bond.

The choice of base is crucial to selectively deprotonate the thiol group in the presence of the amino group. The thiol proton is more acidic than the protons of the ammonium group, allowing for selective deprotonation with a suitable base. Common bases for this transformation include sodium hydroxide, potassium carbonate, or sodium ethoxide.

The reactivity of the decyl halide follows the order: decyl iodide > decyl bromide > decyl chloride. Decyl bromide is often a good compromise between reactivity and cost. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or acetonitrile can accelerate SN2 reactions.

Experimental Protocol (Laboratory Scale)
  • Reaction Setup: To a solution of cysteamine hydrochloride in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base (e.g., sodium hydroxide or potassium carbonate) in an appropriate molar ratio.

  • Thiolate Formation: Stir the mixture at room temperature for a short period to ensure the formation of the thiolate anion.

  • Addition of Decyl Halide: Add 1-bromodecane to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid has precipitated, filter it off. The filtrate is then concentrated under reduced pressure.

  • Extraction: The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any remaining salts.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Data Summary
ParameterRecommended Conditions
Starting MaterialsCysteamine Hydrochloride, 1-Bromodecane, Base (e.g., NaOH, K₂CO₃)
SolventEthanol, DMF, Acetonitrile
Reaction TemperatureReflux
Reaction TimeMonitored by TLC (typically several hours)
Logical Flow Diagram

G cysteamine Cysteamine HCl base Add Base (e.g., NaOH) cysteamine->base thiolate Cysteamine Thiolate base->thiolate Deprotonation decyl_bromide 1-Bromodecane thiolate->decyl_bromide Add reflux Reflux decyl_bromide->reflux sn2 SN2 Reaction reflux->sn2 workup Work-up & Purification sn2->workup product This compound workup->product

Caption: S-Alkylation of Cysteamine.

Pathway 3: Laboratory Synthesis via Nucleophilic Substitution of 2-Chloroethylamine

This method involves the reaction of 1-decanethiol with 2-chloroethylamine or its hydrochloride salt. Similar to the previous pathway, this reaction proceeds through an SN2 mechanism.

Reaction Mechanism and Rationale

In this pathway, the thiolate anion is generated from 1-decanethiol by treatment with a base. This thiolate then acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethylamine and displacing the chloride leaving group. The use of 2-chloroethylamine hydrochloride is common, which requires the use of a base to both neutralize the hydrochloride and deprotonate the thiol.

A key consideration in this synthesis is the potential for the primary amine of 2-chloroethylamine to also act as a nucleophile, leading to the formation of byproducts. However, the thiolate is a significantly stronger nucleophile than the amine, especially in polar protic solvents, which favors the desired S-alkylation. The choice of a suitable base and reaction conditions can further enhance the selectivity for the desired product.

Experimental Protocol (Laboratory Scale)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1-decanethiol in a suitable solvent such as ethanol.

  • Base Addition: Add a solution of a base (e.g., sodium ethoxide in ethanol or aqueous sodium hydroxide) to the flask to generate the decanethiolate.

  • Addition of 2-Chloroethylamine: Dissolve 2-chloroethylamine hydrochloride in a minimal amount of the same solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., dichloromethane) and water. Separate the organic layer.

  • Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Data Summary
ParameterRecommended Conditions
Starting Materials1-Decanethiol, 2-Chloroethylamine Hydrochloride, Base (e.g., NaOEt, NaOH)
SolventEthanol
Reaction TemperatureReflux
Reaction TimeMonitored by TLC
Logical Flow Diagram

G decanethiol 1-Decanethiol base Add Base (e.g., NaOEt) decanethiol->base thiolate Decanethiolate base->thiolate Deprotonation chloroethylamine 2-Chloroethylamine HCl thiolate->chloroethylamine Add reflux Reflux chloroethylamine->reflux sn2 SN2 Reaction reflux->sn2 workup Work-up & Purification sn2->workup product This compound workup->product

Caption: Reaction of 1-Decanethiol with 2-Chloroethylamine.

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of a specific route will depend on the desired scale of the synthesis, the availability of starting materials, and the equipment at hand. For large-scale industrial production, the reaction of decylmercaptan with 2-ethyl-2-oxazoline offers a direct and efficient method. For laboratory-scale synthesis, both the S-alkylation of cysteamine and the reaction of 1-decanethiol with 2-chloroethylamine provide flexible and reliable approaches. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can confidently synthesize this compound for their specific research and development needs.

References

  • PubChem. This compound.
  • PrepChem. Synthesis of this compound hydrochloride. [Link][1]
  • PrepChem. Synthesis of this compound. [Link][2]
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  • Google Patents. Process for the preparation of 2-chloroethylamine hydrochloride.
  • Google Patents. Preparation method of 2-chloroethylamine hydrochloride.

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physicochemical properties of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Decylthio)ethanamine

Authored by a Senior Application Scientist

Foreword: A Molecule of Duality and Potential

To the researchers, scientists, and drug development professionals who drive innovation, this guide serves as a comprehensive technical exploration of this compound (DTEA). This molecule, characterized by its dual nature—a lipophilic ten-carbon alkyl chain and a hydrophilic primary amine—presents a unique profile for applications ranging from industrial microbiology to advanced drug delivery systems.[1] Understanding its fundamental physicochemical properties is not merely an academic exercise; it is the critical first step in predicting its behavior, optimizing its application, and ensuring its safe and effective use. This document moves beyond a simple recitation of data points, instead providing the context, experimental rationale, and procedural knowledge necessary for a thorough and practical understanding. We will dissect its known properties, address data gaps with validated experimental protocols, and provide the foundational knowledge required to unlock the full potential of this versatile thioether amine.

Chemical Identity and Structural Characteristics

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific inquiry. DTEA is an aliphatic amine with a thioether linkage, a structure that imparts specific and influential chemical characteristics.

Table 1: Core Molecular Identifiers for this compound

Identifier Value Source
IUPAC Name 2-decylsulfanylethanamine PubChem[2]
Common Synonyms 2-(Decylthio)ethylamine, DTEA PubChem[2][3]
CAS Number (Free Base) 29873-30-1 PubChem[2][3][4][5]
CAS Number (HCl Salt) 36362-09-1 Echemi, PubChem[6][7][8][9]
Molecular Formula C₁₂H₂₇NS PubChem[2][4][5]
Molecular Weight 217.42 g/mol PubChem[2]

| Canonical SMILES | CCCCCCCCCCSCCN | PubChem[2][5] |

The presence of a primary amine group (pKa typically ~9-10.5) means that DTEA will be predominantly protonated and positively charged at physiological pH. The thioether linkage is generally stable but can be susceptible to oxidation under specific conditions, forming sulfoxides and sulfones, which would dramatically alter the molecule's polarity and biological activity.

Tabulated Physicochemical Properties

The majority of experimentally determined data available is for the hydrochloride (HCl) salt of DTEA, which is the more common commercial form due to its enhanced stability and water solubility.[6][7] Computed values, conversely, typically refer to the neutral free base. This distinction is critical for experimental design.

Table 2: Summary of Physicochemical Properties

Property Value (Form) Comments and Context Source
Physical State Crystalline Solid Refers to the HCl salt. The free base is expected to be a liquid or low-melting solid. Echemi[6]
Melting Point 119 - 240 °C (HCl Salt) This unusually wide range may indicate decomposition during heating or the presence of impurities. Echemi[6]
Boiling Point > 283 °C at 101.3 kPa (HCl Salt) High boiling point is consistent with a salt of this molecular weight. Echemi[6]
Water Solubility > 500,000 mg/L at 21 °C (HCl Salt) Extremely high solubility is due to the ionic nature of the hydrochloride salt. The free base would be significantly less soluble. Echemi[6]
Density 1.05 (unspecified units) at 20 °C (HCl Salt) Likely g/cm³, typical for organic salts. Echemi[6]
Vapor Pressure < 0.05 Pa at 20 °C (HCl Salt) Very low vapor pressure, as expected for a salt. Echemi[6]
LogP (Octanol-Water) 4.4 (Computed, Free Base) The high computed LogP reflects the lipophilic character of the neutral decyl chain, crucial for membrane permeation. PubChem[2]

| LogP (Octanol-Water) | 2.35 (Experimental, HCl Salt) | This value reflects the partition coefficient of the ionized form, which is significantly more hydrophilic. The pH of the aqueous phase is a critical, though unstated, parameter for this measurement. | Echemi[6] |

The Critical Role of pH: Ionization State and its Consequences

The primary amine of DTEA is a weak base, meaning its ionization state is governed by the pH of its environment. This equilibrium is arguably the single most important factor controlling its behavior in aqueous systems, including biological media.

The relationship can be described by the Henderson-Hasselbalch equation. At a pH below its pKa, the protonated, cationic form (R-NH₃⁺) dominates, leading to high water solubility. At a pH above its pKa, the neutral, free base form (R-NH₂) prevails, which is significantly more lipophilic and capable of crossing lipid membranes.

G cluster_0 Low pH Environment (pH < pKa) cluster_1 High pH Environment (pH > pKa) Protonated Protonated Form R-S-(CH₂)₂-NH₃⁺ (Hydrophilic, Water-Soluble) Neutral Neutral Free Base R-S-(CH₂)₂-NH₂ (Lipophilic, Membrane-Permeable) Protonated->Neutral + OH⁻ Neutral->Protonated + H⁺

Caption: pH-dependent equilibrium of this compound.

Experimental Protocols for Core Property Determination

To address the gaps in publicly available data and empower researchers, this section provides validated, step-by-step protocols for determining key physicochemical parameters.

Protocol: Determination of pKa via Potentiometric Titration

Rationale: Potentiometric titration is the gold standard for pKa determination. It directly measures the change in pH of a solution of the analyte as a titrant of known concentration is added. The pKa corresponds to the pH at which half of the amine groups have been neutralized.

Methodology:

  • Preparation: Accurately weigh ~50 mg of DTEA HCl salt and dissolve in 50 mL of 0.1 M KCl solution (to maintain constant ionic strength).

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode and a magnetic stirrer.

  • Initial Titration: Add small, precise aliquots (e.g., 0.05 mL) of standardized 0.1 M NaOH solution. Record the pH after each addition, allowing the reading to stabilize.

  • Data Collection: Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (V/2). For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used, where the equivalence point is the peak, and the pKa is found from the original curve at half that volume.

  • Trustworthiness Check: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Protocol: Determination of LogP via Shake-Flask Method (OECD 107)

Rationale: The shake-flask method is the most fundamental technique for measuring the octanol-water partition coefficient. It directly measures the equilibrium distribution of the analyte between the two immiscible phases, providing a definitive LogP value. This protocol is designed for the free base, which requires adjusting the aqueous phase pH.

G start Start: Prepare Reagents step1 step1 start->step1 step2 Step 2: Partitioning Mix DTEA, n-octanol, and aqueous buffer in a separatory funnel. Shake vigorously for 5 min. step1->step2 step3 Step 3: Equilibration Allow phases to separate completely. Centrifuge if an emulsion forms. step2->step3 step4 Step 4: Sampling & Analysis Carefully sample both the n-octanol and aqueous phases. Quantify DTEA concentration in each phase via LC-MS or GC-MS. step3->step4 step5 Step 5: Calculation Calculate LogP = log₁₀([DTEA]octanol / [DTEA]water) step4->step5 end End: Report LogP Value step5->end

Caption: Workflow for experimental LogP determination.

Methodology:

  • Phase Preparation: Use n-octanol and a suitable aqueous buffer (e.g., phosphate or borate) that have been pre-saturated with each other for at least 24 hours.

  • pH Control (Critical): The aqueous buffer's pH must be adjusted to at least one unit above the determined pKa of DTEA to ensure >90% of the molecule is in its neutral, free base form. For example, if the pKa is 10.2, a buffer of pH ≥ 11.2 should be used.

  • Partitioning: Add a known amount of DTEA to a mixture of the buffered aqueous phase and n-octanol in a glass vessel.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of DTEA in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Protocol: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides unambiguous structural confirmation and purity assessment. ¹H NMR will identify all unique proton environments, while ¹³C NMR will identify the carbon backbone.

Expected Spectral Features:

  • ¹H NMR (in CDCl₃):

    • A triplet at ~0.8-0.9 ppm corresponding to the terminal methyl (-CH₃) group of the decyl chain.

    • A broad multiplet between ~1.2-1.6 ppm from the eight methylene (-CH₂-) groups of the decyl chain.

    • Distinct triplets around ~2.5-2.8 ppm from the two methylene groups adjacent to the sulfur and nitrogen atoms (-S-CH₂-CH₂-N-).

    • A broad singlet corresponding to the amine protons (-NH₂), the chemical shift of which is concentration-dependent and which will disappear upon D₂O exchange.

  • ¹³C NMR (in CDCl₃):

    • Distinct signals for each of the 12 carbon atoms. The carbons closer to the heteroatoms (S, N) will be further downfield (~30-50 ppm) compared to the more alkane-like carbons of the decyl chain (~14-32 ppm).

Safety, Handling, and Environmental Considerations

The available safety data indicates that DTEA, particularly in its salt form, requires careful handling.

  • Human Health: The compound is classified as causing skin irritation and serious eye damage.[6][7] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[6]

  • Environmental Hazard: DTEA is classified as very toxic to aquatic life with long-lasting effects.[7] All waste containing this chemical must be collected and disposed of as hazardous chemical waste, preventing any release into the environment.[6]

Conclusion

This compound is a molecule whose utility is directly governed by its physicochemical properties. Its amphiphilic structure, combined with its pH-sensitive primary amine, creates a dynamic system where solubility, lipophilicity, and, consequently, biological interaction can be modulated. While foundational data exists, primarily for the hydrochloride salt, a complete understanding for specific applications, especially in drug development, necessitates rigorous experimental determination of parameters like pKa and the partition coefficient under controlled pH conditions. The protocols and insights provided in this guide are intended to equip the researcher with the necessary tools and rationale to confidently investigate and apply this promising compound.

References

  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151161, this compound. PubChem.[2]
  • Guidechem. (n.d.). 2-(Decylthio)Ethaneamine (cas 29873-30-1) SDS/MSDS download.[4]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151162, this compound hydrochloride. PubChem.[7]
  • ChemSrc. (n.d.).
  • A2B Chem. (n.d.). Ethanamine,2-(decylthio)- (CAS 29873-30-1).[5]
  • CAS. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1). CAS Common Chemistry.[8]
  • Smolecule. (n.d.). Buy this compound | 29873-30-1.[1]
  • ChemicalBook. (n.d.). This compound HYDROCHLORIDE.[9]
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  • ChemicalBook. (n.d.). This compound.[3]

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2-(Decylthio)ethanamine CAS number 29873-30-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Decylthio)ethanamine (CAS 29873-30-1): Properties, Mechanisms, and Applications

Introduction

This compound, commonly referred to as DTEA, is an organic compound with the CAS number 29873-30-1.[1][2][3] While the free amine exists, it is more commonly manufactured, sold, and utilized in its hydrochloride salt form, this compound hydrochloride (CAS 36362-09-1).[4][5][6] This compound has carved a significant niche in industrial applications, primarily as a multifunctional agent in water treatment processes.[7][8] Its unique molecular structure, featuring a long hydrophobic decyl chain, a central thioether linkage, and a terminal hydrophilic amine group, endows it with a versatile chemical profile.

This guide serves as a comprehensive technical resource for researchers, scientists, and formulation chemists. It moves beyond a simple recitation of data, aiming to provide an in-depth understanding of DTEA's core properties, its synthesis, mechanisms of action, and the practical considerations for its application and analysis. The narrative is grounded in established scientific principles and supported by available technical data to ensure accuracy and reliability.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of its effective and safe application. DTEA is an aliphatic thioether-amine, and its properties are significantly influenced by the presence of both the free amine and its more common hydrochloride salt form.

Nomenclature and Structure:

  • IUPAC Name: 2-decylsulfanylethanamine[1][3]

  • Common Synonyms: 2-(Decylthio)ethylamine, DTEA[1][3][6]

  • Molecular Formula (Free Amine): C₁₂H₂₇NS[1][2][3]

  • Molecular Formula (Hydrochloride Salt): C₁₂H₂₈ClNS or C₁₂H₂₇NS·HCl[6][9][10]

The structure consists of a 10-carbon alkyl chain (decyl group) linked through a sulfur atom (thioether) to an ethylamine moiety. This amphiphilic nature is central to its functionality.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
PropertyThis compound (Free Amine)This compound HClReference(s)
CAS Number 29873-30-136362-09-1[1][5]
Molecular Weight 217.42 g/mol 253.88 g/mol [1][5]
Physical State Clear liquidWhite crystalline solid[4][6]
Odor Mild amineNot specified[6]
Melting Point Not available119 - 240 °C[4]
Boiling Point Not available> 283 °C[4]
Flash Point Not available> 130 °C[4]
Water Solubility 0.0035 g/100g (25 °C) (Slightly Soluble)> 500,000 mg/L (21 °C) (Highly Soluble)[4][6]
log P (Octanol/Water) 4.4 (XLogP3-AA)2.35 (25 °C)[1][4]
Vapor Pressure 1.82 x 10⁻⁴ mm Hg (25 °C)< 0.05 Pa (20 °C)[4][6]
Density Not available1.05 (20 °C)[4]

Synthesis and Manufacturing

The industrial production of DTEA hydrochloride is achieved through a robust and efficient chemical process. Understanding this synthesis provides insight into the molecule's origins and potential impurity profile. A common method involves a catalyzed reaction followed by hydrolysis.[11]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on a described industrial synthesis process.[11]

Step 1: Catalyst Introduction and Initial Heating

  • A jacketed reactor equipped with an agitator is charged with decyl mercaptan (approx. 1.0 equivalent).

  • Zinc chloride catalyst (approx. 0.005 equivalents) is added.

  • The mixture is heated to approximately 140°C with agitation.

    • Rationale: Zinc chloride acts as a Lewis acid catalyst, activating the oxazoline ring for nucleophilic attack by the thiol. The elevated temperature is necessary to achieve a sufficient reaction rate.

Step 2: Addition of Oxazoline

  • 2-Ethyl-2-oxazoline (approx. 0.9 equivalents) is added to the heated reactor at a controlled rate (e.g., over 45 minutes) to manage the reaction exotherm.

  • The reaction is allowed to proceed for approximately 30 minutes after the addition is complete.

    • Rationale: The thiol sulfur atom attacks the carbon of the oxazoline ring, leading to ring-opening and the formation of an intermediate amide.

Step 3: Acid Hydrolysis

  • The reactor is cooled to approximately 120°C.

  • 32% hydrochloric acid (approx. 1.5 equivalents) is added to the reaction mixture.

  • The reactor is then heated to 150-160°C for approximately 2 hours to complete the hydrolysis. The pressure will rise to around 60 psi.[11]

    • Rationale: The acidic conditions hydrolyze the intermediate amide to form the primary amine and a carboxylic acid byproduct. The HCl also protonates the amine, forming the desired hydrochloride salt, which drives the reaction to completion and aids in purification.

Step 4: Product Isolation

  • Following hydrolysis, the product mixture is cooled. The final product, this compound hydrochloride, can be isolated and purified through standard chemical processing techniques.

Diagram: Synthesis Workflow

G cluster_0 Step 1 & 2: Ring Opening cluster_1 Step 3: Hydrolysis DecylMercaptan Decyl Mercaptan Reaction1 Intermediate Formation DecylMercaptan->Reaction1 140°C Oxazoline 2-Ethyl-2-oxazoline Oxazoline->Reaction1 Catalyst ZnCl₂ Catalyst Catalyst->Reaction1 HCl Hydrochloric Acid Reaction2 Acid Hydrolysis HCl->Reaction2 150-160°C Product This compound HCl Reaction1->Reaction2 Reaction2->Product Isolation caption Workflow for DTEA·HCl Synthesis

Caption: Workflow for DTEA·HCl Synthesis

Mechanism of Action: A Dual-Functionality Perspective

DTEA's value in industrial settings stems from its ability to perform two critical functions simultaneously: microbial control and corrosion inhibition.[7] This dual action is a direct result of its amphiphilic molecular structure.

Biocidal and Biofilm Control Properties

DTEA is a broad-spectrum biocide, effective against bacteria, fungi, and algae.[3][7] Its mechanism is primarily physical rather than metabolic, which reduces the likelihood of microbial resistance.

  • Membrane Disruption: The molecule acts as a cationic surfactant. The positively charged ammonium headgroup (in the hydrochloride form or under acidic conditions) is attracted to the negatively charged components of microbial cell membranes.

  • Hydrophobic Interaction: The long, hydrophobic decyl tail penetrates and disrupts the lipid bilayer of the cell membrane.

  • Loss of Integrity: This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell lysis and death.

Its ability to disrupt biofilms is also critical. Biofilms are slimy layers of microorganisms encased in a protective polymer matrix.[7] DTEA's surfactant properties help to penetrate this matrix, kill the embedded microbes, and assist in dispersing the biofilm from surfaces.

Corrosion Inhibition Properties

Microbiologically Influenced Corrosion (MIC) is a significant problem in water systems, where bacteria, particularly sulfate-reducing bacteria (SRBs), can accelerate the corrosion of metal surfaces.[7] DTEA helps mitigate this in two ways:

  • Biofilm Removal: By controlling the biofilm, it eliminates the anaerobic environments beneath it where SRBs thrive.[7]

  • Protective Film Formation: The DTEA molecule itself can adsorb onto metal surfaces. The sulfur and nitrogen atoms have lone pairs of electrons that can coordinate with metal ions on the surface, forming a thin, protective molecular film. The hydrophobic decyl tails then orient away from the surface, creating a barrier that repels water and corrosive agents.

Diagram: Dual-Action Mechanism

G cluster_0 Biocidal Action cluster_1 Corrosion Inhibition DTEA DTEA Molecule Amine Group (Hydrophilic) Thioether Decyl Chain (Hydrophobic) Membrane Microbial Cell Membrane DTEA:N->Membrane Electrostatic Attraction DTEA:C->Membrane Hydrophobic Penetration Metal Metal Surface DTEA:N->Metal Adsorption DTEA:S->Metal Coordination Film Protective Barrier DTEA:C->Film Forms Lysis Cell Lysis Membrane->Lysis Disruption Film->Metal Protects caption Dual-action mechanism of DTEA

Caption: Dual-action mechanism of DTEA

Toxicological and Ecotoxicological Profile

A thorough understanding of a chemical's toxicological profile is paramount for ensuring safe handling and environmental stewardship. The hydrochloride salt of DTEA has been subject to standardized toxicological evaluation.

Table 2: Summary of Toxicological Data for DTEA Hydrochloride
EndpointResultClassificationReference(s)
Acute Oral Toxicity (LD₅₀) 4,230 mg/kg bw (male/female)Low toxicity[4]
Acute Dermal Toxicity (LD₅₀) > 2,000 mg/kg bw (male/female)Low toxicity[4]
Skin Irritation Causes skin irritationCategory 2[4][5]
Eye Irritation Causes serious eye damageCategory 1[4][5]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposureCategory 2[4][5]
Aquatic Toxicity (Acute) Very toxic to aquatic lifeCategory 1[4][5]
Aquatic Toxicity (Chronic) Very toxic to aquatic life with long lasting effectsCategory 1[4][5]

The data indicates that while DTEA hydrochloride has low acute toxicity via oral and dermal routes, it is a significant irritant to skin and can cause severe, potentially permanent, eye damage.[4][5][12] Of particular note is its high toxicity to aquatic organisms, which necessitates stringent controls to prevent its release into the environment.[4][5]

Safety, Handling, and Disposal

Given its hazardous properties, strict safety protocols must be followed when working with DTEA and its formulations.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to protect against skin and eye contact.[4][12] Protective clothing or an apron is also recommended.

  • Handling: Handle in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[4] Keep containers tightly closed and away from heat or ignition sources.[12]

  • First-Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with plenty of water.[4]

    • Eye Contact: Immediately rinse with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

  • Spill & Disposal: Contain spills with an inert absorbent material. Dispose of the substance and its container at a hazardous waste facility. Crucially, avoid release to the environment due to its high aquatic toxicity.[4] All disposal practices must comply with local, state, and federal regulations.

Proposed Analytical Methodology: Quantification by LC-MS/MS

For research and quality control, a reliable analytical method is needed to quantify DTEA in various matrices, such as industrial water samples. While a standardized official method is not widely published, a robust approach can be designed using modern analytical instrumentation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the ideal technique due to its high sensitivity and selectivity.

Hypothetical Protocol: Quantification of DTEA in Water Samples

1. Sample Preparation

  • Collect the water sample (e.g., 50 mL) in a clean container.

  • If necessary, filter the sample through a 0.45 µm filter to remove particulate matter.

  • Perform a solid-phase extraction (SPE) for sample clean-up and concentration. Use a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by deionized water.

    • Load the sample onto the cartridge. DTEA will be retained.

    • Wash with water to remove salts.

    • Elute DTEA with an appropriate solvent like acidified methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the mobile phase.

    • Rationale: This multi-step preparation removes interfering matrix components and concentrates the analyte, improving detection limits and accuracy.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A standard HPLC or UPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • MS/MS System: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion. For DTEA (MW 217.4), this would be m/z 218.2 → [product ion]. The specific product ion would be determined by infusing a standard solution and performing a product ion scan. A likely fragmentation would involve the loss of the decyl chain.

3. Calibration and Quantification

  • Prepare a series of calibration standards of known DTEA concentrations in the mobile phase.

  • Analyze the standards to generate a calibration curve.

  • Analyze the prepared samples.

  • Quantify the DTEA concentration in the samples by comparing their peak areas to the calibration curve.

Diagram: Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (SPE) Filter->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation (C18) Evap->LC MS MS/MS Detection (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data Result Concentration Report Data->Result Cal Calibration Curve Cal->Result caption LC-MS/MS workflow for DTEA

Caption: LC-MS/MS workflow for DTEA

Conclusion

This compound is a specialty chemical whose utility is derived directly from its well-defined molecular structure. Its dual functionality as both a potent, broad-spectrum biocide and an effective corrosion inhibitor makes it a valuable tool in industrial water treatment and other related fields.[7] However, its efficacy is paired with significant hazards, particularly severe eye damage and high aquatic toxicity, which mandate rigorous safety and environmental controls.[4][5] For professionals in research and development, a comprehensive understanding of its synthesis, mechanisms, and analytical quantification is essential for its responsible innovation and application.

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An In-depth Technical Guide to 2-(Decylthio)ethanamine: Synthesis, Properties, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Decylthio)ethanamine, a long-chain thioether amine with significant potential in materials science and drug development. The document delves into the compound's precise chemical identity, including a detailed analysis of its IUPAC nomenclature and physicochemical properties. A robust, step-by-step synthesis protocol for its hydrochloride salt is presented, offering researchers a validated pathway to obtaining this molecule. The guide further explores key applications, focusing on its role as a precursor for self-assembled monolayers (SAMs) for surface functionalization and corrosion inhibition, and its prospective utility as an antimicrobial agent and a component in drug delivery systems. Each section is grounded in established scientific principles, supported by detailed experimental protocols and characterization methodologies to ensure scientific integrity and reproducibility. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique amphiphilic and reactive properties of this compound in advanced applications.

Introduction

In the landscape of functional molecules, long-chain thioether amines represent a versatile class of compounds whose utility spans from materials science to pharmacology. This compound (DTEA), the subject of this guide, is a prime example of this class. Its molecular architecture, featuring a flexible ten-carbon alkyl chain, a thioether linkage, and a terminal primary amine group, imparts a unique combination of hydrophobicity and reactive functionality.

The thioether group, a derivative of the thiol family, is well-established for its strong affinity for noble metal surfaces, making it a cornerstone in the field of self-assembled monolayers (SAMs).[1][2][3] This interaction allows for the creation of highly ordered, functionalized surfaces with tailored properties. Concurrently, the primary amine serves as a versatile chemical handle for further derivatization and a key functional group in biological interactions. Long-chain aliphatic amines are known to interact with and disrupt microbial cell membranes, suggesting potential antimicrobial applications.[4] This dual functionality makes this compound a molecule of considerable interest for researchers developing biosensors, corrosion inhibitors, antimicrobial surfaces, and targeted drug delivery vehicles.[5][6][7] This guide aims to provide the foundational knowledge and practical methodologies required to synthesize, characterize, and effectively utilize this potent chemical entity.

Nomenclature and Chemical Identity

A precise understanding of a molecule's structure is fundamental to its application. This section deconstructs the nomenclature and identifies the key structural and registration information for this compound.

IUPAC Name and Synonyms

The formal IUPAC name for the compound is 2-decylsulfanylethanamine .[8] However, it is commonly referred to by the semi-systematic name This compound .

  • Analysis of the IUPAC Name (2-decylsulfanylethanamine):

    • ethanamine: This is the parent structure, an ethane molecule with a primary amine (-NH₂) group.

    • 2-...: This locant indicates that the substituent is attached to the second carbon of the ethanamine backbone (the carbon not bearing the amine group).

    • decylsulfanyl: This describes the substituent group. "Decyl" refers to the 10-carbon alkyl chain (CH₃(CH₂)₉-), and "sulfanyl" indicates it is attached via a sulfur atom (-S-).

Common synonyms and identifiers for this compound include:

  • 2-(Decylthio)ethylamine[8]

  • Ethanamine, 2-(decylthio)-[8]

  • DTEA[8]

  • CAS Number: 29873-30-1[8][9]

  • PubChem CID: 151161[8]

Chemical Structure

The structure consists of a decyl group linked through a sulfur atom to the second carbon of an ethanamine molecule.

Chemical Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for designing experiments, predicting its behavior in various systems, and ensuring safe handling. The data presented below are computed properties sourced from authoritative databases.[1][8]

PropertyValueSource
Molecular Formula C₁₂H₂₇NSPubChem[8]
Molecular Weight 217.42 g/mol PubChem[8]
Appearance (Predicted) Colorless to pale yellow liquid-
XLogP3-AA (LogP) 4.4PubChem[8]
Topological Polar Surface Area 51.3 ŲPubChem[8]
Hydrogen Bond Donor Count 1PubChem[8]
Hydrogen Bond Acceptor Count 2PubChem[8]
Rotatable Bond Count 11PubChem[8]

The high LogP value of 4.4 indicates significant lipophilicity, suggesting poor solubility in water but good solubility in nonpolar organic solvents. This amphiphilic nature is key to its function in forming monolayers at interfaces and interacting with lipid membranes.

Synthesis Protocol: this compound Hydrochloride

While various synthetic routes to thioether amines exist, this section details a robust industrial method for producing the hydrochloride salt of DTEA.[9] This method avoids the direct use of potentially hazardous halo-amine precursors and proceeds through a ring-opening reaction of an oxazoline, followed by hydrolysis. The hydrochloride salt is often preferred for its improved stability and handling characteristics as a solid.[10]

Rationale for Synthetic Route

The chosen synthesis involves the reaction of 1-decanethiol with 2-ethyl-2-oxazoline. This pathway is advantageous because:

  • Safety: It circumvents the use of 2-chloroethylamine, which is a toxic and reactive precursor.[11]

  • Efficiency: The ring-opening reaction of oxazolines with thiols is a known efficient method for creating β-amido thioethers.

  • Direct Salt Formation: The subsequent acid hydrolysis not only cleaves the amide to yield the desired primary amine but also directly produces the stable hydrochloride salt, simplifying purification.[9]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Acid Hydrolysis Reactant1 1-Decanethiol Intermediate N-(2-(decylthio)ethyl)propanamide Reactant1->Intermediate Reactant2 2-Ethyl-2-oxazoline Reactant2->Intermediate Catalyst ZnCl₂ Catalyst->Intermediate 140°C Product This compound Hydrochloride Intermediate->Product Acid Hydrochloric Acid (32%) Acid->Product 150-160°C

Caption: Workflow for the synthesis of this compound HCl.

Detailed Experimental Protocol

Materials:

  • 1-Decanethiol (Decyl mercaptan)

  • 2-Ethyl-2-oxazoline

  • Zinc chloride (ZnCl₂), anhydrous

  • Hydrochloric acid (HCl), 32% aqueous solution

  • Jacketed glass reactor with overhead stirrer, condenser, and addition funnel

Procedure: [9]

  • Reactor Setup: Charge the jacketed reactor with 1-decanethiol (1.0 eq).

  • Catalyst Addition: Add zinc chloride (approx. 0.005 eq) to the reactor under agitation.

  • Heating: Heat the reaction mixture to approximately 140°C.

  • Oxazoline Addition: Slowly add 2-ethyl-2-oxazoline (1.0 eq) to the reactor via the addition funnel over a period of ~45 minutes, maintaining the temperature at 140°C. The exothermic reaction may require external cooling to control.

  • Reaction Completion (Step 1): After the addition is complete, allow the mixture to react for an additional 30 minutes to ensure full conversion to the intermediate, N-(2-(decylthio)ethyl)propanamide.

  • Cooling & Acid Addition: Cool the reactor to approximately 120°C. Cautiously add 32% hydrochloric acid (approx. 2.0 eq) to the reaction mixture.

  • Hydrolysis (Step 2): Heat the reactor to 150-160°C. The internal pressure will rise to ~60 psi. Maintain this temperature for 2 hours to drive the hydrolysis to completion.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate as a solid or can be isolated by standard extraction and crystallization procedures.

Characterization and Analytical Techniques

Validation of the synthesis requires rigorous characterization to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (400 MHz, CDCl₃): The expected spectrum would show characteristic signals:

    • A triplet at ~0.88 ppm (3H) for the terminal methyl group (-CH₃) of the decyl chain.

    • A broad multiplet between ~1.25-1.65 ppm (16H) corresponding to the eight methylene groups (-CH₂-) in the middle of the decyl chain.

    • A triplet at ~2.55 ppm (2H) for the methylene group of the decyl chain adjacent to the sulfur (-S-CH₂-C₉H₁₉).

    • A triplet at ~2.75 ppm (2H) for the methylene group adjacent to the sulfur (-S-CH₂-CH₂-NH₂).

    • A triplet at ~2.95 ppm (2H) for the methylene group adjacent to the amine (-CH₂-NH₂).

    • A broad singlet for the amine protons (-NH₂), which may be shifted depending on concentration and solvent. For the hydrochloride salt, this signal would be broader and shifted further downfield (~8.0-8.5 ppm) corresponding to the -NH₃⁺ protons.

  • ¹³C NMR (100 MHz, CDCl₃): Key expected carbon signals include:

    • ~14.1 ppm: Terminal methyl carbon (-CH₃).

    • ~22.7 - 32.0 ppm: A series of peaks for the internal methylene carbons of the decyl chain.

    • ~34.5 ppm: Carbon adjacent to sulfur on the ethyl side (-S-CH₂-CH₂-N).

    • ~39.0 ppm: Carbon adjacent to the amine (-CH₂-NH₂).

    • ~32.5 ppm: Carbon adjacent to sulfur on the decyl side (-S-CH₂-C₉H₁₉).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the free base, Electrospray Ionization (ESI-MS) in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.19.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H stretch: A pair of medium peaks (or a broad peak for the salt) in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

  • C-H stretch: Strong, sharp peaks between 2850-2960 cm⁻¹ from the alkyl chain.

  • N-H bend: A medium peak around 1600 cm⁻¹ (scissoring).

  • C-S stretch: A weak peak in the fingerprint region, typically 600-800 cm⁻¹, which can be difficult to assign definitively.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable tool in several research domains.

Self-Assembled Monolayers (SAMs) for Surface Engineering

The thioether linkage provides a robust anchor to gold and other noble metal surfaces, leading to the spontaneous formation of ordered molecular films.[1][12] The long decyl chains pack tightly due to van der Waals interactions, creating a dense, hydrophobic barrier. The terminal amine groups are exposed at the monolayer-environment interface, providing a platform for further chemical modification or for controlling surface properties like wettability and bio-adhesion.

Potential Uses:

  • Corrosion Inhibition: The densely packed alkyl chains can form a protective barrier on metal surfaces (e.g., copper in microelectronics), preventing oxidation and corrosion.[5][13]

  • Biosensors: The terminal amine can be used to immobilize biomolecules (e.g., enzymes, antibodies, DNA) onto a gold electrode surface for sensing applications.

  • Patterned Surfaces: SAMs can be used as resists in soft lithography to create micro- and nano-patterned surfaces.[14]

Experimental Protocol: SAM Formation on Gold

  • Substrate Preparation: Use a gold-coated silicon wafer or glass slide. Clean the substrate by sonicating in ethanol for 10 minutes, followed by rinsing with fresh ethanol and drying under a stream of dry nitrogen. For optimal results, use a UV-Ozone cleaner for 15 minutes to remove organic contaminants.

  • Solution Preparation: Prepare a 1 mM solution of this compound in absolute ethanol. For amine-terminated thiols, adjusting the pH to ~12 with a few drops of concentrated ammonium hydroxide can improve monolayer quality by ensuring the amine is deprotonated.

  • Immersion: Fully immerse the clean gold substrate into the thiol solution in a sealed container. Minimize headspace to reduce oxidation.

  • Assembly: Allow the self-assembly process to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules, and dry with a stream of nitrogen.

  • Characterization: The resulting monolayer can be characterized by contact angle goniometry (to measure wettability), ellipsometry (to measure thickness), and X-ray Photoelectron Spectroscopy (XPS) (to confirm elemental composition).

Antimicrobial and Cytotoxic Activity

The structure of DTEA is analogous to cationic amphiphiles, which are known to have antimicrobial properties. The positively charged amine headgroup (at physiological pH) can interact electrostatically with the negatively charged components of bacterial cell walls, while the hydrophobic decyl tail can insert into and disrupt the lipid bilayer, leading to cell lysis and death.[4]

Potential Uses:

  • Antimicrobial Surfaces: Covalently grafting DTEA or forming a SAM on a medical device surface could impart resistance to bacterial colonization.

  • Drug Development: Thioether-containing molecules have been investigated for a range of bioactivities, including anticancer effects.[6][8] The cytotoxic potential of DTEA against various cell lines could be a subject of further investigation.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution) [15][16]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound hydrochloride in a suitable sterile broth medium (e.g., Mueller-Hinton Broth). Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a cell viability indicator like resazurin.[17]

Drug Delivery Systems

The amphiphilic nature of DTEA makes it a candidate for inclusion in lipid-based drug delivery systems like micelles or liposomes. Thioether bonds can also be designed to be oxidation-sensitive. In environments with high levels of reactive oxygen species (ROS), such as within cancer cells, the thioether can be oxidized to a more hydrophilic sulfoxide or sulfone. This change in polarity can be engineered to trigger the destabilization of a nanocarrier and release an encapsulated drug payload.[7]

Conceptual Workflow: Oxidation-Sensitive Micelles

DrugDelivery Micelle DTEA-Polymer Micelle (Hydrophobic Core) Oxidized Oxidized Micelle (Hydrophilic Core) Micelle->Oxidized Oxidation of Thioether ROS Reactive Oxygen Species (ROS) ROS->Oxidized Release Drug Release Oxidized->Release Micelle Destabilization

Caption: Conceptual model for ROS-triggered drug release from a thioether-containing micelle.

Safety and Handling

While specific toxicity data for this compound is limited, information for its hydrochloride salt provides guidance.[10]

  • Hazards: The hydrochloride salt is classified as causing skin irritation and serious eye damage. It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[10]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat when handling the compound. Work in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Conclusion and Future Outlook

This compound is a molecule with a compelling set of chemical features that position it as a valuable building block for advanced materials and biomedical applications. Its ability to form robust, functionalizable self-assembled monolayers is perhaps its most immediate and powerful application, offering a straightforward route to tailored surface chemistries for corrosion protection and biosensing. Furthermore, its structural similarity to cationic amphiphiles warrants deeper investigation into its antimicrobial and cytotoxic properties, which could lead to the development of novel therapeutic agents or antimicrobial materials. The oxidation-sensitive nature of the thioether linkage presents an exciting avenue for the design of smart, stimulus-responsive drug delivery systems. Future research should focus on obtaining quantitative data for these applications, such as determining the precise packing density and stability of its SAMs, elucidating its antimicrobial mechanism of action and spectrum of activity, and synthesizing DTEA-containing polymers to evaluate their potential in triggered drug release. As the demand for functional materials and targeted therapeutics grows, the utility of versatile molecules like this compound is set to expand significantly.

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  • PubMed. (2015). Synthesis of mucoadhesive thiolated gelatin using a two-step reaction process.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine.
  • ResearchGate. (n.d.). Reaction of Glycosylisothiocyanates with 2-Chloroethylamine. Synthesis and Structure of N-Nucleoside Analogues.
  • ResearchGate. (n.d.). Deciphering composition and connectivity of a natural product with the assistance of MS and 2D NMR.
  • Chalmers Publication Library. (2013). Synthesis of N,N-diethyl-N- aminopropylpoly(oxyethylene)amine.

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molecular weight of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Decylthio)ethanamine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (DTEA), a versatile aliphatic amine with a terminal thioether linkage. We delve into its core physicochemical properties, detailing the characteristics of both the free base and its common hydrochloride salt form. This document outlines a robust, scalable synthesis protocol and explores the compound's chemical reactivity, focusing on the strategic utility of its amine and thioether functional groups. While DTEA has established applications as a broad-spectrum antimicrobial and corrosion inhibitor in industrial settings, this guide also explores its potential as a valuable building block for drug development professionals. We discuss its utility as a molecular scaffold for creating libraries of drug-like molecules and for designing targeted prodrugs. Finally, a thorough review of safety, handling, and toxicological data is presented to ensure its responsible application in a research environment.

Chemical Identity and Physicochemical Properties

This compound, also known as DTEA, is an organic compound featuring a ten-carbon alkyl chain (decyl group) linked through a sulfur atom (thioether) to an ethanamine moiety.[1] This amphiphilic structure, with a long lipophilic tail and a hydrophilic amine head, is central to its chemical behavior and applications. It is most commonly handled and stored as its hydrochloride salt to improve stability and aqueous solubility.

Key identifying information and physicochemical properties for both the free base and the hydrochloride salt are summarized below for easy reference.

PropertyThis compound (Free Base)This compound HCl (Salt)Reference(s)
IUPAC Name 2-decylsulfanylethanamine2-decylsulfanylethanamine;hydrochloride[1][2][3]
CAS Number 29873-30-136362-09-1[1][2][3][4][5]
Molecular Formula C₁₂H₂₇NSC₁₂H₂₈ClNS[1][2][3][4]
Molecular Weight 217.42 g/mol 253.88 g/mol [1][2][3][6][7][8]
Appearance No data availableSolid, Crystalline[9]
Melting Point No data available119 - 240 °C[9]
Boiling Point No data available> 283 °C (at 101.3 kPa)[9]
Water Solubility No data available> 500,000 mg/L (at 21 °C)[9]
XLogP3-AA 4.4No data available[3]
Hydrogen Bond Donor Count 12[3]
Hydrogen Bond Acceptor Count 22[3]

Synthesis and Purification

The synthesis of this compound is typically achieved via its hydrochloride salt, which can then be neutralized to yield the free base. The primary industrial synthesis involves the reaction of decylmercaptan with 2-ethyl-2-oxazoline, catalyzed by zinc chloride, followed by acidic hydrolysis.[10]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound hydrochloride and its subsequent conversion to the free base.

G cluster_0 Synthesis of DTEA Hydrochloride cluster_1 Conversion to Free Base A Decylmercaptan D Jacketed Reactor ~140°C A->D B 2-Ethyl-2-oxazoline B->D C ZnCl₂ Catalyst C->D E Intermediate Adduct D->E Reaction G Hydrolysis ~150-160°C E->G Addition F Hydrochloric Acid (32%) F->G H This compound HCl (Product) G->H Completion & Cooldown I This compound HCl K Stirred Reactor I->K J Sodium Hydroxide (50%) J->K L This compound (Free Base) K->L Neutralization

Caption: Workflow for the synthesis of DTEA hydrochloride and its conversion to the free base.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established industrial synthesis methods.[10] All operations should be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with decylmercaptan (1.0 eq).

  • Catalyst Addition: Add zinc chloride (approx. 0.01 eq) to the reactor.

  • Initial Heating: Begin stirring and heat the reactor contents to approximately 140°C.

  • Oxazoline Addition: Add 2-ethyl-2-oxazoline (0.95-1.0 eq) dropwise via the addition funnel at a rate that maintains the reaction temperature. Causality Note: This exothermic reaction forms an intermediate adduct. Slow addition is critical to control the temperature and prevent runaway reactions.

  • Reaction Completion: After the addition is complete, maintain the temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Hydrolysis: Cool the reactor to approximately 120°C. Cautiously add 32% (w/w) hydrochloric acid (approx. 2.0 eq) to the reaction mixture.

  • Final Heating: Re-heat the reactor to 150-160°C and maintain this temperature for 1-2 hours to complete the hydrolysis of the intermediate.

  • Isolation: Cool the reaction mixture to room temperature. The product, this compound hydrochloride, may precipitate or can be isolated by standard workup procedures, such as crystallization or extraction.

Experimental Protocol: Conversion to Free Base

The hydrochloride salt can be converted to the free base by a simple neutralization step.[11]

  • Dissolution: Dissolve the this compound hydrochloride (1.0 eq) in a suitable solvent (e.g., water or a biphasic system with an organic solvent like diethyl ether).

  • Neutralization: Cool the solution in an ice bath and slowly add a 50% (w/w) solution of sodium hydroxide (approx. 2.0 eq) with vigorous stirring. Monitor the pH to ensure it becomes strongly basic (pH > 12).

  • Extraction: If a biphasic system was used, separate the organic layer. If an aqueous solution was used, extract the free base into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield this compound as the free base.

Chemical Reactivity and Mechanistic Considerations

The utility of DTEA in further chemical synthesis stems from its two primary functional groups: the terminal primary amine and the internal thioether.

  • Primary Amine (R-NH₂): This group is basic and nucleophilic. It readily reacts with acids to form ammonium salts, such as the hydrochloride, which enhances water solubility.[1] As a nucleophile, it is a key handle for derivatization, enabling the formation of amides, sulfonamides, carbamates, and other structures central to medicinal chemistry.[12]

  • Thioether (R-S-R'): The sulfur atom is a soft nucleophile and can participate in substitution reactions.[1] It is also susceptible to oxidation, allowing for the controlled formation of the corresponding sulfoxide (R-SO-R') or sulfone (R-SO₂-R') using appropriate oxidizing agents. This modification can significantly alter the molecule's polarity, solubility, and metabolic profile.

G cluster_amine Amine Reactivity cluster_thioether Thioether Reactivity DTEA This compound C₁₀H₂₁-S-C₂H₄-NH₂ Amine_Salt Ammonium Salt (e.g., Hydrochloride) DTEA->Amine_Salt + Acid (HCl) Amide Amide / Sulfonamide DTEA->Amide + Acyl Chloride / Sulfonyl Chloride Sulfoxide Sulfoxide DTEA->Sulfoxide + Oxidizing Agent (e.g., H₂O₂) Sulfone Sulfone Sulfoxide->Sulfone + Stronger Oxidation

Caption: Key reaction pathways for the functional groups of this compound.

Core Applications and Biological Activity

Industrial Antimicrobial and Corrosion Inhibitor

The primary registered application of this compound hydrochloride is as a multifunctional biocide for industrial water systems.[1][13]

  • Broad-Spectrum Activity: It is effective against a wide range of bacteria, fungi, and algae.[13] The proposed mechanism involves the disruption of microbial cell membranes by the long lipophilic decyl chain, a common mode of action for cationic or amphiphilic antimicrobials.

  • Biofilm and Corrosion Inhibition: Beyond its biocidal properties, DTEA is noted for its ability to inhibit the formation of biofilms and to protect metal surfaces from corrosion.[13] This dual functionality is highly valuable in maintaining the efficiency and integrity of industrial cooling towers and air washing systems.

Potential in Drug Discovery and Development

For researchers in drug development, DTEA represents a versatile and synthetically accessible building block. While not an active pharmaceutical ingredient itself, its structure is amenable to modification for creating novel chemical entities.

  • Molecular Scaffolding: The simple linear structure provides a scaffold to which pharmacophores or targeting moieties can be attached. The amine serves as a reliable attachment point for building libraries of related compounds, for instance, by reacting it with a diverse set of carboxylic acids or sulfonyl chlorides to explore structure-activity relationships (SAR). The use of similar thio-amine structures has been reported in the synthesis of drug-like small molecule libraries.[14]

  • Prodrug Design: The amine group is a common site for prodrug strategies aimed at improving properties like membrane permeability or targeted delivery.[12] DTEA could be incorporated as a promoiety that is later cleaved in vivo, or its amine could be masked by a group designed for enzymatic or chemical release under specific physiological conditions.

  • Modulation of Physicochemical Properties: The long alkyl chain provides significant lipophilicity (XLogP3 = 4.4[3]), which can be leveraged to enhance membrane association or penetration into lipid-rich environments. This is a critical parameter in designing drugs that need to cross the blood-brain barrier or cellular membranes.

Safety, Handling, and Toxicology

This compound hydrochloride is a hazardous chemical that requires strict safety protocols. The primary hazards are corrosivity, serious eye damage, and high toxicity to aquatic organisms.[2][9]

Hazard InformationDetailsReference(s)
GHS Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H373: May cause damage to organs through prolonged or repeated exposure.H410: Very toxic to aquatic life with long lasting effects.[2][9]
Acute Oral Toxicity (Rat) LD50: 4,230 mg/kg bw[9]
Acute Dermal Toxicity (Rat) LD50: > 2,000 mg/kg bw[9]
Aquatic Toxicity (Fish) LC50 (Pimephales promelas, 96h): 0.11 mg/L[9]
Aquatic Toxicity (Invertebrate) EC50 (Crustacea, 48h): 0.033 mg/L[9]
Protocol for Safe Handling and Emergency Procedures

This protocol constitutes a self-validating system for minimizing exposure and responding to incidents.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or aerosols. Ensure a safety shower and eyewash station are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[9]

    • Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile, neoprene). Change gloves immediately if contamination occurs.[9]

    • Respiratory Protection: Not typically required when using a fume hood. If aerosols may be generated outside a hood, use a full-face respirator with appropriate cartridges.[9]

  • Handling: Avoid creating dust. Grounding equipment may be necessary to prevent static discharge.[15] Keep away from incompatible materials such as strong acids and oxidizing agents.[15]

  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive materials.

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[9][16]

    • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[9][16]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][16]

  • Disposal: Dispose of waste contents and containers at an approved waste disposal facility in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways.[9]

Conclusion

This compound is a compound of significant interest due to its dual functionality. Its established role as a potent industrial biocide and corrosion inhibitor is well-documented and stems directly from its unique amphiphilic architecture. For scientists in the pharmaceutical and drug development sectors, DTEA offers considerable potential not as an end-product, but as a versatile and economically viable starting material. Its primary amine and modifiable thioether group provide the necessary handles for synthetic elaboration, enabling its use as a scaffold for generating novel molecular entities with tailored physicochemical and biological properties. A thorough understanding of its synthesis, reactivity, and stringent safety requirements is paramount to leveraging its full potential in both industrial and research applications.

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A Senior Application Scientist's In-Depth Technical Guide to the Solubility of 2-(Decylthio)ethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Decylthio)ethanamine, a long-chain aliphatic thioether with a primary amine functional group, is a molecule with growing interest in various industrial and research applications. Its unique structure, combining a hydrophobic decyl chain with a hydrophilic amino group, imparts specific physicochemical properties that are crucial for its function. This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, a critical parameter for its handling, formulation, and application in diverse fields such as drug development and materials science. Understanding its solubility behavior is paramount for researchers aiming to harness its potential in novel applications, including its use as a biocide and corrosion inhibitor.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and explaining its solubility in various organic solvents.

PropertyValueSource
Molecular Formula C12H27NS[2][3][4]
Molecular Weight 217.42 g/mol [2][3]
IUPAC Name 2-decylsulfanylethanamine[3]
CAS Number 29873-30-1[2][3][4]
XLogP3-AA (Predicted Lipophilicity) 4.4[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 51.3 Ų[3]

The molecule's structure features a long, nonpolar decyl tail, which contributes to its lipophilic character, and a polar primary amine group capable of hydrogen bonding. The presence of a sulfur atom in the thioether linkage also influences its polarity and reactivity. The predicted high XLogP3-AA value of 4.4 indicates a strong preference for nonpolar environments.[3]

Predicted Solubility of this compound in Common Organic Solvents

SolventPolarity IndexPredicted SolubilityRationale
Hexane 0.1HighThe nonpolar nature of hexane will readily solvate the long decyl chain of this compound.
Toluene 2.4HighThe aromatic and nonpolar character of toluene will effectively dissolve the molecule.
Diethyl Ether 2.8HighThe moderately polar nature and ability to accept hydrogen bonds make it a good solvent.
Chloroform 4.1HighChloroform's polarity and ability to interact with the amine group suggest good solubility.
Acetone 5.1Moderate to HighThe polar aprotic nature of acetone should allow for good dissolution.
Ethanol 5.2ModerateThe polarity of ethanol and its ability to hydrogen bond will interact with the amine group, but the long alkyl chain may limit very high solubility.
Methanol 6.6ModerateSimilar to ethanol, the high polarity of methanol will interact with the amine, but the hydrophobic tail will play a significant role.
Water 10.2LowThe dominant nonpolar decyl chain will lead to very low solubility in the highly polar water. The hydrochloride salt, however, is reported to have high water solubility.[5]

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readability ± 0.1 mg)

  • Temperature-controlled shaker or incubator

  • Thermostatic water bath

  • Vials with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Glass syringes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

    • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Equilibration and Sampling:

    • After the initial agitation period, allow the vial to rest in a thermostatic water bath at the same temperature for at least 4 hours to allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to avoid precipitation due to temperature changes.

  • Sample Filtration:

    • Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a pre-weighed, dry volumetric flask. This step is crucial to remove any microscopic, undissolved particles.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator. Ensure the temperature is kept well below the boiling point of this compound to prevent any loss of the solute.

    • Once the solvent is completely removed, place the flask in a drying oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

    • Reweigh the flask to determine the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of the aliquot taken) x 100

    • Solubility can also be expressed in other units such as molarity (mol/L) or as a weight percentage.

Workflow for Solubility Determination:

G A Add excess this compound to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow undissolved solid to settle (≥4h) B->C D Withdraw a known volume of supernatant C->D E Filter through a 0.22 µm syringe filter D->E F Weigh the filtered solution E->F G Evaporate the solvent F->G H Dry the residue to a constant weight G->H I Weigh the residue (dissolved solute) H->I J Calculate Solubility I->J

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing the Solubility of this compound

Several key factors govern the solubility of this compound in organic solvents:

  • Polarity of the Solvent: As predicted, the principle of "like dissolves like" is the primary determinant. The long nonpolar decyl chain favors dissolution in nonpolar solvents, while the polar amine head group promotes solubility in more polar solvents. The overall solubility in a given solvent is a balance of these two opposing characteristics.[6][7]

  • Hydrogen Bonding: The primary amine group of this compound can act as a hydrogen bond donor, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors.[3] Solvents that can participate in hydrogen bonding (e.g., alcohols) will have enhanced interactions with the solute, although the large hydrophobic portion of the molecule remains a significant factor.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6][8] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this relationship should be determined experimentally for each solvent system.

  • Molecular Size and Shape: The long, flexible decyl chain allows for conformational freedom, which can facilitate its interaction with a variety of solvent molecules. Generally, for similar structures, larger molecules may have lower solubility due to stronger intermolecular forces within the solid solute that must be overcome.[6]

Applications and Relevance in Research and Drug Development

This compound and its hydrochloride salt have demonstrated utility in several applications, which underscores the importance of understanding their solubility:

  • Biocide: The hydrochloride salt of this compound is a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae in recirculating cooling water systems.[1] Its solubility in various formulations is critical for its effective application.

  • Corrosion Inhibitor: This compound also exhibits corrosion inhibition properties, likely due to the formation of a protective film on metal surfaces.[1] Formulation in appropriate solvents is necessary for its use in this capacity.

  • Drug Development: While direct applications in drug development are not extensively documented in the provided search results, the structural motifs of long-chain amines and thioethers are present in various biologically active molecules. Understanding the solubility of such compounds is fundamental for their formulation as potential therapeutic agents, particularly for topical or transdermal delivery where solubility in lipid-like environments is crucial. The amine group also presents a handle for the synthesis of prodrugs to modify solubility and other properties.[9]

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, grounded in its physicochemical properties and established principles of chemical solubility. While specific experimental data is limited, the provided predictions and the detailed experimental protocol offer a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding and experimental determination of its solubility are essential for unlocking its full potential in various scientific and industrial applications.

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stability of 2-(Decylthio)ethanamine under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability of 2-(Decylthio)ethanamine Under Acidic Conditions

Authored by: A Senior Application Scientist

Introduction

This compound is a lipid-like molecule that has garnered interest in the field of drug delivery, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. The molecule comprises a hydrophilic amine head group, a flexible ethyl linker, and a lipophilic decyl tail connected via a thioether linkage. The stability of each component of this molecule is critical to the overall stability, safety, and efficacy of the final drug product. This guide provides a comprehensive technical overview of the stability of this compound, with a specific focus on its degradation profile under acidic conditions, a stress factor commonly encountered during formulation, storage, and in certain physiological environments.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the fundamental chemistry of thioether stability, present a detailed protocol for a forced degradation study, and provide insights into the analysis and interpretation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical stability testing.[1][2][3]

Chemical Structure and Properties

Understanding the chemical nature of this compound is fundamental to predicting its stability. The key structural features are the primary amine, which will be protonated under acidic conditions, and the thioether bond.

PropertyValueSource
IUPAC Name 2-decylsulfanylethanamine[4]
Molecular Formula C12H27NS[4]
Molecular Weight 217.42 g/mol [4]
CAS Number 29873-30-1[4]

The molecule is often used as its hydrochloride salt (CAS: 36362-09-1) to improve its solubility and handling properties.[5][6][7]

Principles of Thioether Stability and Degradation Under Acidic Conditions

Thioether linkages are generally considered stable to hydrolysis, especially when compared to their oxygen-containing ether analogues. However, they are susceptible to oxidation. Under acidic conditions in the presence of an oxidizing agent (or even atmospheric oxygen over extended periods), the sulfur atom can be oxidized.

The primary degradation pathway for a thioether is oxidation to a sulfoxide, and upon further oxidation, to a sulfone.[8][9] This process can be catalyzed by various factors, including the presence of trace metals and exposure to light.

Thioether This compound (Thioether) Sulfoxide 2-(Decylsulfinyl)ethanamine (Sulfoxide) Thioether->Sulfoxide Oxidation [O] Sulfone 2-(Decylsulfonyl)ethanamine (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Predicted oxidative degradation pathway of this compound.

Forced Degradation Study Protocol

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug substance.[3][10][11] The following protocol outlines a robust method for assessing the stability of this compound hydrochloride under acidic conditions.

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), 1 M solution

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Class A volumetric flasks and pipettes

  • HPLC vials with inserts

Equipment
  • Analytical balance

  • pH meter

  • Thermostatically controlled water bath or oven

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS)

  • C18 HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)

Experimental Workflow

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL stock solution of this compound HCl in water B Add stock solution to 1 M HCl (final concentration 0.1 mg/mL) A->B C Incubate at 60°C B->C D Withdraw aliquots at T=0, 2, 4, 8, 24, 48 hours C->D E Quench aliquot with 1 M NaOH to pH 7 D->E F Dilute with mobile phase E->F G Inject into HPLC-UV/MS F->G H Analyze data: peak area, mass identification G->H

Caption: Workflow for the acidic forced degradation study of this compound.

Step-by-Step Methodology
  • Preparation of Stock Solution: Accurately weigh and dissolve this compound hydrochloride in HPLC-grade water to prepare a 1.0 mg/mL stock solution.

  • Preparation of Stress Sample: In a volumetric flask, add a known volume of the stock solution to a 1 M HCl solution to achieve a final drug concentration of 0.1 mg/mL.

  • Incubation: Place the stress sample in a thermostatically controlled oven at 60°C.

  • Time Points: Withdraw aliquots of the stress sample at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots to approximately pH 7 with an equivalent volume of 1 M NaOH. This is crucial to stop the degradation reaction.

  • Sample Preparation for Analysis: Dilute the quenched samples with the initial mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC-UV/MS Analysis: Analyze the samples using a validated stability-indicating HPLC method.

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • UV Detection: 210 nm

    • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Data Analysis and Interpretation

The data obtained from the HPLC-UV/MS analysis will allow for the quantification of the parent compound and the identification of any degradation products.

Hypothetical Degradation Profile
Time (hours)This compound (% Peak Area)Degradant 1 (Sulfoxide) (% Peak Area)Degradant 2 (Sulfone) (% Peak Area)
0 100.00.00.0
2 98.51.30.2
4 97.12.50.4
8 94.34.80.9
24 85.212.12.7
48 75.818.55.7
Interpretation
  • Parent Compound: The peak area of this compound is expected to decrease over time, indicating its degradation.

  • Degradation Products: The formation of new peaks should be monitored. The mass spectrometer will be crucial for the identification of these degradants.

    • Degradant 1 (Sulfoxide): A peak with a mass-to-charge ratio (m/z) corresponding to the parent molecule plus one oxygen atom ([M+H]+ at m/z 234.19) would be indicative of the sulfoxide.

    • Degradant 2 (Sulfone): A peak with an m/z corresponding to the parent molecule plus two oxygen atoms ([M+H]+ at m/z 250.19) would suggest the formation of the sulfone.

  • Mass Balance: The sum of the peak areas of the parent compound and all degradation products should remain constant over the course of the study to ensure that all significant degradants are being detected.

Conclusion

This technical guide provides a framework for understanding and evaluating the . The primary degradation pathway is anticipated to be oxidation of the thioether moiety to the corresponding sulfoxide and sulfone. The provided forced degradation protocol offers a robust methodology for identifying and quantifying these potential degradants. Such studies are essential in drug development to ensure the quality, safety, and efficacy of novel excipients and the drug products that contain them. A thorough understanding of a molecule's stability profile is a critical component of a successful regulatory submission and contributes to the development of stable and reliable pharmaceutical formulations.

References

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Spectroscopic Characterization of 2-(Decylthio)ethanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(decylthio)ethanamine. Designed for researchers, scientists, and drug development professionals, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also outlines detailed experimental protocols for acquiring such data, offering field-proven insights into experimental choices and data interpretation.

Introduction to this compound

This compound, also known as DTEA, is an organic compound featuring a long decyl hydrocarbon chain linked to an ethanamine group through a thioether linkage.[1] Its chemical formula is C₁₂H₂₇NS.[2] The presence of both a lipophilic decyl chain and a hydrophilic amine group gives this molecule amphiphilic properties. This structure is of interest in various industrial applications, including as an antimicrobial agent in cooling water systems and air washing systems.[1]

Accurate structural elucidation and purity assessment are paramount in scientific research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous characterization of molecular structures. This guide provides an in-depth look at the expected spectroscopic signature of this compound.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

While readily available experimental spectra for this compound are scarce in the public domain, its spectroscopic features can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by analogy to similar aliphatic thioethers and amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons in different chemical environments. The protons on carbons adjacent to the sulfur atom and the amine group will be shifted downfield due to the deshielding effect of these heteroatoms.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. Carbons bonded to the sulfur and nitrogen atoms will appear at a lower field compared to the aliphatic carbons of the decyl chain.

Predicted NMR Data Summary:

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH₃- (Decyl)~0.8-0.9~14
-(CH₂)₈- (Decyl)~1.2-1.4~22-32
-CH₂-S-~2.5-2.7~30-40
-S-CH₂-CH₂-N-~2.7-2.9~30-40
-CH₂-NH₂~2.8-3.0~40-50
-NH₂~1.0-3.0 (broad)-

Note: Predicted chemical shifts are relative to TMS and can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Predicted IR Absorption Bands:

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine)Stretching3300-3500Medium (two bands for primary amine)
C-H (Aliphatic)Stretching2850-2960Strong
N-H (Amine)Bending1590-1650Medium
C-H (Aliphatic)Bending1450-1470Medium
C-N (Aliphatic Amine)Stretching1020-1220Medium-Weak
C-S (Thioether)Stretching600-800Weak

The presence of a primary amine is typically indicated by two N-H stretching bands in the 3300-3500 cm⁻¹ region.[3] The C-S stretching vibration is often weak and can be difficult to identify definitively.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound, the molecular formula is C₁₂H₂₇NS, with a molecular weight of approximately 217.42 g/mol and an exact mass of about 217.1864 Da.[2]

Predicted Fragmentation Pathway:

Under electron ionization (EI), the molecular ion peak (M⁺) may be observed. The fragmentation of thioethers is often characterized by cleavage of the C-S bond and the C-C bond alpha to the sulfur atom.

M [C₁₂H₂₇NS]⁺˙ m/z = 217 F1 [C₁₀H₂₁S]⁺ m/z = 173 M->F1 α-cleavage F2 [CH₂=NH₂]⁺ m/z = 30 M->F2 β-cleavage F4 [CH₂=S-CH₂-CH₂-NH₂]⁺˙ m/z = 104 M->F4 McLafferty rearrangement F3 [C₁₀H₂₁]⁺ m/z = 141 F1->F3 -S

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

A prominent peak at m/z = 30, corresponding to [CH₂=NH₂]⁺, is expected from the cleavage of the C-C bond adjacent to the nitrogen atom. Alpha-cleavage next to the sulfur atom can lead to the formation of ions such as [C₁₀H₂₁S]⁺ (m/z = 173) or [CH₂-S-C₁₀H₂₁]⁺.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

IR Spectroscopy Protocol
  • Sample Preparation :

    • Neat Liquid : If the sample is a liquid, a spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

    • Solution : Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The spectrum is then recorded in a liquid cell.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or dichloromethane.

  • Instrumentation : A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition (EI-MS) :

    • Introduce the sample into the ion source (often via a direct insertion probe or a gas chromatograph).

    • The standard electron energy for EI is 70 eV.

    • The mass analyzer (e.g., a quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition (ESI-MS) :

    • Infuse the sample solution into the ESI source at a low flow rate.

    • The amine group is readily protonated, so analysis in positive ion mode is recommended. The expected ion would be the protonated molecule [M+H]⁺.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Synthesis Overview

This compound hydrochloride can be synthesized by reacting decyl mercaptan with 2-ethyl-2-oxazoline in the presence of a zinc chloride catalyst.[5] The reaction is typically heated, and the resulting intermediate is then hydrolyzed with hydrochloric acid to yield the final product.[5] The free base, this compound, can be obtained by neutralizing the hydrochloride salt with a base such as sodium hydroxide.[6]

Conclusion

The spectroscopic characterization of this compound is crucial for confirming its chemical identity and ensuring its purity for research and industrial applications. This guide provides a detailed overview of the predicted NMR, IR, and MS data, which serve as a valuable reference for scientists working with this compound. The outlined experimental protocols offer a solid foundation for acquiring high-quality spectroscopic data. By combining these predictive insights with rigorous experimental work, researchers can confidently characterize this compound and related molecules.

References

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crystal structure of 2-(Decylthio)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of 2-(Decylthio)ethanamine Hydrochloride

Authored by a Senior Application Scientist

Foreword

Introduction to this compound Hydrochloride

This compound hydrochloride is an organic salt with the chemical formula C₁₂H₂₈ClNS.[4] Its structure consists of a ten-carbon aliphatic chain (decyl) linked via a sulfur atom (thioether) to an ethanamine group, which is present in its protonated, hydrochloride salt form.[5][6] The presence of a long hydrophobic tail and a hydrophilic ammonium head gives this molecule amphiphilic characteristics. Thioethers are analogs of ethers where a sulfur atom replaces the oxygen, making them more polarizable and potentially more reactive.[7] Amines are fundamental functional groups in a vast number of pharmaceuticals, and their protonation to form salts is a common strategy to improve solubility and stability.[8]

The determination of its single-crystal structure is paramount. It provides unequivocal proof of its chemical identity, stereochemistry, and conformation. For drug development, this information is foundational for understanding structure-activity relationships (SAR), identifying potential polymorphs, and guiding formulation strategies.[1][9][10] Different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit significantly different solubility, stability, and bioavailability, making crystal structure analysis a regulatory and scientific necessity.[2][3]

Synthesis and Physicochemical Profile

A comprehensive understanding of the molecule's properties begins with its synthesis and characterization.

Synthesis Pathway

The synthesis of this compound hydrochloride can be achieved through a multi-step process. A representative industrial synthesis involves the reaction of decyl mercaptan with 2-ethyl-2-oxazoline, followed by acid hydrolysis.[11]

Reaction Steps:

  • Addition Reaction: Decyl mercaptan is reacted with 2-ethyl-2-oxazoline in the presence of a catalyst like zinc chloride at an elevated temperature (approx. 140°C).

  • Hydrolysis: The resulting intermediate is then hydrolyzed using hydrochloric acid (e.g., 32% solution) at a high temperature (150°-160°C) to yield the final product, this compound hydrochloride.[11]

This process is outlined in the workflow diagram below.

cluster_synthesis Synthesis Workflow reagent1 Decyl Mercaptan intermediate Intermediate Adduct reagent1->intermediate Addition reagent2 2-Ethyl-2-oxazoline reagent2->intermediate catalyst ZnCl2 Catalyst ~140°C catalyst->intermediate product This compound Hydrochloride intermediate->product Hydrolysis hydrolysis Hydrochloric Acid 150-160°C hydrolysis->product

Caption: Synthesis workflow for this compound hydrochloride.

Physicochemical Properties

The known and predicted properties of this compound are summarized below. These values are essential for designing crystallization experiments and for later analysis.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₂₈ClNS[4]
Molecular Weight 253.88 g/mol [4]
Appearance Solid, Crystalline[12]
Melting Point 119 - 240 °C[12]
Water Solubility > 500,000 mg/L at 21 °C[12]
log Pow 2.35 at 25 °C[12]
pKa (Amine) Estimated ~10-11 (Typical for primary amines)General Chemical Knowledge
Key Functional Groups Primary Amine (as hydrochloride), Thioether, Alkyl Chain[5]

The high water solubility is expected due to the ionic nature of the hydrochloride salt. The log Pow value indicates a moderate lipophilicity, contributed by the long decyl chain.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

Determining the crystal structure is a systematic process that flows from material preparation to data analysis.[13] SC-XRD is the definitive technique for this purpose, providing precise atomic coordinates, bond lengths, and bond angles.[14][15][16]

Step 1: High-Quality Crystal Growth

The Causality: The success of a single-crystal XRD experiment is entirely dependent on the quality of the crystal. A well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm) will diffract X-rays in a sharp, predictable pattern, whereas a poorly formed or polycrystalline sample will yield unusable data.[13][17] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.

Experimental Protocol:

  • Solvent Selection: Begin by screening for suitable solvents. Given the compound's properties, a polar solvent like water, ethanol, or methanol is a good starting point. The ideal solvent should dissolve the compound when heated but show lower solubility at room or reduced temperatures.

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., ethanol/water mixture) to near-saturation at room temperature in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few small holes.

    • Allow the solvent to evaporate slowly over several days in a vibration-free environment.

  • Slow Cooling:

    • Create a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 50-60°C).

    • Ensure all solid material is dissolved. Filter the hot solution if necessary to remove any particulate matter.

    • Allow the solution to cool slowly to room temperature. For even slower cooling, place the flask in an insulated container (e.g., a Dewar flask filled with warm water).

  • Vapor Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (Solvent A).

    • Place this solution in a small, open vial.

    • Place the vial inside a larger, sealed container that contains a solvent in which the compound is poorly soluble (the "anti-solvent," Solvent B). Solvent A should be more volatile than Solvent B.

    • Slow diffusion of the anti-solvent vapor into the solution of the compound will gradually reduce its solubility, promoting crystal growth.

Step 2: Data Collection with a Single-Crystal Diffractometer

The Causality: A diffractometer precisely orients the crystal in an X-ray beam and records the resulting diffraction pattern.[15] X-rays are used because their wavelength is on the same order of magnitude as the distances between atoms in a crystal lattice.[17] When the geometry and wavelength satisfy Bragg's Law (nλ = 2d sinθ), constructive interference occurs, creating a "reflection" that is captured by a detector.[17] By rotating the crystal, a complete sphere of diffraction data is collected.[14]

Experimental Protocol:

  • Crystal Mounting:

    • Under a microscope, select a high-quality, single crystal with sharp edges and no visible cracks.

    • Carefully mount the crystal on the tip of a glass fiber or a cryo-loop using a minimal amount of oil or grease.

    • Attach the fiber to a goniometer head on the diffractometer.[15]

  • Data Collection Setup:

    • Center the crystal in the X-ray beam.

    • The instrument (e.g., a Rigaku or Bruker diffractometer) will typically perform a preliminary scan to determine the unit cell parameters and crystal system.[13][17]

    • Based on the unit cell, a data collection strategy is devised to measure a comprehensive and redundant set of reflections. Data is often collected at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Data Integration and Scaling:

    • The raw diffraction images are processed. The software locates the reflections, integrates their intensities, and applies corrections for factors like Lorentz-polarization effects.

    • The data is then scaled to account for variations in crystal illumination and detector response.

cluster_xrd SC-XRD Workflow crystal Mount Single Crystal diffractometer Collect Diffraction Data (Rotate Crystal in X-ray Beam) crystal->diffractometer raw_data Raw Diffraction Images diffractometer->raw_data processing Integrate & Scale Data raw_data->processing hkl_file Reflection File (hkl) processing->hkl_file structure_solution Solve Phase Problem (e.g., Direct Methods) hkl_file->structure_solution electron_density Electron Density Map structure_solution->electron_density refinement Refine Atomic Model electron_density->refinement refinement->electron_density final_model Final Crystal Structure (CIF) refinement->final_model Iterative Process

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step 3: Structure Solution and Refinement

The Causality: The diffraction experiment measures the intensities of the reflections, but the phase information is lost. This is the "phase problem" of crystallography.[17] Structure solution methods are computational techniques used to generate an initial model of the structure by estimating the phases.[9] This initial model is then improved through an iterative process called refinement, where the calculated diffraction pattern from the model is compared to the experimental data, and the atomic parameters are adjusted to minimize the difference.

Experimental Protocol:

  • Structure Solution:

    • Using software like SHELXT or Olex2, the space group is determined from the systematic absences in the diffraction data.[17]

    • Direct methods or Patterson methods are used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heaviest atoms first (in this case, Chlorine and Sulfur).

  • Model Building:

    • From the initial map, atoms are identified and assigned. The rest of the molecule (carbon and nitrogen atoms) is built into the remaining electron density.

  • Refinement:

    • The model is refined using a least-squares algorithm. This process optimizes the atomic coordinates, as well as their thermal displacement parameters (describing how much they vibrate).

    • Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.

    • The quality of the final model is assessed using metrics like the R-factor (agreement factor), goodness-of-fit (GooF), and the residual electron density map, which should be largely featureless.

Anticipated Structural Features and Analysis

A successful structure determination of this compound hydrochloride would provide invaluable insights. Based on its chemical composition, we can anticipate several key structural features:

  • Hydrogen Bonding: The protonated ammonium group (-NH₃⁺) is an excellent hydrogen bond donor. The chloride anion (Cl⁻) is an excellent acceptor. We would expect a robust network of N-H···Cl hydrogen bonds, which will likely be a primary driver of the crystal packing. The thioether sulfur is a weak hydrogen bond acceptor and may also participate in weaker interactions.

  • Conformation: The decyl chain is highly flexible. In the crystalline state, it will adopt a specific, low-energy conformation, likely a fully extended, all-trans (anti-periplanar) arrangement to maximize van der Waals interactions and packing efficiency. Any gauche conformations would be noteworthy.

  • Crystal Packing: Due to its amphiphilic nature, the molecules may arrange in a bilayer-like structure. The charged, hydrophilic head groups (ammonium chloride) would interact with each other, forming a distinct layer, while the hydrophobic decyl tails would interdigitate with each other, creating a separate nonpolar region. This is a common packing motif for surfactant-like molecules.

Broader Implications in Drug Development

The knowledge gained from the crystal structure is not merely academic; it is a cornerstone of rational drug development.[1][9]

  • Polymorph Screening: The determined crystal structure represents one possible crystalline form. This structure serves as a reference against which other potential polymorphs, discovered through screening, can be compared.[2][3] Different polymorphs can have different stabilities and dissolution rates, impacting the drug's performance.

  • Formulation Development: Understanding the crystal packing and intermolecular forces helps in designing stable formulations. For instance, knowledge of hydrogen bonding can predict compatibility with various excipients.[1]

  • Intellectual Property: Novel and stable crystalline forms of an API are often patentable, providing a significant competitive advantage.[3]

Conclusion

This guide provides a comprehensive framework for the determination and analysis of the . By following a rigorous methodology encompassing crystal growth, single-crystal X-ray diffraction, and detailed structural analysis, researchers can unlock the precise three-dimensional architecture of this molecule. This structural information is not an endpoint but a critical starting point, providing foundational knowledge that informs every subsequent stage of drug development and materials science, from understanding physicochemical behavior to designing effective and stable pharmaceutical products.

References

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mechanism of action of 2-(Decylthio)ethanamine as a biocide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biocidal Mechanism of 2-(Decylthio)ethanamine (DTEA)

Executive Summary

This compound (DTEA), a member of the alkylthio amine group, represents a significant advancement in microbial control, particularly distinguished by its efficacy against sessile bacteria within biofilms.[1] Its mechanism of action is a sophisticated, multi-pronged assault, combining physicochemical disruption of the protective biofilm matrix with a direct, lethal attack on the microbial cells. This guide elucidates the core mechanisms, supported by experimental methodologies, to provide researchers and drug development professionals with a comprehensive understanding of DTEA's biocidal activities. The molecule functions as both a potent chelating agent and a cationic surfactant, a duality that makes it exceptionally effective for biofilm removal and broad-spectrum microbial inhibition.[1][2]

Introduction: The Challenge of Biofilms and a Novel Chemical Solution

Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix provides a formidable barrier against conventional biocides, leading to persistent infections and industrial biofouling. This compound (DTEA) was developed to address this challenge, designed to be effective across a wide pH range (6-10) and specifically to target and dismantle these resilient microbial structures.[1][2] This document details the chemical properties and multifaceted biocidal pathways of DTEA.

Physicochemical Properties of DTEA Hydrochloride

DTEA is typically utilized as its hydrochloride salt, enhancing its stability and water solubility. Its amphipathic structure, featuring a 10-carbon lipophilic tail and a hydrophilic amine headgroup, is central to its function.

PropertyValueSource
Chemical Name This compound hydrochloridePubChem[3]
CAS Number 36362-09-1PubChem[3]
Molecular Formula C₁₂H₂₈ClNSPubChem[3]
Molecular Weight 253.88 g/mol PubChem[3]
Structure A decyl chain linked via a thioether to an ethanamine group.PubChem[4]

Core Mechanism of Action: A Dual-Pronged Assault

The efficacy of DTEA stems from its ability to launch a concurrent attack on both the protective biofilm structure and the individual microbial cells. This dual action ensures that planktonic cells released from the disrupted biofilm are immediately susceptible to its direct biocidal effects.

DTEA_Mechanism cluster_biofilm Prong 1: Biofilm Matrix Disruption cluster_cell Prong 2: Direct Microbial Cell Killing B_Start DTEA Application Chelation Chelation of Divalent Cations (Ca²⁺, Mg²⁺) B_Start->Chelation Binds ions integral to matrix structure Surfactant Surfactant Action ('Biocidal Soap') B_Start->Surfactant Penetrates and physically lifts biofilm Weakening Weakens EPS Matrix Reduces Adhesiveness Chelation->Weakening Surfactant->Weakening Dispersal Biofilm Dispersal Weakening->Dispersal Planktonic Release of Planktonic Cells Dispersal->Planktonic C_Start DTEA Interaction with Cell Planktonic->C_Start Exposed cells are targeted Adsorption Electrostatic Adsorption (Cationic DTEA to Anionic Cell Wall) C_Start->Adsorption Permeation Membrane Permeabilization Adsorption->Permeation Disrupts lipid packing Leakage Leakage of Intracellular Components (Ions, ATP) Permeation->Leakage Denaturation Protein Denaturation Permeation->Denaturation Direct interaction Leakage->Denaturation Loss of ionic gradients Death Cell Death Denaturation->Death DTEA_Workflow cluster_mic Direct Antimicrobial Activity cluster_biofilm Anti-Biofilm Activity start Prepare Standardized Bacterial Inoculum mic_setup Set up Broth Microdilution (Serial dilutions of DTEA) start->mic_setup biofilm_grow Grow Biofilm on Surface (e.g., 96-well plate, 48h) start->biofilm_grow mic_inoculate Inoculate with Bacteria mic_setup->mic_inoculate mic_incubate Incubate (e.g., 24h, 37°C) mic_inoculate->mic_incubate mic_read Read MIC (Lowest concentration with no visible growth) mic_incubate->mic_read result_mic Quantitative MIC Value (µg/mL) mic_read->result_mic biofilm_treat Treat with DTEA dilutions biofilm_grow->biofilm_treat biofilm_wash Wash to Remove Planktonic Cells biofilm_treat->biofilm_wash biofilm_stain Stain with Crystal Violet biofilm_wash->biofilm_stain biofilm_quantify Solubilize & Quantify (OD595nm) biofilm_stain->biofilm_quantify result_biofilm Biofilm Reduction Percentage biofilm_quantify->result_biofilm

Figure 2: Experimental workflow for evaluating DTEA's dual activities.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Principle: The MIC assay is the gold standard for determining the lowest concentration of a biocide that inhibits the visible growth of a microorganism. [5][6]The broth microdilution method is a high-throughput approach. [7][8]* Methodology:

    • Preparation: Prepare a stock solution of DTEA in an appropriate solvent and create two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. [9] 2. Inoculum: Prepare a bacterial suspension from a fresh culture, adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well. [9] 3. Controls: Include a positive control (broth + inoculum, no DTEA) and a negative control (sterile broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions.

    • Analysis: The MIC is determined as the lowest concentration of DTEA at which there is no visible turbidity. [9]

Protocol 2: Quantification of Biofilm Disruption
  • Principle: The crystal violet (CV) assay is a simple and effective method for quantifying the total biomass of an established biofilm. [10][11]By treating a mature biofilm with DTEA, the reduction in adhered biomass can be measured spectrophotometrically.

  • Methodology:

    • Biofilm Growth: Inoculate a 96-well plate with a bacterial suspension and incubate under static conditions for 24-48 hours to allow for mature biofilm formation. [10][12] 2. Treatment: Carefully remove the planktonic culture medium and wash the wells gently with a phosphate-buffered saline (PBS) solution. Add fresh medium containing serial dilutions of DTEA to the wells.

    • Incubation: Incubate for a defined contact time (e.g., 4-6 hours).

    • Staining: Discard the medium and wash the wells again with PBS to remove dislodged biofilm and non-adherent cells. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes. [10] 5. Quantification: Wash away excess stain and allow the plate to dry. Solubilize the bound CV stain with 30% acetic acid or 95% ethanol. Measure the absorbance at approximately 595 nm using a plate reader. [10]The reduction in absorbance compared to untreated controls indicates the efficacy of biofilm removal.

Conclusion and Future Perspectives

This compound operates through a robust and multifaceted mechanism of action that makes it particularly suited for controlling problematic microbial biofilms. Its ability to chemically dismantle the biofilm matrix via chelation and physically disperse it through surfactant action, combined with a potent, direct killing effect on the exposed microbes, underscores its utility. Future research should focus on elucidating its interactions with specific intracellular targets, exploring its efficacy against polymicrobial biofilms, and further investigating synergistic combinations to combat the emergence of biocide resistance.

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Alkylthioethanamines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alkylthioethanamines, a class of organic compounds characterized by an alkylthio group connected to an ethanamine moiety, have emerged as a versatile scaffold in medicinal chemistry and materials science. Their unique combination of a flexible alkyl chain, a sulfur atom capable of various interactions, and a terminal amino group provides a rich platform for structural modification and functionalization. This guide offers an in-depth exploration of the synthesis, characterization, and diverse applications of alkylthioethanamines, with a particular focus on their burgeoning role in drug discovery. We will delve into established and novel synthetic methodologies, detailed spectroscopic analysis for structural elucidation, and a critical examination of their structure-activity relationships in various therapeutic areas. Furthermore, this document will provide practical, field-proven insights and detailed experimental protocols to empower researchers in their pursuit of novel applications for this promising class of molecules.

Introduction: The Emerging Significance of the Alkylthioethanamine Scaffold

The alkylthioethanamine core, structurally related to the endogenous aminothiol cysteamine, represents a privileged scaffold in the design of bioactive molecules.[1] The presence of a thioether linkage offers several advantages over a simple alkyl chain, including the potential for oxidation to sulfoxides and sulfones, which can modulate the compound's polarity and biological activity.[2] The terminal primary amine serves as a key interaction point with biological targets and a handle for further chemical modifications.

Recent research has highlighted the potential of alkylthioethanamine derivatives in a range of therapeutic areas. Notably, they have shown promise as potent anticancer agents, with some derivatives acting as inhibitors of the Kinesin Spindle Protein (KSP), a critical component of the mitotic machinery.[3][4] This inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making KSP an attractive target for cancer chemotherapy. Furthermore, the structural and electronic properties of alkylthioethanamines make them intriguing candidates for use as ligands in transition metal catalysis and as functional monomers in the development of advanced polymers.

This guide aims to provide a comprehensive and practical resource for scientists working with or considering the use of alkylthioethanamines. By consolidating key information on their synthesis, characterization, and applications, we hope to accelerate innovation and discovery in this exciting field.

Synthesis of Alkylthioethanamines: Key Methodologies and Strategic Considerations

The synthesis of alkylthioethanamines can be approached through several strategic disconnections. The most common strategies involve the formation of the carbon-sulfur bond or the carbon-nitrogen bond. The choice of synthetic route often depends on the availability of starting materials, the desired scale of the reaction, and the nature of the alkyl substituent.

Synthesis via S-Alkylation of Cysteamine and its Derivatives

One of the most direct and widely used methods for the synthesis of alkylthioethanamines is the S-alkylation of cysteamine or its N-protected derivatives. Cysteamine provides a readily available starting material containing the desired 2-aminoethylthio backbone.[1]

  • Core Principle: The nucleophilic thiol group of cysteamine reacts with an alkyl halide or another suitable electrophile to form the C-S bond. To prevent N-alkylation, it is often advantageous to use an N-protected cysteamine derivative, such as N-Boc-cysteamine. The protecting group can be readily removed in a subsequent step.

Diagram: General Synthesis of Alkylthioethanamines via S-Alkylation of Cysteamine

G cluster_0 Route 1: S-Alkylation of Cysteamine Cysteamine Cysteamine (HS-CH2-CH2-NH2) N_Protected_Cysteamine N-Protected Cysteamine (e.g., N-Boc-cysteamine) Cysteamine->N_Protected_Cysteamine Protection S_Alkylated_Intermediate N-Protected Alkylthioethanamine N_Protected_Cysteamine->S_Alkylated_Intermediate Alkylation Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->S_Alkylated_Intermediate Base Base (e.g., NaH, K2CO3) Base->S_Alkylated_Intermediate Final_Product Alkylthioethanamine (R-S-CH2-CH2-NH2) S_Alkylated_Intermediate->Final_Product Deprotection Deprotection Deprotection (e.g., TFA, HCl)

Caption: Synthetic route to alkylthioethanamines via S-alkylation.

Synthesis from 2-Haloethylamines and Thiols

An alternative and equally viable approach involves the reaction of a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, with a thiol or thiolate. This method is particularly useful when a specific thiol is readily available and the corresponding alkyl halide is not.

  • Core Principle: The nucleophilic thiol or thiolate displaces the halide from the 2-haloethylamine to form the C-S bond. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.

Diagram: General Synthesis of Alkylthioethanamines from 2-Haloethylamines

G cluster_1 Route 2: From 2-Haloethylamines Thiol Thiol (R-SH) Final_Product Alkylthioethanamine (R-S-CH2-CH2-NH2) Thiol->Final_Product Nucleophilic Substitution Haloethylamine 2-Haloethylamine (X-CH2-CH2-NH2) Haloethylamine->Final_Product Base Base (e.g., NaOH, Et3N) Base->Final_Product

Caption: Synthesis of alkylthioethanamines from 2-haloethylamines and thiols.

Experimental Protocol: Synthesis of 2-(Ethylthio)ethan-1-amine

This protocol provides a step-by-step methodology for the synthesis of 2-(ethylthio)ethan-1-amine, a representative alkylthioethanamine, via the reaction of sodium ethanethiolate with 2-chloroethylamine hydrochloride.

Materials:

  • Ethanethiol

  • Sodium hydroxide

  • 2-Chloroethylamine hydrochloride

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL). Cool the solution in an ice bath and slowly add ethanethiol (7.4 mL, 0.1 mol) with stirring.

  • Reaction with 2-Chloroethylamine: To the solution of sodium ethanethiolate, add 2-chloroethylamine hydrochloride (11.6 g, 0.1 mol) portion-wise over 30 minutes.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride. Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Dissolve the residue in water (50 mL) and extract with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(ethylthio)ethan-1-amine by vacuum distillation.

Expected Yield: 60-70%

Spectroscopic and Analytical Characterization

The unambiguous structural elucidation of alkylthioethanamines relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of a typical alkylthioethanamine exhibits characteristic signals. The protons of the ethylamine backbone appear as two triplets, one for the methylene group adjacent to the sulfur atom (δ ≈ 2.6-2.8 ppm) and another for the methylene group adjacent to the nitrogen atom (δ ≈ 2.8-3.0 ppm). The protons of the N-H bond of a primary amine typically appear as a broad singlet that can be exchanged with D₂O.[5][6] The chemical shifts of the alkyl group protons will vary depending on their electronic environment. For example, in 2-(methylthio)ethanamine, a sharp singlet for the S-CH₃ group is observed around δ 2.1 ppm.[7][8]

  • ¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atom bonded to sulfur (C-S) typically resonates in the range of 30-40 ppm, while the carbon atom bonded to nitrogen (C-N) appears at a slightly downfield chemical shift of 40-50 ppm. The chemical shifts of the alkyl group carbons are consistent with standard values.[7][8]

Table 1: Representative ¹H and ¹³C NMR Data for 2-(Methylthio)ethylamine (CDCl₃)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
S-CH2.12 (s, 3H)15.7
S-CH ₂-2.68 (t, J = 6.8 Hz, 2H)36.4
-CH ₂-NH₂2.85 (t, J = 6.8 Hz, 2H)41.8
-NH1.35 (br s, 2H)-
Infrared (IR) Spectroscopy

The IR spectrum of a primary alkylthioethanamine displays characteristic absorption bands for the N-H and C-S bonds.

  • N-H Stretching: Primary amines show two characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.[5][6]

  • N-H Bending: A medium to strong N-H bending (scissoring) vibration is observed in the range of 1590-1650 cm⁻¹.

  • C-S Stretching: A weak C-S stretching absorption is typically found in the fingerprint region, around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of alkylthioethanamines typically shows a molecular ion peak (M⁺). The fragmentation patterns are characterized by α-cleavage adjacent to the nitrogen and sulfur atoms.[9][10] Common fragments include the loss of an alkyl radical from the thioether and the formation of an iminium ion.

Diagram: Common Fragmentation Pathways of Alkylthioethanamines in EI-MS

G cluster_2 Mass Spectrometry Fragmentation Molecular_Ion [R-S-CH2-CH2-NH2]+• Fragment_1 [CH2=NH2]+ Molecular_Ion->Fragment_1 α-cleavage (C-C) Fragment_2 [R-S-CH2]+ Molecular_Ion->Fragment_2 α-cleavage (C-S) Fragment_3 [R]+ Molecular_Ion->Fragment_3 C-S cleavage Fragment_4 [HS-CH2-CH2-NH2]+• Molecular_Ion->Fragment_4 Loss of Alkene

Caption: Key fragmentation pathways of alkylthioethanamines.

Applications of Alkylthioethanamines

The unique structural features of alkylthioethanamines have led to their exploration in a variety of scientific and technological fields.

Medicinal Chemistry: A Scaffold for Drug Discovery

The most significant application of alkylthioethanamines to date is in the field of medicinal chemistry, particularly in the development of novel anticancer agents.

  • Kinesin Spindle Protein (KSP) Inhibitors: Several studies have identified alkylthioethanamine derivatives as potent and selective inhibitors of KSP.[3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and ultimately apoptosis in cancer cells. The alkylthioethanamine scaffold can be readily modified to optimize binding to the allosteric pocket of KSP.[11] The mechanism of action of these inhibitors often involves altering the ability of KSP to bind to microtubules and preventing the release of ADP.[12]

  • Antiproliferative and Cytotoxic Agents: Beyond KSP inhibition, various alkylthioethanamine derivatives have demonstrated broader antiproliferative and cytotoxic activities against a range of cancer cell lines.[11][13] The presence of the alkylthio group can contribute to the overall lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with intracellular targets.[11]

  • Radioprotective Agents: Cysteamine, the parent compound of this class, is known for its radioprotective properties.[14] This has spurred interest in synthesizing and evaluating derivatives with improved efficacy and reduced toxicity.

Ligands in Transition Metal Catalysis

The presence of both a soft sulfur donor and a hard nitrogen donor makes alkylthioethanamines attractive candidates as bidentate ligands for transition metals. These "hemilabile" ligands can coordinate to a metal center and potentially influence its catalytic activity and selectivity in various organic transformations. While this area is still developing, the potential applications include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.[15][16][17] The electronic and steric properties of alkylthioethanamine ligands can be fine-tuned by varying the alkyl group and any substituents on the nitrogen atom.

Building Blocks for Materials Science

The bifunctional nature of alkylthioethanamines also makes them valuable monomers for the synthesis of functional polymers.

  • Polymer Synthesis: The primary amine can participate in polymerization reactions such as polycondensation or polyaddition to form the polymer backbone. The pendant alkylthio groups can then impart specific properties to the resulting polymer, such as improved adhesion, thermal stability, or the ability to coordinate with metal ions. Thiol- and disulfide-containing polymers are known for their self-healing properties and redox responsiveness.[18]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of alkylthioethanamine derivatives and their biological activity is crucial for the rational design of more potent and selective compounds.

  • Influence of the Alkyl Group: The nature of the alkyl group (R) on the sulfur atom significantly impacts the compound's properties. Increasing the length or branching of the alkyl chain generally increases lipophilicity, which can affect cell membrane permeability and binding to hydrophobic pockets of target proteins. Aromatic or substituted alkyl groups can introduce additional steric or electronic interactions. Studies on diiron(I) bis-cyclopentadienyl complexes have shown that incorporating alkylthio groups can lead to potent in vitro anticancer activity.[11]

  • Modification of the Amine Group: The primary amine can be derivatized to form secondary or tertiary amines, amides, or other functional groups. These modifications can alter the compound's hydrogen bonding capacity, basicity, and overall charge, which are critical for interactions with biological targets.

  • Impact of the Ethanamine Backbone: The length and flexibility of the two-carbon linker between the sulfur and nitrogen atoms are generally important for optimal activity. Altering this spacing can disrupt the necessary geometry for binding to a specific target.

A review of the structure-activity relationships of various anticancer compounds highlights the importance of different functional groups and their positioning in determining antimigration and antiproliferation activities.[9] For example, in a series of novel marine anticancer agents, specific substitutions were found to be critical for their cytotoxic effects.[19]

Safety and Handling

Alkylthioethanamines, particularly those with lower molecular weight alkyl groups, can be volatile and possess strong, unpleasant odors, similar to other thiols and amines.[5] Therefore, it is imperative to handle these compounds with appropriate safety precautions.

  • Engineering Controls: All work with volatile alkylthioethanamines should be conducted in a well-ventilated chemical fume hood.[3][5] For reactions that may generate odorous byproducts, the use of a bleach trap or a cold trap to scrub the exhaust is highly recommended.[20]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), should be worn at all times.

  • Waste Disposal: All waste materials contaminated with alkylthioethanamines should be treated as hazardous waste. Glassware should be decontaminated by rinsing with a bleach solution in a fume hood before washing.[5][20]

  • Toxicity: While comprehensive toxicity data for all alkylthioethanamine derivatives is not available, it is prudent to treat them as potentially toxic. Cysteamine itself has been used therapeutically, but at high concentrations, it can exhibit cytotoxicity.[21] Alkylating agents that react with cellular thiols are known to be cytotoxic.[13]

Conclusion and Future Outlook

Alkylthioethanamines represent a class of compounds with significant and growing potential in both medicinal chemistry and materials science. Their straightforward synthesis, ease of functionalization, and diverse chemical properties make them an attractive scaffold for further exploration. In the realm of drug discovery, the development of next-generation KSP inhibitors and other anticancer agents based on this scaffold is a promising avenue of research. A deeper understanding of their mechanism of action and a more comprehensive exploration of their structure-activity relationships will be key to unlocking their full therapeutic potential.

In materials science, the application of alkylthioethanamines as specialized ligands in catalysis and as functional monomers for novel polymers remains a largely untapped area with considerable room for innovation. As our understanding of the unique properties imparted by the thioether and amine functionalities grows, we can expect to see the emergence of new catalysts with enhanced activity and selectivity, and advanced materials with tailored properties.

This guide has provided a comprehensive overview of the current state of knowledge on alkylthioethanamines. It is our hope that the information and protocols contained herein will serve as a valuable resource for researchers and professionals, stimulating further investigation and leading to new and impactful discoveries.

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  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. [Link]
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  • Kim, S., et al. (1996). Synthesis of 2-(allylthio)pyrazines as a novel cancer chemopreventive agent. Bioorganic & Medicinal Chemistry Letters, 6(16), 1947–1950.
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Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicological Profile of 2-(Decylthio)ethanamine

Abstract: This technical guide provides a comprehensive analysis of the known toxicological profile of this compound (DTEA), a compound utilized as an industrial biocide. While a complete dataset for all toxicological endpoints is not publicly available, this document synthesizes existing data from regulatory filings and safety data sheets to establish a baseline profile. Furthermore, recognizing the data gaps, this guide presents a strategic framework for the comprehensive toxicological evaluation of DTEA, leveraging modern methodologies from in silico prediction to established OECD guidelines. This document is intended for researchers, toxicologists, and drug development professionals who may encounter this compound or structurally related alkylthio-alkanamines in their work.

This compound, also referred to as DTEA or DTEA HCl in its hydrochloride salt form, is an organic industrial biocide.[1][2] Its primary application is in controlling the growth of algae, bacteria, and fungi in various water systems, including cooling towers and industrial water scrubbers.[2]

Table 1: Chemical Identifiers

Identifier Value Source(s)
Chemical Name This compound [3]
Synonyms DTEA, 2-(Decylthio)ethylamine [2][4]
CAS Number (Free Base) 29873-30-1 [2][5]
CAS Number (HCl Salt) 36362-09-1 [4][6][7]
Molecular Formula C12H27NS [3][5]

| Molecular Weight | 217.42 g/mol |[3] |

The physicochemical properties of a compound are foundational to understanding its toxicokinetic behavior—how it is absorbed, distributed, metabolized, and excreted (ADME). For DTEA, its long alkyl chain suggests lipophilic characteristics, which may influence its absorption and distribution in biological systems.

Hazard Identification and GHS Classification

Based on available safety data, this compound hydrochloride is classified under the Globally Harmonized System (GHS) with significant hazard warnings. These classifications provide an immediate overview of the compound's intrinsic hazards.[4][6]

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement Source(s)
Skin Corrosion/Irritation 2 H315: Causes skin irritation [4][6]
Serious Eye Damage/Irritation 1 H318: Causes serious eye damage [4][6]
Specific Target Organ Toxicity (Repeated Exposure) 2 H373: May cause damage to organs through prolonged or repeated exposure [4][6]
Hazardous to the Aquatic Environment (Acute) 1 H400: Very toxic to aquatic life [6]

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |[4][6] |

The primary hazards are associated with direct contact (skin and eye) and long-term systemic effects, alongside profound environmental toxicity.[4][6]

Mammalian Toxicology Profile

The following sections detail the known mammalian toxicity endpoints for DTEA. It is crucial to note that while acute toxicity is relatively well-characterized, data on chronic effects like carcinogenicity are lacking.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects occurring after a single or short-term exposure to a substance. For DTEA, the data indicate moderate to low acute toxicity via oral and dermal routes but high toxicity to eyes and skin upon direct contact.

Table 3: Summary of Acute Toxicity Data

Endpoint Species Route Value GHS Category Source(s)
LD50 Rat (m/f) Oral 4230 mg/kg bw 5 [4]
LD50 Rat (m) Oral 3940 mg/kg bw 5 [2]
LD50 Rat (f) Oral 2272 mg/kg bw 5 [2]
LD50 Rat (m/f) Dermal >2000 mg/kg bw Not Classified [4]
LD50 Rat Dermal >200 mg/kg bw 3 [2]
Eye Irritation Rabbit Ocular Severe Irritant 1 [2]

| Skin Irritation | Rabbit | Dermal | Irritating, causes irreversible necrosis | 1 (Corrosive) |[2] |

Causality Insight: The severe eye and skin irritation is characteristic of many amine-containing compounds, which can be corrosive to biological tissues. The difference in reported oral LD50 values may be attributable to variations in study protocols or the specific form of the test substance (free base vs. HCl salt).

Reproductive and Developmental Toxicity

A developmental toxicity study has been conducted in rats to assess the potential for adverse effects on the developing fetus.[2]

  • Maternal Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 2.5 mg/kg/day .[2] The Lowest-Observed-Adverse-Effect Level (LOAEL) was 15 mg/kg/day, based on decreased maternal body weight.[2]

  • Developmental Toxicity: No fetotoxicity or teratogenic effects were observed at any dose level. The developmental NOAEL was 25 mg/kg/day , which was the highest dose tested.[2]

Expertise Insight: This data suggests that at levels not toxic to the mother, DTEA is unlikely to cause developmental harm. The separation between the maternal NOAEL and the developmental NOAEL indicates that the developing fetus is not a primary target of toxicity under these test conditions.

Genotoxicity and Carcinogenicity: A Data Gap

A critical deficiency in the public toxicological profile of DTEA is the lack of detailed genotoxicity and carcinogenicity data.

  • Genotoxicity: While regulatory documents mention that mutagenicity studies (including unscheduled DNA synthesis, in vivo micronucleus, and forward mutation assays) were submitted, the results are not publicly detailed.[2] Safety data sheets currently list this endpoint as "no data available".[4]

  • Carcinogenicity: There is no available data on the carcinogenic potential of DTEA.[4]

This represents the most significant area requiring further investigation to establish a comprehensive safety profile.

Ecotoxicology

DTEA is classified as very toxic to aquatic life, a critical consideration given its use in water treatment systems.[4][6]

Table 4: Summary of Aquatic Ecotoxicity Data

Endpoint Species Duration Value Source(s)
LC50 Pimephales promelas (Fathead minnow) 96 h 0.11 mg/L [4]
EC50 Daphnia (aquatic crustacea) 48 h 0.033 mg/L [4]

| IC50 | Microorganisms | 3 h | 22 mg/L |[4] |

In contrast, the compound is considered practically non-toxic to avian species, with an acute oral LD50 in waterfowl of >2250 mg/kg and dietary LC50 values for both waterfowl and upland game birds exceeding 5620 ppm.[1]

Strategic Framework for a Comprehensive Toxicological Assessment

For a compound like DTEA with identified data gaps, a structured, tiered approach is essential. This strategy, aligned with international standards such as the OECD Guidelines for the Testing of Chemicals, ensures a thorough evaluation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).[8][9][10]

Toxicological_Assessment_Workflow cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Genotoxicity & Systemic Effects cluster_2 Tier 3: Chronic & Reproductive Toxicity InSilico In Silico & Read-Across (QSAR, Docking) PhysChem Physicochemical Characterization (Solubility, LogP, pKa) InSilico->PhysChem Informs initial hazard hypothesis AcuteTox Acute Toxicity Battery (Oral, Dermal, Inhalation, Irritation) OECD 425, 402, 404, 405 PhysChem->AcuteTox Guides dose formulation Genotox Genotoxicity Assessment (Ames, In Vitro/In Vivo Micronucleus) OECD 471, 487, 474 AcuteTox->Genotox Provides dose-ranging info RepeatDose Repeated-Dose Toxicity (28-day study) OECD 407 Genotox->RepeatDose Positive result may trigger further investigation ReproDev Reproductive/Developmental Tox (Extended One-Gen Study) OECD 443 RepeatDose->ReproDev Identifies target organs & NOAEL Carcinogenicity Carcinogenicity Bioassay (2-year rodent study) OECD 451/453 ReproDev->Carcinogenicity Data informs need for chronic studies Genotoxicity_Testing_Strategy cluster_0 In Vitro Tests cluster_1 In Vivo Follow-up (if in vitro is positive) Ames Bacterial Reverse Mutation Test (Ames Test - OECD 471) Detects gene mutations InVivo_MN In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Ames->InVivo_MN Positive Result Micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) Detects chromosomal damage Micronucleus->InVivo_MN Positive Result Comet In Vivo Mammalian Alkaline Comet Assay (OECD 489) InVivo_MN->Comet Confirmatory/Mechanistic

Caption: Standard tiered strategy for genotoxicity testing.

  • Protocol (Ames Test - OECD TG 471):

    • Select several strains of Salmonella typhimurium and Escherichia coli with known mutations.

    • Prepare a range of concentrations of DTEA.

    • Expose the bacterial strains to DTEA, both with and without a metabolic activation system (e.g., rat liver S9 fraction).

    • Include appropriate negative and positive controls.

    • Plate the treated bacteria on a minimal medium.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies. A significant, dose-dependent increase in revertants compared to the negative control indicates a mutagenic potential.

Step 3: Carcinogenicity Bioassay

If there is a concern from genotoxicity data, the chemical's structure, or findings from repeated-dose studies, a long-term carcinogenicity bioassay may be warranted.

  • Protocol (2-Year Rodent Bioassay - OECD TG 451/453):

    • Select a rodent species (typically rats or mice).

    • Based on results from 28-day or 90-day repeated-dose studies (e.g., OECD TG 407/408), select at least three dose levels plus a control group. The highest dose should induce minimal toxicity but not significantly shorten lifespan.

    • Administer DTEA to the animals daily for a major portion of their lifespan (e.g., 24 months for rats).

    • Monitor animals for clinical signs of toxicity and palpable masses.

    • At the end of the study, conduct a full necropsy and histopathological examination of all organs and tissues.

    • Statistically analyze the incidence of tumors in the treated groups compared to the control group.

Conclusion

The toxicological profile of this compound indicates a compound with low to moderate acute systemic toxicity but significant corrosive potential to skin and eyes. It is established as a developmental toxicant only at maternally toxic doses and is highly toxic to aquatic organisms. The primary data gaps remain in the areas of genotoxicity and carcinogenicity. This guide provides the currently available data and outlines a clear, internationally accepted framework for generating the necessary data to complete a comprehensive risk assessment. For professionals in research and drug development, this structured approach serves as a robust template for evaluating the safety of novel or data-poor chemical entities.

References

  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
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  • Summary of Product Chemistry, Environmental Fate, and Ecotoxicity Data for the this compound hydrochlorid - Regulations.gov. (2009, December 8).
  • Revised Summary of Human Health Effects Data for the this compound Hydrochloride (DTEA⚫HCI) Registration Review Decision Document - Regulations.gov. (2009, December 10).
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  • 2-(Decylthio) Ethanamine Hydrochloride, Aliphatic Alcohols C1-C5, Bentazon, Propoxur, Propoxycarbazone-sodium, Sodium Acifluorfen, Thidiazuron; Registration Review Proposed Interim Decisions; Notice of Availability - Federal Register. (2016, April 21).
  • Sinks, G. D., Carver, T. A., & Schultz, T. W. (1998). Structure-toxicity relationships for aminoalkanols: a comparison with alkanols and alkanamines. SAR and QSAR in Environmental Research, 9(3-4), 217–228.
  • This compound | C12H27NS | CID 151161 - PubChem. (n.d.).
  • Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147–172.
  • In Silico Approaches for Predictive Toxicology - OUCI. (n.d.).
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  • Dearden, J. C. (2003). In silico prediction of drug toxicity. Journal of Computer-Aided Molecular Design, 17(2-4), 119–127.
  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1) - CAS Common Chemistry. (n.d.).
  • Dhanya, S., Lal, K., & Reena, S. R. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSM Bioinformatics, Genomics and Proteomics, 3(1), 1030.
  • A Review: In – Silico Approaches in Predictive Toxicology - ResearchGate. (2021, October 20).
  • Ethanamine, 2-[[2-(ethylthio)ethyl]thio]- - PubChem. (n.d.).
  • The effects of alkylthio chains on the properties of symmetric liquid crystal dimers - New Journal of Chemistry (RSC Publishing). (2023, March 20).
  • NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of Dimethylaminoethanol Bitartrate (CASRN 5988-51-2) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI. (n.d.).

Sources

An In-depth Technical Guide to the Environmental Fate of 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the environmental fate of 2-(Decylthio)ethanamine hydrochloride (DTEA HCl), a multifunctional biocide utilized in industrial water treatment applications.[1][2] As a compound designed for controlled release into aquatic environments, understanding its persistence, degradation, and partitioning is paramount for accurate environmental risk assessment. This document synthesizes available data on the physicochemical properties of DTEA HCl and evaluates its expected behavior in key environmental compartments—water, soil, and sediment. We delve into the principal degradation pathways, including biodegradation and abiotic processes such as hydrolysis and photolysis. Furthermore, this guide addresses the potential for bioaccumulation and mobility. Detailed, field-proven experimental protocols, grounded in OECD and EPA guidelines, are provided to offer a framework for the robust evaluation of DTEA HCl and similar chemical entities.[3][4][5] This guide is intended for researchers, environmental chemists, and drug development professionals engaged in the safety and regulatory assessment of industrial chemicals.

Introduction and Regulatory Context

This compound hydrochloride, also known as DTEA HCl, is an antimicrobial agent registered for use in recirculating cooling water systems to control the growth of bacteria, fungi, and algae.[1][2][6] Its application in these systems presents a direct pathway for its introduction into the aquatic environment, often through discharge into wastewater treatment plants (WWTPs).[6] The environmental fate of DTEA HCl is therefore a critical consideration in its regulatory evaluation to ensure that its use does not lead to unreasonable adverse effects on the environment.[7]

The U.S. Environmental Protection Agency (EPA) oversees the registration of pesticides, including antimicrobials like DTEA HCl, and requires a comprehensive suite of environmental fate studies to characterize a chemical's behavior and persistence.[4][8][9] These studies are designed to elucidate the major routes and rates of dissipation in relevant environmental compartments. This guide will explore the key environmental fate parameters for DTEA HCl, drawing on available data and established scientific principles.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physicochemical properties. These parameters influence its solubility in water, volatility, and its tendency to associate with organic matter in soil and sediment or to accumulate in organisms. A summary of the key physicochemical properties of DTEA HCl and its free base form, this compound (DTEA), is presented in Table 1.

PropertyValueSource
Chemical Name This compound hydrochloride[10][11]
CAS Number 36362-09-1[10][11]
Molecular Formula C₁₂H₂₈ClNS[10]
Molecular Weight 253.88 g/mol [10]
Physical State Solid, Crystalline[12]
Water Solubility > 500,000 mg/L at 21°C (for the hydrochloride salt)[12]
Vapor Pressure < 0.05 Pa at 20°C[12]
log P (Octanol-Water Partition Coefficient) 2.35 at 25°C[12]
pKa Data not available, expected to be typical for a primary amine (~10-11)Inferred

Note: Some properties may be for the free base, DTEA, as indicated in the sources.

The high water solubility of DTEA HCl suggests it will readily partition into the aqueous phase in the environment. Its low vapor pressure indicates that volatilization from water or soil surfaces is not a significant dissipation pathway. The log P value of 2.35 suggests a moderate potential for bioaccumulation and sorption to organic matter.

Environmental Degradation Pathways

The persistence of DTEA HCl in the environment is determined by the rates of various degradation processes. These can be broadly categorized into biotic and abiotic degradation.

Biodegradation

Biodegradation is the breakdown of organic substances by microorganisms. It is often the primary mechanism for the removal of organic chemicals from the environment. The structure of DTEA HCl, containing a linear alkyl chain, a thioether linkage, and a primary amine, suggests that it is likely susceptible to microbial degradation.

Expected Biodegradation Pathway:

The biodegradation of DTEA HCl is likely to proceed through the oxidation of the terminal methyl group of the decyl chain (ω-oxidation) followed by subsequent β-oxidation, shortening the alkyl chain two carbons at a time. The thioether and amine moieties may also be subject to microbial cleavage. A plausible aerobic biodegradation pathway is illustrated in the diagram below.

Biodegradation_Pathway DTEA_HCl This compound hydrochloride omega_oxidation ω-Oxidation DTEA_HCl->omega_oxidation Initial Attack beta_oxidation β-Oxidation Cycles omega_oxidation->beta_oxidation thioether_cleavage Thioether Cleavage beta_oxidation->thioether_cleavage deamination Deamination thioether_cleavage->deamination mineralization Mineralization (CO2, H2O, SO4²⁻, NH4⁺) deamination->mineralization

Caption: Predicted aerobic biodegradation pathway of DTEA HCl.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.

3.2.1 Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The DTEA HCl molecule contains a thioether linkage, which is generally stable to hydrolysis under environmental pH conditions (pH 5-9).[6] An EPA review of a hydrolysis study on the free base, this compound, indicated that it is stable to hydrolysis at pH 5.0 and 7.0, with calculated half-lives of approximately 350 and 480 days, respectively.[6] At pH 9.0, the half-life was shorter, at 32 days, though still indicating relative stability.[6] Therefore, hydrolysis is not expected to be a significant degradation pathway for DTEA HCl in most natural waters.

3.2.2 Photolysis

Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly in the UV spectrum of sunlight. For direct photolysis to occur, a chemical must absorb light at wavelengths present in sunlight (greater than 290 nm). The DTEA HCl molecule does not contain significant chromophores that would absorb light in this region. Therefore, direct photolysis in water is not expected to be a major degradation pathway. However, indirect photolysis, mediated by reactive species present in natural waters (e.g., hydroxyl radicals), could contribute to its degradation.

Bioaccumulation

Bioaccumulation is the process by which a chemical is taken up by an organism, either directly from the surrounding environment (bioconcentration) or through the ingestion of food containing the chemical (biomagnification). The potential for a chemical to bioaccumulate is often initially assessed by its octanol-water partition coefficient (log P).

The log P of DTEA HCl is 2.35, which is below the general screening trigger of log P > 3 for bioaccumulation concern.[10][12] This suggests a low to moderate potential for bioaccumulation in aquatic organisms. A bioconcentration factor (BCF) study in fish (e.g., following OECD Guideline 305) would provide a definitive measure of its bioaccumulation potential.[1][10][11][16]

Mobility in Soil and Sediment

The mobility of a chemical in soil and sediment determines its potential to leach into groundwater or move with surface runoff. Mobility is primarily governed by the chemical's tendency to adsorb to soil and sediment particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc).

Given that DTEA HCl is a cationic substance at environmental pHs, it is expected to adsorb to negatively charged soil and sediment particles through cation exchange. This would suggest low mobility. The log P of 2.35 also indicates some partitioning to organic matter. A high Koc value would be expected for DTEA HCl, indicating that it is not likely to be highly mobile in the subsurface environment and would tend to remain in the soil or sediment compartment.

Experimental Protocols

To ensure the scientific integrity and regulatory acceptance of environmental fate data, studies should be conducted following standardized and validated protocols. Below are detailed methodologies for key experiments based on OECD guidelines.

Protocol for Ready Biodegradability (OECD 301B: CO₂ Evolution Test)

Objective: To determine the potential for rapid and ultimate biodegradation of DTEA HCl in an aerobic aqueous medium.

Methodology:

  • Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

  • Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant.

  • Test Setup: The test is conducted in flasks containing the mineral medium, the inoculum, and DTEA HCl at a known concentration (typically 10-20 mg/L). Control flasks contain only the inoculum and mineral medium. Reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are also included to verify the viability of the inoculum.

  • Incubation: The flasks are incubated in the dark at a constant temperature (20-25°C) for 28 days. The flasks are sparged with CO₂-free air, and the evolved CO₂ is trapped in a solution of barium or sodium hydroxide.

  • Analysis: The amount of CO₂ produced is determined by titration of the remaining hydroxide in the trapping solution.

  • Data Interpretation: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches at least 60% of its ThCO₂ within a 10-day window during the 28-day test.

OECD_301B_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis Prep_Medium Prepare Mineral Medium Prep_Flasks Prepare Test, Control, & Reference Flasks Prep_Medium->Prep_Flasks Prep_Inoculum Source Inoculum (WWTP) Prep_Inoculum->Prep_Flasks Incubate Incubate at 20-25°C in the dark Prep_Flasks->Incubate Aerate Sparge with CO₂-free air Incubate->Aerate Trap_CO2 Trap evolved CO₂ in Ba(OH)₂ or NaOH Aerate->Trap_CO2 Titrate Titrate trapping solution Trap_CO2->Titrate Calculate Calculate % Biodegradation Titrate->Calculate Evaluate Evaluate against pass level (60% in 10-d window) Calculate->Evaluate

Sources

An In-Depth Technical Guide to the Thermal Decomposition of 2-(Decylthio)ethanamine: Mechanisms, Analysis, and Implications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Decylthio)ethanamine is a bifunctional molecule featuring a long alkyl chain thioether and a primary amine, suggesting its potential utility in material science, as a corrosion inhibitor, or as a ligand in pharmaceutical and chemical synthesis. A critical parameter governing its application, storage, and safe handling is its thermal stability. To date, the thermal decomposition profile of this compound has not been specifically reported in the literature. This guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals. It synthesizes established principles of organic chemical reactivity and proven analytical methodologies to construct a predictive framework for understanding its decomposition. We will explore the most probable decomposition mechanisms, provide detailed, field-proven protocols for empirical investigation, and discuss the practical implications of its thermal behavior.

Introduction and Structural Analysis

This compound (C₁₂H₂₇NS) is a long-chain aliphatic amine and thioether.[1] Its structure combines the nucleophilicity and basicity of a primary amine with the coordination and reactivity profile of a dialkyl sulfide. This unique combination makes it an interesting candidate for various applications where surface activity, metal chelation, or functional group reactivity is required.

However, the presence of heteroatoms (sulfur and nitrogen) and multiple types of carbon-heteroatom bonds introduces potential thermal liabilities. Understanding the temperatures at which decomposition initiates, the pathways it follows, and the products it generates is paramount for defining safe operating temperatures in manufacturing, predicting shelf-life, and assessing the risk of forming potentially hazardous byproducts.

Physicochemical Profile

A summary of the key computed and available properties for the parent compound is essential for its proper identification and handling.

PropertyValueSource
Molecular FormulaC₁₂H₂₇NSPubChem[1]
Molecular Weight217.42 g/mol PubChem[1]
IUPAC Name2-decylsulfanylethanaminePubChem[1]
CAS Number29873-30-1PubChem[1]
Topological Polar Surface Area51.3 ŲPubChem[1]
Rotatable Bond Count11PubChem[1]
Boiling Point (HCl Salt)> 283 °CEchemi[2]
Structural and Bonding Considerations

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. The structure of this compound presents several bonds susceptible to cleavage under thermal stress.

Key covalent bonds in this compound.

From general bond dissociation energy (BDE) principles, the C-S bond (approx. 270-300 kJ/mol) is typically weaker than the C-N bond (approx. 300-350 kJ/mol) and C-C bonds (approx. 350-380 kJ/mol). This suggests that the initial decomposition events will likely involve the thioether linkage.

Postulated Thermal Decomposition Mechanisms

In the absence of direct experimental data, we can postulate several logical decomposition pathways based on the known pyrolysis chemistry of analogous thioethers and amines.[3][4][5] These reactions are likely to compete, with the dominant pathway being dependent on temperature, pressure, and phase (gas vs. condensed).

G cluster_A Pathway A: C-S Homolytic Cleavage cluster_B Pathway B: β-Elimination (Ene Reaction) cluster_C Pathway C: C-N Homolytic Cleavage parent This compound A1 Decylthiyl Radical (C₁₀H₂₁S•) parent->A1 Δ B1 1-Decene (C₁₀H₂₀) parent->B1 Δ C1 2-(Decylthio)ethyl Radical (C₁₀H₂₁SCH₂CH₂•) parent->C1 Δ A_plus + A1->A_plus A2 Ethylamine Radical (•CH₂CH₂NH₂) A_plus->A2 B_plus + B1->B_plus B2 2-Aminoethanethiol (HSCH₂CH₂NH₂) B_plus->B2 C_plus + C1->C_plus C2 Amino Radical (•NH₂) C_plus->C2

Postulated primary decomposition pathways for this compound.
  • Pathway A (C-S Homolytic Cleavage): As the C-S bond is likely the weakest, its homolytic fission is a highly probable initiating step, especially at higher temperatures in the gas phase. This would yield a decylthiyl radical and an ethylamine radical. These highly reactive species would then undergo subsequent reactions like hydrogen abstraction or disproportionation to form stable products such as decanethiol, ethanamine, and ethene.

  • Pathway B (β-Elimination): This pathway involves a concerted, intramolecular rearrangement through a six-membered transition state. A hydrogen atom from the ethyl group (β to the sulfur) is transferred to the sulfur atom, leading to the simultaneous cleavage of the C-S bond and formation of a C=C double bond. This is an elegant, lower-energy pathway that directly yields two stable molecules: 1-decene and 2-aminoethanethiol . This type of elimination is common in the pyrolysis of esters and sulfides.[4]

  • Pathway C (C-N Homolytic Cleavage): While the C-N bond is stronger than the C-S bond, its cleavage is still a viable pathway.[3] This would produce a 2-(decylthio)ethyl radical and an amino radical. The amino radical is highly reactive and would likely abstract hydrogen to form ammonia (NH₃). The larger radical could stabilize through various routes.

The relative contribution of these pathways will dictate the final product mixture. β-Elimination (Pathway B) is often favored at lower decomposition temperatures, while radical homolytic cleavages (Pathways A and C) become more significant as the temperature increases.

Recommended Analytical Workflow for Empirical Validation

To empirically determine the thermal decomposition profile, a multi-technique approach is required. Each technique provides a different piece of the puzzle, and together they create a self-validating system.

arrow -> sample Sample Preparation (this compound, 2-5 mg) tga TGA / DSC Analysis sample->tga Primary Screening pygcms Py-GC-MS Analysis sample->pygcms Product Identification data_tga Determine T(onset), Mass Loss %, Enthalpy tga->data_tga data_pygcms Identify Decomposition Products pygcms->data_pygcms interpretation Correlate Products to Mechanisms & TGA steps data_tga->interpretation data_pygcms->interpretation

Sources

An In-depth Technical Guide to the Reactivity of 2-(Decylthio)ethanamine with Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity between 2-(decylthio)ethanamine and aldehydes. As a primary amine, this compound readily participates in nucleophilic addition to the carbonyl group of aldehydes, culminating in the formation of a Schiff base (imine). This document will elucidate the underlying reaction mechanism, detail a robust experimental protocol for this transformation, and discuss the critical parameters that influence reaction outcomes. The information presented herein is intended to equip researchers in medicinal chemistry and materials science with the foundational knowledge to effectively utilize this reaction in the synthesis of novel molecular architectures.

Introduction to this compound

This compound, with the chemical formula C12H27NS, is a versatile organic compound featuring a primary amine and a thioether functional group.[1][2][3] Its structure is characterized by a long lipophilic decyl chain linked to an ethanamine moiety via a sulfur atom. This amphiphilic nature, combined with the reactive primary amine, makes it a valuable building block in various synthetic applications. The primary amine serves as a potent nucleophile, while the thioether linkage is generally stable under a range of reaction conditions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number29873-30-1[1][2][4]
Molecular FormulaC12H27NS[1][2][3]
Molecular Weight217.42 g/mol [1][3]
IUPAC Name2-decylsulfanylethanamine[1][5]

The hydrochloride salt of this compound is also commonly used in various formulations.[6][7][8][9] For the purpose of the reaction with aldehydes, the free base form is typically employed.

Core Reactivity with Aldehydes: Schiff Base Formation

The primary amine functionality of this compound is the key to its reactivity with aldehydes. This reaction is a classic example of nucleophilic addition to a carbonyl group, leading to the formation of an imine, commonly referred to as a Schiff base.[4][6] This transformation is a condensation reaction, as it involves the elimination of a water molecule.[8][9]

The Reaction Mechanism

The formation of a Schiff base from this compound and an aldehyde proceeds through a two-stage mechanism under mildly acidic conditions.[4][10]

Stage 1: Nucleophilic Addition The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes a proton transfer to yield a neutral carbinolamine.[4][10]

Stage 2: Dehydration Under mild acid catalysis (typically pH 4-5), the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).[2][4][6] The lone pair on the nitrogen atom then assists in the elimination of water, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen atom by a weak base (like water or another amine molecule) yields the final imine product and regenerates the acid catalyst.[4][10]

The entire process is reversible, and the removal of water is crucial to drive the equilibrium towards the formation of the imine.[4][8]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products amine This compound (R-S-CH₂CH₂-NH₂) carbinolamine Carbinolamine amine->carbinolamine Nucleophilic Attack aldehyde Aldehyde (R'-CHO) aldehyde->carbinolamine protonated_carbinolamine Protonated Carbinolamine carbinolamine->protonated_carbinolamine + H⁺ iminium Iminium Ion protonated_carbinolamine->iminium - H₂O water Water (H₂O) protonated_carbinolamine->water imine Imine (Schiff Base) (R-S-CH₂CH₂-N=CHR') iminium->imine - H⁺

Caption: Reaction mechanism of imine formation.

The Role of pH

The pH of the reaction medium is a critical parameter. The reaction is typically acid-catalyzed. However, strongly acidic conditions (low pH) will protonate the primary amine, rendering it non-nucleophilic and thus inhibiting the initial step of the reaction.[4][6][11] Conversely, at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine, making the dehydration step inefficient.[2][6] Therefore, the reaction is optimally carried out in a mildly acidic environment, usually with a pH between 4 and 5, to ensure a sufficient concentration of the free amine for nucleophilic attack while also facilitating the dehydration step.[4][6][12]

Experimental Protocol: Synthesis of a Model Schiff Base

This section provides a detailed, self-validating protocol for the synthesis of the Schiff base derived from this compound and benzaldehyde.

Materials and Equipment
  • Reactants:

    • This compound (free base)

    • Benzaldehyde (freshly distilled to remove benzoic acid)

  • Solvent: Toluene or Ethanol

  • Catalyst: Glacial acetic acid

  • Equipment:

    • Round-bottom flask

    • Dean-Stark apparatus (if using toluene)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Rotary evaporator

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • TLC plates (silica gel) for reaction monitoring

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 molar equivalent) in toluene.

  • Addition of Reactants: To the stirred solution, add benzaldehyde (1.0-1.1 molar equivalents). A slight excess of the aldehyde can help drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[7]

  • Reaction Setup:

    • If using toluene: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Fill the Dean-Stark trap with toluene.

    • If using ethanol: Attach a reflux condenser to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

    • With Dean-Stark: The azeotropic removal of water will be visible in the trap, providing a visual indication of reaction progress.[1]

    • In ethanol: Reflux for a predetermined time (typically 3-4 hours).[7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the imine product will indicate the reaction's progression.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent if it is a solid.

Experimental Workflow Diagram

G start Start dissolve Dissolve this compound in toluene start->dissolve add_aldehyde Add benzaldehyde dissolve->add_aldehyde add_catalyst Add catalytic acetic acid add_aldehyde->add_catalyst reflux Heat to reflux (with Dean-Stark trap) add_catalyst->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Complete evaporate Remove solvent (rotary evaporator) cool->evaporate purify Purify crude product (e.g., chromatography) evaporate->purify end End: Pure Schiff Base purify->end

Caption: Experimental workflow for Schiff base synthesis.

Influence of the Thioether Group

The thioether (-S-) linkage in this compound is generally considered a non-participating functional group under the mild acidic conditions required for Schiff base formation. Thioethers are significantly less nucleophilic than primary amines and are stable to the typical reagents used in this reaction.[13] Therefore, no significant side reactions involving the sulfur atom are expected.

Conclusion

This compound behaves as a typical primary amine in its reaction with aldehydes, readily forming Schiff bases through a well-understood mechanism of nucleophilic addition followed by dehydration. The success of this synthesis is highly dependent on maintaining mildly acidic conditions to facilitate the reaction without deactivating the amine nucleophile. The experimental protocol provided herein offers a robust and reproducible method for the synthesis of these valuable imine derivatives. The inert nature of the thioether group under these conditions enhances the utility of this compound as a building block in complex molecule synthesis.

References

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Methodological & Application

Protocol for Utilizing 2-(Decylthio)ethanamine (DTEA) in Nanoparticle Synthesis and Surface Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: The Strategic Advantage of a Bifunctional Ligand

In the rational design of functional nanomaterials, the choice of surface ligand is paramount. It dictates not only the stability and dispersibility of the nanoparticles but also their interface with the biological or chemical environment. 2-(Decylthio)ethanamine (DTEA) is a strategic choice for researchers aiming to impart specific, dual functionalities to their nanoparticles.

DTEA is a bifunctional molecule featuring two key components: a thiol (-SH) group, which serves as a robust anchor to the surface of noble metal and semiconductor nanoparticles, and a terminal primary amine (-NH2) group, which provides a reactive handle for subsequent bioconjugation, pH-responsive behavior, or electrostatic interactions.[1] The ten-carbon decyl chain ensures a well-ordered, hydrophobic spacer that contributes to the stability of the ligand shell.

This guide provides a comprehensive overview of the principles, safety considerations, and experimental protocols for using DTEA as a capping and functionalizing agent in nanoparticle synthesis. It is designed for researchers, scientists, and drug development professionals who seek to create tailored nanoparticle systems with advanced surface chemistry.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is critical for safe handling and effective protocol design. DTEA is typically handled as its hydrochloride salt for improved stability and solubility.[2]

PropertyValueSource
Chemical Name This compound[3]
Synonyms 2-(Decylthio)ethylamine, DTEA[3]
CAS Number 29873-30-1[4]
Molecular Formula C12H27NS[3][4]
Molecular Weight 217.42 g/mol [3]
Appearance Solid, Crystalline (for hydrochloride salt)[5]

Critical Safety Information: DTEA hydrochloride is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage.[2][5] Users must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[5][6]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. DTEA is hazardous to the aquatic environment.[5]

The Mechanistic Role of DTEA in Nanoparticle Stabilization

The efficacy of DTEA stems from its dual-ended structure, which allows it to function as a powerful capping agent. Capping agents are crucial for controlling particle growth, preventing aggregation, and providing long-term stability to colloidal solutions.[7][8]

  • The Thiol Anchor: The sulfur atom in the thiol group forms a strong, covalent-like bond with the surface of various nanoparticles, particularly noble metals like gold (Au) and silver (Ag), as well as the zinc sulfide (ZnS) shell of many quantum dots (QDs).[9][10] This strong affinity is the primary stabilizing force, anchoring the ligand securely to the nanoparticle core.

  • The Amine Terminus: The primary amine group extends away from the nanoparticle surface into the surrounding solvent. In aqueous media, this group can be protonated (-NH3+), imparting a positive surface charge (zeta potential) that contributes to colloidal stability through electrostatic repulsion.[11] Crucially, this amine group is a versatile chemical handle for covalent modification using well-established bioconjugation chemistries, such as EDC/NHS coupling, to attach proteins, peptides, or small-molecule drugs.[12]

Below is a diagram illustrating the fundamental role of DTEA in surface functionalization.


}

DTEA's bifunctional nature allows for robust anchoring and external conjugation.

Experimental Protocols: A Framework for Synthesis

DTEA can be incorporated into nanoparticle systems through two primary strategies: (1) a one-pot synthesis where DTEA is present during nanoparticle formation, or (2) a post-synthetic ligand exchange procedure on pre-formed nanoparticles. The ligand exchange method is often preferred as it allows for greater control over the nanoparticle core's size and morphology.

Exemplary Protocol: DTEA Functionalization of Gold Nanoparticles (AuNPs) via Ligand Exchange

This protocol describes the functionalization of pre-synthesized oleylamine-capped gold nanoparticles with DTEA in an organic solvent. This method is adapted from established procedures for ligand exchange on metal nanoparticles.[13]

Materials:

  • Oleylamine-capped AuNPs in chloroform (synthesized via established methods)

  • This compound hydrochloride (DTEA-HCl)

  • Triethylamine (TEA) or another organic base

  • Chloroform (anhydrous)

  • Methanol (anhydrous)

  • Centrifuge tubes

  • Ultrasonic bath

Workflow Overview:


}

Workflow for DTEA ligand exchange on gold nanoparticles.

Step-by-Step Procedure:

  • Preparation of DTEA Solution:

    • In a glass vial, dissolve DTEA-HCl in a minimal amount of anhydrous methanol (e.g., 10 mg/mL).

    • Add a slight molar excess (approx. 1.1 equivalents) of triethylamine to the solution. This deprotonates the amine hydrochloride, freeing the neutral DTEA molecule for the exchange reaction.

    • Briefly sonicate to ensure complete dissolution and reaction.

  • Ligand Exchange Reaction:

    • In a larger reaction vessel, add a solution of the oleylamine-capped AuNPs in chloroform (e.g., 5 mL of a 10 nM solution).

    • Add the prepared DTEA solution. A large molar excess of DTEA relative to the estimated surface gold atoms is required to drive the exchange (e.g., 1000:1).

    • Seal the vessel and allow the mixture to stir at room temperature for 12-24 hours. The thiol group of DTEA will gradually displace the more weakly bound oleylamine ligands on the AuNP surface.

  • Purification:

    • Transfer the reaction mixture to a centrifuge tube.

    • Add anhydrous methanol (an anti-solvent) until the solution becomes turbid, indicating the precipitation of the DTEA-capped AuNPs.

    • Centrifuge the mixture at a high speed (e.g., 8000 rpm for 10 minutes).

    • Carefully decant and discard the supernatant, which contains the displaced oleylamine and excess DTEA.

    • Resuspend the nanoparticle pellet in a small volume of chloroform.

    • Repeat the precipitation and centrifugation wash steps two more times to ensure complete removal of impurities.

  • Final Product:

    • After the final wash, dry the nanoparticle pellet under a gentle stream of nitrogen or in a vacuum desiccator.

    • The resulting DTEA-functionalized AuNPs can be stored as a dry powder or resuspended in a suitable solvent for characterization and further use.

Key Parameters for Optimization

The success of the synthesis is highly dependent on several factors that researchers should optimize for their specific nanoparticle system.

ParameterTypical Range/ValueRationale & Causality
Ligand:Nanoparticle Ratio 100:1 to 10,000:1 molar excessA high excess of the incoming ligand (DTEA) is required to shift the equilibrium of the exchange reaction towards the product, ensuring complete surface coverage.
Reaction Time 4 - 48 hoursLigand exchange is often a slow process. Insufficient time may lead to incomplete exchange, while excessively long times offer no benefit. Time course studies are recommended.
Temperature Room Temp. to 60 °CWhile often performed at room temperature, gentle heating can increase the rate of ligand exchange. However, high temperatures can risk nanoparticle aggregation or degradation.[13]
Solvent System Chloroform/Methanol, Toluene/EthanolThe choice of solvent and anti-solvent is critical for both the exchange reaction and the purification steps. The solvent must solubilize the initial nanoparticles and the ligand, while the anti-solvent must efficiently precipitate the final product.[14]

Essential Characterization

To validate the successful synthesis and functionalization of DTEA-capped nanoparticles, a suite of characterization techniques is required.

  • UV-Visible Spectroscopy: For AuNPs, a shift in the Surface Plasmon Resonance (SPR) peak can indicate a change in the surface dielectric environment, consistent with ligand exchange.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and provides an indication of colloidal stability and aggregation state. A change in size post-exchange is expected.

  • Zeta Potential Measurement: Confirms the change in surface charge. In a neutral or acidic aqueous buffer, successful DTEA capping should result in a positive zeta potential.

  • Transmission Electron Microscopy (TEM): Visualizes the nanoparticle core, confirming that its size and morphology were preserved during the ligand exchange process.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides direct evidence of DTEA on the surface. Look for characteristic peaks corresponding to N-H bending (around 1600 cm⁻¹) and C-N stretching from the amine group.

Conclusion and Future Directions

This compound is a versatile and powerful ligand for imparting amine functionality onto a wide range of nanoparticles. The protocol framework provided here, based on the principle of ligand exchange, offers a robust starting point for researchers. By carefully optimizing reaction parameters and validating the product with appropriate characterization techniques, scientists can generate tailored nanoparticles for advanced applications in drug delivery, biosensing, and targeted imaging. The terminal amine group serves as a gateway to a vast array of subsequent modifications, making DTEA-capped nanoparticles a valuable platform for innovation.

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Application of 2-(Decylthio)ethanamine in Self-Assembled Monolayers (SAMs): A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the application of 2-(Decylthio)ethanamine (DTEA) in the formation of self-assembled monolayers (SAMs). It is intended for researchers, scientists, and drug development professionals who are leveraging surface modification techniques to create functionalized interfaces for a variety of applications, including biosensors, biomaterial engineering, and molecular electronics.

Introduction: The Significance of Amine-Terminated SAMs with DTEA

Self-assembled monolayers (SAMs) represent a versatile and powerful platform for tailoring the physicochemical properties of surfaces with molecular precision.[1][2] Among the various molecules used for SAM formation, alkanethiols on noble metal surfaces, particularly gold, are the most extensively studied.[3] The introduction of a terminal functional group to the alkanethiol chain allows for the creation of surfaces with specific chemical reactivity and physical characteristics.

This compound (DTEA) is a bifunctional molecule featuring a decylthio group (-S-(CH₂)₁₀-) that serves as a robust anchor to surfaces like gold, and a terminal primary amine group (-NH₂) that imparts a positive charge and provides a reactive site for subsequent chemical modifications.[4] This unique combination makes DTEA an ideal candidate for constructing well-ordered, amine-terminated SAMs. Such surfaces are crucial for applications requiring the controlled immobilization of biomolecules like DNA, proteins, and antibodies, often serving as the foundational layer in the development of highly sensitive biosensors and biocompatible materials.[5][6]

This document will delve into the fundamental principles governing the formation of DTEA SAMs, provide detailed, field-proven protocols for their preparation and characterization, and discuss their key applications.

Fundamental Principles of DTEA SAM Formation

The spontaneous assembly of DTEA molecules on a gold surface is a thermodynamically driven process governed by two primary interactions:

  • The Gold-Sulfur Bond: The sulfur atom of the thiol group in DTEA has a strong affinity for gold, leading to the formation of a stable, semi-covalent Au-S bond with an interaction energy of approximately 45 kcal/mol. This chemisorption process is the initial and critical step in the formation of the monolayer. The widely accepted mechanism involves the oxidative addition of the S-H bond (or in the case of DTEA, which is often supplied as a hydrochloride salt, the protonated thiol group after deprotonation) to the gold surface, followed by the reductive elimination of hydrogen.[7]

  • Interchain van der Waals Interactions: The long decyl chains of the DTEA molecules interact with each other via van der Waals forces. These hydrophobic interactions are a significant driving force for the molecules to pack closely together, leading to a highly ordered, quasi-crystalline monolayer structure. For effective ordering, an alkyl chain of at least 10 carbons is generally recommended, making the decyl group of DTEA well-suited for this purpose.

The final structure of the DTEA SAM is a densely packed monolayer where the alkyl chains are tilted at an angle of approximately 30 degrees from the surface normal to maximize the van der Waals interactions.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the preparation and characterization of DTEA SAMs on gold substrates. The rationale behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents
Material/Reagent Grade/Purity Supplier (Example) Purpose
This compound hydrochloride (DTEA·HCl)≥95%Major Chemical SupplierSAM precursor
Ethanol (EtOH)Anhydrous, ≥99.5%Major Chemical SupplierSolvent for SAM solution
Deionized (DI) Water18.2 MΩ·cmRinsing and cleaning
Piranha solution (3:1 H₂SO₄:H₂O₂)Reagent GradeEXTREME CAUTION: Substrate cleaning
Gold-coated substrates (e.g., silicon wafers, glass slides)Substrate for SAM formation
Nitrogen (N₂) or Argon (Ar) gasHigh purityDrying substrates

Safety Precaution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always handle it with extreme caution inside a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Never store Piranha solution in a sealed container.

Protocol 1: Preparation of DTEA Self-Assembled Monolayers on Gold

This protocol outlines the procedure for forming a DTEA SAM on a gold-coated substrate.

Step 1: Substrate Cleaning (Critical for High-Quality SAMs)

  • Rationale: The quality of the SAM is highly dependent on the cleanliness of the substrate. Any organic or inorganic contaminants on the gold surface will lead to defects in the monolayer.

  • Procedure:

    • Cut the gold-coated substrate to the desired size using a diamond scribe.

    • Rinse the substrate with copious amounts of DI water, followed by ethanol.

    • Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

    • Piranha Cleaning (in a fume hood):

      • Carefully prepare the Piranha solution by slowly adding one part 30% hydrogen peroxide (H₂O₂) to three parts concentrated sulfuric acid (H₂SO₄). (Warning: This solution is highly exothermic).

      • Immerse the gold substrate in the freshly prepared Piranha solution for 10-15 minutes.

      • Carefully remove the substrate using Teflon tweezers and rinse it extensively with DI water.

      • Rinse the substrate with ethanol.

      • Dry the substrate thoroughly under a stream of nitrogen or argon gas. Use the cleaned substrate immediately for SAM formation.

Step 2: Preparation of DTEA Solution

  • Rationale: DTEA is often supplied as a hydrochloride salt to improve its stability.[8][9][10] For SAM formation, the free amine is typically used. While some protocols use the hydrochloride salt directly in ethanol, assuming sufficient deprotonation of the thiol in the presence of the solvent and the gold surface, for more controlled experiments, neutralization to the free amine is recommended. However, for simplicity and reproducibility, a direct solution of the hydrochloride salt in ethanol is often effective.[3] A 1 mM solution is a standard concentration that balances efficient monolayer formation with minimal bulk precipitation.

  • Procedure:

    • Calculate the required mass of DTEA·HCl to prepare a 1 mM solution in anhydrous ethanol. The molecular weight of DTEA·HCl is 253.88 g/mol .[10]

    • Dissolve the calculated amount of DTEA·HCl in the appropriate volume of anhydrous ethanol in a clean glass vial.

    • Sonicate the solution for 5-10 minutes to ensure complete dissolution.

Step 3: Self-Assembly Process

  • Rationale: The self-assembly process is time-dependent. While initial monolayer coverage occurs within minutes, a longer immersion time (typically 12-24 hours) is required for the molecules to rearrange and form a well-ordered, densely packed monolayer with minimal defects.

  • Procedure:

    • Place the freshly cleaned and dried gold substrate in a clean glass container (e.g., a petri dish or a vial).

    • Pour the 1 mM DTEA solution over the substrate, ensuring the entire gold surface is covered.

    • Cover the container to prevent solvent evaporation and contamination.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment.

Step 4: Post-Assembly Rinsing and Drying

  • Rationale: This step is crucial to remove any non-chemisorbed (physisorbed) DTEA molecules from the surface, leaving only the covalently bound monolayer.

  • Procedure:

    • Carefully remove the substrate from the DTEA solution using clean tweezers.

    • Rinse the substrate thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

    • Rinse with a final wash of DI water if subsequent steps are in an aqueous environment.

    • Dry the SAM-coated substrate under a gentle stream of high-purity nitrogen or argon gas.

    • Store the functionalized substrate in a clean, dry environment (e.g., a desiccator) until further use or characterization.

Experimental Workflow for DTEA SAM Preparation

Caption: Workflow for DTEA SAM Preparation on Gold.

Protocol 2: Characterization of DTEA SAMs

Characterization is essential to verify the formation, quality, and properties of the DTEA SAM. A multi-technique approach is highly recommended.

1. Contact Angle Goniometry

  • Principle: This technique measures the wettability of the surface. A hydrophilic surface (like a clean gold substrate) will have a low water contact angle, while a hydrophobic surface (like a well-ordered alkyl chain monolayer) will have a high contact angle. The amine terminus of the DTEA SAM will influence the overall wettability.

  • Expected Results: A clean gold surface is hydrophilic with a water contact angle < 20°. After the formation of a DTEA SAM, the surface becomes more hydrophobic due to the decyl chains, leading to an increase in the water contact angle, typically in the range of 60-80°, which can be influenced by the protonation state of the terminal amine groups.

2. X-ray Photoelectron Spectroscopy (XPS)

  • Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of the surface.

  • Procedure & Expected Results:

    • Acquire survey scans to identify the elements present (Au, S, C, N, and possibly O).

    • Acquire high-resolution scans of the S 2p, C 1s, and N 1s regions.

    • S 2p: The presence of a peak at ~162 eV (for S 2p₃/₂) is characteristic of a thiolate species bound to gold.[11] The absence of a peak at ~164 eV indicates no unbound thiol.

    • N 1s: A peak around 400 eV confirms the presence of the amine group. The N 1s spectrum can be deconvoluted to distinguish between neutral (-NH₂) and protonated (-NH₃⁺) amine groups.[11]

    • C 1s: The main peak will be around 285 eV, corresponding to the C-C and C-H bonds in the alkyl chain. A smaller peak at a slightly higher binding energy can be attributed to the C-N and C-S bonds.[11]

    • O 1s: Amine-terminated SAMs often show a small oxygen signal, which has been attributed to the presence of tightly bound water or other oxygen-containing adsorbates near the amine head group.[12]

3. Electrochemical Characterization (Cyclic Voltammetry and Electrochemical Impedance Spectroscopy)

  • Principle: Electrochemical methods can probe the barrier properties and surface charge of the SAM.

  • Procedure:

    • Use the DTEA-modified gold substrate as the working electrode in a three-electrode electrochemical cell with a suitable electrolyte (e.g., KCl) and a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

    • Cyclic Voltammetry (CV): A well-formed, densely packed DTEA SAM will block the access of the redox probe to the gold surface, leading to a significant reduction in the peak currents and an increase in the peak-to-peak separation compared to a bare gold electrode.

    • Electrochemical Impedance Spectroscopy (EIS): EIS can be used to model the interface as an equivalent circuit. A good quality SAM will show a large charge transfer resistance (Rct). The pH-dependent impedance can be used to determine the surface pKa of the terminal amine groups.[11]

Applications of DTEA Self-Assembled Monolayers

The unique properties of DTEA SAMs make them valuable in a range of applications:

  • Biosensors: The terminal amine groups provide a convenient handle for the covalent immobilization of biomolecules (e.g., enzymes, antibodies, DNA) using standard cross-linking chemistries (e.g., with glutaraldehyde or EDC/NHS).[6] This forms the basis for highly specific and sensitive biosensors.[1][13]

  • Controlling Cell Adhesion: The positively charged surface of a DTEA SAM can be used to promote the adhesion of negatively charged cells, providing a platform for studying cell-surface interactions.

  • Building Blocks for Multilayer Assemblies: The amine-terminated surface can serve as the foundation for layer-by-layer assembly of polyelectrolytes or nanoparticles, enabling the construction of complex, functional thin films.

  • Corrosion Inhibition: Densely packed alkanethiol SAMs can act as a physical barrier to protect metal surfaces from corrosive environments.[14]

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low water contact angle after SAM formationIncomplete monolayer formation, poor ordering, or contamination.Ensure substrate is scrupulously clean. Increase immersion time. Use anhydrous solvent. Check the purity of the DTEA.
No N 1s or S 2p signal in XPSSAM did not form.Verify substrate cleaning procedure. Confirm the concentration and purity of the DTEA solution.
High O 1s signal in XPSContamination or excessive water adsorption.Handle samples in a clean environment. Ensure thorough drying. A small O 1s signal is expected for amine-terminated SAMs.[12]
High peak currents in CVDefective or incomplete monolayer.See solutions for low water contact angle.

Visualization of DTEA SAM Formation

The following diagrams illustrate the key molecular components and the assembly process.

Molecular Structure of this compound (DTEA)

G DTEA H₂N - (CH₂)₂ - S - (CH₂)₉ - CH₃

Caption: Chemical Structure of DTEA.

Formation of a DTEA SAM on a Gold Surface

G Schematic of a DTEA SAM on Gold cluster_gold Gold Substrate cluster_sam Au Au Au Au Au Au Au Au Au S1 Au->S1 S2 Au->S2 S3 Au->S3 S4 Au->S4 C1 CH₂ (CH₂)₉ CH₃ S1->C1   C2 CH₂ (CH₂)₉ CH₃ S2->C2   C3 CH₂ (CH₂)₉ CH₃ S3->C3   C4 CH₂ (CH₂)₉ CH₃ S4->C4   N1 H₂N C1->N1   N2 H₂N C2->N2   N3 H₂N C3->N3   N4 H₂N C4->N4  

Caption: DTEA SAM on a Gold Surface.

Conclusion

This compound is a versatile molecule for the creation of well-defined, amine-functionalized surfaces. The protocols and characterization techniques outlined in this guide provide a robust framework for the successful implementation of DTEA SAMs in a variety of research and development applications. By understanding the fundamental principles and carefully controlling the experimental parameters, researchers can reliably produce high-quality monolayers with tailored surface properties.

References

  • Baio, J. E., Weidner, T., Brison, J., Graham, D. J., Gamble, L. J., & Castner, D. G. (2009). Amine Terminated SAMs: Investigating Why Oxygen is Present in these Films.
  • Rouvière, L., Hachin, A., Shinkaruk, S., Hunel, J., Aupetit, C., Buffeteau, T., Genin, E., & Vellutini, L. (2023). Self-assembly of amino-terminated monolayers depending on the chemical structure. New Journal of Chemistry, 47(20), 9535-9544. [Link]
  • Azzaroni, O., & Lezama, C. G. (2013). Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pKa, and Specific Adsorption. Langmuir, 29(15), 4784-4792. [Link]
  • Wang, J. (2005). Self-assembled monolayers as platform for biosensors. Auburn University. [Link]
  • Azusa, S., Sugimura, H., Hozumi, A., Sawada, Y., & Takai, O. (2004). Thermal Characterization of Amino-Terminated Self-Assembled Monolayers. Transactions of the Materials Research Society of Japan, 29(4), 1461-1464. [Link]
  • Li, Y., Yuan, L., Wang, L., & Niu, Z. (2021). Amine-Anchored Aromatic Self-Assembled Monolayer Junction: Structure and Electric Transport Properties. Langmuir, 37(41), 12185-12192. [Link]
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  • Chaki, N. K., & Vijayamohanan, K. (2002). Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors & Bioelectronics, 17(1-2), 1-12. [Link]
  • Pandey, P., & Datta, M. (2020). The role of self-assembled monolayers in electronic devices. Journal of Materials Chemistry C, 8(8), 2549-2575. [Link]
  • Nyquist, R. M., Eberhardt, A. S., Silks, L. A., Li, Z., Yang, X., & Swanson, B. I. (2005). Characterization of Self-Assembled Monolayers for Biosensor Applications. Langmuir, 21(18), 8435-8441. [Link]
  • ResearchGate. (n.d.). Figure 3.
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Application Note & Protocols for 2-(Decylthio)ethanamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(Decylthio)ethanamine as a Versatile Ligand

In the expansive field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new metal complexes with tailored properties and applications. This compound, a bifunctional molecule featuring a soft thioether donor and a harder amine donor, presents a compelling scaffold for the construction of a diverse array of coordination compounds. The presence of both sulfur and nitrogen donor atoms allows for the formation of stable chelate rings with a variety of transition metals, influencing the electronic and steric environment of the metal center.[1][2] The long decyl chain introduces significant lipophilicity, which can be exploited to enhance solubility in nonpolar solvents and to promote self-assembly or interactions with biological membranes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a ligand in coordination chemistry. We will delve into its synthesis, explore its coordination behavior with transition metals, provide detailed protocols for the preparation of a representative metal complex, and discuss methods for its characterization and potential applications.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is crucial for its effective application. Key physicochemical data for this compound are summarized in the table below.[3]

PropertyValue
IUPAC Name This compound
Molecular Formula C12H27NS
Molecular Weight 217.42 g/mol
Appearance Expected to be a liquid or low-melting solid
Solubility Expected to be soluble in organic solvents
Boiling Point Not readily available
Density Not readily available

Experimental Protocols

Protocol 1: Synthesis of this compound from its Hydrochloride Salt

The commercially available form of this amine is often its hydrochloride salt. The free amine can be readily obtained by neutralization.

Materials:

  • This compound hydrochloride (C12H28ClNS)[4][5][6]

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2)

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of this compound hydrochloride in deionized water in a round-bottom flask.

  • Neutralization: While stirring, slowly add a 1 M aqueous solution of sodium hydroxide until the pH of the solution is approximately 10-11. This deprotonates the ammonium salt to yield the free amine.[7]

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with three portions of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the pure this compound.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Synthesis of a Palladium(II) Complex with this compound

This protocol describes a general method for the synthesis of a square planar palladium(II) complex, a common coordination geometry for this metal ion with bidentate ligands.

Materials:

  • This compound

  • Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

Procedure:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon using standard Schlenk techniques.

  • Ligand Solution: In a Schlenk flask, dissolve 2 equivalents of this compound in anhydrous acetonitrile.

  • Palladium Precursor Solution: In a separate Schlenk flask, dissolve 1 equivalent of bis(acetonitrile)palladium(II) chloride in anhydrous acetonitrile.

  • Reaction: Slowly add the palladium precursor solution to the stirred ligand solution at room temperature. A color change and/or the formation of a precipitate is expected.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: Upon completion of the reaction, reduce the volume of the solvent in vacuo. Add diethyl ether to precipitate the complex.

  • Purification: Collect the solid product by filtration, wash with small portions of diethyl ether, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) may be necessary to obtain a crystalline product for X-ray diffraction analysis.

  • Characterization: Characterize the resulting complex using ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry. Elemental analysis should also be performed to confirm the stoichiometry of the complex.

Coordination Chemistry and Structural Considerations

This compound is anticipated to act as a bidentate N,S-donor ligand, forming a stable five-membered chelate ring upon coordination to a metal center. The thioether sulfur is a soft donor, favoring coordination to soft or borderline metal ions such as Pd(II), Pt(II), Cu(I), and Ag(I).[1][8] The amine nitrogen is a harder donor, which allows for coordination to a wider range of transition metals.

The stereochemistry of the resulting metal complexes will be dictated by the preferred coordination number and geometry of the metal ion. For instance, with Pd(II) or Pt(II), square planar complexes of the type [M(N-S)₂]Cl₂ or [M(N-S)Cl₂] are expected.[9] With tetrahedral metal ions like Cu(I) or Zn(II), complexes with a 2:1 ligand-to-metal ratio are plausible.[10] The pyramidal geometry at the coordinated sulfur atom can lead to the formation of stereoisomers.

Visualization of the Coordination Process

The following diagrams illustrate the structure of the ligand and its proposed coordination to a metal center.

Ligand_Structure cluster_ligand This compound N N S S C_ethyl C2H4 S->C_ethyl C_decyl C10H21 C_decyl->S C_ethyl->N

Caption: Structure of this compound.

Coordination_Complex cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M N1 N M->N1 σ-donation S1 S M->S1 σ-donation N2 N M->N2 S2 S M->S2 N1->C1 C1->S1 N2->C2 C2->S2

Caption: Chelation of two ligand molecules to a metal center.

Characterization Techniques

A comprehensive characterization of the synthesized complexes is essential to confirm their identity, structure, and purity.

TechniquePurpose
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the ligand and its complexes in solution. Coordination to a metal center typically results in shifts in the signals of the protons and carbons near the donor atoms.
FT-IR Spectroscopy To identify the coordination of the amine and thioether groups. A shift in the N-H stretching frequency and C-S vibrations can indicate coordination.
UV-Vis Spectroscopy To probe the electronic properties of the metal complexes. The appearance of d-d transitions and charge-transfer bands provides information about the coordination environment of the metal ion.
Mass Spectrometry To determine the molecular weight of the ligand and its complexes, confirming the stoichiometry.
Elemental Analysis To determine the elemental composition of the complexes and verify their purity.
X-ray Crystallography To determine the solid-state structure of the complexes, providing precise information on bond lengths, bond angles, and the coordination geometry.

Potential Applications

The unique properties of metal complexes derived from this compound open up possibilities for a range of applications:

  • Catalysis: Thioether-amine complexes of palladium have been investigated as catalysts in cross-coupling reactions.[2] The lipophilic decyl chain could enhance solubility in organic reaction media.

  • Bioinorganic Chemistry: The coordination of thioether and amine groups mimics the binding of some amino acid residues to metal ions in metalloproteins. These complexes could serve as models for understanding the function of such proteins.

  • Drug Development: Metal complexes are increasingly being explored for therapeutic applications.[11] The long alkyl chain of the ligand could facilitate interaction with cell membranes, potentially leading to novel antimicrobial or anticancer agents.

  • Materials Science: The self-assembly properties endowed by the long alkyl chain could be utilized in the development of new materials with interesting optical or electronic properties.[10]

Experimental Workflow

Workflow start Start: this compound Hydrochloride ligand_synthesis Protocol 1: Free Amine Synthesis start->ligand_synthesis ligand_char Ligand Characterization (NMR, FT-IR) ligand_synthesis->ligand_char complex_synthesis Protocol 2: Metal Complex Synthesis ligand_char->complex_synthesis complex_char Complex Characterization (NMR, FT-IR, UV-Vis, MS, EA) complex_synthesis->complex_char application Potential Applications (Catalysis, Bioinorganic, etc.) complex_char->application

Caption: Overall experimental workflow.

Conclusion

This compound is a promising ligand for the development of novel coordination complexes. Its bifunctional nature, combining a soft thioether and a harder amine donor, along with a lipophilic decyl chain, provides a versatile platform for tuning the properties of metal complexes. The protocols and information provided in this application note are intended to serve as a valuable resource for researchers venturing into the coordination chemistry of this intriguing ligand.

References

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride.
  • Carfagna, C., et al. (2023). Mono- and Bimetallic Aluminum Complexes Supported by Thioether-Amide Ligands: Synthesis, Characterization, and Application in the Ring Opening Polymerization of l-Lactide. Organometallics, 42(10), 1035-1044. [Link]
  • PrepChem. (n.d.). Synthesis of this compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • Le Bideau, F., et al. (2023). Mixed Thioether/Amine-Functionalized Expanded Calixarenes, Related Macropolycycles, and Metal Complexes thereof. European Journal of Organic Chemistry, 2023(36), e202300891. [Link]
  • Murray, S. G., & Hartley, F. R. (1981). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Chemical Reviews, 81(4), 365-414. [Link]
  • Major, M. M., et al. (2018). Double stereoselective coordination of chiral N,S ligands: Synthesis, coordination chemistry and utilization in Pd-catalyzed allylic alkylation. Dalton Transactions, 47(47), 16974-16987. [Link]
  • Dehghani-Firouzabadi, A. A., et al. (2017). Synthesis and Characterization of Metal Complexes with New Unsymmetrical Schiff Base Ligand Derived from 2-Aminoethanethiol. Inorganic Chemistry Research, 3(1), 81-88.
  • Scholarly Publications Leiden University. (n.d.). Synthesis and characterization of a series of transition metal compounds of thioether and disulfide ligands.
  • Al-Hamdani, A. A. S., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(21), 7215. [Link]
  • Wikipedia. (2023, November 26). Transition metal thioether complex.
  • Kim, J., et al. (2023). Cu(I)-thioether coordination complexes based on a chiral cyclic β-amino acid ligand.
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  • Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE.
  • Varonka, M. S., & Riordan, C. G. (2011). Coordination chemistry of poly(thioether)borate ligands. Dalton Transactions, 40(30), 7625-7633. [Link]
  • Kim, J., et al. (2023). Cu(I)-thioether coordination complexes based on a chiral cyclic β-amino acid ligand.
  • PubChem. (n.d.). Ethanamine, 2-(ethylthio)-. National Center for Biotechnology Information.
  • Frei, A., et al. (2020).
  • ResearchGate. (n.d.). Exploration of the Differences Between Amine and Thiolate Addition to Acetylenedicarboxylates.
  • PubChem. (n.d.). Ethanamine, 2-[[2-(ethylthio)ethyl]thio]-. National Center for Biotechnology Information.

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Application Note & Protocol: Surface Functionalization of Gold Nanoparticles with 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Engineering the Nano-Bio Interface

Gold nanoparticles (AuNPs) have emerged as a versatile platform in biomedical research, largely due to their unique optical and electronic properties, biocompatibility, and the ease with which their surface can be tailored for specific applications.[1][2] The process of surface functionalization is paramount, as it dictates the nanoparticle's stability in biological media, circulation time, and its ability to interact with specific biological targets.[2][3] This guide provides a comprehensive protocol for the surface functionalization of AuNPs with 2-(Decylthio)ethanamine, a heterobifunctional ligand that imparts a positive surface charge and provides a primary amine for subsequent conjugation reactions.

The choice of this compound is strategic. The thiol group (-SH) exhibits a strong affinity for the gold surface, forming a stable gold-sulfur dative bond that anchors the ligand to the nanoparticle.[4][5] The decyl chain provides a hydrophobic spacer, while the terminal primary amine group (-NH2) serves as a versatile chemical handle for the covalent attachment of a wide array of biomolecules, including proteins, peptides, DNA, and therapeutic agents.[6][7] This functionalization is a critical step in the development of AuNPs for applications such as targeted drug delivery, biosensing, and photothermal therapy.[6][7]

This document will detail the principles of ligand exchange for the functionalization of pre-synthesized citrate-stabilized AuNPs, provide a step-by-step experimental protocol, and outline the essential characterization techniques to validate the successful surface modification.

Core Principles: The Ligand Exchange Process

The functionalization of citrate-stabilized AuNPs with this compound occurs via a ligand exchange reaction.[4][8] Initially, the AuNPs are stabilized by a layer of negatively charged citrate ions adsorbed to their surface. These citrate ions are weakly bound and can be readily displaced by molecules with a higher affinity for the gold surface, such as thiols.

The key steps and underlying principles are as follows:

  • Nucleophilic Attack: The sulfur atom of the thiol group in this compound acts as a soft nucleophile, readily donating its lone pair of electrons to the gold atoms on the nanoparticle surface.

  • Formation of a Gold-Sulfur Bond: This interaction leads to the formation of a strong, semi-covalent Au-S bond, which is the thermodynamic driving force for the reaction.[5]

  • Displacement of Citrate Ions: As the alkanethiol molecules populate the nanoparticle surface, they displace the loosely bound citrate ions into the surrounding solution.

  • Self-Assembled Monolayer (SAM) Formation: The decyl chains of the tethered ligands interact with each other via van der Waals forces, promoting the formation of a dense, self-assembled monolayer on the AuNP surface. This monolayer enhances the stability of the nanoparticles and prevents aggregation.[5]

The successful execution of this process results in AuNPs with a surface decorated with primary amine groups, ready for downstream applications.

Experimental Workflow

The following diagram illustrates the overall workflow for the functionalization of gold nanoparticles with this compound.

G cluster_0 Preparation cluster_1 Functionalization cluster_2 Purification cluster_3 Characterization A Synthesize Citrate-Stabilized Gold Nanoparticles (AuNPs) C Ligand Exchange Reaction: AuNPs + this compound A->C B Prepare this compound Solution B->C D Incubation (e.g., Overnight at RT) C->D E Centrifugation to Pellet Functionalized AuNPs D->E F Remove Supernatant (Excess Ligand & Citrate) E->F G Resuspend in Fresh Solvent F->G H Repeat Washing Steps (2-3x) G->H I UV-Vis Spectroscopy H->I J Dynamic Light Scattering (DLS) H->J K Zeta Potential Measurement H->K L Transmission Electron Microscopy (TEM) H->L M X-ray Photoelectron Spectroscopy (XPS) H->M

Caption: Workflow for this compound functionalization of AuNPs.

Materials and Methods

Materials
MaterialSupplierGrade
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)Sigma-AldrichACS reagent, ≥99.9%
Trisodium citrate dihydrateSigma-AldrichACS reagent, ≥99.0%
This compound hydrochlorideToronto Research Chemicals>98%
Sodium Hydroxide (NaOH)Sigma-AldrichACS reagent, ≥97.0%
Ethanol (200 proof)Decon LabsAnhydrous, USP
Ultrapure Water (18.2 MΩ·cm)Millipore Milli-Q
Equipment
  • Heating mantle with magnetic stirrer

  • Condenser and round-bottom flasks

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) and Zeta Potential Analyzer

  • High-speed refrigerated centrifuge

  • Transmission Electron Microscope (TEM)

  • X-ray Photoelectron Spectrometer (XPS)

Detailed Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (approx. 20 nm)

This protocol is based on the well-established Turkevich method.[9][10]

  • Preparation: Add 100 mL of 1 mM HAuCl₄ solution to a 250 mL round-bottom flask with a stir bar. Bring the solution to a rolling boil under vigorous stirring using a heating mantle.

  • Reduction: To the boiling solution, rapidly inject 10 mL of 38.8 mM trisodium citrate dihydrate solution.

  • Reaction: The solution color will change from pale yellow to colorless, then to a deep red or wine color within a few minutes. Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

  • Cooling: Remove the heating mantle and allow the solution to cool to room temperature while still stirring.

  • Storage: Store the citrate-stabilized AuNP solution at 4°C. The nanoparticles are stable for several weeks.

Protocol 2: Functionalization with this compound
  • Ligand Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in ultrapure water. Neutralize the hydrochloride salt by adding an equimolar amount of NaOH to deprotonate the amine group, which is crucial for subsequent conjugation reactions.

  • Ligand Exchange Reaction: In a clean glass vial, add 10 mL of the prepared citrate-stabilized AuNP solution. While stirring, add a calculated volume of the 10 mM this compound solution. A molar excess of the thiol ligand is required to drive the ligand exchange to completion. A typical starting point is a final concentration of 1 mM of the thiol in the AuNP solution.

  • Incubation: Tightly cap the vial and allow the reaction to proceed overnight at room temperature with gentle stirring. This extended incubation time facilitates a more complete ligand exchange.[4]

  • Purification: a. Transfer the solution to a centrifuge tube. b. Pellet the functionalized AuNPs by centrifugation. The speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[11] c. Carefully decant the supernatant, which contains excess ligand and displaced citrate ions. d. Resuspend the nanoparticle pellet in 10 mL of ultrapure water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) by vortexing or sonication. e. Repeat the centrifugation and resuspension steps at least two more times to ensure the thorough removal of unbound ligands.[11]

  • Final Resuspension and Storage: After the final wash, resuspend the purified amine-functionalized AuNPs in the desired buffer for your application. Store at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm the successful functionalization and to assess the properties of the resulting nanoparticles.

UV-Visible Spectroscopy
  • Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak, which is sensitive to the size, shape, aggregation state, and the local dielectric environment of the nanoparticles.[12]

  • Expected Outcome: A red-shift (shift to a longer wavelength) of the SPR peak is expected after ligand exchange with this compound.[4] This is due to the change in the refractive index at the nanoparticle surface. A significant broadening or the appearance of a second peak at a longer wavelength would indicate nanoparticle aggregation.

Dynamic Light Scattering (DLS) and Zeta Potential
  • Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution, while zeta potential measurement determines the surface charge.[13]

  • Expected Outcome:

    • An increase in the hydrodynamic diameter is expected due to the formation of the this compound monolayer on the nanoparticle surface.

    • A significant change in the zeta potential from negative (for citrate-stabilized AuNPs) to positive is a strong indicator of successful functionalization with the amine-terminated ligand.[4]

Transmission Electron Microscopy (TEM)
  • Principle: TEM provides high-resolution images of the nanoparticles, allowing for the determination of their core size, shape, and dispersity.[14]

  • Expected Outcome: TEM images should confirm that the nanoparticles have maintained their size and shape after the functionalization process and that they are well-dispersed with no significant aggregation.[15]

X-ray Photoelectron Spectroscopy (XPS)
  • Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the nanoparticle surface.[15][16]

  • Expected Outcome: XPS analysis should confirm the presence of nitrogen (from the amine group) and sulfur (from the thiol group) on the surface of the functionalized AuNPs. The binding energies of the Au 4f, S 2p, and N 1s peaks can provide insights into the chemical bonding at the surface.

Summary of Expected Characterization Data
Characterization TechniqueParameter MeasuredCitrate-Stabilized AuNPs (Expected)Amine-Functionalized AuNPs (Expected)
UV-Vis Spectroscopy SPR Peak Wavelength (λmax)~520 nm~525-530 nm (Red-shifted)
DLS Hydrodynamic Diameter (Z-average)~25 nm~30-35 nm (Increased)
Zeta Potential Surface Charge-30 to -50 mV+20 to +40 mV (Charge Inversion)
TEM Core Diameter~20 nm~20 nm (Unchanged)
XPS Surface Elemental CompositionAu, C, OAu, C, O, N, S

Applications in Drug Development and Research

The primary amine groups on the surface of the this compound-functionalized AuNPs are readily available for covalent conjugation with a variety of molecules, making them a powerful tool in drug development and biomedical research.

  • Targeted Drug Delivery: Antibodies, peptides, or other targeting ligands can be conjugated to the amine groups to direct the nanoparticles to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.[6][7]

  • Gene Delivery: The positive surface charge of the amine-functionalized AuNPs facilitates the electrostatic binding of negatively charged genetic material like siRNA and DNA, enabling their delivery into cells.[2]

  • Biosensing: The amine groups can be used to immobilize enzymes, antibodies, or other biorecognition elements onto the nanoparticle surface for the development of highly sensitive diagnostic assays.[6]

  • Photothermal Therapy: The inherent ability of AuNPs to convert near-infrared light into heat can be exploited for the targeted thermal ablation of cancer cells.[6]

Troubleshooting

IssuePotential CauseSuggested Solution
Nanoparticle Aggregation Incomplete surface coverage by the thiol ligand.Increase the molar ratio of this compound to AuNPs. Ensure adequate incubation time for complete ligand exchange.
Inappropriate solvent or pH.Ensure the pH of the solution is compatible with the stability of the functionalized nanoparticles.
Incomplete Functionalization Insufficient amount of thiol ligand.Increase the concentration of this compound in the reaction mixture.
Short incubation time.Extend the incubation time to allow for complete ligand exchange.
Broad Size Distribution Issues during the initial AuNP synthesis.Optimize the synthesis protocol to obtain monodisperse nanoparticles before functionalization.

Conclusion

The surface functionalization of gold nanoparticles with this compound is a robust and versatile method for introducing primary amine groups onto the nanoparticle surface. This protocol provides a detailed guide for the synthesis, functionalization, purification, and characterization of these nanoparticles. The resulting amine-functionalized AuNPs serve as a valuable platform for a wide range of biomedical applications, from targeted drug delivery to advanced diagnostics. Careful execution of the protocol and thorough characterization are crucial for ensuring the quality and performance of the final product.

References

  • Hiyka. Amine Gold Nanoparticles: Ideal for Protein Conjugation.
  • Hiyka. Explore Amine Functionalized Gold Nanoparticles in Various Sizes.
  • Wang, Z., et al. (2020). Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands. Nanoscale, 12(35), 18266-18273.
  • Rai, A., et al. (2015). Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles. Journal of Nanomedicine & Nanotechnology, 6(5), 1000321.
  • Wang, Y., et al. (2012). X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols. Langmuir, 28(25), 9412-9421.
  • Khatun, S., et al. (2020). A Review on the Synthesis and Functionalization of Gold Nanoparticles as a Drug Delivery Vehicle. Journal of Nanomaterials, 2020, 8851863.
  • Chen, P.-C., et al. (2009). Functionalized gold nanoparticles for drug delivery. Expert Opinion on Drug Delivery, 6(11), 1163-1173.
  • Molina, I., et al. (2021). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. Chemistry of Materials, 33(15), 6064-6076.
  • Jain, S., et al. (2012). Functionalized gold nanoparticles for their applications in biomedical research. Journal of Biomedical Nanotechnology, 8(4), 547-567.
  • Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid–liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802.
  • Park, J. W., & Shumaker-Parry, J. S. (2014). A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. RSC Advances, 4(64), 33833-33836.
  • Song, Y., et al. (2011). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Journal of the American Chemical Society, 133(49), 19714-19723.
  • Park, J. W., & Shumaker-Parry, J. S. (2014). A highly efficient ligand exchange reaction on gold nanoparticles: Preserving their size, shape and colloidal stability. ResearchGate.
  • Kumar, S. (2022). Surface Functionalization of Colloidal Nanoparticles Through Ligand Exchange Reactions. Purdue University Graduate School.
  • Tsoukalas, C., et al. (2021). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99m Tc. Molecules, 26(11), 3232.
  • Casaletto, M. P., et al. (2010). Mono- and bi-functional arenethiols as surfactants for gold nanoparticles: synthesis and characterization. Journal of Nanoparticle Research, 12(6), 2049-2060.
  • Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Journal of Nanotechnology & Nanomedicine Research, 4(1), 1-7.
  • Lin, C.-A., et al. (2019). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Sensors, 19(21), 4640.
  • Kshirsagar, P. G., & Sangaru, S. S. (2021). Amine and Acid-Functionalized Gold Nanoparticles via Thiol-Ene Click Chemistry: A Bio-Orthogonal Route for Surface Bioconjugation. Graphy Publications.
  • P-A, N., et al. (2023). Copolymer-Coated Gold Nanoparticles: Enhanced Stability and Customizable Functionalization for Biological Assays. International Journal of Molecular Sciences, 24(22), 16467.
  • Hrubý, M., et al. (2024). Preparation and Complex Characterisation of Stabilised Gold Nanoparticles: Biodistribution and Application for High Resolution In Vivo Imaging. International Journal of Molecular Sciences, 25(22), 12563.
  • ATA Scientific. (n.d.). Gold Nanoparticle Applications and Characterization by Nanoparticle Tracking Analysis.
  • AZoNano. (2024). Characterizing Gold Nanoparticle Assembly Patterns Through TEM.

Sources

experimental setup for corrosion inhibition studies with 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-734

Topic: Experimental Setup for Corrosion Inhibition Studies with 2-(Decylthio)ethanamine

For: Researchers, scientists, and materials science professionals.

Introduction: The Challenge of Corrosion and the Role of Advanced Inhibitors

Corrosion is a natural electrochemical process that degrades metals, leading to significant economic losses and safety hazards across industries. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.

This compound (DTEA) is a promising corrosion inhibitor, notable for its unique molecular structure. It combines a long hydrophobic decyl chain with a polar head group containing both sulfur (thioether) and nitrogen (amine) heteroatoms.[1] This bifunctional nature suggests a strong potential for surface adsorption and the formation of a dense, protective film. The presence of both sulfur and nitrogen atoms is particularly advantageous, as these heteroatoms are known to be highly effective centers for adsorption on metal surfaces.[2][3][4][5][6] This application note provides a comprehensive guide to the experimental setup required to rigorously evaluate the performance and mechanism of DTEA as a corrosion inhibitor for mild steel in acidic environments (e.g., 1M HCl), a common scenario in industrial cleaning and processing.

Hypothesized Mechanism of Inhibition

The effectiveness of DTEA is predicated on its molecular structure. The proposed inhibition mechanism involves the following steps:

  • Protonation: In an acidic medium, the amine group (-NH₂) becomes protonated (-NH₃⁺).

  • Initial Adsorption: The protonated amine can be initially attracted to the metal surface, which is negatively charged in acidic solutions due to the adsorption of chloride ions (Cl⁻).

  • Covalent Bonding: The lone pair of electrons on the sulfur atom can form coordinate covalent bonds with the vacant d-orbitals of iron atoms on the steel surface. This chemisorption process creates a strong anchor point for the inhibitor molecule.[3][7]

  • Protective Film Formation: The long, hydrophobic decyl chains (C₁₀H₂₁) orient themselves away from the metal surface, forming a dense, non-polar barrier. This layer physically blocks the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface, thereby stifling both anodic and cathodic corrosion reactions.[8][9][10][11]

This dual-action adsorption (electrostatic and covalent) is expected to result in high inhibition efficiency and robust performance.

Caption: Hypothesized mechanism of DTEA corrosion inhibition.

Comprehensive Experimental Workflow

A multi-faceted approach is essential to validate the efficacy and understand the mechanism of a corrosion inhibitor. The workflow outlined below combines gravimetric, electrochemical, and surface analysis techniques to provide a complete performance profile of DTEA.

Caption: Overall experimental workflow for inhibitor evaluation.

Detailed Protocols and Methodologies

Material and Solution Preparation
  • Working Electrode/Coupon Preparation:

    • Material: Mild steel coupons (e.g., AISI 1018/1020) with a known composition.

    • Procedure: Mechanically polish the coupons sequentially using silicon carbide (SiC) abrasive papers of increasing grit size (e.g., 240, 400, 600, 800, 1200 grit) to achieve a mirror-like finish.[12]

    • Cleaning: Degrease the polished coupons with acetone, rinse thoroughly with deionized water, and dry in a stream of warm air.

    • Storage: Store the prepared coupons in a desiccator to prevent atmospheric corrosion prior to use.

    • Rationale: This standardized preparation ensures a reproducible surface finish, removing any pre-existing oxide layers or contaminants and providing a uniform surface for inhibitor interaction.

  • Test Solution Preparation:

    • Corrosive Medium: Prepare a 1.0 M solution of Hydrochloric Acid (HCl) using analytical grade HCl and deionized water.

    • Inhibitor Solutions: Prepare a stock solution of DTEA (e.g., 1000 ppm). Create a range of test concentrations (e.g., 50, 100, 200, 400, 600 ppm) by diluting the stock solution with the 1.0 M HCl medium. A blank solution (1.0 M HCl without DTEA) must be used as a control in all experiments.

Protocol 1: Weight Loss (Gravimetric) Method

This fundamental method provides a direct measure of material loss over time. It is performed in accordance with standards like ASTM G1 and G31.[13][14][15]

  • Step 1: Weigh the prepared steel coupons accurately using an analytical balance (to 0.1 mg) and record the initial weight (W_initial).

  • Step 2: Immerse triplicate sets of coupons into beakers containing the blank solution and each of the DTEA inhibitor concentrations.

  • Step 3: Place the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 25°C) for a fixed duration (e.g., 24 hours).

  • Step 4: After the immersion period, retrieve the coupons. Remove corrosion products by gently scrubbing with a soft brush in a cleaning solution (e.g., Clarke's solution, as per ASTM G1), rinse with deionized water and acetone, and dry completely.

  • Step 5: Weigh the cleaned coupons and record the final weight (W_final).

  • Data Analysis:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (η%): η% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of DTEA, respectively.

Parameter Description Typical Value/Unit
Coupon DimensionsL x W x H2.5 x 2.0 x 0.2 cm
Immersion TimeDuration of exposure24 hours
TemperatureControlled test temperature25 ± 1 °C
DTEA ConcentrationsRange to be tested0 (Blank), 50, 100, 200, 400, 600 ppm
Protocol 2: Electrochemical Measurements

Electrochemical techniques provide rapid and mechanistic insights into the corrosion process. A standard three-electrode cell is used, containing the mild steel coupon as the working electrode (WE), a platinum mesh as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).[16][17][18]

A. Potentiodynamic Polarization (PDP)

This technique determines the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[16][17][19]

  • Step 1: Immerse the three-electrode setup in the test solution (blank or with DTEA).

  • Step 2: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Step 3: Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

  • Step 4: Record the resulting current density. Plot the data as a Tafel plot (E vs. log |i|).

  • Data Analysis:

    • Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate Inhibition Efficiency: η% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

    • Analyze the shift in E_corr. A significant shift (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic. A small shift suggests a mixed-type inhibitor.

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that probes the properties of the metal/solution interface.[20][21][22][23]

  • Step 1: Set up the three-electrode cell and allow the OCP to stabilize as in the PDP protocol.

  • Step 2: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Step 3: Measure the impedance response and present the data in Nyquist and Bode plots.

  • Data Analysis:

    • The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased resistance to corrosion.

    • Model the data using an appropriate equivalent electrical circuit (e.g., a Randles circuit). The key parameter is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.

    • Calculate Inhibition Efficiency: η% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Parameter PDP Value EIS Value
Potential Scan Range-250 to +250 mV vs. OCPN/A
Scan Rate0.5 mV/sN/A
AC AmplitudeN/A10 mV
Frequency RangeN/A100 kHz to 10 mHz
Protocol 3: Surface Analysis Techniques

Visualizing the steel surface provides direct evidence of the inhibitor's protective action.

A. Scanning Electron Microscopy (SEM)

SEM provides high-magnification images of the surface morphology.

  • Step 1: Use the steel coupons from the weight loss experiment (both blank and inhibitor-treated).

  • Step 2: Mount the dried coupons on SEM stubs.

  • Step 3: Acquire images at various magnifications.

  • Expected Results: The coupon from the blank solution will show a rough, pitted, and severely damaged surface characteristic of acid corrosion.[24][25][26] In contrast, the coupon treated with an effective concentration of DTEA should exhibit a much smoother surface, indicating significant protection from corrosive attack.[27][28]

B. Atomic Force Microscopy (AFM)

AFM provides three-dimensional topographical data at the nanoscale, allowing for quantitative assessment of surface roughness.

  • Step 1: Use coupons polished to a very fine finish (e.g., with 0.05 µm alumina slurry) to establish a baseline roughness.

  • Step 2: Immerse coupons in blank and inhibitor solutions for a shorter duration (e.g., 2-4 hours) to observe the initial stages of corrosion and film formation.

  • Step 3: Analyze the surface topography.

  • Expected Results: The AFM analysis will quantify the increase in surface roughness for the blank sample. For the DTEA-treated sample, a significantly lower surface roughness value is expected, confirming the formation of a protective film that maintains the integrity of the surface.

Data Synthesis and Expected Outcomes

A successful study will demonstrate a clear correlation across all techniques.

Technique Parameter Measured Expected Outcome with DTEA
Weight LossCorrosion Rate (mm/y)Significant decrease with increasing DTEA concentration.
PDPCorrosion Current (i_corr)Significant decrease with increasing DTEA concentration.
EISCharge Transfer Resistance (R_ct)Significant increase with increasing DTEA concentration.
SEMSurface MorphologySmooth surface compared to the heavily corroded blank.
AFMSurface Roughness (Ra)Low Ra value, close to the polished state.

The inhibition efficiency (η%) calculated from weight loss, PDP, and EIS should be in good agreement. A high efficiency (typically >90% at optimal concentration) confirms the potent protective capabilities of this compound.

References

  • Walter, R. W., & Cooke, L. M. (1997). This compound hydrochloride: A new multifunctional biocide which enhances corrosion inhibition. NACE International. URL: https://onepetro.org/NACECORR/proceedings-abstract/CORR97/All-CORR97/NACE-97163/135933
  • Chadwick, D., & Hashemi, T. (1979). The role of nitrogen and sulfur heterocycles in corrosion inhibition. Langmuir. URL: https://pubs.acs.org/doi/abs/10.1021/la00401a013
  • Kusch, P., et al. (2014). Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. Developments in Corrosion Protection. URL: https://www.researchgate.
  • Aliofkhazraei, M. (Ed.). (2014). Developments in Corrosion Protection. InTech. URL: https://www.intechopen.
  • Walter, R. W., & Cooke, L. M. (1997). This compound hydrochloride: A new multifunctional biocide which enhances corrosion inhibition (Conference). OSTI.GOV. URL: https://www.osti.gov/servlets/purl/549883
  • Yahya, N., et al. (2014). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings. URL: https://pubs.aip.org/aip/acp/article-abstract/1614/459/275337/Electrochemical-Impedance-Spectroscopy-Study-on
  • Kusch, P. (2016). Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment in the Power Industry. Hochschule Bonn-Rhein-Sieg. URL: https://pub.h-brs.de/frontdoor/index/index/docId/3065
  • Ibrahim, M. A., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports. URL: https://www.
  • Paredes, M., et al. (2021). Electrochemical and Surface Characterization Study on the Corrosion Inhibition of Mild Steel 1030 by the Cationic Surfactant Cetrimonium Trans-4-hydroxy-cinnamate. ACS Omega. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05335
  • ASTM International. (n.d.). ASTM G1 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. URL: https://www.astm.org/g0001-03r11.html
  • ASTM International. (n.d.). ASTM G31 - Standard Guide for Laboratory Immersion Corrosion Testing of Metals. URL: https://www.astm.org/g0031-12a.html
  • ASTM International. (n.d.). ASTM G59 - Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. URL: https://www.astm.org/g0059-97r09.html
  • ASTM International. (n.d.). ASTM G5 - Standard Reference Test Method for Making Potentiostatic and Potentiodynamic Anodic Polarization Measurements. URL: https://www.astm.org/g0005-13.html
  • Walsh, W. R. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments. URL: https://www.jove.com/v/54492/potentiodynamic-corrosion-testing
  • Ye, L. (2020). Using Electrochemical Impedance Spectroscopy (EIS) Method for a Better Understanding of the Corrosion System. ZERUST EXCOR. URL: https://www.zerust.com/blog/electrochemical-impedance-spectroscopy-eis-method-for-corrosion-system/

Sources

Application Notes and Protocols for Determining the Antimicrobial Efficacy of 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 2-(Decylthio)ethanamine Hydrochloride (DTEA-HCl)

This compound hydrochloride (DTEA-HCl) is a promising multifunctional biocide demonstrating a broad spectrum of activity against bacteria, fungi, and algae.[1] Its potential applications span various industrial and therapeutic areas, primarily due to its efficacy in controlling microbial growth and its intriguing properties related to biofilm and corrosion inhibition.[1] For researchers and drug development professionals, a precise and reproducible method for quantifying its antimicrobial potency is paramount.

These application notes provide a comprehensive, step-by-step guide to determining the antimicrobial efficacy of DTEA-HCl. We will delve into the principles and practical execution of the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and the subsequent determination of the Minimum Bactericidal Concentration (MBC). This guide is designed to be a self-validating system, grounded in the established standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and high-quality data.[2][3][4][5]

Core Concepts: MIC and MBC

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[6][7] While the MIC indicates the potency of an agent to inhibit growth, it does not differentiate between a microbistatic (growth-inhibiting) and a microbicidal (killing) effect.

To ascertain the killing activity of an antimicrobial agent, the Minimum Bactericidal Concentration (MBC) is determined. The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][9][10] This is a critical parameter for applications where the complete eradication of the microorganism is desired.

Experimental Workflow: From Preparation to Data Analysis

The following diagram illustrates the overall workflow for determining the MIC and MBC of DTEA-HCl.

Antimicrobial_Assay_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination (Broth Microdilution) cluster_mbc Phase 3: MBC Determination prep_compound Prepare DTEA-HCl Stock Solution serial_dilution Perform Serial Dilutions of DTEA-HCl in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with standardized bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24 hours inoculation->incubation_mic read_mic Visually or spectrophotometrically determine MIC incubation_mic->read_mic plating Plate aliquots from clear wells (MIC and higher concentrations) onto agar plates read_mic->plating incubation_mbc Incubate agar plates at 37°C for 18-24 hours plating->incubation_mbc count_cfu Count Colony Forming Units (CFUs) incubation_mbc->count_cfu determine_mbc Calculate the concentration that results in ≥99.9% killing count_cfu->determine_mbc

Caption: Workflow for MIC and MBC determination of DTEA-HCl.

Detailed Protocol: Broth Microdilution for MIC and MBC of DTEA-HCl

This protocol is based on established methodologies for antimicrobial susceptibility testing and is designed for researchers, scientists, and drug development professionals.[11][12][13]

Materials and Reagents
  • This compound hydrochloride (DTEA-HCl)

  • Test microorganism(s) (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile 0.85% saline

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel and single-channel micropipettes with sterile tips

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (37°C)

  • Vortex mixer

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile water or appropriate solvent for DTEA-HCl

Step-by-Step Methodology

Part 1: Preparation of Inoculum

The causality behind a standardized inoculum is to ensure the reproducibility of the assay. A bacterial density that is too high can overwhelm the antimicrobial agent, leading to falsely high MIC values, while a low density can result in falsely low MICs. The 0.5 McFarland standard provides a consistent starting point of approximately 1.5 x 10⁸ CFU/mL.

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspend the colonies in a tube containing 5 mL of sterile saline.

  • Vortex the suspension thoroughly to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or more sterile saline to decrease it. This standardized suspension contains approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted in the 96-well plate to the final target concentration.

Part 2: Preparation of DTEA-HCl Dilutions

  • Prepare a stock solution of DTEA-HCl in a suitable sterile solvent (e.g., sterile deionized water or DMSO). The concentration of the stock solution should be at least 10 times the highest concentration to be tested.

  • In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12 of a designated row.

  • Add 200 µL of the DTEA-HCl working solution (at twice the highest desired final concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as the growth control (no DTEA-HCl), and well 12 will be the sterility control (no bacteria).

Part 3: Inoculation and Incubation

  • Add 100 µL of the diluted bacterial inoculum (prepared in Part 1, step 5) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[6][13]

  • Do not add bacteria to well 12 (sterility control).

  • Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours.

Part 4: Determination of the Minimum Inhibitory Concentration (MIC)

  • After incubation, visually inspect the 96-well plate for turbidity. The MIC is the lowest concentration of DTEA-HCl at which there is no visible growth of the microorganism.[6][12]

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Part 5: Determination of the Minimum Bactericidal Concentration (MBC)

The MBC test is a self-validating system as it directly measures the viability of the bacteria after exposure to the antimicrobial agent.

  • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), plate 100 µL of the suspension onto a sterile TSA plate.

  • Also, plate an aliquot from the growth control well to serve as a reference for the initial inoculum count.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies (CFUs) on each plate.

  • The MBC is the lowest concentration of DTEA-HCl that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[9][10]

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: MIC and MBC of DTEA-HCl against Test Microorganisms

Test MicroorganismGram StainDTEA-HCl MIC (µg/mL)DTEA-HCl MBC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive[Insert Value][Insert Value][Insert Value]
Escherichia coliGram-negative[Insert Value][Insert Value][Insert Value]
Pseudomonas aeruginosaGram-negative[Insert Value][Insert Value][Insert Value]
Candida albicansFungi[Insert Value][Insert Value][Insert Value]

Interpretation of MBC/MIC Ratio:

The ratio of MBC to MIC can provide insights into the nature of the antimicrobial activity.

  • MBC/MIC ≤ 4: Generally considered bactericidal.

  • MBC/MIC > 4: Generally considered bacteriostatic.

Hypothetical Signaling Pathway of DTEA-HCl Action

While the precise mechanism of action for DTEA-HCl may still be under investigation, its chemical structure suggests a potential interaction with the microbial cell membrane. The lipophilic decyl chain could facilitate insertion into the lipid bilayer, while the cationic amine group could interact with negatively charged components of the membrane, leading to disruption of membrane integrity, leakage of cellular contents, and ultimately cell death.

DTEA_Mechanism DTEA DTEA-HCl Membrane Bacterial Cell Membrane DTEA->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Causes Leakage Leakage of Cellular Contents Disruption->Leakage CellDeath Cell Death Leakage->CellDeath

Caption: Hypothetical mechanism of DTEA-HCl antimicrobial action.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
  • Institute for Collaborative Biotechnologies. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
  • BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50989.
  • JoVE. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B.
  • Clinical and Laboratory Standards Institute. (2023). M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST - Home.
  • van Belkum, A., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.
  • Leclercq, R., et al. (2013). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 19(2), 141-160.
  • OnePetro. (1997). This compound Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition.
  • Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols.
  • Khan, Z., et al. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Antibiotics, 11(10), 1323.
  • LookChem. (n.d.). CAS No.36362-09-1,this compound, hydrochloride salt Suppliers.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • P&S Chemicals. (n.d.). Product information, this compound, hydrochloride salt.
  • PubChem. (n.d.). This compound hydrochloride.
  • Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE.
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
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Application Notes and Protocols for the Use of 2-(Decylthio)ethanamine in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Thioether Lipids in Nucleic Acid Delivery

The landscape of drug delivery is being revolutionized by lipid nanoparticles (LNPs), which have proven to be a clinically successful platform for the delivery of nucleic acid therapeutics, most notably siRNA and mRNA.[1][2] The efficacy of these delivery vehicles is critically dependent on the constituent lipids, particularly the ionizable cationic lipid, which is responsible for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1][2] While significant research has focused on ionizable lipids with ester- or amide-based linkages, there is growing interest in alternative chemistries that can offer unique advantages in terms of stability, delivery efficiency, and safety.

This guide focuses on 2-(Decylthio)ethanamine (DTEA), a cationic lipid featuring a thioether linkage. The incorporation of a thioether motif into the lipid structure presents a compelling strategy for the design of novel delivery agents.[3][4] Thioether bonds can influence the physicochemical properties of the lipid, such as its pKa and fusogenicity, which are key determinants of LNP performance.[1] This document provides a comprehensive overview of the scientific rationale for exploring DTEA in drug delivery systems and offers detailed protocols for the formulation, characterization, and evaluation of DTEA-containing LNPs.

Physicochemical Properties of this compound (DTEA)

A thorough understanding of the physicochemical properties of DTEA is fundamental to its application in drug delivery.

PropertyValueSource
Chemical Formula C12H27NSPubChem
Molecular Weight 217.42 g/mol PubChem
CAS Number 29873-30-1PubChem
Appearance Solid, Crystalline (for hydrochloride salt)Echemi
Solubility In water: > 500,000 mg/L (for hydrochloride salt)Echemi

Scientific Rationale for Investigating DTEA in LNP Formulations

The unique structural feature of DTEA is the thioether linkage connecting the decyl tail to the ethanamine headgroup. This seemingly subtle modification can have a profound impact on the behavior of the lipid within an LNP formulation and its interaction with biological systems.

The Influence of the Thioether Linkage

Research into libraries of novel thioether-containing ionizable lipids has provided valuable insights into their structure-activity relationships in the context of mRNA delivery.[1][5]

  • Modulation of pKa: The electron-donating nature of the sulfur atom in the thioether bond can influence the basicity of the amine headgroup. This, in turn, affects the apparent pKa of the resulting LNP. An optimal pKa (typically between 6.2 and 6.7) is crucial for efficient encapsulation of nucleic acids at acidic pH during formulation and for facilitating endosomal escape into the cytoplasm of target cells.[1]

  • Impact on Fusogenicity: The flexibility and bond angles of the thioether linkage, compared to more common ester or amide bonds, can alter the packing of the lipids within the nanoparticle. This can influence the fusogenicity of the LNP membrane, which is a critical factor for merging with the endosomal membrane and releasing the nucleic acid payload.[1]

  • Potential for Bioreducibility: While DTEA itself does not contain a disulfide bond, the broader class of sulfur-containing lipids opens the door to designing bioreducible systems. For instance, incorporating disulfide bonds into the lipid structure can lead to cleavage in the reducing environment of the cytoplasm, potentially enhancing payload release and improving the safety profile.[2]

The exploration of DTEA allows researchers to investigate how a simple, stable thioether linkage contributes to these key performance-driving parameters.

Experimental Protocols

The following protocols provide a comprehensive framework for the formulation, characterization, and in vitro evaluation of DTEA-containing LNPs for nucleic acid delivery.

PART 1: Formulation of DTEA-Containing Lipid Nanoparticles (LNPs)

This protocol describes the formulation of LNPs using a microfluidic mixing technique, which allows for rapid and reproducible production of nanoparticles with a controlled size distribution.

Workflow for LNP Formulation using Microfluidics

LNP_Formulation cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration A Lipid Stock Solution (in Ethanol) DTEA, Helper Lipid, Cholesterol, PEG-Lipid C Syringe Pump 1 (Lipid Solution) A->C B Nucleic Acid Solution (in Aqueous Buffer, pH 4.0) e.g., siRNA or mRNA D Syringe Pump 2 (Nucleic Acid Solution) B->D E Microfluidic Cartridge (e.g., Staggered Herringbone Mixer) C->E D->E F LNP Suspension (in Ethanol/Buffer) E->F G Dialysis or Tangential Flow Filtration (TFF) (vs. PBS, pH 7.4) F->G H Purified LNPs G->H

Caption: Workflow for LNP synthesis using microfluidic mixing.

Materials:

  • This compound (DTEA)

  • Helper Lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • Ethanol (200 proof, anhydrous)

  • Nucleic Acid (siRNA or mRNA)

  • Citrate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringes and tubing compatible with the microfluidic device

  • Dialysis cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Prepare individual stock solutions of DTEA, DOPE, cholesterol, and DMG-PEG 2000 in ethanol.

    • In a sterile glass vial, combine the lipid stock solutions to achieve a desired molar ratio. A commonly used starting ratio for cationic lipid-based LNPs is 50:10:38.5:1.5 (DTEA:DOPE:Cholesterol:DMG-PEG 2000).[1]

    • Vortex thoroughly to ensure a homogeneous mixture. The final total lipid concentration in ethanol can be in the range of 10-25 mM.

  • Preparation of Nucleic Acid Solution (Aqueous Phase):

    • Dissolve the siRNA or mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1-0.5 mg/mL). The acidic pH ensures that the primary amine of DTEA is protonated, facilitating electrostatic interaction with the negatively charged nucleic acid.

  • Microfluidic Mixing:

    • Load the lipid stock solution into one syringe and the nucleic acid solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set a total flow rate appropriate for the microfluidic device (e.g., 12 mL/min).

    • Initiate mixing. The rapid, controlled mixing within the microfluidic cartridge induces the self-assembly of the lipids around the nucleic acid, forming LNPs.

    • Collect the resulting LNP dispersion from the outlet.

  • Purification and Buffer Exchange:

    • To remove ethanol and unencapsulated nucleic acid, purify the LNP suspension.

    • Dialysis: Transfer the LNP dispersion into a dialysis cassette and dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes.

    • Tangential Flow Filtration (TFF): For larger volumes and faster processing, a TFF system can be used for buffer exchange and concentration.

    • After purification, collect the LNP suspension and store at 4°C for short-term use or at -80°C for long-term storage.

PART 2: Physicochemical Characterization of DTEA-LNPs

Accurate characterization of the physicochemical properties of the formulated LNPs is essential to ensure batch-to-batch consistency and to understand their potential in vivo behavior.

Workflow for LNP Characterization

LNP_Characterization cluster_size Size & Polydispersity cluster_charge Surface Charge cluster_encap Encapsulation Efficiency A Purified DTEA-LNPs B Dynamic Light Scattering (DLS) A->B D Electrophoretic Light Scattering (ELS) A->D F RiboGreen® Assay A->F C Z-average (nm) Polydispersity Index (PDI) B->C E Zeta Potential (mV) D->E G Encapsulation Efficiency (%) F->G

Caption: Key characterization techniques for DTEA-LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the purified LNP suspension in PBS (pH 7.4).

    • Measure the particle size (Z-average) and PDI using a DLS instrument.

  • Expected Outcome: For systemic delivery, an ideal LNP size is typically in the range of 50-150 nm with a PDI below 0.2, indicating a monodisperse population.

2. Zeta Potential Measurement

  • Method: Electrophoretic Light Scattering (ELS)

  • Procedure:

    • Dilute a small aliquot of the purified LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to minimize charge screening effects.

    • Measure the zeta potential using a suitable instrument.

  • Expected Outcome: At physiological pH (7.4), LNPs should have a near-neutral or slightly negative surface charge to minimize non-specific interactions with serum proteins and prolong circulation time.

3. Nucleic Acid Encapsulation Efficiency (EE)

  • Method: RiboGreen® (or similar fluorescent dye) Assay

  • Procedure:

    • Prepare two sets of LNP samples diluted in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

    • To one set, add a detergent (e.g., 1% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid. This measures the total nucleic acid.

    • The other set (without detergent) measures the amount of free (unencapsulated) nucleic acid.

    • Add the RiboGreen® reagent to both sets of samples and to a standard curve of the nucleic acid.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the EE using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

  • Expected Outcome: A high encapsulation efficiency (>90%) is desirable for maximizing the delivery of the therapeutic payload.

PART 3: In Vitro Evaluation of DTEA-LNPs

In vitro assays are crucial for assessing the biological activity and safety of the formulated LNPs before proceeding to in vivo studies.

1. Transfection Efficiency Assessment

  • Objective: To determine the ability of DTEA-LNPs to deliver functional nucleic acid (e.g., mRNA encoding a reporter protein like luciferase or GFP, or siRNA targeting a specific gene).

  • Procedure (for mRNA delivery):

    • Seed cells (e.g., HeLa, HEK293T) in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the DTEA-LNP-mRNA formulation in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Assay for reporter protein expression (e.g., using a luciferase assay kit or by flow cytometry for GFP).

  • Data Analysis: Plot the reporter protein expression as a function of LNP concentration. Compare the results to a commercial transfection reagent as a positive control.

2. Cytotoxicity Assessment

  • Objective: To evaluate the potential toxicity of the DTEA-LNP formulation on cultured cells.

  • Methods:

    • LDH Assay (Lactate Dehydrogenase): Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

    • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures the metabolic activity of viable cells.

  • Procedure (General):

    • Seed cells in a 96-well plate.

    • Treat the cells with serial dilutions of the DTEA-LNPs for 24-72 hours. Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.

    • Perform the LDH or MTT assay according to the manufacturer's instructions.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

3. Hemolysis Assay

  • Objective: To assess the potential of the DTEA-LNPs to damage red blood cell membranes, which is an indicator of potential in vivo toxicity.

  • Procedure:

    • Prepare a suspension of fresh red blood cells (RBCs) in PBS.

    • Incubate the RBC suspension with various concentrations of DTEA-LNPs at 37°C for a defined period (e.g., 1-2 hours).

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS).

    • Centrifuge the samples to pellet the intact RBCs.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

    • Calculate the percentage of hemolysis relative to the positive control.

  • Expected Outcome: A low level of hemolysis is desirable, indicating good biocompatibility of the LNP formulation.[1][5]

Safety and Handling

This compound hydrochloride is classified as a substance that causes skin irritation and serious eye damage.[6][7] It may also cause damage to organs through prolonged or repeated exposure.[6][7] It is very toxic to aquatic life with long-lasting effects.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling DTEA and its formulations.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

This compound represents an intriguing, yet underexplored, cationic lipid for the development of novel drug delivery systems. The presence of a thioether linkage offers a unique chemical handle to modulate the physicochemical and biological properties of LNPs. The protocols outlined in this guide provide a robust framework for researchers to systematically formulate, characterize, and evaluate DTEA-based nanoparticles for the delivery of siRNA, mRNA, and other nucleic acid payloads. Through rigorous structure-activity relationship studies, guided by the principles and methodologies described herein, the full potential of DTEA and the broader class of thioether lipids in advancing the field of gene therapy can be unlocked.

References

  • Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In Vivo mRNA Delivery. (n.d.). PMC.
  • Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery. (2023). Molecules.
  • Ionic liquids with thioether motifs as synthetic cationic lipids for gene delivery. (2017). Chemical Communications.
  • Ionic liquids with thioether motifs as synthetic cationic lipids for gene delivery. (2017). PMC.
  • Lipids and Lipid Derivatives for RNA Delivery. (n.d.). PMC.
  • The power of sulfhydryl groups: Thiolated lipid-based nanoparticles enhance cellular uptake of nucleic acids. (2025). ResearchGate.
  • Rational Design of Unsaturated, Thioether Ionizable Lipids for Enhanced In vivo mRNA Delivery. (2024). bioRxiv.
  • Lipid-based nanoparticles: Enhanced cellular uptake via surface thiolation. (2023). PubMed.
  • This compound hydrochloride. (n.d.). PubChem.

Sources

Application Notes and Protocols for the Development of 2-(Decylthio)ethanamine-Based Biosensors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of 2-(Decylthio)ethanamine in Biosensing

The creation of a robust and sensitive biosensor is fundamentally an exercise in controlled surface engineering. The ability to create a stable, functional, and specific interface between a biological recognition element and a transducer surface is paramount. This compound (DTEA) has emerged as a critical component in this field, offering a unique combination of properties that make it an ideal candidate for the construction of high-performance biosensors.

DTEA is a bifunctional molecule composed of a long alkyl chain with a terminal thiol group (-SH) and a terminal primary amine group (-NH2). This structure allows for a two-stage self-assembly and functionalization process. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, leading to the spontaneous formation of a highly ordered and stable self-assembled monolayer (SAM).[1][2] This SAM provides a well-defined and insulating layer that minimizes non-specific interactions and provides a stable platform for the subsequent immobilization of bioreceptors. The terminal amine group serves as a versatile anchor point for the covalent attachment of a wide range of biorecognition molecules, such as antibodies, enzymes, and nucleic acids, through well-established amine-reactive crosslinking chemistries.[3][4]

This application note provides a comprehensive guide to the design, fabrication, and characterization of DTEA-based biosensors. We will delve into the underlying principles of each step, provide detailed experimental protocols, and discuss the characterization techniques necessary to validate the successful construction of the biosensor.

I. Core Principles and Workflow Overview

The fabrication of a DTEA-based biosensor follows a logical and sequential workflow. Each step is critical for the final performance of the sensor, and a thorough understanding of the underlying chemistry is essential for troubleshooting and optimization.

The overall process can be visualized as a multi-layered assembly on the transducer surface:

Biosensor Fabrication Workflow cluster_0 Transducer Preparation cluster_1 Surface Functionalization cluster_2 Bioreceptor Immobilization cluster_3 Analyte Detection & Analysis Clean Transducer Clean Transducer DTEA SAM Formation DTEA SAM Formation Clean Transducer->DTEA SAM Formation Self-Assembly Activation of Amine Groups Activation of Amine Groups DTEA SAM Formation->Activation of Amine Groups Crosslinker Chemistry Bioreceptor Coupling Bioreceptor Coupling Activation of Amine Groups->Bioreceptor Coupling Covalent Bond Formation Blocking Blocking Bioreceptor Coupling->Blocking Prevent Non-Specific Binding Analyte Binding Analyte Binding Blocking->Analyte Binding Specific Recognition Signal Readout Signal Readout Analyte Binding->Signal Readout Transduction

Caption: A generalized workflow for the fabrication of a DTEA-based biosensor, from transducer preparation to signal readout.

II. Materials and Reagents

The quality of the reagents and materials used is critical for the successful fabrication of a high-performance biosensor. Ensure all chemicals are of high purity and solvents are anhydrous where specified.

Reagent/Material Supplier Purity/Grade Purpose
This compound (DTEA)Varies>95%SAM Formation
Gold-coated substrates (e.g., slides, QCM crystals, electrodes)VariesHigh PurityTransducer Surface
Ethanol, 200 proofSigma-AldrichAnhydrousSolvent for DTEA
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Thermo Fisher Scientific>98%Crosslinker
N-Hydroxysuccinimide (NHS)Thermo Fisher Scientific>98%Crosslinker Stabilizer
2-(N-morpholino)ethanesulfonic acid (MES) bufferSigma-AldrichBiological GradeActivation Buffer
Phosphate-buffered saline (PBS)VariespH 7.4Coupling & Wash Buffer
Bioreceptor (e.g., Antibody, Enzyme)VariesHigh PurityBiological Recognition Element
Bovine Serum Albumin (BSA)Sigma-Aldrich>98%Blocking Agent
[Fe(CN)6]3-/4- redox probeSigma-AldrichACS GradeFor EIS Characterization

III. Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a DTEA-based biosensor. These should be considered as a starting point and may require optimization for specific applications.

Protocol 1: Transducer Substrate Cleaning

A pristine transducer surface is essential for the formation of a well-ordered SAM. The cleaning protocol will vary depending on the substrate material. For gold surfaces, a common and effective method is as follows:

  • Sonication: Sonicate the gold substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Piranha Etching (Caution!): Immerse the substrates in freshly prepared piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) for 5-10 minutes. Piranha solution is extremely corrosive and reactive; handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma Cleaning (Optional but Recommended): For the highest level of cleanliness, treat the substrates with oxygen or argon plasma for 2-5 minutes.[5]

Protocol 2: Formation of the this compound Self-Assembled Monolayer (SAM)

This step creates the foundational amine-terminated surface.

  • Prepare DTEA Solution: Prepare a 1-5 mM solution of DTEA in anhydrous ethanol.[1][2]

  • Immersion: Immediately after cleaning, immerse the gold substrates into the DTEA solution. Ensure the entire surface is covered.

  • Incubation: Incubate the substrates in the DTEA solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[2] To minimize oxygen exposure, the container can be backfilled with an inert gas like nitrogen or argon.

  • Rinsing: After incubation, remove the substrates from the DTEA solution and rinse thoroughly with ethanol to remove any physisorbed molecules.[6]

  • Drying: Dry the DTEA-modified substrates under a gentle stream of nitrogen gas.

  • Storage: Store the functionalized substrates in a desiccator until ready for the next step.

Protocol 3: Covalent Immobilization of Bioreceptors using EDC/NHS Chemistry

This protocol describes the covalent attachment of a protein bioreceptor (e.g., an antibody) to the amine-terminated DTEA surface. This is a two-step process involving the activation of the carboxyl groups on the bioreceptor followed by coupling to the surface amines.[7][8][9][10]

EDC_NHS_Coupling Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Protein_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + DTEA_NH2 DTEA-NH2 Surface DTEA_NH2->Amide_Bond

Caption: Reaction mechanism for EDC/NHS-mediated coupling of a protein's carboxyl group to the amine-terminated DTEA surface.

  • Prepare Buffers:

    • Activation Buffer: 0.1 M MES, pH 5.5-6.0.

    • Coupling Buffer: 1X PBS, pH 7.4.

    • Quenching Solution: 1 M ethanolamine or hydroxylamine, pH 8.5.

  • Activate Bioreceptor:

    • Dissolve the protein bioreceptor in the Activation Buffer at a suitable concentration (e.g., 0.1-1 mg/mL).

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in the Activation Buffer.

    • Add EDC and NHS to the protein solution to final concentrations of approximately 2 mM and 5 mM, respectively.[8]

    • Incubate for 15 minutes at room temperature.[7][8]

  • Couple to DTEA Surface:

    • Apply the activated protein solution to the DTEA-functionalized substrate, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.[7]

  • Quench and Block:

    • Remove the unreacted protein solution.

    • Rinse the surface gently with PBS.

    • Immerse the substrate in the Quenching Solution for 15-30 minutes to deactivate any remaining NHS-esters.

    • To block any remaining active sites and prevent non-specific binding, incubate the surface with a blocking agent such as 1% BSA in PBS for 1 hour at room temperature.

  • Final Rinse:

    • Rinse the biosensor surface thoroughly with PBS and then with deionized water.

    • The biosensor is now ready for characterization and use.

IV. Characterization of Biosensor Fabrication Steps

It is crucial to characterize the surface at each stage of the fabrication process to ensure successful modification. Electrochemical Impedance Spectroscopy (EIS) and Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) are powerful, non-destructive techniques for this purpose.[11][12][13][14][15]

Electrochemical Impedance Spectroscopy (EIS)

EIS measures the opposition to the flow of alternating current as a function of frequency.[15] It is highly sensitive to changes at the electrode-solution interface.[11][16] Measurements are typically performed in the presence of a redox probe, such as [Fe(CN)6]3-/4-. The impedance data is often visualized as a Nyquist plot, and the diameter of the semicircle corresponds to the charge-transfer resistance (Rct).

Expected EIS Results:

Fabrication Step Expected Change in Rct Rationale
Bare Gold Electrode Low RctThe electrode surface is highly conductive, allowing for easy electron transfer with the redox probe.[11]
DTEA SAM Formation Significant Increase in RctThe long-chain alkyl groups of the DTEA monolayer act as an insulating barrier, hindering the access of the redox probe to the electrode surface and impeding electron transfer.[16]
Antibody Immobilization Further Increase in RctThe large protein molecules add another insulating layer, further increasing the barrier to electron transfer.[11][16]
Analyte Binding Additional Increase in RctThe binding of the target analyte to the immobilized antibodies increases the overall thickness and density of the surface layer, leading to a further increase in Rct.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a highly sensitive mass sensing technique that measures changes in the resonance frequency (Δf) and dissipation (ΔD) of a quartz crystal sensor.[14] A decrease in frequency corresponds to an increase in mass on the sensor surface. An increase in dissipation indicates that the adsorbed layer is soft and viscoelastic, while a small change in dissipation suggests a rigid layer.[14]

Expected QCM-D Results:

Fabrication Step Expected Change in Frequency (Δf) Expected Change in Dissipation (ΔD) Interpretation
DTEA SAM Formation DecreaseSmall IncreaseThe DTEA molecules add mass to the sensor surface. The small increase in dissipation indicates the formation of a relatively rigid and ordered monolayer.
Antibody Immobilization Further DecreaseSignificant IncreaseThe immobilization of antibodies adds a substantial amount of mass. The larger increase in dissipation reflects the soft, viscoelastic nature of the protein layer.[12]
Analyte Binding Additional DecreaseFurther IncreaseThe binding of the analyte adds more mass and can also induce conformational changes in the antibody layer, leading to an increase in dissipation.[12]

V. Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low signal or no response Incomplete SAM formation.Ensure thorough cleaning of the gold substrate. Use high-purity DTEA and anhydrous ethanol. Increase incubation time.
Inefficient bioreceptor immobilization.Verify the activity of EDC and NHS (use fresh solutions). Optimize the pH of the activation and coupling buffers. Check the concentration and purity of the bioreceptor.
High non-specific binding Incomplete blocking of the surface.Increase the concentration or incubation time of the blocking agent (e.g., BSA). Consider using a different blocking agent (e.g., casein, polyethylene glycol).
Poor quality SAM with defects.Optimize the DTEA concentration and incubation time to ensure a densely packed monolayer.
Poor reproducibility Inconsistent surface cleaning.Standardize the cleaning protocol and ensure all steps are performed consistently.
Degradation of reagents.Aliquot and store reagents appropriately. Prepare fresh solutions of EDC and NHS for each use as they are susceptible to hydrolysis.[10]

VI. Conclusion

The use of this compound provides a robust and versatile platform for the development of highly sensitive and specific biosensors. The formation of a stable, amine-terminated self-assembled monolayer allows for the controlled and covalent immobilization of a wide array of biorecognition molecules. By following the detailed protocols and characterization steps outlined in this application note, researchers can successfully fabricate and validate DTEA-based biosensors for a multitude of applications in diagnostics, drug discovery, and fundamental biological research. Careful optimization of each step is key to achieving the desired sensor performance, and the use of complementary characterization techniques like EIS and QCM-D provides invaluable feedback throughout the development process.

References

  • Oriented immobilization of antibodies through different surface regions containing amino groups. (n.d.). ScienceDirect.
  • Oriented Antibody Covalent Immobilization for Label-Free Impedimetric Detection of C-Reactive Protein via Direct and Sandwich Immunoassays. (n.d.). Frontiers in Chemistry.
  • Directed immobilization of reduced antibody fragments onto a novel SAM on gold for myoglobin impedance immunosensing. (2010). Bioelectrochemistry.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences.
  • Covalent immobilization of antibodies to a SAM on a gold surface. (n.d.). ResearchGate.
  • Simultaneous characterization of protein–material and cell–protein interactions using dynamic QCM-D analysis on SAM surfaces. (2020). Biomaterials Science.
  • Analyzing Surface Interactions Using QCM-D. (n.d.). Nanoscience Instruments.
  • A Fast and Reliable Method Based on QCM-D Instrumentation for the Screening of Nanoparticle/Blood Protein Interactions. (2023). MDPI.
  • Using QCM-D to assess protein adsorption to glass and plastics. (2024). Biolin Scientific.
  • Oriented immobilization of antibodies onto sensing platforms- A critical review. (2021). Biosensors and Bioelectronics.
  • Immobilization of specific proteins to titanium surface using self-assembled monolayer technique. (2017). Pocket Dentistry.
  • QCM Biosensor Based on Polydopamine Surface for Real-Time Analysis of the Binding Kinetics of Protein-Protein Interactions. (2015). MDPI.
  • Immobilization of antibodies on the self-assembled monolayer by antigen-binding site protection and immobilization kinetic control. (2011). Journal of Biomedical Science and Engineering.
  • Differential Impedance Spectroscopy for Monitoring Protein Immobilization and Antibody-Antigen Reactions. (1998). Analytical Chemistry.
  • Real-Time Monitoring of Chemisorption of Antibodies onto Self-Assembled Monolayers Deposited on Gold Electrodes Using Electrochemical Impedance Spectroscopy. (2024). Langmuir.
  • Electrochemical Impedance Spectroscopy in the Characterisation and Application of Modified Electrodes for Electrochemical Sensors and Biosensors. (2022). Chemosensors.
  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate.
  • AFM and impedance spectroscopy characterization of the immobilization of antibodies on indium-tin oxide electrode through self-assembled monolayer of epoxysilane and their capture of Escherichia coli O157:H7. (2005). Biosensors and Bioelectronics.
  • Self assembled monolayer formation of alkanethiols on gold. (2007). Institute of Solid State Physics, Graz University of Technology.
  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. (n.d.). PIKE Technologies.
  • Fabrication of Electrochemical-DNA Biosensors for the Reagentless Detection of Nucleic Acids, Proteins and Small Molecules. (2011). Journal of Visualized Experiments.

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Application Note & Protocols: 2-(Decylthio)ethanamine (DTEA) as a Bifunctional Capping Agent for High-Stability Quantum Dots

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Semiconductor quantum dots (QDs) are nanocrystals that exhibit quantum mechanical properties, offering size-tunable fluorescence, high photostability, and broad absorption spectra.[1][2] These unique optical characteristics make them superior alternatives to traditional organic fluorophores for applications ranging from bio-imaging and sensing to photovoltaics.[3][4][5] High-quality QDs are typically synthesized in organic solvents, resulting in a surface capped with hydrophobic ligands (e.g., trioctylphosphine oxide (TOPO) or oleic acid), which renders them insoluble in aqueous environments.[6][7] For biological applications, such as cellular imaging or drug delivery, surface modification to impart hydrophilicity and biocompatibility is a critical, non-trivial step.[3][8][9]

This application note details the use of 2-(Decylthio)ethanamine (DTEA) as a bifunctional capping agent to achieve robust surface passivation and aqueous stabilization of QDs. DTEA is a strategic choice due to its molecular architecture: a thiol headgroup for strong anchoring to the QD surface, a terminal amine group for aqueous solubility and bioconjugation, and a ten-carbon alkyl (decyl) chain. This structure provides a powerful combination of stability and functionality, addressing common failure points of monothiol ligands, such as ligand desorption and oxidative degradation.[10] We present the underlying mechanism of DTEA passivation, detailed protocols for ligand exchange on hydrophobic QDs, methods for characterization, and an example workflow for subsequent bioconjugation.

The DTEA Advantage: Mechanism of Action

The efficacy of DTEA as a capping agent stems from its bifunctional and amphiphilic nature. The ligand exchange process replaces the native hydrophobic ligands with DTEA, fundamentally altering the QD's surface chemistry.

  • Thiol Anchor: The thiol (-SH) group has a strong affinity for the metal atoms (e.g., Cd, Zn) on the quantum dot surface.[11][12] Upon binding, the thiol is deprotonated to form a thiolate (S⁻), which forms a robust coordinate bond with the electron-deficient metal sites on the QD surface.[3][8] This strong anchoring is the primary mechanism for passivating surface "trap states"—defects in the crystal lattice that can quench fluorescence.[13][14] By passivating these defects, DTEA can significantly enhance the photoluminescence quantum yield (PLQY) of the nanocrystals.[13][15]

  • Decyl Chain Core: The ten-carbon alkyl chain provides a flexible, hydrophobic "cushion" around the QD core. While the terminal amine confers water solubility, the decyl chains can interact with each other, creating a dense, semi-hydrophobic inner shell. This steric crowding and van der Waals interaction between adjacent ligands can enhance colloidal stability by preventing QD aggregation, a common issue with smaller, purely hydrophilic ligands.[16]

  • Amine Terminus: The primary amine (-NH₂) group at the terminus of the ligand provides two key functions. First, under typical biological pH (e.g., 7.4), the amine group is protonated (-NH₃⁺), imparting a positive surface charge and rendering the QDs soluble and colloidally stable in aqueous buffers.[10][17] Second, this primary amine serves as a versatile chemical handle for covalent conjugation to other molecules, such as proteins, antibodies, nucleic acids, or small-molecule drugs, using well-established chemistries like EDC/NHS coupling.[9][10]

Diagram: DTEA Surface Passivation Mechanism

DTEA_Mechanism Mechanism of DTEA on a Quantum Dot Surface cluster_QD Quantum Dot Core/Shell (e.g., CdSe/ZnS) cluster_Ligand DTEA Ligand Structure cluster_Interaction Surface Interaction & Functionality QD { CdSe Core| ZnS Shell} Surface QD Surface (Zn²⁺ sites) DTEA HS- (CH₂)₂ S (CH₂)₉ CH₃ -NH₂ Thiol Thiol Group (-SH) Amine Amine Group (-NH₂) Thiol->Surface Strong covalent bonding (passivation) Decyl Decyl Chain (C₁₀H₂₁) Decyl->Decyl Inter-ligand stability (van der Waals) Water Aqueous Environment (e.g., PBS Buffer) Amine->Water Confers hydrophilicity (protonation to -NH₃⁺) BioMolecule Biomolecule (e.g., Antibody) Amine->BioMolecule Enables bioconjugation (e.g., EDC/NHS chemistry)

Caption: DTEA ligand binding to a QD surface and its functional components.

Protocol: Ligand Exchange with this compound (DTEA)

This protocol describes the phase transfer of hydrophobic QDs (e.g., oleic acid-capped CdSe/ZnS in toluene) into an aqueous buffer using DTEA.

Materials & Equipment
  • Quantum Dots: Trioctylphosphine oxide (TOPO) or oleic acid-capped CdSe/ZnS QDs dissolved in toluene or chloroform (initial concentration ~5-10 µM).

  • Ligand: this compound (DTEA).

  • Solvents: Chloroform (anhydrous), Methanol (anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

  • Base: Tetramethylammonium hydroxide (TMAH) pentahydrate or similar organic-soluble base.

  • Buffers: Phosphate-buffered saline (PBS), pH 7.4.

  • Equipment: Glass vials, magnetic stirrer and stir bars, rotary evaporator (optional), centrifuge with solvent-resistant tubes, nitrogen or argon gas line, fume hood, bath sonicator, 0.22 µm syringe filters.

Step-by-Step Methodology

Causality: The entire procedure is designed to gently replace the native hydrophobic ligands with an excess of DTEA, using a base to deprotonate the thiol for efficient binding, and then purify the now water-soluble QDs.

  • Preparation of DTEA Ligand Solution (in fume hood):

    • Prepare a 1 M stock solution of DTEA in a non-protic solvent like DMF. For example, add the appropriate mass of DTEA to a volumetric flask and dilute with DMF.

    • Prepare a 1 M stock solution of TMAH in methanol.

    • Rationale: Using concentrated stock solutions minimizes dilution of the QD sample. TMAH is used as a base to deprotonate the DTEA's thiol group to the more reactive thiolate form, which accelerates the ligand exchange process.[3]

  • Precipitation of Hydrophobic QDs:

    • Take a known volume of the stock QD solution in toluene (e.g., 1 mL).

    • Add an equal volume of a polar non-solvent, such as methanol, to precipitate the QDs. The solution should become turbid.

    • Centrifuge the mixture at high speed (e.g., 8000 x g for 5 minutes). A colored pellet of QDs should form.

    • Carefully decant and discard the supernatant containing the original hydrophobic ligands.

    • Briefly dry the QD pellet under a gentle stream of nitrogen or argon gas to remove residual solvent.

    • Rationale: This step removes the bulk of the original, weakly-bound capping ligands and prepares the QD surface for the new ligand.

  • Ligand Exchange Reaction:

    • Re-dissolve the dried QD pellet in a small volume of an anhydrous polar aprotic solvent, such as chloroform or DMF (e.g., 1 mL).

    • Add a large excess of the DTEA stock solution. A molar ratio of DTEA to QD surface atoms of >1000:1 is recommended.

    • Add the TMAH base solution dropwise while stirring. Use approximately 1-2 equivalents of base relative to the amount of DTEA added. The solution may change color or clarity.

    • Allow the reaction to proceed at room temperature with gentle stirring for 2-4 hours, or overnight for more complete exchange. The vial should be sealed to prevent solvent evaporation.

    • Rationale: A large excess of the incoming ligand (DTEA) drives the equilibrium of the exchange reaction forward. The reaction time allows for the diffusion and binding of DTEA to the entire QD surface.

  • Phase Transfer and Purification:

    • After the reaction, add an equal volume of aqueous buffer (e.g., PBS, pH 7.4) to the vial.

    • Vortex or sonicate the biphasic mixture vigorously for 5-10 minutes. The DTEA-capped QDs should transfer from the organic phase to the aqueous phase.

    • Allow the layers to separate. The aqueous layer containing the QDs should now be brightly colored and fluorescent.

    • Carefully collect the top aqueous layer.

    • To purify, precipitate the aqueous QDs by adding a non-solvent like acetone or by using centrifugal ultrafiltration units (e.g., Amicon Ultra, 30 kDa MWCO).

    • Centrifuge, discard the supernatant (which contains excess unbound DTEA), and re-dissolve the purified QD pellet in fresh PBS buffer.

    • Repeat the purification step 2-3 times to ensure complete removal of unbound ligands and organic solvents.

    • Rationale: Purification is critical for removing excess DTEA, which can be cytotoxic or interfere with downstream applications. Ultrafiltration is often gentler than solvent precipitation and helps maintain colloidal stability.

  • Final Preparation and Storage:

    • After the final wash, re-suspend the QDs in the desired buffer (e.g., PBS).

    • Pass the solution through a 0.22 µm syringe filter to remove any large aggregates.

    • Store the final DTEA-capped QD solution at 4°C in the dark.

    • Rationale: Filtration ensures a monodisperse sample, which is crucial for many biological and spectroscopic experiments. Storage at 4°C minimizes microbial growth and thermal degradation.

Diagram: DTEA Ligand Exchange Workflow

Caption: Workflow for the ligand exchange of hydrophobic QDs with DTEA.

Characterization & Expected Results

Validation of a successful ligand exchange is crucial. The following techniques provide complementary information on the optical properties, size, and surface chemistry of the DTEA-capped QDs.

Parameter Technique Purpose & Expected Result
Optical Properties UV-Vis & PL SpectroscopyPurpose: To confirm that the core optical properties are retained. Expected Result: The first excitonic absorption peak and the emission peak should show minimal shift (< 5 nm) compared to the original hydrophobic QDs. A significant drop in PLQY can indicate surface damage during exchange, though some decrease is common.[16]
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Purpose: To measure the effective size of the QDs in solution, including the ligand shell and hydration layer. Expected Result: A small, monodisperse hydrodynamic diameter (e.g., 10-20 nm) with a low polydispersity index (PDI < 0.2) indicates successful capping and good colloidal stability.
Surface Charge Zeta Potential MeasurementPurpose: To confirm the presence of the terminal amine groups and assess colloidal stability. Expected Result: A positive zeta potential (e.g., +20 to +40 mV) in neutral or slightly acidic buffer confirms the presence of protonated amine groups and indicates good electrostatic repulsion between particles.[17]
Surface Chemistry Fourier-Transform Infrared (FTIR) SpectroscopyPurpose: To verify the presence of DTEA and the removal of original ligands. Expected Result: Appearance of N-H bending peaks (~1600 cm⁻¹) from the amine group and disappearance of C=O stretching peaks (~1700 cm⁻¹) from oleic acid. The C-H stretching peaks (~2900 cm⁻¹) will remain.

Application Protocol: Bioconjugation to DTEA-Capped QDs

The terminal amine group on DTEA-QDs is ideal for covalent coupling to molecules containing carboxylic acid groups via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Step-by-Step Methodology
  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule (e.g., protein, dye) in an appropriate buffer (e.g., MES buffer, pH 6.0).

    • Add a 10-fold molar excess of EDC, followed immediately by a 25-fold molar excess of NHS.

    • Incubate for 15-30 minutes at room temperature.

    • Rationale: EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS stabilizes this intermediate by converting it into a more stable NHS ester, reducing hydrolysis in the aqueous environment.

  • Conjugation to DTEA-QDs:

    • Adjust the pH of the DTEA-QD solution to ~7.5-8.0 with a suitable buffer (e.g., PBS or HEPES).

    • Immediately add the activated molecule solution to the DTEA-QD solution. A molar ratio of 10-20 activated molecules per QD is a good starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Rationale: The amine group on the DTEA-QD surface acts as a nucleophile, attacking the NHS ester and displacing NHS to form a stable amide bond.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer like Tris or hydroxylamine.

    • Purify the QD-bioconjugate from excess reactants using size-exclusion chromatography (SEC) or centrifugal ultrafiltration.

    • Rationale: Quenching prevents non-specific reactions. Purification is essential to remove unreacted biomolecules and coupling reagents.

Diagram: Bioconjugation Workflow

Bioconjugation_Workflow start_mol Molecule with -COOH group reagents Add EDC & NHS in MES Buffer (pH 6.0) start_mol->reagents start_qd DTEA-Capped QD with -NH₂ group mixing Conjugation Step: Mix activated molecule with QDs in PBS Buffer (pH 7.5) start_qd->mixing activation Activation Step: Formation of NHS Ester reagents->activation activation->mixing bond Stable Amide Bond Forms mixing->bond purify Purification (e.g., Size-Exclusion Chromatography) bond->purify final Final Product: QD-Bioconjugate purify->final

Caption: Workflow for EDC/NHS conjugation to amine-terminated DTEA-QDs.

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
QDs fail to transfer to aqueous phase Incomplete ligand exchange; Insufficient base to deprotonate thiol.Increase reaction time; Increase DTEA concentration; Ensure TMAH is fresh and added in sufficient quantity.
QDs precipitate after transfer Incomplete removal of organic solvent; Insufficient ligand coverage; Inappropriate buffer pH or ionic strength.Perform additional purification steps (ultrafiltration); Use a higher concentration of DTEA during exchange; Ensure final buffer pH is ~7.4.
Significant loss of fluorescence (PLQY) Surface oxidation or etching during exchange; Aggregation.Perform the reaction under an inert atmosphere (N₂ or Ar); Use anhydrous solvents; Check for aggregation using DLS and filter if necessary.
Low bioconjugation efficiency Inactive EDC/NHS reagents; Hydrolysis of NHS ester; pH of conjugation buffer is too low.Use fresh EDC/NHS powders; Add QDs immediately after the activation step; Ensure the pH of the QD solution is between 7.2 and 8.0 for the conjugation step.

Conclusion

This compound is a highly effective bifunctional ligand for the surface modification of quantum dots. It provides a robust thiol anchor for electronic passivation, leading to stable and bright nanocrystals. The terminal amine group confers aqueous colloidal stability and provides a readily accessible functional handle for covalent attachment of biomolecules, making DTEA-capped QDs an excellent platform for developing advanced probes and nanocarriers for biological and drug development applications. The protocols provided herein offer a validated framework for the synthesis, characterization, and application of these versatile nanomaterials.

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Application Note: Quantitative Analysis of 2-(Decylthio)ethanamine (DTEA) in Solution using Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 2-(Decylthio)ethanamine (DTEA) in solution. DTEA, a multifunctional biocide and corrosion inhibitor, requires accurate quantification for formulation control, environmental monitoring, and efficacy studies. Due to its chemical nature as an aliphatic amino thiol, DTEA lacks a native chromophore, and its thiol group is susceptible to oxidation. To address these challenges, we present two robust, validated methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step guidance, explanations of experimental choices, and expected performance metrics.

Introduction

This compound (DTEA), with the molecular formula C12H27NS, is a compound utilized for its broad-spectrum activity against bacteria, fungi, and algae, and for its properties as a biofilm and corrosion inhibitor.[1] Its efficacy and safety in various applications, from industrial water systems to potential developmental products, depend on its precise concentration. Therefore, robust analytical methods for its quantification are essential.

The structure of DTEA features a primary amine and a thiol (sulfhydryl) group attached to a long C10 alkyl chain.[2] This presents two primary analytical challenges:

  • Lack of Native Signal: DTEA does not possess a suitable chromophore or fluorophore for direct, sensitive detection by UV-Vis or fluorescence spectroscopy.[3]

  • Thiol Reactivity: The thiol group is highly susceptible to oxidation, which can lead to the formation of disulfides and other species, resulting in an underestimation of the active compound.[4][5]

To overcome these issues, the methods outlined in this guide employ either derivatization to attach a signaling moiety or mass spectrometry for its inherent selectivity and sensitivity.

Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection (HPLC-FLD)

Principle

This method is a widely-used, sensitive approach for quantifying thiols that lack a native fluorophore.[6] The protocol involves a pre-column derivatization step where the thiol group of DTEA reacts specifically with a fluorogenic reagent. This reaction forms a stable, highly fluorescent adduct. The resulting derivative is then separated from the reagent and other matrix components using reverse-phase HPLC and quantified with a fluorescence detector. The choice of derivatizing agent is critical for ensuring reaction specificity and achieving high sensitivity. For this application, we utilize 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F), a reagent known for its high specificity towards thiols.[3]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound (DTEA) standard (CAS 29873-30-1)

  • 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Formate, LC-MS grade

  • Formic Acid, LC-MS grade

  • Boric Acid

  • EDTA (Ethylenediaminetetraacetic acid)

  • Deionized water (18.2 MΩ·cm)

2.2.2. Solutions Preparation

  • DTEA Stock Solution (1 mg/mL): Accurately weigh 10 mg of DTEA standard and dissolve in 10 mL of MeOH. Store at 4°C.

  • Derivatization Buffer (pH 8.5): Prepare a 100 mM Boric Acid solution containing 4 mM EDTA. Adjust the pH to 8.5 with NaOH.

  • ABD-F Reagent Solution (10 mM): Dissolve 2.1 mg of ABD-F in 1 mL of ACN. Prepare fresh daily and protect from light.

  • Mobile Phase A: 20 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid).[3]

  • Mobile Phase B: 100% Acetonitrile.[3]

2.2.3. Standard Curve and Sample Derivatization

  • Prepare a series of working standard solutions of DTEA (e.g., 1 µM to 100 µM) by diluting the stock solution in MeOH.

  • In a microcentrifuge tube, add 50 µL of the standard or sample solution.

  • Add 50 µL of the Derivatization Buffer (pH 8.5).

  • Add 50 µL of the ABD-F Reagent Solution.

  • Vortex briefly and incubate the mixture at 50°C for 10 minutes in the dark.

  • To stop the reaction, add 850 µL of Mobile Phase A. The sample is now ready for injection.

2.2.4. HPLC-FLD Conditions

  • HPLC System: A standard HPLC or UHPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).[3]

  • Column Temperature: 35°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Fluorescence Detection: Excitation λ = 385 nm, Emission λ = 515 nm (typical for ABD-thiol adducts).

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
7.01090
7.1955
10.0955

2.2.5. Data Analysis Construct a calibration curve by plotting the peak area of the DTEA-ABD-F adduct versus the concentration of the DTEA standards. Determine the concentration of DTEA in unknown samples by interpolation from this curve using the measured peak area.

Workflow Diagram

HPLC_FLD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis Sample Sample or Standard Solution Buffer Add Derivatization Buffer (pH 8.5) Sample->Buffer Reagent Add ABD-F Reagent Buffer->Reagent Incubate Incubate (50°C, 10 min) Reagent->Incubate Stop Stop Reaction (Dilute with MP A) Incubate->Stop Inject Inject onto HPLC System Stop->Inject Separate C18 Column Separation Inject->Separate Detect Fluorescence Detection Separate->Detect Quantify Quantification (Peak Area) Detect->Quantify

Caption: Workflow for DTEA quantification by HPLC-FLD.

Method 2: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle

HPLC-MS/MS provides exceptional selectivity and sensitivity, making it the gold standard for analyzing compounds in complex matrices.[7][8] This method separates DTEA from other components by HPLC, after which the analyte is ionized (typically via Electrospray Ionization, ESI) and detected by a tandem mass spectrometer. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated DTEA molecule) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is unique to DTEA, virtually eliminating matrix interference and providing unambiguous identification and quantification. While derivatization is not strictly necessary for detection, it can be employed to improve chromatographic retention and ionization efficiency.[9]

Experimental Protocol

3.2.1. Materials and Reagents

  • As listed in Section 2.2.1.

  • Internal Standard (IS): A structurally similar compound, such as a deuterated DTEA analogue or 2-(Octylthio)ethanamine, is highly recommended for optimal accuracy.

  • Formic Acid, LC-MS grade.

3.2.2. Solutions Preparation

  • DTEA Stock Solution (1 mg/mL): As in Section 2.2.2.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in MeOH.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

3.2.3. Standard Curve and Sample Preparation

  • Prepare a series of working standard solutions of DTEA (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution.

  • For each standard and sample, transfer 990 µL to an autosampler vial.

  • Add 10 µL of a suitable IS working solution (e.g., 100 ng/mL) to each vial.

  • Vortex to mix. The sample is ready for injection.

    • Note on Sample Handling: To prevent oxidative loss, samples should be prepared cold and analyzed promptly. If storage is necessary, keep samples at -80°C.[7][10]

3.2.4. HPLC-MS/MS Conditions

  • LC System: A UHPLC system is preferred for optimal resolution and speed.

  • Column: C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Column Temperature: 40°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

Time (min)% Mobile Phase A% Mobile Phase B
0.0982
0.5982
3.0595
4.0595
4.1982
5.0982

3.2.5. Mass Spectrometer Conditions

  • Instrument: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Key Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

  • MRM Transitions: The exact fragment ions and collision energies should be optimized empirically. Based on the structure of DTEA (Monoisotopic Mass: 217.186 Da[2]), the following are proposed starting points:

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
DTEA (Quantifier) 218.288.1 (C4H10N+)10015
DTEA (Qualifier) 218.244.1 (C2H6N+)10025
Internal Standard Dependent on ISOptimized100Optimized

3.2.6. Data Analysis Create a calibration curve by plotting the peak area ratio (DTEA peak area / IS peak area) against the concentration of the DTEA standards. Use a weighted (1/x²) linear regression. Calculate the concentration in unknown samples using the regression equation.

Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample or Standard Add_IS Spike with Internal Standard Sample->Add_IS Dilute Dilute as Needed Add_IS->Dilute Inject Inject Dilute->Inject Separate HPLC Separation Inject->Separate Ionize ESI+ Source Separate->Ionize Select Q1: Select Precursor Ion (m/z 218.2) Ionize->Select Fragment Q2: Fragment (CID) Select->Fragment Detect Q3: Detect Product Ion (m/z 88.1) Fragment->Detect Quantify Quantify (Area Ratio) Detect->Quantify

Caption: Workflow for DTEA quantification by HPLC-MS/MS.

Method Validation and Comparison

Both methods should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard guidelines. Below are typical performance characteristics expected from these methods based on similar thiol analyses.[3][9][11]

ParameterHPLC-FLD (with ABD-F)HPLC-MS/MSRationale / Choice
Linearity (r²) > 0.999> 0.998Both methods provide excellent linearity.
Typical Range 1 - 100 µM1 - 1000 ng/mLHPLC-MS/MS generally offers a wider dynamic range and lower limits of detection.
LOD / LOQ ~0.1 µM / ~0.5 µM~0.2 ng/mL / ~1 ng/mLHPLC-MS/MS is significantly more sensitive.
Precision (%RSD) < 5%< 10%Both are highly precise.
Accuracy (% Recovery) 90 - 110%90 - 110%Both provide high accuracy, especially with an internal standard for MS.
Selectivity Good (derivatization is thiol-specific)Excellent (based on unique mass transition)HPLC-MS/MS is superior for complex matrices due to its mass-based selectivity.
Use Case Routine QC, high-throughput analysis where high sensitivity is needed but matrix is relatively clean.Bioanalytical studies, trace-level environmental analysis, complex formulations, confirmatory analysis.

Conclusion

This application note details two robust and sensitive methods for the quantification of this compound in solution. The HPLC-FLD method provides a reliable and cost-effective approach for routine analysis, leveraging specific derivatization for sensitive detection. The HPLC-MS/MS method offers unparalleled selectivity and sensitivity, making it the ideal choice for challenging matrices, low-level detection, and confirmatory purposes. The selection between these two methods should be based on the specific requirements of the research, including the sample matrix, required sensitivity, and available instrumentation.[7]

References

  • MDPI. (n.d.). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.
  • PubMed Central. (n.d.). Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection.
  • ACS Publications. (2015, January 6). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis.
  • Taylor & Francis Online. (n.d.). Full article: Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification.
  • ScienceDirect. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • PubMed. (n.d.). HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent.
  • ACS Publications. (2014, November 25). Rapid and Thiol-Specific High-Throughput Assay for Simultaneous Relative Quantification of Total Thiols, Protein Thiols, and Nonprotein Thiols in Cells.
  • ResearchGate. (2025, August 10). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • PubMed. (2024, September 18). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • OnePetro. (1997, March 9). 2-(Decyithio)Ethanamine Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition.
  • GSRS. (n.d.). This compound HYDROCHLORIDE.
  • FDA Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE.
  • PubChem. (n.d.). Ethanamine, 2-(ethylthio)-.
  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • SIELC Technologies. (2018, May 17). 2-((2-(Ethylthio)ethyl)thio)amine.
  • ARKIVOC. (2007). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols.

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Application Note: A Multi-Technique Approach to the Comprehensive Characterization of 2-(Decylthio)ethanamine Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Self-assembled monolayers (SAMs) of organothiols on noble metal surfaces represent a cornerstone of modern surface engineering, enabling precise control over interfacial properties for applications ranging from biosensors and drug delivery systems to molecular electronics. Among these, amine-terminated SAMs are of particular interest due to the versatile chemical reactivity of the terminal amino group, which serves as an effective anchor point for the covalent immobilization of biomolecules and other functional moieties. This application note provides a detailed guide to the essential analytical techniques for characterizing SAMs formed from 2-(Decylthio)ethanamine (DTEA) on gold substrates. We present a suite of complementary methods that, when used in concert, provide a comprehensive understanding of the SAM's chemical composition, molecular orientation, thickness, surface energy, and topographical structure. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for validating the quality and performance of amine-functionalized surfaces.

The Importance of a Multi-Faceted Characterization Workflow

No single analytical technique can fully elucidate the complex structure of a SAM. A successful characterization strategy relies on the integration of data from multiple techniques, each providing a unique piece of the puzzle. This note details the application of X-ray Photoelectron Spectroscopy (XPS), Contact Angle Goniometry, Spectroscopic Ellipsometry, Fourier Transform Infrared Spectroscopy (FTIR), Atomic Force Microscopy (AFM), and Electrochemical Methods. The causality behind this multi-technique approach is to build a self-validating analytical system: for instance, the thickness measured by ellipsometry should be consistent with the all-trans alkyl chain conformation suggested by FTIR, and the elemental composition from XPS should confirm the presence of the expected chemical species.

Section 1: Confirmation of Chemical Composition and Purity with X-ray Photoelectron Spectroscopy (XPS)

XPS is an indispensable surface-sensitive technique that provides quantitative elemental and chemical state information of the top 1-10 nm of a surface. For DTEA SAMs, XPS is used to confirm the successful assembly of the monolayer, verify its elemental composition, and assess its purity.

Expertise & Causality: The power of XPS in this context lies in its ability to detect the core elements of the DTEA molecule (Carbon, Nitrogen, Sulfur) and the gold substrate. The attenuation of the Au signal from the underlying substrate after SAM formation is a primary indicator of a successful and uniform monolayer deposition. High-resolution scans of the S 2p, N 1s, and C 1s regions provide critical information about the chemical state of these elements. For instance, the binding energy of the S 2p peak confirms the formation of a gold-thiolate bond, which is the anchoring mechanism of the SAM.[1][2] The presence of a single N 1s peak corresponding to a neutral amine group confirms the integrity of the terminal functionality.

Protocol 1: XPS Analysis of DTEA SAMs on Gold
  • Sample Preparation:

    • Prepare a DTEA SAM on a gold-coated silicon wafer by immersing the substrate in a dilute (e.g., 1 mM) ethanolic solution of DTEA for a sufficient time (typically 12-24 hours) to ensure a well-ordered monolayer.

    • Rinse the substrate thoroughly with ethanol to remove any physisorbed molecules and dry under a stream of dry nitrogen.

    • Immediately introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument to minimize atmospheric contamination.

  • Instrument Setup:

    • Use a monochromatic Al Kα X-ray source (1486.6 eV).

    • Set the analyzer pass energy to a high value (e.g., 160 eV) for survey scans and a lower value (e.g., 20-40 eV) for high-resolution scans to achieve better energy resolution.

    • The takeoff angle is typically set to 90° with respect to the sample surface for maximum signal from the monolayer.

  • Data Acquisition:

    • Acquire a survey spectrum (0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Au 4f, S 2p, C 1s, and N 1s regions.

  • Data Analysis & Interpretation:

    • Survey Spectrum: Confirm the presence of Au, C, N, and S, and the absence of significant contaminants.

    • Au 4f: Observe the attenuation of the Au 4f signal compared to a bare gold substrate.

    • S 2p: The S 2p spectrum should show a doublet (S 2p3/2 and S 2p1/2). The S 2p3/2 peak for a thiolate bound to gold is expected around 162.0 eV.[2] The absence of a peak around 163.5-164.0 eV indicates no unbound thiol species are present.[2]

    • N 1s: A single peak around 399.8 eV is expected for the neutral amine group.[1] A higher binding energy component around 402 eV would suggest protonated amine groups.[1]

    • C 1s: The C 1s spectrum will be dominated by the aliphatic carbon chain at ~285.0 eV.

    • Quantification: Determine the atomic concentrations from the survey spectrum and compare them to the theoretical values for a DTEA monolayer.

Element Expected Binding Energy (eV) Expected Atomic % (Theoretical) Interpretation
Au 4f~84.0 (Au 4f7/2)Attenuated SignalConfirms monolayer coverage
S 2p~162.0 (S 2p3/2)~6.7%Gold-thiolate bond formation
N 1s~399.8~6.7%Presence of terminal amine groups
C 1s~285.0~86.6%Decyl alkyl chain
Table 1: Expected XPS Data for a DTEA SAM on Gold.

Section 2: Assessing Surface Wettability and Energy with Contact Angle Goniometry

Contact angle goniometry is a simple yet powerful technique to probe the hydrophilicity/hydrophobicity of the SAM surface, which is dictated by the terminal functional group. For a DTEA SAM, the terminal amine groups will determine the surface energy.

Expertise & Causality: The sessile drop method measures the angle a liquid droplet makes with the surface. A hydrophilic surface will have a low contact angle with water, while a hydrophobic surface will have a high contact angle. The amine-terminated surface of a DTEA SAM is expected to be moderately hydrophilic due to the potential for hydrogen bonding between the amine groups and water molecules.[3] The measured contact angle provides a quick and reliable measure of the successful presentation of the amine functionality at the surface. Any significant deviation from the expected value could indicate a disordered monolayer or surface contamination.

Protocol 2: Water Contact Angle Measurement of DTEA SAMs
  • Sample Preparation:

    • Use a freshly prepared DTEA SAM on a gold substrate, rinsed and dried as described in Protocol 1.

  • Instrument Setup:

    • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

    • Use high-purity deionized water as the probe liquid.

  • Data Acquisition:

    • Dispense a small droplet of water (e.g., 2-5 µL) onto the SAM surface.

    • Immediately capture an image of the droplet profile.

    • Measure the contact angle on both sides of the droplet.

    • Repeat the measurement at multiple locations on the sample to ensure homogeneity.

  • Data Analysis & Interpretation:

    • Calculate the average of the measured contact angles.

    • For an amine-terminated SAM, the water contact angle is expected to be in the range of 50-70°.[4][5] A significantly higher angle might suggest that the alkyl chains are exposed due to a disordered monolayer, while a much lower angle could indicate the presence of hydrophilic contaminants.

Surface Expected Water Contact Angle (°)
Bare Gold70-90°
DTEA SAM50-70°
CH3-terminated SAM (e.g., decanethiol)105-115°
Table 2: Typical Water Contact Angles for Different Surfaces.

Section 3: Determining Monolayer Thickness with Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.[6]

Expertise & Causality: For SAMs, ellipsometry is the primary method for measuring the monolayer thickness. The thickness of a well-ordered DTEA SAM should correspond to the length of the molecule in an all-trans configuration, tilted at a certain angle from the surface normal.[7] A measured thickness that is significantly less than the theoretical value can indicate a disordered monolayer with gauche defects or incomplete surface coverage. A key consideration for films thinner than 10 nm is that the thickness and refractive index are often correlated and cannot be determined independently.[6] The standard practice is to assume a reasonable refractive index for the organic monolayer (typically 1.45-1.50) and then fit the experimental data to determine the thickness.[6]

Protocol 3: Ellipsometric Thickness Measurement of DTEA SAMs
  • Sample Preparation:

    • Use a highly reflective and smooth gold substrate for accurate measurements.

    • Measure the bare gold substrate first to establish the optical constants of the substrate.

    • Form the DTEA SAM on the characterized substrate, then rinse and dry.

  • Instrument Setup:

    • Use a spectroscopic ellipsometer covering a wide spectral range (e.g., 300-1000 nm).

    • Set the angle of incidence to a value near the Brewster angle of the substrate (typically 70-75° for gold).

  • Data Acquisition:

    • Acquire the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over the selected spectral range for the bare gold substrate.

    • Acquire Ψ and Δ for the DTEA SAM-coated substrate under the same conditions.

  • Data Analysis & Interpretation:

    • Model the bare gold substrate to determine its optical constants (n and k).

    • Model the SAM-coated sample as a two-layer system (gold substrate + organic film).

    • Fix the optical constants of the gold substrate determined in the previous step.

    • Assume a refractive index for the DTEA layer (e.g., 1.45) using a Cauchy model.[8]

    • Fit the experimental Ψ and Δ data by varying the thickness of the organic layer until the best fit is achieved.

    • Theoretical Thickness Calculation: The length of the DTEA molecule can be estimated. The decyl chain (10 carbons) contributes approximately 1.27 nm (10 x 0.127 nm/CH2). The thio-ethyl-amine headgroup adds roughly 0.5-0.6 nm. Assuming a tilt angle of ~30° from the surface normal, the theoretical thickness would be approximately (1.27 + 0.55) * cos(30°) ≈ 1.58 nm.

    • Compare the measured thickness to the theoretical value. A good agreement suggests a well-ordered, densely packed monolayer.

Parameter Expected Value
Theoretical Thickness (tilted)~1.6 nm
Assumed Refractive Index1.45
Table 3: Expected Ellipsometry Data for a DTEA SAM.

Section 4: Probing Molecular Structure and Orientation with FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflection (ATR) mode, is a powerful tool for probing the vibrational modes of the molecules within the SAM.[9] This provides information about the chemical functionality and the conformational order of the alkyl chains.

Expertise & Causality: The frequencies of the C-H stretching vibrations of the methylene groups in the decyl chain are sensitive to the conformational order.[10] In a well-ordered, all-trans (crystalline-like) alkyl chain, the symmetric (νs(CH2)) and asymmetric (νa(CH2)) stretching modes appear at lower frequencies (around 2850 cm⁻¹ and 2920 cm⁻¹, respectively). In a disordered, liquid-like chain with many gauche defects, these peaks shift to higher frequencies.[10] Therefore, FTIR-ATR can provide a qualitative assessment of the packing density and order of the DTEA SAM.

Protocol 4: FTIR-ATR Analysis of DTEA SAMs
  • Sample Preparation:

    • For ATR, the SAM is typically formed on an ATR crystal (e.g., Germanium or Zinc Selenide) that has been coated with a thin layer of gold.[11]

    • Prepare the DTEA SAM as previously described.

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Collect a background spectrum of the bare gold-coated ATR crystal.

    • Use a deuterated triglycine sulfate (DTGS) detector.

  • Data Acquisition:

    • Press the SAM-coated crystal against the ATR element.

    • Collect the sample spectrum, typically by co-adding multiple scans (e.g., 200 scans) at a resolution of 4 cm⁻¹.[9]

  • Data Analysis & Interpretation:

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance spectrum.

    • Identify the key vibrational bands.

    • C-H stretching region (2800-3000 cm⁻¹): The positions of the νs(CH2) and νa(CH2) peaks are indicative of the conformational order.

    • N-H bending (around 1600 cm⁻¹): The presence of this peak confirms the amine terminus.

    • N-H stretching (around 3300-3400 cm⁻¹): These bands can also be observed, though they may be broad.

Vibrational Mode Expected Frequency (cm⁻¹) Interpretation
νa(CH2)~2920Asymmetric CH2 stretch (indicative of order)
νs(CH2)~2850Symmetric CH2 stretch (indicative of order)
δ(NH2)~1600N-H bend
Table 4: Key FTIR Vibrational Frequencies for a DTEA SAM.

Section 5: Visualizing Surface Morphology and Topography with Atomic Force Microscopy (AFM)

AFM provides a three-dimensional topographical map of the surface at the nanoscale. It is used to assess the uniformity of the SAM, identify defects, and can even be used to measure the monolayer thickness.

Expertise & Causality: In tapping mode, a sharp tip oscillates near the surface, and changes in the oscillation amplitude are used to construct the topographical image. For a well-formed SAM, AFM images should reveal a smooth, uniform surface.[12] The presence of pinholes or other defects in the monolayer will be visible as depressions in the image.[13] By intentionally scratching the monolayer with the AFM tip and imaging the scratched area, the height difference between the intact SAM and the exposed gold substrate can be measured, providing another method for determining the monolayer thickness.[14]

Protocol 5: AFM Imaging and Nanolithography of DTEA SAMs
  • Sample Preparation:

    • Use a DTEA SAM on an atomically smooth gold substrate (e.g., template-stripped gold) for high-resolution imaging.

  • Instrument Setup:

    • Use an AFM operating in tapping mode in air.

    • Select a sharp silicon nitride tip appropriate for high-resolution imaging.

  • Data Acquisition:

    • Imaging: Scan a representative area of the SAM surface (e.g., 1x1 µm) to assess its overall quality and uniformity.

    • Nanoscratching (for thickness measurement):

      • Engage the tip in contact mode with a high applied force.

      • Scan a small area (e.g., 500x500 nm) to displace the SAM molecules.

      • Switch back to tapping mode and image a larger area that includes the scratched region.

  • Data Analysis & Interpretation:

    • Topography: Analyze the images for surface roughness and the presence of defects. A well-formed SAM should have a root-mean-square (RMS) roughness of < 0.5 nm.

    • Thickness: In the image of the scratched area, draw a line profile across the edge of the scratch. The height difference in the profile corresponds to the SAM thickness. This value should be consistent with the ellipsometry results.

Section 6: Probing Interfacial Properties with Electrochemical Methods

Electrochemical techniques, such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS), are highly sensitive to the structure of the SAM at the electrode-electrolyte interface. They can be used to assess the packing density of the monolayer and to determine the surface pKa of the terminal amine groups.

Expertise & Causality:

  • Cyclic Voltammetry (CV): By using a redox probe in the electrolyte solution (e.g., [Fe(CN)6]³⁻/⁴⁻), the barrier properties of the SAM can be evaluated.[10] A well-packed, defect-free SAM will block the electron transfer between the electrode and the redox probe, resulting in a suppression of the redox peaks observed in the voltammogram.[15]

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition to the flow of alternating current as a function of frequency. The data can be modeled with an equivalent circuit to extract parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A high Rct value indicates a significant barrier to electron transfer, characteristic of a well-formed SAM.

  • Surface pKa Determination: The protonation state of the terminal amine groups is pH-dependent. At low pH, the amines are protonated (-NH3+), creating a positively charged surface that can repel cationic redox probes or attract anionic ones. By monitoring the electrochemical response as a function of pH, the surface pKa can be determined.[1]

Protocol 6: Electrochemical Characterization of DTEA SAMs
  • Sample Preparation:

    • Form the DTEA SAM on a gold working electrode.

    • Assemble a three-electrode electrochemical cell with the SAM-modified gold as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).

  • Instrument Setup:

    • Use a potentiostat capable of performing CV and EIS.

    • Prepare an electrolyte solution (e.g., phosphate-buffered saline, PBS) containing a redox probe (e.g., 1 mM K3[Fe(CN)6]/K4[Fe(CN)6]).

  • Data Acquisition (CV):

    • Record the cyclic voltammogram of the bare gold electrode in the redox probe solution.

    • Record the CV of the DTEA SAM-modified electrode under the same conditions.

    • Scan the potential over a range that encompasses the redox potential of the probe.

  • Data Acquisition (EIS):

    • Set the DC potential to the formal potential of the redox probe.

    • Apply a small AC potential perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).

    • Record the impedance data.

  • Data Analysis & Interpretation:

    • CV: Compare the CVs of the bare and modified electrodes. Significant reduction in the peak currents and an increase in the peak-to-peak separation indicate the formation of a blocking SAM.

    • EIS: Plot the data as a Nyquist plot (imaginary vs. real impedance). Fit the data to a Randles equivalent circuit. A large semicircle in the Nyquist plot corresponds to a high charge-transfer resistance (Rct), confirming the insulating nature of the SAM.

Integrated Data Interpretation and Workflow

The true power of this multi-technique approach comes from the integration of the results. The characterization process should follow a logical workflow to build a comprehensive picture of the SAM.

SAM_Characterization_Workflow cluster_prep SAM Preparation cluster_primary Primary Characterization cluster_secondary Structural & Interfacial Characterization cluster_final Final Assessment Prep Prepare DTEA SAM on Au Substrate XPS XPS (Elemental Composition, Chemical State) Prep->XPS Initial Validation ContactAngle Contact Angle (Surface Wettability) Prep->ContactAngle Initial Validation Ellipsometry Ellipsometry (Thickness) Prep->Ellipsometry Initial Validation FTIR FTIR-ATR (Molecular Order) XPS->FTIR Proceed if Primary Checks Pass AFM AFM (Topography, Defects, Thickness) XPS->AFM Proceed if Primary Checks Pass Electrochem Electrochemical Methods (Barrier Properties, pKa) XPS->Electrochem Proceed if Primary Checks Pass Analysis Integrated Data Analysis & Quality Assessment XPS->Analysis ContactAngle->FTIR Proceed if Primary Checks Pass ContactAngle->AFM Proceed if Primary Checks Pass ContactAngle->Electrochem Proceed if Primary Checks Pass ContactAngle->Analysis Ellipsometry->FTIR Proceed if Primary Checks Pass Ellipsometry->AFM Proceed if Primary Checks Pass Ellipsometry->Electrochem Proceed if Primary Checks Pass Ellipsometry->Analysis FTIR->Analysis AFM->Analysis Electrochem->Analysis

Caption: Integrated workflow for the characterization of DTEA SAMs.

Conclusion

The successful application of this compound SAMs in any advanced field requires a rigorous and multi-faceted characterization approach. By systematically applying the techniques outlined in this application note—XPS, contact angle goniometry, ellipsometry, FTIR, AFM, and electrochemical methods—researchers can gain a comprehensive understanding of their functionalized surfaces. This integrated workflow ensures the formation of a well-ordered, chemically correct, and uniform monolayer, providing the confidence needed for subsequent applications in drug development, biosensing, and materials science. Each technique provides self-validating data that, when combined, offers a complete and trustworthy picture of the SAM's properties.

References

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Application Note & Protocol: Synthesis of Novel N-(2-(Decylthio)ethyl)thiourea Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Thiourea Scaffold and the Unique Role of 2-(Decylthio)ethanamine

The thiourea motif is a cornerstone in medicinal chemistry and drug design, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The structural versatility of thioureas, allowing for mono-, di-, or multi-substitution on its nitrogen atoms, provides a rich playground for chemists to modulate pharmacokinetic and pharmacodynamic properties.[4] The synthesis of thiourea derivatives is often straightforward, with the reaction of an amine with an isothiocyanate being a primary and efficient route.[5][6][7]

This application note focuses on the use of a unique primary amine, this compound, in the synthesis of novel thiourea derivatives. The incorporation of the this compound moiety introduces a lipophilic decyl chain and a flexible thioether linkage, which can significantly influence the biological activity and membrane permeability of the resulting thiourea compounds. This compound hydrochloride is a known biocide and corrosion inhibitor, highlighting its potential to impart interesting biological properties to new molecular entities.[8] This guide provides a detailed protocol for the synthesis of N-(2-(decylthio)ethyl)thiourea derivatives, discusses the rationale behind the experimental design, and offers insights into the characterization of these novel compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. Below is a summary of the key computed properties of this compound.

PropertyValueReference
Molecular Formula C12H27NS[9]
Molecular Weight 217.42 g/mol [9]
XLogP3-AA 4.4[9]
Hydrogen Bond Donor Count 1[9]
Hydrogen Bond Acceptor Count 2[9]
Topological Polar Surface Area 51.3 Ų[9]

Synthetic Strategy: The Nucleophilic Addition of this compound to Isothiocyanates

The core of this synthetic protocol lies in the nucleophilic addition of the primary amine group of this compound to the electrophilic carbon atom of an isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.[5]

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of this compound attacks the central carbon atom of the isothiocyanate. This is followed by a proton transfer, leading to the formation of the stable N,N'-disubstituted thiourea derivative.

Caption: General reaction mechanism for the synthesis of thiourea derivatives.

Experimental Protocol: Synthesis of N-aryl-N'-(2-(decylthio)ethyl)thiourea

This protocol provides a general method for the synthesis of N-aryl-N'-(2-(decylthio)ethyl)thiourea derivatives. The reaction can be adapted for various substituted aryl isothiocyanates.

Materials and Reagents
  • This compound hydrochloride (or the free base)

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate, etc.)

  • Triethylamine (if starting from the hydrochloride salt)

  • Dichloromethane (DCM), anhydrous

  • Hexane

  • Silica gel for column chromatography

Procedure
  • Preparation of this compound (Free Base): If starting with this compound hydrochloride[10][11][12][13], it must be converted to the free base.

    • Dissolve this compound hydrochloride (1.0 eq) in water.

    • Add a slight excess of a base, such as sodium hydroxide or triethylamine (1.1 eq), and stir for 30 minutes.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

  • Reaction Setup:

    • In a round-bottom flask, dissolve the aryl isothiocyanate (1.0 eq) in anhydrous dichloromethane.

    • To this solution, add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise at room temperature with constant stirring.[14]

  • Reaction Monitoring:

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Work-up and Purification:

    • Once the reaction is complete (typically within a few hours), evaporate the solvent under reduced pressure.

    • The crude product can be purified by washing with hexane to remove any unreacted isothiocyanate.[5]

    • If further purification is required, column chromatography on silica gel using a hexane:ethyl acetate gradient is recommended.

  • Characterization:

    • The structure of the synthesized thiourea derivative should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight.[5][7][15]

Experimental Workflow

experimental_workflow cluster_prep Amine Preparation (if needed) cluster_reaction Thiourea Synthesis cluster_purification Work-up and Purification start_prep Start with this compound HCl add_base Add Base (e.g., Triethylamine) start_prep->add_base extract Extract with Organic Solvent add_base->extract dry_concentrate Dry and Concentrate extract->dry_concentrate free_amine Obtain Free this compound dry_concentrate->free_amine add_amine Add this compound solution free_amine->add_amine dissolve_iso Dissolve Aryl Isothiocyanate in DCM dissolve_iso->add_amine stir Stir at Room Temperature add_amine->stir monitor Monitor by TLC stir->monitor evaporate Evaporate Solvent monitor->evaporate wash Wash with Hexane evaporate->wash column Column Chromatography (if needed) wash->column product Pure Thiourea Derivative column->product

Caption: Step-by-step workflow for the synthesis of N-aryl-N'-(2-(decylthio)ethyl)thiourea.

Causality and Troubleshooting

  • Choice of Solvent: Dichloromethane is a common choice as it is relatively inert and effectively solubilizes both the amine and the isothiocyanate.[14] Anhydrous conditions are preferred to prevent any side reactions with water.

  • Use of Triethylamine: When starting from the hydrochloride salt of this compound, a non-nucleophilic base like triethylamine is essential to deprotonate the ammonium salt and generate the reactive free amine.

  • Reaction Temperature: The reaction is typically exothermic and proceeds efficiently at room temperature. Cooling may be necessary for highly reactive isothiocyanates to control the reaction rate.

  • Purification: Washing with hexane is often sufficient to remove non-polar impurities like unreacted isothiocyanate.[5] For more polar impurities, column chromatography is the method of choice.

  • Troubleshooting:

    • Incomplete Reaction: If TLC indicates the presence of starting materials after an extended period, ensure the amine was properly neutralized to its free base form. Gentle heating may also be applied to drive the reaction to completion.

    • Side Products: The formation of symmetrical thioureas (from the reaction of the isothiocyanate with itself) is generally not a significant issue under these conditions but can be minimized by the dropwise addition of the amine.

Conclusion and Future Perspectives

This application note provides a robust and detailed protocol for the synthesis of novel thiourea derivatives incorporating the this compound moiety. The straightforward nature of the synthesis, coupled with the potential for diverse biological activities, makes these compounds attractive targets for drug discovery and development. The lipophilic decyl chain may enhance membrane permeability and interaction with hydrophobic pockets of biological targets. Further studies are warranted to explore the pharmacological profile of these novel thiourea derivatives, including their potential as antimicrobial, anticancer, or anti-inflammatory agents.

References

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride.
  • ResearchGate. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review.
  • Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Malaysian Journal of Analytical Sciences. (n.d.). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY.
  • MDPI. (2024). Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.
  • ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters.
  • ChemRxiv. (n.d.). Recent Advancement in Synthesis of Isothiocyanates.
  • ACS Publications. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3.
  • PubMed Central. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines.
  • Royal Society of Chemistry. (n.d.). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. New Journal of Chemistry.
  • PrepChem. (n.d.). Synthesis of this compound.
  • OnePetro. (1997). 2-(Decyithio)Ethanamine Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition.
  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • Semantic Scholar. (n.d.). theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure.
  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION.
  • Indian Journal of Advances in Chemical Science. (n.d.). Tf2O: A Desulfurating Reagent in the Synthesis of Isothiocyanates.

Sources

Industrial Applications of 2-(Decylthio)ethanamine as a Multifunctional Biocide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the industrial applications of 2-(Decylthio)ethanamine, a potent biocide with multifaceted functionalities. Primarily utilized in its hydrochloride salt form, this compound hydrochloride (DTEA-HCl), this compound has emerged as a critical agent in controlling microbial growth, biofilm formation, and corrosion in various industrial processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply this biocide effectively.

Introduction to this compound: A Multifunctional Approach to Microbial Control

This compound is an alkylthioamine that exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and algae.[1][2] Its chemical structure, featuring a lipophilic decylthio group and a hydrophilic ethanamine group, imparts surfactant-like properties that are central to its primary mechanism of action. Unlike conventional biocides that may only target planktonic (free-floating) microorganisms, this compound is particularly effective against sessile (surface-attached) bacteria within biofilms.[3][4]

The hydrochloride salt, DTEA-HCl, is the most common commercially available form, registered for use in various industrial settings, most notably in recirculating cooling water systems.[2][5] Its appeal lies in its trifunctional nature:

  • Biocidal Activity: Effectively kills a broad spectrum of microorganisms.

  • Biofilm Inhibition and Removal: Disrupts the integrity of existing biofilms and prevents their formation.[4]

  • Corrosion Inhibition: Protects metal surfaces from microbially influenced corrosion (MIC).[2]

This guide will delve into the practical applications of this compound, providing detailed protocols for its evaluation and use.

Mechanism of Action: The "Biocidal Soap" Effect

The primary mechanism of action of this compound is attributed to its ability to function as a "biocidal soap".[4] Its amphiphilic nature allows it to penetrate the extracellular polymeric substance (EPS) matrix of biofilms. The lipophilic tail interacts with the nonpolar components of the biofilm, while the hydrophilic head interacts with the aqueous environment. This disrupts the cohesive forces within the biofilm, weakening its structure and reducing its adhesion to surfaces. This "lifting" action exposes the embedded microorganisms to the biocidal effects of the amine group and any other biocides present in the system.

Diagram 1: Proposed Mechanism of Action of this compound on Biofilm

cluster_0 Biofilm on Industrial Surface cluster_1 Application of this compound Surface Surface Biofilm Established Biofilm (EPS Matrix + Bacteria) Penetration DTEA Penetrates Biofilm Matrix Biofilm->Penetration Treatment DTEA This compound (DTEA) DTEA->Penetration Interaction Disruption Disruption of EPS Matrix Penetration->Disruption Weakens Adhesion Detachment Biofilm Detachment & Microbial Cell Death Disruption->Detachment Lifting Action

Caption: Workflow of this compound's action on biofilm.

Primary Industrial Application: Cooling Water Systems

The most well-documented application of this compound is in industrial cooling water systems. These systems are prone to microbial contamination, leading to biofouling, reduced heat exchange efficiency, and microbially influenced corrosion.

Application Notes for Cooling Water Systems
  • Broad Spectrum Control: DTEA-HCl is effective against common cooling water contaminants such as Pseudomonas aeruginosa and Legionella pneumophila.

  • Biofilm Control: It is particularly valuable for systems with existing biofilm problems or those with a high potential for biofilm formation. Its dispersing action helps to clean fouled surfaces.

  • pH Flexibility: this compound is effective over a wide pH range, which is advantageous in cooling systems where pH can fluctuate.[3]

  • Compatibility: It can be used in conjunction with other water treatment chemicals, including other non-oxidizing and oxidizing biocides. However, compatibility testing is always recommended.

  • Dosage: The required dosage will vary depending on the severity of the microbial contamination, the volume of the system, and the operational parameters. Typical dosages are in the range of 10 to 50 ppm of the active ingredient.[6]

Protocol for Efficacy Evaluation in Cooling Water Systems (Adapted from ASTM E645)

This protocol outlines a laboratory procedure to evaluate the efficacy of this compound against microorganisms from a specific cooling water system.[7][8][9]

Objective: To determine the effective concentration of this compound for controlling microbial growth in a given cooling water sample.

Materials:

  • This compound hydrochloride (DTEA-HCl) stock solution (e.g., 1% w/v in sterile deionized water).

  • Water sample collected from the cooling tower basin.

  • Biofilm/deposit sample scraped from a surface within the cooling system.

  • Sterile flasks or bottles.

  • Sterile pipettes and dilution tubes.

  • Plate count agar (PCA) or other suitable growth medium.

  • Incubator.

  • Shaker (optional).

Procedure:

  • Sample Preparation:

    • Thoroughly mix the collected cooling water sample.

    • Create a slurry of the biofilm/deposit sample by suspending a known weight (e.g., 1 g) in a known volume (e.g., 99 mL) of sterile cooling water. Homogenize by vigorous shaking or blending.

  • Test System Setup:

    • Dispense 99 mL of the cooling water sample into a series of sterile flasks.

    • If evaluating against biofilm, add 1 mL of the biofilm slurry to each flask.

    • Prepare a range of this compound concentrations by adding appropriate volumes of the stock solution to the flasks. For example, to achieve final concentrations of 10, 25, and 50 ppm.

    • Include a control flask with no biocide.

  • Incubation:

    • Incubate the flasks at a temperature that mimics the cooling system's operating temperature (e.g., 30-35°C) for a specified contact time (e.g., 4, 24, and 48 hours).[7] Agitation may be used to simulate flow.

  • Microbial Enumeration:

    • At each time point, withdraw an aliquot from each flask.

    • Perform serial dilutions in sterile water.

    • Plate the dilutions onto PCA using the spread plate method.

    • Incubate the plates at 30-35°C for 48-72 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU/mL) on each plate.

    • Calculate the percent reduction in microbial population for each concentration of this compound compared to the control.

    • The effective concentration is the lowest concentration that provides a significant reduction (e.g., >99%) in the microbial population.

Diagram 2: ASTM E645 Adapted Workflow

Start Start Sample Collect Cooling Water & Biofilm Samples Start->Sample Prepare Prepare Test Flasks (Water +/- Biofilm Slurry) Sample->Prepare Add_Biocide Add Serial Dilutions of This compound Prepare->Add_Biocide Incubate Incubate at System Temperature Add_Biocide->Incubate Enumerate Plate Samples at Defined Time Points Incubate->Enumerate Analyze Calculate % Reduction in CFU/mL Enumerate->Analyze End End Analyze->End

Caption: Efficacy evaluation workflow for cooling water biocides.

Protocol for Determining Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial population (MBC).

Objective: To quantify the antimicrobial potency of this compound against specific microorganisms.

Target Microorganisms:

  • Pseudomonas aeruginosa (ATCC 15442) - A common biofilm-forming bacterium in industrial water systems.

  • Legionella pneumophila (ATCC 33152) - A pathogenic bacterium of concern in cooling towers.

Materials:

  • This compound hydrochloride stock solution.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for P. aeruginosa.

  • Buffered Charcoal Yeast Extract (BCYE) broth for L. pneumophila.

  • Sterile 96-well microtiter plates.

  • Standardized bacterial inoculums (approximately 5 x 10^5 CFU/mL).[10]

  • Plate count agar and BCYE agar plates.

  • Incubator.

Procedure:

  • MIC Determination (Broth Microdilution):

    • Prepare serial twofold dilutions of this compound in the appropriate broth directly in the 96-well plates.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control (no biocide) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 24-48 hours.

    • The MIC is the lowest concentration of the biocide at which no visible turbidity is observed.[10]

  • MBC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto the appropriate agar medium.

    • Incubate the agar plates at 35-37°C for 24-48 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial CFU/mL.[3]

Table 1: Expected MIC and MBC Ranges for this compound

MicroorganismExpected MIC (ppm)Expected MBC (ppm)
Pseudomonas aeruginosa5 - 2510 - 50
Legionella pneumophila1 - 105 - 20
(Note: These are hypothetical ranges and actual values must be determined experimentally.)

Potential Application: Preservative in Metalworking Fluids

While the primary application of this compound is in cooling water systems, its biocidal properties suggest potential for use as a preservative in water-based metalworking fluids. These fluids are susceptible to microbial growth, which can lead to fluid degradation, foul odors, and health risks for workers.[11][12]

Application Notes for Metalworking Fluids
  • Broad-Spectrum Efficacy: A biocide for metalworking fluids should be effective against a wide range of bacteria and fungi commonly found in these environments.

  • Fluid Compatibility: It is crucial that the biocide does not adversely affect the performance of the metalworking fluid, such as its lubricity, cooling properties, or corrosion protection.

  • Stability: The biocide must remain stable in the alkaline pH and high organic load conditions typical of many metalworking fluids.

It is important to note that specific efficacy data for this compound in metalworking fluids is not widely available in the public domain. Therefore, the following protocol is a generalized approach for evaluation.

Generalized Protocol for Efficacy Evaluation in Metalworking Fluids

Objective: To assess the potential of this compound to control microbial growth in a specific metalworking fluid formulation.

Materials:

  • This compound hydrochloride.

  • The specific metalworking fluid concentrate and its recommended dilution in water.

  • A mixed microbial inoculum from a spoiled metalworking fluid sample or a cocktail of relevant laboratory strains.

  • Sterile containers.

  • Standard microbiological testing equipment (as in section 3.2).

Procedure:

  • Preparation of Test Samples:

    • Prepare the metalworking fluid at its typical use dilution.

    • Dispense into sterile containers.

    • Add varying concentrations of this compound to the containers.

    • Include a control sample with no biocide.

  • Inoculation and Incubation:

    • Inoculate each container with the microbial suspension.

    • Incubate at a relevant temperature (e.g., room temperature or slightly elevated) with periodic agitation to simulate use.

  • Monitoring:

    • At regular intervals (e.g., weekly), withdraw samples and determine the microbial count (bacteria and fungi) using methods like dip slides or plate counts.

    • Also, monitor the physical and chemical properties of the metalworking fluid, such as pH, emulsion stability, and corrosion protection, to assess any negative impacts of the biocide.

  • Data Analysis:

    • Plot the microbial counts over time for each biocide concentration.

    • Determine the minimum concentration of this compound that effectively controls microbial growth (e.g., maintains bacterial counts below 10^3 CFU/mL and fungal counts below 10^2 CFU/mL) without compromising the fluid's performance.[13]

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It can cause skin irritation and serious eye damage.[14] It is also very toxic to aquatic life with long-lasting effects.[14] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, should be worn when handling this chemical. All handling should be done in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a versatile and effective biocide for industrial applications, particularly in cooling water systems. Its unique combination of biocidal, anti-biofilm, and corrosion-inhibiting properties makes it a valuable tool for maintaining the efficiency and longevity of industrial equipment. While its application in metalworking fluids is a promising area, further research is needed to establish its efficacy and compatibility in these complex formulations. The protocols provided in this guide offer a framework for the systematic evaluation and application of this important industrial biocide.

References

  • ASTM International. (2025). Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems (ASTM E645-25).
  • Situ Biosciences. (n.d.). ASTM E645 - Antimicrobial Test - Cooling Water.
  • ASTM International. (2025). E645 Standard Practice for Evaluation of Microbicides Used in Cooling Water Systems.
  • EUROLAB. (n.d.). ASTM E645-18 Standard Practice for Evaluating Microbicides Used in Cooling Water Systems.
  • Walter, R. W., & Cooke, L. M. (1997). This compound hydrochloride: A new multifunctional biocide which enhances corrosion inhibition. OSTI.GOV.
  • Ctgb. (2016). Biocides Chapter 7 Efficacy version 1.1.
  • Marchand, G., Lavoie, J., Racine, L., Lacombe, N., Cloutier, Y., Bélanger, É., ... & Desroches, J. (2012). Evaluation of bacterial contamination and control methods in soluble metalworking fluids. Institut de recherche Robert-Sauvé en santé et en sécurité du travail.
  • ResearchGate. (2012). Evaluation of Bacterial Contamination and Control Methods in Soluble Metalworking Fluids.
  • Taylor & Francis Online. (2017). Microbiology in Water-Miscible Metalworking Fluids.
  • Stark, T. D. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). JoVE.
  • Bruna, T., et al. (2021). Ways to improve biocides for metalworking fluid. PMC.
  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • Google Patents. (1990). US4914130A - Biocidal compositions and use thereof containing a synergistic mixture of this compound hydrochloride and dodecylguanidine.
  • OSTI.GOV. (1997). This compound hydrochloride: A new multifunctional biocide which enhances corrosion inhibition (Conference).
  • Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io.
  • ResearchGate. (2021). MIC (E Test) and MBC of antibiotic susceptible of clinical Legionella isolates.
  • Google Patents. (2009). US20090178587A9 - Control of biofilms in industrial water systems.
  • DHD Cooling. (n.d.). Cooling Tower and Systems Case Studies.
  • ResearchGate. (2014). Natural biocide formulation for the treatment of industrial cooling water.
  • Google Patents. (2021). CN112655707A - Biocide formulation and method for treating water.
  • PubChem. (n.d.). This compound hydrochloride.

Sources

Application Notes and Protocols for Surface Modification of Electrodes with 2-(Decylthio)ethanamine (DTEA)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The precise control of electrode surface properties is a cornerstone of modern electrochemistry, with profound implications for fields ranging from chemical sensing and biosensing to catalysis and drug development. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for tailoring the interfacial characteristics of electrodes. This guide provides a comprehensive overview and detailed protocols for the use of 2-(Decylthio)ethanamine (DTEA) in the formation of robust and functional SAMs on gold electrode surfaces.

DTEA is a bifunctional molecule featuring a long alkyl chain (decyl group) linked to an ethylamine moiety via a thioether linkage. This unique structure offers several advantages for surface modification. The decyl chain promotes the formation of a densely packed, ordered monolayer through van der Waals interactions, which effectively passivates the electrode surface. The terminal amine group provides a versatile platform for the subsequent immobilization of biomolecules, nanoparticles, or other chemical entities through standard coupling chemistries. The thioether sulfur atom serves as the anchor to the gold surface, forming a stable bond that ensures the durability of the monolayer.

These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of DTEA for their specific applications. We will delve into the underlying principles of DTEA self-assembly, provide step-by-step protocols for electrode modification and characterization, and discuss potential applications of these functionalized surfaces.

Mechanism of this compound Self-Assembly on Gold Surfaces

The spontaneous formation of a DTEA monolayer on a gold surface is a thermodynamically driven process. While the interaction of thiols with gold is well-documented, the adsorption of thioethers like DTEA involves a similar, albeit distinct, mechanism. The sulfur atom of the thioether group has a strong affinity for gold and can coordinate with the gold surface atoms, leading to the formation of a stable bond. This interaction is believed to involve the donation of lone pair electrons from the sulfur atom to the vacant orbitals of the gold atoms.

Upon immersion of a clean gold electrode into a solution containing DTEA, the molecules begin to adsorb onto the surface. The initial adsorption is followed by a slower organization process, driven by the hydrophobic interactions between the decyl chains of adjacent DTEA molecules. This results in the formation of a densely packed and ordered monolayer with the alkyl chains oriented away from the surface and the terminal amine groups exposed to the solution. The overall process can be visualized as a two-step mechanism: an initial chemisorption of the thioether group followed by a slower intermolecular organization.

Experimental Protocols

Part 1: Electrode Preparation and Cleaning

A pristine electrode surface is paramount for the formation of a high-quality, defect-free SAM. The following protocol is recommended for cleaning gold electrodes.

Materials:

  • Gold electrodes (e.g., gold-coated silicon wafers, gold screen-printed electrodes, or gold wire)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (absolute)

  • Nitrogen gas (high purity)

  • Beakers and tweezers

Protocol:

  • Mechanical Cleaning (Optional): For visibly contaminated electrodes, gently polish the surface with a fine alumina slurry on a polishing pad. Rinse thoroughly with DI water.

  • Solvent Degreasing: Sonicate the electrodes in a beaker of absolute ethanol for 10-15 minutes to remove organic contaminants.

  • Piranha Etching:

    • Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Work exclusively in a certified chemical fume hood.

    • Carefully immerse the electrodes in the freshly prepared Piranha solution for 5-10 minutes. This step removes residual organic matter and creates a hydrophilic gold oxide layer.

  • Rinsing: Thoroughly rinse the electrodes with copious amounts of DI water to remove all traces of the Piranha solution.

  • Final Rinse and Drying: Rinse the electrodes with absolute ethanol and immediately dry them under a gentle stream of high-purity nitrogen gas.

  • Immediate Use: The cleaned electrodes should be used immediately for SAM formation to prevent atmospheric contamination.

Part 2: Preparation of this compound (DTEA) Solution

Materials:

  • This compound (DTEA)

  • Absolute ethanol (or another suitable solvent like isopropanol)

  • Volumetric flask and micropipettes

Protocol:

  • Prepare a stock solution of DTEA in absolute ethanol. A typical concentration range for SAM formation is 1 to 10 mM. For initial experiments, a 1 mM solution is recommended.

  • To prepare a 1 mM solution, dissolve the appropriate amount of DTEA in the desired volume of absolute ethanol. For example, to prepare 10 mL of a 1 mM solution, dissolve 2.17 mg of DTEA (molar mass: 217.42 g/mol ) in 10 mL of absolute ethanol.

  • Ensure the DTEA is fully dissolved by vortexing or gentle sonication.

Part 3: Self-Assembled Monolayer (SAM) Formation

Protocol:

  • Place the freshly cleaned and dried gold electrodes in a clean glass container.

  • Completely immerse the electrodes in the prepared DTEA solution.

  • Seal the container to minimize solvent evaporation and contamination.

  • Allow the self-assembly process to proceed for a period of 12 to 24 hours at room temperature. While initial monolayer formation is rapid, longer incubation times generally lead to more ordered and densely packed SAMs.[1]

  • After the incubation period, carefully remove the electrodes from the DTEA solution using clean tweezers.

  • Rinse the modified electrodes thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.

  • Dry the electrodes under a gentle stream of nitrogen gas.

  • The DTEA-modified electrodes are now ready for characterization or further functionalization.

Characterization of DTEA-Modified Electrodes

It is crucial to verify the successful formation and quality of the DTEA SAM. The following techniques are commonly employed for this purpose.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the blocking properties of the SAM.[2] A well-formed DTEA monolayer should significantly hinder the electron transfer of a redox probe to the electrode surface.

Experimental Setup:

  • Electrochemical Cell: A standard three-electrode setup with the DTEA-modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Electrolyte: A solution of a redox probe, such as 5 mM potassium ferricyanide (K₃[Fe(CN)₆]) in 0.1 M potassium chloride (KCl).

  • Procedure: Record the cyclic voltammogram of the bare gold electrode and the DTEA-modified electrode in the redox probe solution.

Expected Results:

  • Bare Gold Electrode: A well-defined pair of redox peaks corresponding to the oxidation and reduction of the ferricyanide/ferrocyanide couple will be observed.

  • DTEA-Modified Electrode: The peak currents should be significantly attenuated, and the peak-to-peak separation (ΔEp) should increase, indicating a blocking of the electron transfer process by the insulating DTEA monolayer.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a highly sensitive technique for characterizing the interfacial properties of the modified electrode.[3] It provides quantitative information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Experimental Setup:

  • Same as for CV.

  • Procedure: Perform EIS measurements at the formal potential of the redox probe over a wide frequency range (e.g., 100 kHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV).

Expected Results:

  • Nyquist Plot: The Nyquist plot for the bare gold electrode will show a small semicircle at high frequencies (representing the charge transfer resistance) and a straight line at low frequencies (representing diffusion). For the DTEA-modified electrode, the diameter of the semicircle (Rct) will increase dramatically, indicating a significant inhibition of charge transfer.

  • Equivalent Circuit Modeling: The impedance data can be fitted to an equivalent circuit model (e.g., a Randles circuit) to extract quantitative values for Rct and Cdl. A large Rct value and a decrease in Cdl are indicative of a well-formed, insulating SAM.

ParameterBare Gold ElectrodeDTEA-Modified ElectrodeInterpretation
Charge Transfer Resistance (Rct) LowHighIncreased resistance to electron transfer due to the insulating DTEA monolayer.
Double-Layer Capacitance (Cdl) HighLowThe DTEA monolayer acts as a dielectric, reducing the capacitance of the interface.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the electrode surface.[4][5]

Expected Results:

  • Survey Spectrum: The survey spectrum of the DTEA-modified electrode should show the presence of Carbon (C 1s), Nitrogen (N 1s), Sulfur (S 2p), and Gold (Au 4f) peaks.

  • High-Resolution Spectra:

    • S 2p: The high-resolution S 2p spectrum is crucial for confirming the interaction of the thioether with the gold surface. A peak at a binding energy characteristic of sulfur bonded to gold should be observed.

    • N 1s: The N 1s spectrum will confirm the presence of the terminal amine groups. The binding energy will be indicative of the protonation state of the amine.

    • C 1s: The C 1s spectrum will show peaks corresponding to the different carbon environments in the DTEA molecule (alkyl chain, C-S, and C-N).

Applications of DTEA-Modified Electrodes

The terminal amine groups of the DTEA SAM provide a versatile handle for a wide range of applications, particularly in the development of biosensors and chemical sensors.

  • Biosensor Development: The amine groups can be readily functionalized with biomolecules such as enzymes, antibodies, or DNA probes using standard crosslinking chemistries (e.g., glutaraldehyde, EDC/NHS). These functionalized electrodes can then be used for the specific detection of their target analytes.

  • Chemical Sensing: The amine groups can be used to immobilize specific chemical receptors for the detection of various analytes, including metal ions and organic molecules.

  • Drug Development: DTEA-modified electrodes can be used to study drug-membrane interactions by mimicking the surface of a cell membrane. The amine groups can be used to anchor lipids or other membrane components.

  • Corrosion Inhibition: The dense and ordered nature of the DTEA SAM can provide a protective barrier against corrosive agents.

Visualizations

DTEA_SAM_Formation cluster_workflow Experimental Workflow A Clean Gold Electrode B Prepare DTEA Solution C Immerse Electrode in DTEA Solution B->C D Incubate for 12-24h C->D E Rinse and Dry D->E F Characterize Modified Electrode E->F

Caption: Experimental workflow for the formation of a DTEA SAM on a gold electrode.

Caption: Schematic of a this compound (DTEA) SAM on a gold surface.

References

  • Bain, C. D., et al. (1989). Formation of monolayers by the coadsorption of thiols on gold surfaces: variation in the length of the alkyl chain. Journal of the American Chemical Society, 111(18), 7164-7175. [Link]
  • Castner, D. G., Hinds, K., & Grainger, D. W. (2000). X-ray photoelectron spectroscopy of gold− sulfur bonding in 2D and 3D self-assembled monolayers. The Journal of Physical Chemistry B, 104(2), 223-231. [Link]
  • Mandler, D., & Kraus-Ophir, S. (2010). Self-assembled monolayers (SAMs) for electrochemical biosensing. In Biosensors and their applications (pp. 19-44). Springer, Berlin, Heidelberg. [Link]
  • Pike Technologies. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. [Link]
  • Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a classic system. Chemical Society Reviews, 39(5), 1805-1834. [Link]
  • Salvarezza, R. C., et al. (2005). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. [Link]
  • Ahmad, A., et al. (2020). A Comparative Study of Thiols Self-Assembled Monolayers on Gold Electrode. Journal of Physical Science, 31(2), 1-13. [Link]
  • Bard, A. J., & Faulkner, L. R. (2001).
  • Saby, C., et al. (1997). Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Physical Chemistry Chemical Physics, (1), 49-57. [Link]
  • de la Escosura-Muñiz, A., & Merkoçi, A. (2010). Gold electrode modified by self-assembled monolayers of thiols to determine DNA sequences hybridization. Journal of Chemical Sciences, 122(6), 909-916. [Link]
  • Widrig, C. A., et al. (1991). The electrochemical stability of alkanethiolate monolayers on gold, platinum, and copper. Journal of the American Chemical Society, 113(8), 2804-2810. [Link]
  • Mendes, S. B., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. [Link]
  • Lukkari, J., et al. (2001). Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes. Langmuir, 17(21), 6528-6538. [Link]
  • Zimmer & Peacock. (n.d.). Forming a SAM on a gold electrode. [Link]
  • Addis Ababa University. (2012). Electrochemical detection of methyl parathion at poly (4-amino-3-hydroxynaphthalene-1-sulphonic acid) modified glassy carbon electrode. [Link]
  • O'Dwyer, C., et al. (2007). Self-assembled alkanethiol structures on gold: A further insight into the origins of structural rearrangement phenomena. The Journal of Physical Chemistry C, 111(43), 15973-15980. [Link]
  • Wahedi, A., et al. (2020). Electrochemical Behavior of Caffeic Acid in the Presence of Aromatic Amines. Analytical and Bioanalytical Chemistry Research, 7(3), 345-353. [Link]
  • Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723-727. [Link]
  • Heister, K., et al. (2001). Self assembled monolayer formation of alkanethiols on gold: a combined STM and XPS study. Surface Science, 482-485, 1213-1218. [Link]
  • Hasan, M., et al. (2019). Dopamine Detection using Mercaptopropionic Acid and Cysteamine for Electrodes Surface Modification. Journal of Engineering Science and Technology, 14(5), 2636-2648. [Link]
  • Sakthi, S. A., & Raj, C. J. (2014). Cyclic Voltammetric Studies on Ethoxylation of Benzyl Alcohol. Chemical Science Review and Letters, 3(10), 453-458. [Link]
  • Manjunatha, J. G., et al. (2021). Electrochemical Recognition of Uric Acid at Sodium Molybdate/Poly (Methyl Red) Modified Glassy Carbon Electrode. Analytical and Bioanalytical Electrochemistry, 13(4), 481-496. [Link]
  • Malitesta, C., et al. (2018). Inhibition-based first-generation electrochemical biosensors: theoretical aspects and application to 2, 4-dichlorophenoxy acetic acid detection. Sensors and Actuators B: Chemical, 255, 2733-2740. [Link]
  • Whitesides, G. M., & Laibinis, P. E. (1990). Self-assembled monolayers of alkanethiols on gold: a new class of materials for controlling the properties of surfaces. Langmuir, 6(1), 87-96. [Link]
  • Schreiber, F. (2000). Structure and growth of self-assembling monolayers. Progress in Surface Science, 65(5-8), 151-256. [Link]
  • Salvarezza, R. C. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. [Link]

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role of 2-(Decylthio)ethanamine in phase transfer catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols: 2-(Decylthio)ethanamine

Topic: Investigating the Potential of this compound as a Novel Phase Transfer Catalyst

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Amphiphilic Aminothiols in Catalysis

Phase Transfer Catalysis (PTC) is a powerful methodology in synthetic chemistry that facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous and an organic phase. The catalyst's primary role is to transport one reactant, usually an anion, across the phase boundary into the other phase where the reaction can proceed.[1] Classic PTC agents include quaternary ammonium salts and crown ethers, which encapsulate or pair with the ionic species, rendering it soluble in the organic medium.

This guide explores the theoretical and practical considerations for using this compound as a phase transfer catalyst. While extensively documented as a multifunctional biocide and corrosion inhibitor, its application in PTC is a novel and underexplored area.[2] Its unique amphiphilic structure, combining a long lipophilic alkyl chain with a hydrophilic amino group and a soft thioether linkage, presents a compelling case for its investigation in this catalytic role. We will dissect its molecular architecture, propose a catalytic mechanism, and provide detailed protocols for its evaluation.

Structural Analysis and Mechanistic Hypothesis

The efficacy of a phase transfer catalyst is dictated by its structure. This compound possesses three key structural motifs that suggest its potential for PTC activity.

  • The Lipophilic Decyl Chain (C₁₀H₂₁): This long hydrocarbon tail is highly nonpolar, ensuring strong partitioning into the organic phase of a biphasic system. This is crucial for pulling the reactant-catalyst complex out of the aqueous phase.

  • The Hydrophilic Ethanamine Moiety (-CH₂CH₂NH₂): The primary amine is the functional heart of the catalyst. It can be protonated under acidic conditions or quaternized to form an ammonium cation. This positively charged head can then form an ion pair with an anionic reactant (Nu⁻) from the aqueous phase.

  • The Thioether Linkage (-S-): The sulfur atom introduces unique properties. It is a soft Lewis base, which could lead to specific interactions with soft metal ions or substrates. While not central to the classic PTC mechanism, its presence may influence catalyst stability, solubility, or even open avenues for tandem catalytic cycles. The chemistry of thiols and their derivatives is fundamental to many catalytic processes in biology and synthetic chemistry.[3][4]

Proposed Catalytic Cycle

We hypothesize that this compound functions via a mechanism analogous to standard quaternary ammonium salts, particularly when its amine is protonated or alkylated to form a cationic species.

  • Ion Pairing: In the aqueous phase, the protonated amine (or a pre-formed quaternary ammonium salt derivative) [Catalyst-H]⁺ forms an ion pair with the reactant anion [Nu]⁻.

  • Phase Transfer: The lipophilic decyl tail drives the entire ion pair, [[Catalyst-H]⁺[Nu]⁻], across the interface into the organic phase.

  • Reaction: Within the organic phase, the now-solubilized and "naked" nucleophile [Nu]⁻ reacts with the organic substrate (R-X) to form the product (R-Nu). The catalyst releases a byproduct (X⁻).

  • Catalyst Regeneration: The catalyst, now paired with the leaving group anion X⁻, migrates back to the aqueous interface to release X⁻ and pick up another reactant anion [Nu]⁻, thus completing the cycle.

Visualization of the Proposed PTC Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Reactant Anion (Nu⁻) catalyst_aq Catalyst-H⁺ aq_start->catalyst_aq 1. Ion Pairing byproduct_aq Byproduct Anion (X⁻) catalyst_aq->byproduct_aq Releases catalyst_org_nu [Catalyst-H⁺ • Nu⁻] Ion Pair catalyst_aq->catalyst_org_nu 2. Phase Transfer (Organic Phase) org_substrate Substrate (R-X) product Product (R-Nu) org_substrate->product catalyst_org_x [Catalyst-H⁺ • X⁻] catalyst_org_nu->org_substrate 3. Reaction catalyst_org_nu->catalyst_org_x Forms catalyst_org_x->catalyst_aq 4. Regeneration

Caption: Proposed catalytic cycle for this compound in PTC.

Protocols for Evaluation

The following protocols are designed as a starting point for researchers to systematically evaluate the catalytic efficacy of this compound. A classic nucleophilic substitution reaction, the synthesis of benzyl cyanide from benzyl bromide and sodium cyanide, is used as the model system.

Protocol 1: In-Situ Catalyst Protonation

This protocol relies on the in-situ formation of the active ammonium catalyst by protonation.

Objective: To assess the catalytic activity of this compound under standard biphasic conditions.

Materials:

  • Benzyl bromide

  • Sodium cyanide (NaCN) - EXTREME CAUTION: Highly toxic!

  • This compound (DTEA)

  • Toluene

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution (for catalyst protonation)

  • Internal standard (e.g., dodecane) for GC analysis

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (10 mmol, 490 mg).

  • Aqueous Phase: Add deionized water (10 mL) and stir until the NaCN is fully dissolved.

  • Catalyst Addition: Add this compound (0.5 mmol, 5 mol%, 109 mg). Acidify the aqueous phase by adding 1M HCl dropwise until the pH is ~6-7 to ensure protonation of the amine.

  • Organic Phase: Add toluene (10 mL), benzyl bromide (10 mmol, 1.71 g), and the internal standard (e.g., dodecane, 1 mmol).

  • Reaction Execution: Heat the mixture to 80°C and stir vigorously (e.g., 1000 RPM) to ensure efficient mixing of the phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots from the organic layer at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Quench the aliquot with water, dry with MgSO₄, and analyze by Gas Chromatography (GC).

  • Workup (upon completion): Cool the reaction to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analysis: Purify the product by column chromatography if necessary and characterize by ¹H NMR, ¹³C NMR, and GC-MS.

Protocol 2: Pre-formed Quaternary Ammonium Salt Catalyst

This protocol evaluates a potentially more active, permanently cationic form of the catalyst.

Objective: To synthesize the N-benzyl derivative of DTEA and test its PTC activity.

Part A: Catalyst Synthesis - N-Benzyl-2-(decylthio)ethan-1-aminium bromide

  • In a flask, dissolve this compound (10 mmol, 2.17 g) in acetonitrile (20 mL).

  • Add benzyl bromide (11 mmol, 1.88 g) dropwise.

  • Stir the mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure. The resulting solid or oil is the quaternary ammonium salt catalyst. Use without further purification.

Part B: Catalytic Evaluation

  • Follow the procedure outlined in Protocol 1 , but instead of adding DTEA and HCl, add the synthesized N-Benzyl-2-(decylthio)ethan-1-aminium bromide (0.5 mmol, 5 mol%).

  • Maintain a neutral pH in the aqueous phase.

  • Monitor the reaction, perform the workup, and analyze the product as described previously.

Experimental Workflow Visualization

Experimental_Workflow start Start: Select Protocol setup 1. Reaction Setup (Flask, Stirrer, Condenser) start->setup add_aq 2. Add Aqueous Phase (NaCN, Water) setup->add_aq add_cat 3. Add Catalyst (DTEA + HCl or Quat Salt) add_aq->add_cat add_org 4. Add Organic Phase (Substrate, Solvent, Std.) add_cat->add_org react 5. Heat & Stir Vigorously (e.g., 80°C, 1000 RPM) add_org->react monitor 6. Monitor Progress (Aliquots for GC Analysis) react->monitor monitor->react Continue Reaction workup 7. Reaction Workup (Cool, Separate, Wash, Dry) monitor->workup Reaction Complete analysis 8. Analysis & Characterization (Purification, NMR, GC-MS) workup->analysis end End: Evaluate Results analysis->end

Caption: General workflow for evaluating DTEA as a phase transfer catalyst.

Data Presentation and Interpretation

To effectively evaluate the catalyst, quantitative data should be collected and organized. The following table provides a template for comparing experimental runs.

Run #Catalyst (mol%)Catalyst FormTemperature (°C)Time (h)Yield (%)Notes
15DTEA + HCl8024TBDBaseline in-situ protonation.
25Quat. Salt8024TBDComparison with pre-formed catalyst.
31Quat. Salt8024TBDTest lower catalyst loading.
45Quat. Salt6024TBDEffect of temperature.
50None8024TBDControl: Uncatalyzed background reaction.
65TBAB*8024TBDControl: Comparison with standard PTC.

*TBAB = Tetrabutylammonium bromide

Interpreting the Results:

  • Compare Run 1 and 2: This will determine if the pre-formed quaternary salt is more efficient than the in-situ protonated amine.

  • Compare Run 5 and the rest: A significant increase in yield over Run 5 will confirm catalytic activity.

  • Compare Run 6 and the rest: This benchmarks the performance of DTEA against a widely used commercial phase transfer catalyst.

Conclusion and Future Directions

While this compound is not a classically cited phase transfer catalyst, its molecular structure provides a strong theoretical foundation for its potential in this role. The protocols outlined in this note offer a systematic approach for any researcher to validate this hypothesis. Successful demonstration of its catalytic activity would introduce a new, readily synthesized, and structurally unique catalyst to the field. Future work could explore its efficacy in other PTC reactions (e.g., C-, O-, and S-alkylations), investigate the impact of the thioether moiety, and perform detailed kinetic studies to fully elucidate its catalytic mechanism.

References

  • PrepChem. (n.d.). Synthesis of this compound hydrochloride.
  • PubChem. (n.d.). This compound.
  • OnePetro. (1997). 2-(Decyithio)Ethanamine Hydrochloride: A New Multifunctional Biocide Which Enhances Corrosion Inhibition. [Link]
  • MDPI. (2023). Catalysis before Enzymes: Thiol-Rich Peptides as Molecular Diversity Providers on the Early Earth. [Link]
  • Taylor & Francis Online. (2007).
  • PubMed. (1995). Catalytic Mechanism of Thioltransferase. [Link]
  • ACS Publications. (2014). Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. [Link]
  • PubMed Central (PMC). (2006).
  • MDPI. (2024).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(Decylthio)ethanamine. This resource is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important compound. As your partner in the lab, we aim to provide not just instructions, but a deeper understanding of the reaction mechanisms and critical parameters involved.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is structured as a series of common problems encountered during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: "My reaction yield is consistently low (<40%). What are the primary factors I should investigate?"

Low yield is a frequent issue, often stemming from a few critical areas in the reaction setup and execution. The most common synthetic route involves the S-alkylation of 1-decanethiol with a 2-haloethylamine (e.g., 2-chloroethylamine or 2-bromoethylamine) in the presence of a base. Let's break down the likely culprits.

Answer:

A low yield in this S-alkylation reaction can typically be traced back to one of three areas: suboptimal base selection, competing side reactions, or inefficient reaction conditions.

  • Suboptimal Base Selection and Deprotonation: The first step in this reaction is the deprotonation of 1-decanethiol to form the highly nucleophilic thiolate anion. If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and low-yielding reaction.

    • The Cause: The chosen base may not be strong enough to fully deprotonate the thiol (pKa ≈ 10.5). For instance, using a weak base like sodium bicarbonate (pKa of conjugate acid is 6.35) will result in a very low concentration of the thiolate.

    • The Solution: Employ a base with a conjugate acid pKa significantly higher than that of the thiol. Common and effective choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium ethoxide (NaOEt). These ensure a near-quantitative conversion of the thiol to the thiolate.

  • Competing Side Reactions: The starting materials and intermediates in this synthesis can participate in undesirable side reactions that consume reactants and generate impurities.

    • The Cause (A) - Dialkylation: The product, this compound, still possesses a nucleophilic amine group. This amine can react with another molecule of the 2-haloethylamine starting material, leading to the formation of a dialkylated byproduct. This is particularly problematic if the amine is not protonated.

    • The Cause (B) - Oxidation of Thiol: Thiols are susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures or in the presence of certain metal impurities. This can lead to the formation of didecyl disulfide, which represents a loss of your key starting material.

    • The Solution:

      • To prevent dialkylation, it is sometimes advantageous to use the hydrochloride salt of the 2-haloethylamine (e.g., 2-chloroethylamine hydrochloride). The reaction is run under basic conditions, which deprotonates the thiol to the thiolate. While the primary amine of the product can still be nucleophilic, its reactivity is often less than the highly reactive thiolate.

      • To minimize oxidation, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.

  • Inefficient Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical.

    • The Cause: The reaction involves a salt (the base) and organic substrates. A solvent that cannot adequately dissolve all components will lead to a heterogeneous mixture and slow reaction rates. For example, a non-polar solvent would be a poor choice.

    • The Solution: A polar aprotic solvent like ethanol, methanol, or isopropanol is often ideal. These solvents can dissolve the thiol and the base, facilitating a homogenous reaction environment. The reaction temperature should be optimized; gentle heating (e.g., 50-80 °C) can often increase the reaction rate without promoting significant side reactions. Monitoring the reaction by TLC or GC-MS is crucial to determine the optimal reaction time.

Troubleshooting Summary Table:

Problem Potential Cause Recommended Solution
Low Yield Incomplete deprotonation of thiolUse a stronger base (e.g., NaOH, KOH, NaOEt).
Oxidation of 1-decanethiolRun the reaction under an inert atmosphere (N₂ or Ar).
Dialkylation of the product amineUse the hydrochloride salt of the 2-haloethylamine.
Poor solubility of reactantsUse a polar protic solvent like ethanol or methanol.
Incomplete Reaction Insufficient reaction time or temperatureMonitor reaction progress by TLC/GC-MS. Consider gentle heating.
Difficult Purification Formation of didecyl disulfidePrevent oxidation during the reaction (see above).
Presence of unreacted starting materialsOptimize stoichiometry and reaction time.
Question 2: "My final product is contaminated with a significant amount of didecyl disulfide. How can I prevent its formation and remove it?"

The presence of didecyl disulfide is a classic sign of thiol oxidation. This side product can complicate purification due to its non-polar nature, which is similar to the starting 1-decanethiol.

Answer:

Preventing the formation of didecyl disulfide is far more effective than trying to remove it later.

Prevention:

  • Inert Atmosphere: As mentioned, the most critical step is to rigorously exclude oxygen from your reaction. This involves:

    • Assembling your glassware and flushing it thoroughly with nitrogen or argon.

    • Using solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.

    • Maintaining a positive pressure of the inert gas throughout the reaction.

  • Control of Reaction Temperature: High temperatures can accelerate the rate of oxidation. If possible, run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

Removal:

If disulfide formation has already occurred, purification can be challenging.

  • Column Chromatography: Silica gel chromatography is the most effective method. The disulfide is significantly less polar than the desired amine product. A gradient elution, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), will elute the non-polar disulfide first, followed by the more polar this compound product.

  • Acid-Base Extraction: You can exploit the basicity of the amine product.

    • Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

    • Extract with an aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move to the aqueous layer, while the neutral disulfide and any unreacted thiol will remain in the organic layer.

    • Separate the aqueous layer, and then basify it (e.g., with 2 M NaOH) to deprotonate the amine.

    • Extract the free amine product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified product.

Troubleshooting Workflow Diagram

Here is a visual workflow to guide you through the process of diagnosing and resolving low-yield issues.

G cluster_0 Troubleshooting Low Yield cluster_1 Diagnosis cluster_2 Solution start Low Yield Observed check_tlc Analyze Crude Reaction Mixture by TLC/GC-MS start->check_tlc unreacted_thiol High % of Unreacted 1-Decanethiol? check_tlc->unreacted_thiol disulfide_present Disulfide Present? unreacted_thiol->disulfide_present No unreacted_thiol->disulfide_present Yes improve_base Improve Deprotonation: - Use stronger base (NaOH, NaOEt) - Check base quality unreacted_thiol->improve_base Yes optimize_conditions Optimize Conditions: - Increase temperature moderately - Increase reaction time unreacted_thiol->optimize_conditions No multiple_spots Multiple Product Spots? disulfide_present->multiple_spots No disulfide_present->multiple_spots Yes inert_atmosphere Prevent Oxidation: - Use N2/Ar atmosphere - Degas solvent disulfide_present->inert_atmosphere Yes check_stoichiometry Prevent Side Reactions: - Check stoichiometry - Consider using haloamine HCl salt multiple_spots->check_stoichiometry Yes end_node Implement Solution & Re-run improve_base->end_node inert_atmosphere->end_node check_stoichiometry->end_node optimize_conditions->end_node

Caption: A troubleshooting workflow for diagnosing and solving low-yield issues in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Which is a better starting material: 2-chloroethylamine or 2-bromoethylamine?

A: 2-Bromoethylamine is generally more reactive than 2-chloroethylamine because bromide is a better leaving group than chloride. This can lead to faster reaction times and potentially allow for milder reaction conditions. However, 2-bromoethylamine is often less stable and more expensive. For initial trials, 2-chloroethylamine hydrochloride is a robust and cost-effective choice. If reaction rates are too slow, switching to the bromo-analogue is a logical next step.

Q2: Can I use a phase-transfer catalyst for this reaction?

A: Yes, a phase-transfer catalyst (PTC) can be very effective, especially if you are working with a two-phase system (e.g., aqueous NaOH and an organic solvent like toluene). A PTC such as tetrabutylammonium bromide (TBAB) can shuttle the thiolate anion from the aqueous phase to the organic phase where the haloamine is located, thereby accelerating the reaction. This can be a powerful strategy for improving yield and reaction rate.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring. Use a suitable stain, such as potassium permanganate or ninhydrin, to visualize the spots. The product amine should have a different Rf value than the starting thiol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of starting materials and the formation of byproducts. The mass spectrum will confirm the molecular weight of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is essential for structural confirmation of the final, purified product. You should be able to identify characteristic peaks for the decyl chain, the S-CH₂-CH₂-N moiety, and the amine protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the N-H stretches of the primary amine.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is designed to be a reliable starting point for achieving a good yield.

Materials:

  • 1-Decanethiol

  • 2-Chloroethylamine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 2 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition:

    • In the flask, dissolve sodium hydroxide (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere. Stir until fully dissolved.

    • To this solution, add 1-decanethiol (1.0 equivalent) dropwise at room temperature. A white precipitate of the sodium thiolate may form.

    • In a separate beaker, dissolve 2-chloroethylamine hydrochloride (1.05 equivalents) in a minimal amount of ethanol.

  • Reaction:

    • Add the 2-chloroethylamine hydrochloride solution to the reaction flask.

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase and a permanganate stain). The disappearance of the 1-decanethiol spot indicates the reaction is nearing completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between diethyl ether and water.

    • Separate the layers and wash the organic layer with brine.

  • Purification (Acid-Base Extraction):

    • Extract the organic layer with 1 M HCl (2 x 50 mL). This will move the amine product to the aqueous layer.

    • Combine the acidic aqueous layers and cool in an ice bath.

    • Slowly basify the aqueous layer with 2 M NaOH solution until the pH is >10. The product will separate as an oil or a white solid.

    • Extract the product back into diethyl ether (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

  • Characterization: Confirm the identity and purity of the product using NMR and GC-MS.

References

  • Title: The Oxidation of Thiols Source: Chemical Reviews, American Chemical Society URL:[Link]
  • Title: Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives Source: Chemical Reviews, American Chemical Society URL:[Link]

Technical Support Center: Purification of 2-(Decylthio)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-(Decylthio)ethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges in achieving the desired purity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and best-practice protocols based on established chemical principles and field-proven insights.

Introduction to Purification Challenges

This compound hydrochloride is an amphiphilic molecule, possessing both a long hydrophobic alkyl chain and a polar amine hydrochloride group. This dual nature can lead to challenging purification processes, often resulting in issues like oiling out during recrystallization, difficulty in removing specific impurities, and variable yields. Understanding the nature of the potential impurities and the physicochemical properties of the target compound is paramount for developing a robust purification strategy.

The primary synthesis of this compound hydrochloride often involves the reaction of decylmercaptan with an activated ethanolamine equivalent, followed by salt formation.[1] This synthetic route can introduce several potential impurities that need to be addressed during purification.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems that you may encounter during the purification of this compound hydrochloride in a question-and-answer format.

Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" is a common problem when recrystallizing amphiphilic compounds or when the solute is supersaturated at a temperature above its melting point.[2] Here’s a systematic approach to troubleshoot this issue:

  • Increase the Solvent Volume: The most common reason for oiling out is a solution that is too concentrated. The dissolved compound separates as a liquid phase because it is above its melting point. To remedy this, add more of the hot recrystallization solvent to the mixture to reduce the saturation level.[3]

  • Slow Down the Cooling Process: Rapid cooling can favor the formation of an oil over a crystalline solid. Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can help to slow the cooling rate.[3]

  • Use a Seed Crystal: If you have a small amount of pure, crystalline material, adding a "seed crystal" to the cooled solution can initiate crystallization and provide a template for crystal growth.[4]

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic scratches that serve as nucleation sites for crystal formation.[4]

  • Re-evaluate Your Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Consider using a solvent mixture (a "solvent/anti-solvent" system). For amine hydrochlorides, a common approach is to dissolve the compound in a polar solvent like ethanol or isopropanol at an elevated temperature and then slowly add a less polar "anti-solvent" like diethyl ether or ethyl acetate until the solution becomes slightly turbid. Then, allow it to cool slowly.[7]

Q2: I'm struggling to remove a persistent impurity with a similar polarity to my product. What are my options?

A2: When dealing with impurities of similar polarity, standard recrystallization may not be sufficient. Here are some advanced strategies:

  • Acid-Base Extraction: You can exploit the basicity of the amine to separate it from non-basic impurities. Dissolve the crude hydrochloride salt in an organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute aqueous base (e.g., sodium bicarbonate solution) to neutralize the hydrochloride and extract the free amine into the organic layer. The impurities may remain in the organic layer or be washed away in the aqueous layer depending on their properties. The free amine can then be re-precipitated as the hydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in an organic solvent.[7]

    A Word of Caution: Ensure your impurity is not also an amine that would behave similarly under these conditions.

  • Derivative Formation and Purification: In some challenging cases, converting the amine to a less soluble derivative (e.g., a benzamide or a tosylamide) can facilitate purification by recrystallization. The purified derivative can then be hydrolyzed back to the amine. This is a more involved process and should be considered when other methods fail.

  • Chromatography: While not always ideal for large-scale purifications of salts, column chromatography on silica gel or alumina can be effective for removing stubborn impurities. You may need to use a solvent system containing a small amount of a polar modifier like methanol or a triethylamine to prevent streaking of the amine salt on the column. Alternatively, converting the hydrochloride to the free base before chromatography and then reforming the salt can be a more straightforward approach.

Q3: My final product has a faint, unpleasant odor. How can I remove it?

A3: A persistent odor in the final product often indicates the presence of residual thiol (decylmercaptan) from the synthesis.[1] Thiols are notoriously difficult to remove completely due to their strong smell even at very low concentrations. Here are some methods to address this:

  • Oxidative Workup: A small amount of an oxidizing agent, such as a dilute solution of potassium permanganate or hydrogen peroxide, can be used during the aqueous workup to oxidize the residual thiol to the less volatile and less odorous disulfide or sulfonic acid.[8] Be cautious with the amount of oxidant to avoid over-oxidation of your desired product.

  • Selective Extraction with a Mild Base: Washing the organic solution of the free amine with a dilute aqueous solution of a mild base, such as sodium bicarbonate, can help to deprotonate and remove the more acidic thiol.

  • Treatment with Metal Salts: In some cases, trace thiol impurities can be scavenged by treating the solution with a small amount of a heavy metal salt, such as silver nitrate, which forms an insoluble silver thiolate that can be filtered off.[9] This method should be used judiciously due to the potential for metal contamination in the final product.

Frequently Asked Questions (FAQs)

  • What are the most likely impurities in crude this compound hydrochloride?

    • Unreacted Decylmercaptan: As mentioned, this is a common and odorous impurity.

    • Dialkylated Products: The secondary amine, bis(2-(decylthio)ethyl)amine, could be formed as a byproduct.

    • Oxidation Products: The thioether linkage is susceptible to oxidation to the corresponding sulfoxide or sulfone, especially if the reaction or workup is exposed to oxidizing conditions.

    • Residual Solvents: Solvents used in the synthesis and purification can be trapped in the final product.

    • Inorganic Salts: Residual catalyst (e.g., zinc chloride) or salts from the workup may be present.

  • What is the best solvent for recrystallizing this compound hydrochloride?

    • There is no single "best" solvent, and the ideal choice may require some experimentation. Good starting points for amine hydrochlorides are alcohols like isopropanol or ethanol.[7] A solvent/anti-solvent system, such as ethanol/diethyl ether or isopropanol/ethyl acetate, often provides good results.

  • How can I assess the purity of my final product?

    • A combination of analytical techniques is recommended for a comprehensive purity assessment:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

      • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or ELSD): To quantify the purity and detect non-volatile impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, though the hydrochloride salt itself is not suitable for direct GC analysis and may need to be derivatized or analyzed as the free base.

      • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity.

  • My purified product is a waxy solid. Is this normal?

    • Yes, long-chain alkyl compounds, especially salts, can often be waxy or low-melting solids. The physical appearance can be influenced by the crystalline form and the presence of even minor impurities.

Experimental Protocols

Best-Practice Recrystallization Protocol

This protocol provides a general guideline for the recrystallization of this compound hydrochloride. The specific solvent and volumes may need to be optimized for your particular batch.

  • Solvent Selection: Start by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidates include isopropanol, ethanol, and acetonitrile.

  • Dissolution: In a flask, add the crude this compound hydrochloride and a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation
Purification Step Typical Purity (by HPLC) Common Impurities Removed
Crude Product 80-95%Unreacted starting materials, byproducts
Single Recrystallization >98%Most soluble organic impurities
Acid-Base Extraction followed by Recrystallization >99.5%Non-basic impurities, some polar impurities

Visualizations

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Pure Pure Product (>98%) Recrystallization->Pure Successful Troubleshoot Troubleshooting Recrystallization->Troubleshoot Issues (e.g., oiling out) Troubleshoot->Recrystallization Optimize Conditions AcidBase Acid-Base Extraction Troubleshoot->AcidBase Persistent Impurities Chromatography Column Chromatography Troubleshoot->Chromatography Difficult Separations AcidBase->Recrystallization HighPurity High Purity Product (>99.5%) Chromatography->HighPurity

Caption: A decision-making workflow for the purification of this compound hydrochloride.

Potential Impurities Diagram

Caption: Common impurities found in crude this compound hydrochloride.

References

  • Method for removing thiol-contaminants from thioether solutions - Google P
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ACS Public
  • Synthesis of this compound hydrochloride - PrepChem.com. (URL: [Link])
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])
  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchG
  • Problems in recrystalliz
  • Process of synthesis of long-chain aliphatic amines - Google P
  • Removal of Smelly Thiol via Extraction? : r/OrganicChemistry - Reddit. (URL: [Link])
  • Gabriel synthesis - Wikipedia. (URL: [Link])
  • Recrystalliz
  • Synthesis of this compound - PrepChem.com. (URL: [Link])
  • Process of making long chain internal fatty tertiary amines - Google P
  • Chemical analysis in amine system oper
  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers - ResearchG
  • Amines Detection Methods Guide | PDF | Amine | Chemical Substances - Scribd. (URL: [Link])
  • Purification of Thiols From Biological Samples - PubMed - NIH. (URL: [Link])
  • PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE - Google P
  • Can anyone help me with a Gabriel synthesis for making primary amine?
  • Recrystalliz
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (URL: [Link])
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
  • Crystallization of hydrohalides of pharmaceutical compounds - European Patent Office - EP 2436381 A1 - Googleapis.com. (URL: [Link])
  • Recrystalliz
  • Purification of organic hydrochloride salt?
  • Purification of thiols - Chemistry Stack Exchange. (URL: [Link])

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Technical Support Center: 2-(Decylthio)ethanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Decylthio)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this S-alkylation reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthesis for high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method is the S-alkylation of cysteamine (2-aminoethanethiol) with a 1-halo-decane, typically 1-bromodecane. This reaction is a variation of the Williamson ether synthesis, adapted for thioether formation. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where a thiolate anion attacks the primary alkyl halide.[1][2]

Q2: What are the most critical parameters for this reaction's success?

The success of this synthesis hinges on selectively alkylating the sulfur atom without affecting the nitrogen atom. The three most critical parameters are:

  • pH Control: Maintaining the reaction pH in a specific range is paramount to ensure the thiol is deprotonated while the amine remains protonated.

  • Inert Atmosphere: Cysteamine and its thiolate form are highly susceptible to oxidative dimerization, making the exclusion of oxygen essential.[3]

  • Stoichiometry: The molar ratio of reactants can influence the prevalence of side reactions, particularly over-alkylation.

Q3: Why is selective S-alkylation possible over N-alkylation?

Selectivity is achieved by exploiting the significant difference in acidity between cysteamine's thiol group and its amino group. The pKa of the thiol (R-SH) is approximately 8.19, whereas the pKa of the conjugate acid of the amine (R-NH3+) is around 10.75.[3] By adding a base to maintain a pH between these two pKa values (e.g., pH 9-10), we can deprotonate the thiol to form the highly nucleophilic thiolate (RS⁻) while keeping the amine in its protonated, non-nucleophilic ammonium form (R-NH3+).

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis in a practical question-and-answer format.

Problem Category: Low Yield & Incomplete Reaction

Q: My reaction yield is very low, and I recover a lot of my 1-bromodecane starting material. What went wrong?

This issue typically points to insufficient nucleophile generation or competing side reactions that consume your nucleophile.

Possible Cause 1: Incorrect pH / Insufficient Base

  • Explanation: The active nucleophile is the thiolate anion (C10H21-S⁻), not the neutral thiol. If the amount of base is insufficient or its strength is inadequate to maintain a pH above the thiol's pKa (~8.2), the concentration of the thiolate will be too low for the reaction to proceed efficiently.

  • Troubleshooting Steps:

    • Ensure you are using at least one molar equivalent of a suitable base (e.g., NaOH, KOH, NaOEt).

    • Monitor the pH of the reaction mixture. For aqueous or alcoholic solvent systems, aim for a pH of 9-10.

    • Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF, which will irreversibly deprotonate the thiol.[1]

Possible Cause 2: Oxidation of Cysteamine

  • Explanation: The cysteamine thiolate is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of the disulfide dimer, cystamine. This parasitic reaction consumes your starting material, directly reducing the potential yield.[3]

  • Troubleshooting Steps:

    • Degas Your Solvent: Before adding reagents, thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

    • Maintain Inert Atmosphere: Run the entire reaction, including reagent transfers, under a positive pressure of Argon or Nitrogen.

    • Consider Antioxidants: While not standard for this synthesis, trace amounts of antioxidants like tris(2-carboxyethyl)phosphine (TCEP) can be used in complex systems, but care must be taken as they can also interact with the alkyl halide.

Problem Category: Impurity Formation

Q: My mass spectrometry analysis shows an unexpected peak at M+140 (or M+139 for [M+H]⁺) relative to my product. What is this impurity?

This is a classic sign of over-alkylation, a common side reaction in this synthesis.

Side Reaction: N-Alkylation and Di-Alkylation

  • Explanation: This impurity corresponds to the N,S-di-decyl product, where a second molecule of 1-bromodecane has alkylated the primary amine of your desired this compound product. This occurs if the reaction conditions allow the product's amine group (pKa ~10.75) to become deprotonated and nucleophilic.

  • Causative Factors:

    • Excess Alkyl Halide: Using a large excess of 1-bromodecane increases the statistical probability of a second alkylation event.

    • High pH / Strong Base: If the pH of the reaction climbs too high (pH > 11) or if a very strong, non-selective base is used, the primary amine of the product can be deprotonated, leading to N-alkylation.

    • Prolonged Reaction Time / High Temperature: Forcing the reaction for too long or at excessive temperatures can also promote this less-favorable secondary reaction.

  • Preventative Measures:

    • Control Stoichiometry: Use a slight excess of cysteamine (e.g., 1.1 to 1.2 equivalents) relative to 1-bromodecane. This ensures the alkylating agent is the limiting reagent and is consumed before significant N-alkylation can occur.

    • Strict pH Control: Buffer the reaction or carefully titrate your base to maintain the pH in the optimal 9-10 range.

    • Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS. Stop the reaction once the 1-bromodecane is consumed to prevent further side reactions.

Q: I have a persistent impurity that has a molecular weight of ~152, corresponding to C₄H₁₂N₂S₂. What is it and how do I prevent it?

This impurity is almost certainly cystamine, the disulfide dimer of cysteamine.

Side Reaction: Oxidative Dimerization

  • Explanation: As mentioned in the "Low Yield" section, oxidation of two cysteamine molecules (or their thiolates) forms a disulfide bond, yielding cystamine. This is often the most significant byproduct if proper inert atmosphere techniques are not followed.

  • Prevention: The solution is rigorous exclusion of oxygen. Please refer to the troubleshooting steps for "Oxidation of Cysteamine" above.

Visualization of Reaction Pathways

The following diagrams illustrate the intended synthesis and the major competing side reactions.

G cluster_main Desired S-Alkylation Pathway Cys Cysteamine (HS-R-NH2) Thiolate Thiolate Anion (-S-R-NH3+) Cys->Thiolate + Base (pH 9-10) Product This compound (C10H21-S-R-NH2) Thiolate->Product + C10H21Br (SN2)

Caption: Main reaction pathway for S-alkylation.

G cluster_side Side Reactions Thiolate Thiolate Anion (-S-R-NH3+) Product Desired Product (S-Alkylation) Thiolate->Product + C10H21Br (SN2) Dimer Cystamine (Disulfide Dimer) Thiolate->Dimer + O2 (Oxidation) N_Alk N,S-Dialkylated Product Product_amine Product Amine (C10H21-S-R-NH2) Product_amine->N_Alk + C10H21Br (High pH)

Caption: Competing side reaction pathways.

Recommended Experimental Protocol

This protocol is a validated starting point designed to minimize common side reactions.

Materials:

  • Cysteamine hydrochloride (or free base)

  • 1-Bromodecane

  • Ethanol (200 proof, degassed)

  • Sodium Hydroxide (NaOH)

  • Argon or Nitrogen gas

  • Standard glassware for reflux

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry. Equip the setup with an inlet for inert gas.

  • Inerting: Purge the entire system with Argon or Nitrogen for at least 15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Reagent Preparation:

    • In the reaction flask, dissolve cysteamine hydrochloride (1.1 eq) in degassed ethanol.

    • In a separate flask, prepare a solution of sodium hydroxide (1.15 eq) in degassed ethanol. Note: If using cysteamine free base, only 1.05 eq of NaOH is needed.

  • Deprotonation: Slowly add the ethanolic NaOH solution to the stirring cysteamine solution at room temperature. Stir for 20-30 minutes to ensure complete formation of the thiolate.

  • Alkylation: Add 1-bromodecane (1.0 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (~70-75°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of 1-bromodecane.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter off the sodium bromide salt that has precipitated.

    • Remove the ethanol solvent under reduced pressure.

    • Redissolve the residue in diethyl ether or ethyl acetate and wash with brine (saturated NaCl solution) to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to remove any unreacted starting materials or di-alkylated byproduct.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues with your synthesis.

G Start Problem with Synthesis? LowYield Low Yield? Start->LowYield Impurity Impure Product? Start->Impurity CheckSM Starting Material Recovered? LowYield->CheckSM CheckMS Check Mass Spec for Impurities Impurity->CheckMS InsufficientBase Cause: Incomplete Deprotonation Solution: Check base stoichiometry and monitor pH (target 9-10). CheckSM->InsufficientBase Yes Oxidation Cause: Oxidation to Cystamine Solution: Use degassed solvents and maintain inert atmosphere. CheckSM->Oxidation No Dialkylation Impurity at M+140? CheckMS->Dialkylation Disulfide Impurity at ~152 Da? CheckMS->Disulfide NAlkCause Cause: N-Alkylation Solution: Use slight excess of cysteamine. Avoid high pH (>11) and over-heating. Dialkylation->NAlkCause Yes OxidationCause Cause: Oxidation to Cystamine Solution: Improve inert atmosphere technique. Degas all solvents. Disulfide->OxidationCause Yes

Caption: Troubleshooting decision tree for the synthesis.

References

  • Tang, W. C., Schmid, J., Fiebig, H. H., & Eisenbrand, G. (1986). Synthesis and antineoplastic activity of CNC-cysteamine and related compounds. Journal of Cancer Research and Clinical Oncology, 111(1), 25–30. [Link]
  • Shalaby, A., & El-Kamel, A. (2020). Challenges for cysteamine stabilization, quantification, and biological effects improvement. Drug Delivery, 27(1), 503–519. [Link]
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. [Link]
  • Ashenhurst, J. (2023). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • ACS Green Chemistry Institute. (n.d.). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Reagent Guides. [Link]
  • BYJU'S. (n.d.). Williamson Ether Synthesis. [Link]
  • PubChem. (n.d.). Cysteamine.
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Nanoparticle Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for Nanoparticle Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying nanoparticle surfaces. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the planning and execution of nanoparticle functionalization experiments.

Q1: What is the most critical first step before starting any functionalization reaction?

A1: Comprehensive characterization of your starting nanoparticles is non-negotiable. Before attaching any new molecule, you must have a baseline understanding of the pristine nanoparticles' properties. This includes:

  • Size and Polydispersity: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and the polydispersity index (PDI). A narrow size distribution (low PDI) is crucial for reproducible results.[1]

  • Surface Charge: Zeta Potential (ZP) measurements are essential to understand the initial surface charge, which governs colloidal stability.[2][3][4] For instance, citrate-capped gold nanoparticles typically exhibit a negative zeta potential, which prevents aggregation through electrostatic repulsion.[5]

  • Optical Properties: UV-Visible spectroscopy can confirm the initial state of metallic nanoparticles through their characteristic Surface Plasmon Resonance (SPR) peak.

Failure to establish this baseline makes it impossible to accurately assess the outcome of your functionalization reaction.

Q2: How do I choose the right functionalization chemistry?

A2: The choice depends on the nanoparticle material, the nature of the ligand to be attached, and the desired stability of the final conjugate.

  • For Gold Nanoparticles (AuNPs): The strong, dative covalent bond between gold and sulfur makes thiol chemistry the gold standard.[6] Using a heterobifunctional linker like a thiol-PEG-amine allows for stable anchoring via the thiol group while providing a reactive amine for further conjugation.[6]

  • For Carboxylated Nanoparticles (e.g., Iron Oxide, Polymeric NPs): The most common method is EDC/NHS chemistry, which forms a stable amide bond between the nanoparticle's carboxyl groups and a primary amine on your ligand.[7][8] This is a "zero-length" crosslinking method, meaning no additional atoms are incorporated into the final bond.[9]

  • Non-covalent Adsorption: This involves the physical adsorption of molecules onto the nanoparticle surface. While simpler, it results in a less stable conjugate compared to covalent methods and is susceptible to desorption.

Q3: My nanoparticles are aggregating during the reaction. What is the most likely cause?

A3: Aggregation is the most common failure mode and can be triggered by several factors. The primary cause is the disruption of the nanoparticle's colloidal stability.[10]

  • pH Changes: The surface charge of many nanoparticles is pH-dependent. A shift in pH towards the nanoparticle's isoelectric point can neutralize the surface charge, eliminating electrostatic repulsion and causing aggregation.[2] This is a critical consideration in EDC/NHS chemistry, which requires pH shifts.[11]

  • Salt Concentration: High salt concentrations in buffers can screen the surface charge, compressing the electrical double layer and reducing repulsive forces between particles, leading to aggregation.

  • Ligand Exchange Intermediates: During ligand exchange, the transient removal of stabilizing ligands can expose the nanoparticle surface, leading to irreversible aggregation before the new ligand can attach.[12]

A systematic approach to troubleshooting, starting with pH and buffer composition, is essential.

Section 2: Troubleshooting Guide: Specific Issues & Solutions

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Nanoparticle Aggregation
Q: I'm using EDC/NHS chemistry to couple a protein to my carboxylated nanoparticles, and they crash out of solution immediately after I add the EDC.

A: This is a classic problem of charge neutralization. The EDC reaction is most efficient at a slightly acidic pH (4.5-6.0) to activate the carboxyl groups.[11][13] However, if your nanoparticles rely on the negative charge of these same carboxyl groups for stability, this acidic environment protonates them, neutralizes the surface charge, and leads to rapid aggregation.

Solutions:

  • Implement a Two-Step Protocol: This is the most robust solution.[7][8]

    • Step 1 (Activation): Activate the nanoparticle's carboxyl groups with EDC and NHS in a low-pH buffer (e.g., 50 mM MES, pH 6.0) for 15-30 minutes.[7][13]

    • Purification: Immediately remove the excess EDC and NHS by centrifuging the nanoparticles and resuspending them in a fresh buffer or by using a desalting column.[13][14] This step is critical.

    • Step 2 (Coupling): Resuspend the activated nanoparticles in a buffer with a pH of 7.2-8.0 (e.g., PBS) and then add your amine-containing protein.[11][13] This higher pH deprotonates the primary amines, making them nucleophilic and ready to react with the stable NHS-esters on the nanoparticle surface.[13]

  • Optimize EDC Concentration: Using a large excess of EDC can sometimes exacerbate aggregation. Titrate the EDC concentration to find the minimum amount needed for efficient activation without causing instability.

Workflow for Two-Step EDC/NHS Coupling

G cluster_0 Step 1: Activation (pH 5.0-6.0) cluster_1 Purification cluster_2 Step 2: Coupling (pH 7.2-8.0) NP_COOH Carboxylated Nanoparticle (-COOH) EDC_NHS Add EDC + NHS in MES Buffer NP_COOH->EDC_NHS 15-30 min NP_NHS NHS-Ester Activated Nanoparticle EDC_NHS->NP_NHS Purify Centrifuge / Desalt to remove excess EDC/NHS NP_NHS->Purify NP_NHS_Purified Purified Activated NP Purify->NP_NHS_Purified Couple Add Ligand in PBS Buffer NP_NHS_Purified->Couple Ligand_NH2 Amine-Ligand (-NH2) Ligand_NH2->Couple NP_Final Functionalized NP (Stable Amide Bond) Couple->NP_Final 2 hours

Caption: Workflow for a two-step EDC/NHS coupling reaction.

Issue 2: Low Functionalization Efficiency
Q: I've completed my reaction, but characterization shows very little of my ligand has attached to the nanoparticles. What went wrong?

A: Low coupling efficiency in EDC/NHS chemistry often points to two main culprits: hydrolysis of the active ester and suboptimal pH during the coupling step.

Solutions & Explanations:

  • Hydrolysis of EDC/NHS Intermediates:

    • The Cause: The O-acylisourea intermediate formed by EDC is highly unstable in water and will hydrolyze quickly, regenerating the carboxyl group.[14] While adding NHS (or Sulfo-NHS) creates a more stable NHS-ester, this intermediate is still susceptible to hydrolysis, especially at higher pH values.[15]

    • The Solution: Time is critical. Use freshly prepared EDC and NHS solutions for every experiment.[7] Once the carboxyl groups are activated, proceed to the coupling step as quickly as possible. For two-step protocols, this means purifying and adding the amine-ligand without delay.

  • Incorrect pH for Amine Coupling:

    • The Cause: The reaction between the NHS-ester and a primary amine is most efficient at a pH between 7 and 8.[13] If the pH is too low (e.g., below 7), the primary amines on your ligand will be protonated (-NH3+), rendering them non-nucleophilic and unable to react.

    • The Solution: As described previously, ensure the second step of a two-step protocol is performed in a buffer at pH 7.2-8.0.[11] For a one-pot reaction, a compromise pH of 6.0-7.5 is often used, but this balances on a knife's edge between activation efficiency and NHS-ester hydrolysis.[11]

  • Incompatible Buffers:

    • The Cause: Never use buffers containing primary amines (like Tris or glycine) or carboxylates during the coupling reaction.[15] These buffer components will compete with your ligand for the activated sites on the nanoparticle, drastically reducing your yield.

    • The Solution: Use appropriate buffers. MES is excellent for the activation step, and Phosphate-Buffered Saline (PBS) is ideal for the coupling step.[7][13]

Table 1: Optimizing pH for EDC/NHS Reactions

Reaction StepOptimal pH RangeRecommended BufferRationale
Activation 4.5 - 6.050 mM MESMaximizes the efficiency of carboxyl group activation by EDC.[11][13]
Coupling 7.2 - 8.01X PBSEnsures primary amines are deprotonated and nucleophilic for reaction with NHS-esters.[11][13]
Issue 3: Poor Reproducibility
Q: My functionalization works perfectly sometimes but fails completely on other attempts, even though I follow the same protocol. What's causing this inconsistency?

A: Poor reproducibility is often traced back to seemingly minor details that have a significant impact on the reaction.

Solutions & Best Practices:

  • Reagent Quality: EDC is notoriously sensitive to moisture and hydrolyzes over time.

    • Best Practice: Purchase EDC in small quantities, store it in a desiccator, and always allow the vial to come to room temperature before opening to prevent condensation.[14] Prepare EDC/NHS solutions immediately before use.[7]

  • Molar Ratios: The ratio of nanoparticle functional groups to EDC, NHS, and your ligand is critical.

    • Best Practice: You must have an accurate estimate of the number of reactive sites on your nanoparticles to establish precise molar ratios. For proteins, a starting point of a 1:10:25 molar ratio of Protein:EDC:NHS can be effective.[15] For nanoparticles, this needs to be optimized based on surface area and ligand density.

  • Quenching the Reaction: Uncontrolled reactions lead to inconsistent products.

    • Best Practice: After the desired incubation time for coupling (e.g., 2 hours), quench the reaction to deactivate any remaining NHS-esters.[15] This prevents side reactions and ensures the final product is stable. Common quenching agents include Tris, glycine, or hydroxylamine at final concentrations of 20-50 mM.[7][13][14]

Reaction Quenching Logic

G cluster_outcomes start End of Coupling Reaction (e.g., 2 hours) decision Are there unreacted NHS-esters remaining? start->decision yes YES (Highly Likely) decision->yes no NO (Unlikely) decision->no quench Quench Reaction Add Amine-containing buffer: - 20-50 mM Tris - 20-50 mM Glycine - 10 mM Hydroxylamine yes->quench risk RISK: Unwanted cross-linking with downstream molecules. no->risk stop Reaction Stopped. Product is stable. quench->stop

Caption: Decision workflow for quenching an EDC/NHS reaction.

Section 3: Key Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of a Protein to Carboxylated Nanoparticles

This protocol is a robust method designed to maximize coupling efficiency while minimizing aggregation.[7][13]

Materials:

  • Carboxylated Nanoparticles (e.g., 1 mg/mL)

  • Activation Buffer: 50 mM MES, pH 6.0[7]

  • Coupling Buffer: 1X PBS, pH 7.2[7]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing protein/ligand

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween-20

Procedure:

  • Preparation: Resuspend 1 mg of carboxylated nanoparticles in 1 mL of Activation Buffer. Sonicate briefly if necessary to ensure a uniform dispersion.

  • Activation:

    • Prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add an optimized molar excess of EDC and Sulfo-NHS to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[7]

  • Purification:

    • Centrifuge the activated nanoparticles (e.g., 12,000 x g for 20 minutes; speed and time are size-dependent).

    • Carefully discard the supernatant containing excess EDC/NHS.

    • Resuspend the nanoparticle pellet in 1 mL of cold Coupling Buffer. Repeat this washing step twice to ensure complete removal of activation reagents.

  • Coupling:

    • After the final wash, resuspend the activated nanoparticles in 1 mL of Coupling Buffer.

    • Add your amine-containing protein/ligand at the desired molar ratio.

    • Incubate for 2 hours at room temperature with gentle end-over-end rotation.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.[15]

    • Incubate for an additional 15-30 minutes to deactivate any remaining NHS-esters.[7]

  • Final Washes:

    • Centrifuge the functionalized nanoparticles.

    • Wash the pellet three times with Washing Buffer to remove unbound protein and byproducts.

  • Storage: Resuspend the final product in an appropriate storage buffer (e.g., PBS with a stabilizer like BSA) and store at 4°C.

Protocol 2: Ligand Exchange for Functionalizing Gold Nanoparticles with Thiolated PEG

This protocol leverages the high affinity of sulfur for gold to create a stable, PEGylated nanoparticle surface.[6]

Materials:

  • Citrate-stabilized Gold Nanoparticles (AuNPs) (e.g., 20 nm)

  • Thiol-PEG-Amine (or other desired terminal group)

  • Nuclease-free water or PBS (pH 7.4)

Procedure:

  • Preparation: Prepare a 1 mM stock solution of the Thiol-PEG linker in nuclease-free water. Allow the AuNP solution to equilibrate to room temperature.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add a specific volume of the AuNP solution.

    • Add the Thiol-PEG stock solution to achieve a final molar ratio of PEG to AuNPs between 300:1 and 5000:1. A high molar excess helps drive the reaction to completion.[6]

    • Gently vortex the mixture for 10-15 seconds.

  • Incubation: Incubate the reaction mixture at room temperature for a minimum of 4 hours, up to 24 hours, with gentle stirring. Longer incubation times facilitate more complete surface coverage.[6]

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs (e.g., for 20 nm AuNPs, 12,000 rpm for 20 minutes).[6]

    • Carefully remove and discard the supernatant, which contains excess PEG linker and displaced citrate ions.

    • Resuspend the nanoparticle pellet in fresh nuclease-free water or PBS.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • Storage: After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer at the desired concentration. Store at 4°C.

Section 4: Characterization of Functionalized Nanoparticles

Confirming the success of your functionalization is a critical final step. A combination of techniques should be used to build a complete picture.

Table 2: Key Characterization Techniques and Expected Outcomes

TechniqueParameter MeasuredExpected Result After Successful Functionalization
Dynamic Light Scattering (DLS) Hydrodynamic DiameterAn increase in size consistent with the addition of the new ligand layer.[1]
Zeta Potential Surface ChargeA shift in zeta potential reflecting the charge of the newly attached molecule. E.g., attaching a negatively charged protein to a positively charged NP should shift ZP towards negative.[2]
UV-Visible Spectroscopy Surface Plasmon Resonance (SPR)For AuNPs, a slight red-shift (shift to longer wavelength) in the SPR peak indicates a change in the local refractive index at the nanoparticle surface, confirming coating.
FTIR / XPS Chemical Bonds / Elemental CompositionAppearance of characteristic vibrational bands (FTIR) or elemental signals (XPS) corresponding to the attached ligand.[16][17]

References

  • BenchChem. (n.d.). Functionalization of Gold Nanoparticles with Thiol-PEG5-amine.
  • BenchChem. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride) Instructions.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • BenchChem. (n.d.). Technical Support Center: Optimizing pH for EDC/NHS Reactions.
  • BenchChem. (n.d.). Technical Support Center: EDC/NHS Reaction Quenching.
  • Sreelatha, K., AnandaKumar, C. S., Saraswathi, M., Anusha, P., Rose, N. M., & Bhargava, D. (2025). A Comprehensive Review of Nanoparticle Characterization Techniques. International Journal of Research and Review, 12(1), 194-204.
  • Bhattacharjee, S. (2016). DLS and zeta potential – What they are and what they are not? Journal of Controlled Release, 235, 337-351.
  • HORIBA Scientific. (n.d.). Nanoparticle Size and Charge: Introduction to Dynamic Light Scattering (DLS) and Zeta Potential.
  • ResearchGate. (2013). How to minimize the aggregation of nanoparticles?
  • BenchChem. (n.d.). Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid.
  • Xu, C., & Pu, Y. (2021). Analytical Methods for Characterization of Nanomaterial Surfaces. ACS Sensors, 6(5), 1735-1754.
  • YouTube. (2025). Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis.
  • BenchChem. (n.d.). How to improve coupling efficiency of FAM to nanoparticles using EDC/NHS.
  • ResearchGate. (2015). Any advice on coupling proteins carboxyl groups to primary amine decorated nanoparticles with EDC and sulfo-NHS: pH, ratio and temperature conditions?
  • ResearchGate. (n.d.). Ligand exchange induced gold nanoparticles aggregation. Ligand from...
  • Mudalige, T., Liptwana, S., & Pillai, S. K. (2019). One-Step Synthesis of PEG-Functionalized Gold Nanoparticles: Impact of Low Precursor Concentrations on Physicochemical Properties. Journal of Nanomaterials, 2019, 8519250.
  • ResearchGate. (n.d.). Dynamic light scattering and zeta potential measurements: effective techniques to characterize therapeutic nanoparticles.
  • Moghadam, F. H., & Hashemianzadeh, S. M. (2020). The effect of functionalization on solubility and plasmonic features of gold nanoparticles. Journal of Molecular Graphics and Modelling, 101, 107749.
  • Wu, L., et al. (2018). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Chemistry, 6, 633.
  • Wang, Z., et al. (2010). Shape and Aggregation Control of Nanoparticles: Not Shaken, Not Stirred. Journal of the American Chemical Society, 132(33), 11506-11508.
  • Sharma, A., et al. (2022). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Reviews, 122(1), 194-256.
  • Caragheorgheopol, A., & Chechik, V. (2008). Mechanistic aspects of ligand exchange in Au nanoparticles. Physical Chemistry Chemical Physics, 10(33), 5029-5041.
  • Xia, Y., & Qin, D. (2023). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. Accounts of Chemical Research, 56(11), 1335-1346.
  • Expert Advice on Nanoparticles and Surface Chemistry. (2025).
  • Mourdikoudis, S., et al. (2018). Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. Nanoscale, 10(27), 12871-12934.
  • Wadhwa, P., et al. (2022). A Review of Nanoparticles Characterization Techniques. Current Nanomaterials, 7(3), 202-214.
  • ACS Publications. (2020). Impact of the Solvent Quality on the Local Dynamics of Soft and Swollen Polymer Nanoparticles Functionalized with Polymer Chains.
  • Nanoscale. (n.d.). Effect of solvent on silicon nanoparticle formation and size: a mechanistic study.
  • DTIC. (2010). Influencing Solvent Miscibility and Aqueous Stability of Aluminum Nanoparticles through Surface Functionalization with Acrylic M.

Sources

preventing oxidation of the thiol group in 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Preserving the Chemical Integrity of 2-(Decylthio)ethanamine and Its Thiol Precursors

Technical Support Center for Thiol and Thioether Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the oxidative stability of this compound and its related thiol precursors. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your compounds throughout storage and experimentation.

A Note on Chemical Structure: Thiol vs. Thioether

Before delving into troubleshooting, it is crucial to clarify the structure of this compound. This molecule contains a thioether linkage (Carbon-Sulfur-Carbon), not a free thiol or sulfhydryl group (-SH).

  • Thiol (R-SH): Highly reactive, susceptible to oxidation into disulfides (R-S-S-R).

  • Thioether (R-S-R'): Significantly more stable and resistant to oxidation than thiols. The sulfur atom is already alkylated.

While this compound itself is relatively stable, oxidation to a sulfoxide (R-S(=O)-R') and subsequently a sulfone (R-S(=O)₂-R') can occur under specific, often harsh, conditions. However, a more common challenge arises during its synthesis, which often involves a thiol-containing precursor like cysteamine (2-aminoethanethiol). The stability of this precursor is critical for a successful reaction.

This guide will therefore address both scenarios:

  • Preventing oxidation of the precursor thiol group during synthesis and handling.

  • Understanding and preventing the oxidation of the thioether group in the final this compound product.

Frequently Asked Questions (FAQs)

Q1: What is thiol oxidation and why is it a concern? A1: Thiol oxidation is a chemical reaction where the thiol group (-SH) loses electrons. The most common outcome in a laboratory setting is the formation of a disulfide bond (R-S-S-R) between two thiol molecules.[1][2][3] This dimerization is problematic because it consumes your starting material, inactivates the molecule if the thiol is the active site, and introduces impurities that can complicate downstream reactions and purification.

Q2: What are the primary factors that accelerate thiol oxidation? A2: Several environmental factors can promote the oxidation of free thiols:

  • Presence of Oxygen: Atmospheric oxygen is the most common oxidizing agent.

  • Alkaline pH: Oxidation is significantly faster at neutral to alkaline pH (pH > 7).[4][5][6] This is because the thiol group deprotonates to form the more reactive thiolate anion (R-S⁻).[6][7]

  • Metal Ions: Trace amounts of divalent metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as powerful catalysts for thiol oxidation.[8][9][10][11][12]

  • Light Exposure: UV light can promote the formation of reactive oxygen species (ROS), which in turn oxidize thiols.[11]

Q3: My solution of a thiol precursor turned cloudy. What happened? A3: Cloudiness or the formation of a white precipitate is a common sign of thiol oxidation.[13] The resulting disulfide dimer may have lower solubility in your chosen solvent compared to the monomeric thiol, causing it to precipitate out of solution.

Q4: How stable is the thioether in this compound to oxidation? A4: The thioether linkage is generally robust under standard laboratory conditions.[14] Unlike thiols, it does not readily oxidize in the presence of atmospheric oxygen at neutral pH. Oxidation to a sulfoxide or sulfone typically requires stronger oxidizing agents (e.g., hydrogen peroxide, peroxy acids) or enzymatic catalysis.

Troubleshooting Guide: Common Issues & Solutions

Problem 1: Low Yield or Failure in Synthesizing this compound
  • Observed Issue: You are performing a reaction to create this compound from a thiol precursor (e.g., cysteamine) and an alkyl halide, but you observe low yield of the desired product and the presence of a higher molecular weight byproduct.

  • Plausible Cause: The primary cause is likely the oxidative dimerization of your thiol precursor to form a disulfide. This disulfide is unreactive towards the alkyl halide, consuming your starting material and reducing the yield.

  • Preventative Strategy & Protocol: The key is to maintain a reducing environment and eliminate oxygen and catalytic metals.

Protocol: Inert Atmosphere Handling for Thiol Reactions

  • Solvent Deoxygenation: Before use, thoroughly deoxygenate your reaction solvent. This is critical.

    • Method: Sparge the solvent with an inert gas (argon or nitrogen) for 20-30 minutes.[15] For more rigorous oxygen removal, use the freeze-pump-thaw technique (repeat 3x).[13]

  • Glassware Preparation: Ensure all glassware is dry and free of metal contaminants. If necessary, wash with a chelating agent solution (e.g., EDTA) followed by rinsing with deionized water and oven drying.

  • Reaction Setup: Assemble your reaction apparatus under a positive pressure of argon or nitrogen using a Schlenk line or a glovebox.[6]

  • Reagent Addition: Add the deoxygenated solvent to your reaction flask via cannula or syringe. Dissolve your thiol precursor under the inert atmosphere.

  • (Optional) Addition of Chelating Agents: If metal contamination is suspected and will not interfere with your reaction, add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.

  • Execution: Run the reaction under a constant positive pressure of inert gas.

  • Work-up: When the reaction is complete, perform the work-up using deoxygenated solvents where possible, especially if the product itself is sensitive.

Problem 2: Degradation of this compound During Storage or Use
  • Observed Issue: You have a pure sample of this compound, but after storage or use in a specific application (e.g., cell culture medium), you detect new, more polar impurities via HPLC or LC-MS.

  • Plausible Cause: While stable, the thioether is not inert. It may be slowly oxidizing to the corresponding sulfoxide or sulfone, especially if exposed to strong oxidants, enzymatic activity, or reactive oxygen species (ROS) in a biological system.

  • Preventative Strategy & Protocol: Proper storage is paramount.

Table 1: Recommended Storage Conditions

ParameterCondition for Thiol PrecursorsCondition for this compound (Thioether)Rationale
Temperature ≤ -20°C (Frozen)[16][17]2-8°C (Refrigerated)Low temperatures slow down all chemical reactions, including oxidation.[13]
Atmosphere Inert Gas (Argon/Nitrogen)Tightly Sealed ContainerPrevents exposure to atmospheric oxygen, the primary oxidant for thiols.[13]
Light Amber Vial / In the DarkAmber Vial / In the DarkPrevents light-induced formation of reactive oxygen species.
Form Neat (if liquid) or as a dry solidNeat or in a deoxygenated, aprotic solventMinimizes interaction with potential catalysts or oxidants in solution.

Protocol: Long-Term Storage of Thiol-Containing Compounds

  • Aliquot: Divide the compound into smaller, single-use aliquots. This prevents repeated freeze-thaw cycles and exposure of the bulk material to air and moisture each time it is used.[17]

  • Inert Overlay: Before sealing, flush the headspace of each vial with dry argon or nitrogen.[6][16]

  • Seal Tightly: Use vials with high-quality, airtight caps (e.g., PTFE-lined screw caps). For extra protection, wrap the cap with Parafilm.

  • Protect from Light: Place the vials in a labeled, light-blocking container or box.

  • Store Cold: Place the container in a freezer (≤ -20°C) that is not subject to frequent temperature fluctuations.[16][17]

Problem 3: How Do I Confirm if My Thiol Has Oxidized?
  • Observed Issue: You suspect degradation but need analytical confirmation.

  • Plausible Cause: You need a reliable analytical method to distinguish the thiol from its disulfide dimer.

  • Solution: Analytical Techniques

There are several methods to detect and quantify thiol oxidation.[18][19]

  • Chromatography (HPLC/LC-MS): This is the most common method. The disulfide dimer will have a different retention time than the thiol monomer. Mass spectrometry (MS) is definitive, as the dimer will have a mass-to-charge ratio (m/z) of approximately double that of the monomer.

  • Ellman's Test (DTNB Assay): This is a classic colorimetric assay for quantifying free thiol groups.[20] The reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically. A decrease in the signal over time indicates a loss of free thiols, likely due to oxidation.

  • NMR Spectroscopy: While less common for routine checks, ¹H NMR can distinguish between the thiol proton (-SH) and the protons adjacent to the sulfur in the thiol versus the disulfide.

Visualizing the Chemistry

Understanding the underlying chemical transformations is key to preventing them. The following diagrams illustrate the critical oxidation pathways.

Thiol_Oxidation cluster_thiol Thiol State (Reduced) cluster_disulfide Disulfide State (Oxidized) Thiol1 R-SH Disulfide R-S-S-R Thiol1->Disulfide Oxidation (O₂, Metal Ions, pH > 7) Thiol2 R-SH Thiol2->Disulfide Disulfide->Thiol1 Reduction (DTT, TCEP)

Caption: Oxidation of two thiol molecules to form a disulfide bond.

Thioether_Oxidation Thioether R-S-R' (Thioether) Sulfoxide R-S(=O)-R' (Sulfoxide) Thioether->Sulfoxide Mild Oxidation (e.g., H₂O₂) Sulfone R-S(=O)₂-R' (Sulfone) Sulfoxide->Sulfone Strong Oxidation (e.g., Peroxy Acid)

Caption: Stepwise oxidation of a thioether to a sulfoxide and a sulfone.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
  • Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. RSC Publishing. [Link]
  • Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing. [Link]
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Oxidative Medicine and Cellular Longevity. [Link]
  • Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing. [Link]
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PubMed Central. [Link]
  • Reaction mechanism of thiol to disulfide oxidation under basic conditions?. Chemistry Stack Exchange. [Link]
  • Aquatic indirect photochemical transformations of natural peptidic thiols: impact of thiol properties, solution pH, solution salinity and metal ions. Environmental Science: Processes & Impacts. [Link]
  • Thiol Chemistry in Peroxidase Catalysis and Redox Signaling. PubMed Central. [Link]
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
  • Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications.
  • Biochemical methods for monitoring protein thiol redox states in biological systems. PubMed Central. [Link]
  • Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. [Link]
  • Stability of thiol groups at different pH environments at 37°C.
  • An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations.
  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry. PubMed Central. [Link]
  • Reactions and Mechanisms. Master Organic Chemistry. [Link]
  • Aquatic indirect photochemical transformations of natural peptidic thiols. RSC Publishing. [Link]
  • Handling thiols in the lab. Reddit. [Link]
  • Antioxidant. Wikipedia. [Link]
  • Kinetics of the Catalytic Oxidation Reactions of Thiol Compounds in Aqueous Solutions in the Presence of Copper Ions.
  • The role of thiols in antioxidant systems. PubMed Central. [Link]
  • ROLE OF THIOLS IN OXID
  • Thiol‐reducing antioxidant compounds.
  • Thiopropyl Resin for the purification of thiol group containing proteins. G-Biosciences. [Link]
  • Thiol-based antioxidants.
  • Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PubMed Central. [Link]
  • How to Work with Thiols. University of Rochester Department of Chemistry. [Link]
  • Effects of storage conditions on thiol disulfide homeostasis.
  • This compound. PubChem. [Link]
  • The Chemistry of the Thiol Groups.
  • Oxidation and Reduction Reactions of Thiols. YouTube. [Link]
  • Oxidation Reactions of Thiols. YouTube. [Link]

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troubleshooting guide for forming stable 2-(Decylthio)ethanamine SAMs

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Decylthio)ethanamine SAMs

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with this compound to form stable, high-quality self-assembled monolayers (SAMs) on gold substrates. Our focus is on explaining the causality behind experimental choices to empower users to overcome common challenges.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the formation of this compound SAMs in a question-and-answer format.

Question 1: My SAM shows poor surface coverage and many defects. What are the most likely causes?

Answer: Incomplete or defective SAMs are among the most common issues and typically stem from three primary areas: substrate contamination, impure reagents, or suboptimal deposition parameters.

  • Substrate Cleanliness is Paramount: The formation of a stable thiol-gold bond is critically dependent on an atomically clean, oxide-free gold surface.[1] Organic residues, dust particles, or even a thin layer of gold oxide can physically block adsorption sites, leading to voids or a disordered monolayer.[2] Standard cleaning protocols often involve sonication in high-purity solvents like ethanol and isopropanol, followed by treatment with UV/Ozone or an oxygen plasma to remove organic contaminants. However, plasma treatment can create gold oxide species that must be removed, for instance, by a subsequent ethanol rinse, before SAM formation.[2]

  • Purity of this compound and Solvent: The quality of your starting materials cannot be overstated. The presence of impurities, particularly other thiol-containing molecules or oxidized species (disulfides), can lead to competitive adsorption, disrupting the crystalline-like packing of the monolayer.[3] Similarly, ensure the use of high-purity, anhydrous solvents (e.g., 200 proof ethanol), as water content can affect the hydrolysis of contaminants and the solubility of the thiol.

  • Initial Deposition Kinetics: The first few minutes of immersion are crucial for determining the overall quality and thickness of the SAM.[4] While the process of self-assembly is rapid, achieving a well-ordered, low-defect film can take hours as the molecules rearrange on the surface to minimize free energy.[4] Insufficient immersion time is a frequent cause of incomplete monolayers.

Question 2: Why is the stability of my amino-terminated SAM poor, especially in aqueous buffers?

Answer: The stability of any SAM is a function of the gold-sulfur bond strength, intermolecular van der Waals forces, and the chemical environment. For an amino-terminated SAM like that from this compound, the terminal group's interactions play a crucial role.

  • The Gold-Sulfur Bond: The Au-S bond, while strong enough to drive self-assembly, is labile and can be susceptible to desorption over time, especially in the presence of oxidizing agents, elevated temperatures, or high salt concentrations.[5] The bond strength is on the order of 100-120 kJ/mol, making it relatively stable but not completely inert.[4]

  • Impact of the Amine Group and pH: The terminal amine group makes the SAM's properties highly sensitive to the pH of the surrounding environment. In acidic solutions, the amine group (-NH₂) becomes protonated (-NH₃⁺). This introduces electrostatic repulsion between adjacent head groups, which can disrupt the optimal packing density of the alkyl chains, weaken the collective van der Waals interactions, and potentially increase the rate of molecular desorption. Conversely, in basic solutions (pH > pKa of the amine), the group is deprotonated and neutral, allowing for denser packing. However, some studies have noted that SAMs can become less stable at very high pH.[6]

  • Solvent and Co-adsorption: Polar protic solvents, like water and ethanol, can form hydrogen bonds with the amine terminal groups.[7] This can be beneficial for solubility but may also lead to co-adsorption of solvent molecules into the monolayer, creating disorder and affecting long-term stability.[7]

Question 3: I am observing inconsistent results between experiments. How can I improve reproducibility?

Answer: Reproducibility issues almost always point to uncontrolled variables in the experimental workflow. A self-validating protocol with stringent controls is essential.

  • Standardize Substrate Preparation: Use gold substrates from the same batch and vendor. Implement a consistent and rigorous cleaning protocol immediately before every use. The time between cleaning and immersion in the thiol solution should be minimized to prevent atmospheric contamination.

  • Control the Deposition Environment: Oxygen can oxidize the thiol headgroup to sulfonate or other species that do not bind to gold, or it can lead to the formation of disulfides in solution.[8][9] To minimize oxidation, degas your solvent and perform the self-assembly in a container backfilled with an inert gas like nitrogen or argon.[10]

  • Manage Thiol Solution Chemistry: Prepare fresh thiol solutions for each experiment. Thiols in solution can degrade over time. For this compound, the terminal amine group's protonation state is critical. To ensure the amine is deprotonated and neutral, which favors better packing, the pH of the solution can be adjusted. For amine-terminated thiols, adding a small amount of a base like ammonium hydroxide to reach a pH of ~11-12 is sometimes recommended, though this should be done with caution as pH is not well-defined in ethanol.[10][11]

  • Regulate Time and Temperature: Keep the immersion time and temperature constant across all experiments. While SAMs form quickly, the ordering process can take 12-48 hours.[4][10] Longer assembly times generally lead to more ordered and stable monolayers.

Experimental Workflow & Protocols

This section provides a detailed methodology for forming high-quality this compound SAMs.

Workflow Diagram

SAM_Formation_Workflow cluster_prep Phase 1: Preparation cluster_dep Phase 2: Deposition cluster_post Phase 3: Post-Processing sub_prep Substrate Cleaning sol_prep Solution Preparation immersion Substrate Immersion (12-24 hrs, N2 Env) sol_prep->immersion rinse Solvent Rinsing immersion->rinse dry N2 Drying rinse->dry characterize Characterization (XPS, Ellipsometry, AFM) dry->characterize

Caption: Workflow for this compound SAM formation.

Step-by-Step Protocol
  • Gold Substrate Preparation:

    • Handle gold-coated substrates exclusively with clean, solvent-rinsed tweezers.

    • Sonicate the substrate in a beaker of 200-proof ethanol for 5 minutes.

    • Decant the ethanol, replace with fresh ethanol, and sonicate for another 5 minutes.

    • Dry the substrate under a gentle stream of high-purity nitrogen gas.

    • Immediately treat the substrate with a UV/Ozone cleaner for 15-20 minutes to remove any residual organic contaminants.

    • Use the substrate immediately for SAM deposition to prevent recontamination.

  • Thiol Solution Preparation:

    • Work in a clean fume hood.

    • Prepare a 1 mM solution of this compound in 200-proof ethanol. For example, add the appropriate mass of the thiol to 10 mL of ethanol in a clean glass vial.

    • Note on pH: For applications requiring a neutral amine surface, this ethanolic solution is typically sufficient. If protonation is a concern, one might consider adjusting the solution with a base, but this can introduce contaminants and is often unnecessary for good film formation.

    • Seal the vial and gently agitate to ensure complete dissolution.

    • Bubble nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.

  • SAM Deposition:

    • Place the freshly cleaned gold substrate into a clean deposition container (e.g., a glass petri dish or vial).

    • Pour the 1 mM thiol solution over the substrate, ensuring it is fully submerged.

    • Minimize the headspace above the solution and backfill the container with nitrogen gas before sealing it tightly (e.g., with Parafilm®).[10]

    • Allow the self-assembly to proceed for 12-24 hours at room temperature in a vibration-free location. Longer immersion times generally yield more ordered films.[10]

  • Rinsing and Drying:

    • Carefully remove the substrate from the thiol solution with tweezers.

    • Rinse the surface thoroughly with a stream of fresh 200-proof ethanol for ~15-20 seconds to remove any physisorbed (non-chemisorbed) molecules.[10]

    • To further ensure a clean surface, you may sonicate the sample for 1-2 minutes in fresh ethanol.[10]

    • Dry the substrate completely under a gentle stream of nitrogen gas.

    • Store the functionalized substrate in a clean, dry environment (e.g., a desiccator or petri dish) until characterization or use.

Troubleshooting Decision Tree

Troubleshooting_Tree start Problem: Unstable or Defective SAM q1 Characterize Surface: Incomplete Coverage? start->q1 q2 Characterize Chemistry: Evidence of Oxidation (XPS)? start->q2 q3 Performance Issue: Poor Stability in Buffer? start->q3 sol1 1. Re-clean substrate (UV/Ozone). 2. Use fresh, high-purity thiol. 3. Increase immersion time (18-24h). q1->sol1 YES sol2 1. Degas solvent with N2/Ar. 2. Prepare SAM in inert atm. 3. Use fresh thiol solution. q2->sol2 YES sol3 1. Check buffer pH. 2. Consider if protonation causes repulsion. 3. Ensure dense monolayer packing. q3->sol3 YES

Caption: A decision tree for troubleshooting common SAM issues.

Key Experimental Parameters

ParameterRecommended ValueRationale & Key Considerations
Substrate Gold (evaporated film or single crystal)Gold is resistant to oxidation and forms a strong, well-characterized bond with thiols.[12]
Thiol Molecule This compoundC10 alkyl chain provides good van der Waals forces for packing; terminal amine for functionalization.
Thiol Purity >95%Impurities, especially other thiols, compete for binding sites and create defects.[3]
Solvent 200-proof (anhydrous) EthanolGood solvent for alkanethiols; minimizes water-related side reactions.
Thiol Concentration 0.5 - 2.0 mMBalances rapid surface coverage with minimizing bulk precipitation or multilayer formation.
Deposition Time 12 - 24 hoursWhile initial layer forms in minutes, extended time is needed for molecular rearrangement and defect annealing.[4]
Temperature Room Temperature (~20-25°C)Sufficient for molecular mobility and self-assembly. Elevated temperatures can increase desorption.[5]
Environment Inert (Nitrogen or Argon)Minimizes oxidation of the thiol headgroup, which prevents binding to the gold surface.[8][9]

References

  • Vertex AI Search. (2025, March 23). What Are Common Defects In Self-Assembled Monolayers? Chemistry For Everyone.
  • Wikipedia. Self-assembled monolayer.
  • Dr. Lee Group. (2011, September 22).
  • ResearchGate. Enhanced Stability of Thiolate Self-Assembled Monolayers (SAMs)
  • Langmuir. (2020, February 25). Detecting and Removing Defects in Organosilane Self-Assembled Monolayers.
  • Journal of Colloid and Interface Science. (2001, June 15). Preconditioning Gold Substrates Influences Organothiol Self-assembled Monolayer (SAM)
  • ACS Applied Materials & Interfaces. (2023, March 22). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.
  • Salvarezza, R.C. Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.
  • ResearchGate. Illustration of different types of defects in a SAM.
  • ResearchGate. (2025, August 9). pH-Dependent Stability of Self-Assembled Monolayers on Gold.
  • ACS Publications. Photooxidation of thiols in self-assembled monolayers on gold.
  • Dr. Lee Group.
  • Sigma-Aldrich. Self-Assembled Monolayers: Advantages of Pure Alkanethiols.
  • ResearchGate. (2025, August 6). Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111).
  • Sigma-Aldrich. Preparing Self-Assembled Monolayers.
  • ResearchGate. (2017, June 21).

Sources

Technical Support Center: Enhancing the Solubility of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-(Decylthio)ethanamine (DTEA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions and troubleshooting for common solubility challenges encountered during experimentation. We will explore the underlying chemical principles and provide validated, step-by-step protocols to help you achieve your desired experimental outcomes.

Understanding the Molecule: this compound (DTEA)

This compound (Molecular Weight: 217.42 g/mol ) is an amphiphilic molecule with a distinct structure that dictates its solubility behavior.[1][2] It consists of two key features:

  • A Long Hydrophobic Tail: A ten-carbon alkyl chain (decyl group) attached to a sulfur atom (thioether). This part of the molecule is nonpolar and repels water, making DTEA inherently poorly soluble in aqueous solutions.[3]

  • A Polar, Basic Head: A primary amine (-NH2) group. This functional group is basic and can accept a proton (H+) to become a positively charged ammonium ion (-NH3+).[4][5]

The solubility challenge arises from the dominance of the long, hydrophobic tail. The computed XLogP3-AA value of 4.4 indicates a strong preference for nonpolar environments over aqueous ones.[1] This guide will focus on leveraging the properties of the amine group and other formulation strategies to overcome this hydrophobicity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (free base) not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?

This is the most common issue researchers face and is expected behavior. The long, nonpolar decyl chain is highly hydrophobic, meaning it does not favorably interact with polar water molecules.[3] At neutral or basic pH, the amine group is in its neutral, uncharged state (-NH2), which is not sufficient to counteract the hydrophobicity of the C10 tail. To dissolve the molecule, energy would be required to break the strong hydrogen bonds between water molecules to create a cavity for the hydrophobic tail, which is energetically unfavorable.

Q2: What is the most direct and effective method to dissolve DTEA in an aqueous solution?

The most effective method is pH adjustment . By lowering the pH of the solvent, you can significantly increase the solubility of DTEA.[6][][8]

The Mechanism: The primary amine group on DTEA is basic and will accept a proton from an acidic solution to form a protonated, cationic ammonium salt (-NH3+).[4][9] This introduction of a formal positive charge makes the head group highly polar and dramatically increases its affinity for water, effectively pulling the entire molecule into solution. Many amine-containing pharmaceuticals are formulated as salts to enhance their water solubility for oral or intravenous administration.[5][10]

Q3: I purchased the hydrochloride salt of DTEA. Why is it more soluble?

You have purchased the pre-formed salt of the molecule, this compound hydrochloride (CAS 36362-09-1).[11][12][13] In this form, the amine group is already protonated (-NH3+), and it exists as an ionic salt with a chloride counter-ion (Cl-). This is analogous to the principle of using table salt (NaCl) versus metallic sodium (Na) and chlorine gas (Cl2); the ionic salt form is readily soluble in water. Safety data for the hydrochloride salt indicates a water solubility of over 500,000 mg/L, confirming its high aqueous solubility.[11]

Q4: My experiment must be conducted at or near neutral pH. How can I improve DTEA solubility without significant pH reduction?

If your experimental conditions are incompatible with a low pH, you have two excellent alternative strategies:

  • Micellar Solubilization with Surfactants: This is a powerful technique for solubilizing hydrophobic compounds in aqueous media.[14][15][16] Surfactants, at concentrations above their Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic decyl tail of DTEA will partition into the hydrophobic core of the micelle, effectively shielded from the water, while the hydrophilic shell keeps the entire structure suspended in the solution.[16][17]

  • Use of Co-solvents: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[][18] This makes the environment more favorable for solvating the hydrophobic tail of DTEA. Co-solvents work by disrupting the hydrogen-bonding network of water, which lowers the energy penalty of creating a cavity for the nonpolar solute.[19]

Q5: What are the key differences in choosing between pH adjustment, surfactants, and co-solvents?

The choice depends entirely on the constraints of your downstream application. The following decision-making workflow can help guide your choice.

G start Start: Need to dissolve DTEA q1 Is a low pH (<6) acceptable for your experiment? start->q1 a1_yes Yes q1->a1_yes   a1_no No q1->a1_no   sol1 Use pH Adjustment. (Protocol 1) This is the most efficient method. a1_yes->sol1 q2 Is the presence of a surfactant (e.g., SDS, Triton X-100) acceptable? a1_no->q2 a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   sol2 Use Micellar Solubilization. (Protocol 2) Excellent for neutral pH systems. a2_yes->sol2 sol3 Use a Co-solvent System. (Protocol 3) Useful when surfactants interfere. a2_no->sol3

Caption: Equilibrium of DTEA protonation state based on pH.

Materials:

  • This compound (free base)

  • High-purity water (e.g., Milli-Q) or desired buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • Stir plate and magnetic stir bar

  • Calibrated pH meter

Procedure:

  • Initial Suspension: Add the desired amount of DTEA to your water or buffer. It will likely appear as an insoluble oil or waxy solid. Begin stirring.

  • Acidification: While monitoring the pH, add 0.1 M HCl dropwise to the suspension.

  • Observation: As the pH drops, you will observe the DTEA begin to dissolve. The solution will clarify as the amine groups become protonated.

  • Endpoint: Continue adding acid until all the DTEA is dissolved and the solution is clear. The final pH will likely be in the range of 4-5.5.

  • Final pH Adjustment (Optional): If needed, you can carefully adjust the pH upwards with a dilute base (e.g., 0.1 M NaOH), but be aware that the compound may precipitate if the pH rises too high, causing the ammonium salt to convert back to the insoluble free base.

Parameter Expected Outcome Rationale
SolventWater, Aqueous BuffersTarget for solubilization.
DTEA FormFree BaseStarting material.
ActionLower pH to < 6.0Protonates the amine group. [8]
Resulting SolubilityHighThe resulting ammonium salt is ionic and water-soluble. [5]
Protocol 2: Solubilization using Surfactants

This protocol is ideal for applications requiring a neutral pH where the presence of a detergent is acceptable.

Principle of Method: The hydrophobic tail of DTEA is encapsulated within the nonpolar core of a surfactant micelle, shielding it from the aqueous solvent.

G cluster_micelle Surfactant Micelle s1 s2 s3 s4 s5 s6 s7 s8 dtea DTEA caption Hydrophobic DTEA tail is sequestered in the hydrophobic micelle core

Caption: Diagram of DTEA encapsulated within a surfactant micelle.

Materials:

  • This compound (free base)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Surfactant stock solution (e.g., 10% w/v Sodium Dodecyl Sulfate (SDS), Triton X-100, or Tween 80)

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare Surfactant Solution: Prepare a solution of your chosen buffer containing the surfactant at a concentration well above its CMC. A final concentration of 1-2% (w/v) is a robust starting point for most common surfactants.

  • Add DTEA: Add the DTEA directly to the surfactant-containing buffer.

  • Mix and Solubilize: Stir the mixture. The DTEA may take some time to fully incorporate into the micelles. Gentle heating (30-40°C) or sonication can accelerate this process.

  • Observation: The solution should become clear or, in some cases with non-ionic surfactants, slightly hazy, indicating successful micellar solubilization.

Surfactant TypeExampleChargeRecommended Use
AnionicSodium Dodecyl Sulfate (SDS)NegativeStrong solubilizing power, but can denature proteins. [16]
CationicCetyltrimethylammonium Bromide (CTAB)PositiveStrong solubilizing power; consider potential interactions with DTEA's amine group.
Non-ionicTriton™ X-100, Tween® 80NeutralGenerally milder and less likely to interfere with biological systems. [16]
Protocol 3: Using Co-solvents for Mixed Solvent Systems

This protocol is suitable when both pH modification and surfactants must be avoided.

Principle of Method: Adding a water-miscible organic solvent reduces the polarity of the bulk solvent, making it more energetically favorable to solvate the hydrophobic decyl chain of DTEA. [18][20] Materials:

  • This compound (free base)

  • Aqueous buffer

  • Co-solvent (e.g., Ethanol, Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO))

  • Stir plate and magnetic stir bar

Procedure:

  • Pre-dissolve in Co-solvent: First, dissolve the DTEA in a small volume of the pure co-solvent (e.g., dissolve 10 mg of DTEA in 100 µL of DMSO). It should dissolve easily.

  • Titrate into Buffer: While vigorously stirring the main aqueous buffer, slowly add the DTEA/co-solvent concentrate drop by drop.

  • Monitor for Precipitation: The key is to add the concentrate slowly enough that it disperses and dissolves in the bulk solvent without precipitating. If the solution becomes cloudy, you may have exceeded the solubility limit for that specific co-solvent percentage.

  • Final Concentration: The final concentration of the co-solvent should be kept as low as possible while maintaining DTEA solubility, typically in the range of 1-10% (v/v).

Co-solventTypical Final % (v/v)Notes
Ethanol5-20%Common, biocompatible at low concentrations. []
Propylene Glycol5-20%Often used in pharmaceutical formulations. [18]
DMSO1-5%Very strong solvent, but can have cellular effects. Keep concentration minimal. []

References

  • PubChem. This compound | C12H27NS | CID 151161. National Center for Biotechnology Information.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • PubChem. This compound hydrochloride | C12H28ClNS | CID 151162. National Center for Biotechnology Information.
  • Fiveable. Thioether Definition - Organic Chemistry Key Term.
  • Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • National Center for Biotechnology Information. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH.
  • MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation.
  • National Center for Biotechnology Information. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - PubMed Central - NIH.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • P&S Chemicals. Product information, this compound, hydrochloride salt.
  • Quora. (2018). How does branching increase the solubility in amines?.
  • CAS Common Chemistry. Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • Safety Data Sheet. (n.d.).
  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • National Center for Biotechnology Information. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
  • International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Reddit. (2019). Why do longer amines have less solubility than shorter amines?.
  • Royal Society of Chemistry. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science.
  • ResearchGate. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.

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Technical Support Center: Strategies to Prevent Aggregation of Nanoparticles Functionalized with 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with nanoparticles functionalized with 2-(Decylthio)ethanamine. This ligand, with its thiol headgroup for strong nanoparticle binding, a C10 alkyl chain, and a terminal amine, offers unique opportunities for creating functional nanomaterials. However, this molecular structure also presents a significant challenge: a high propensity for aggregation in aqueous media. The long, hydrophobic decyl chain is a primary driver of this aggregation through hydrophobic interactions.[1][2]

This guide is designed to provide you with a deep understanding of the forces at play and to offer practical, field-proven strategies to maintain the colloidal stability of your functionalized nanoparticles. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to troubleshoot effectively and achieve consistent, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are my nanoparticles aggregating immediately after I add the this compound ligand?

A1: Immediate aggregation is often a result of two main factors:

  • Hydrophobic Mismatch: The this compound molecule has a long, greasy decyl chain.[3] When it displaces the original stabilizing ligands (like citrate) on the nanoparticle surface, it drastically increases the surface hydrophobicity. If the nanoparticles are in a highly aqueous environment, this sudden change causes them to crash out of solution as they try to minimize the unfavorable interaction between the hydrophobic chains and water.[1][2]

  • Loss of Electrostatic Repulsion: If the pH of your solution is not acidic enough, the terminal amine group on the ligand will be neutral (-NH2) rather than protonated (-NH3+). This eliminates the positive surface charge that provides electrostatic repulsion between particles, allowing attractive forces like van der Waals and hydrophobic interactions to dominate and cause aggregation.[4][5]

Q2: What is the optimal pH for working with and storing these functionalized nanoparticles?

A2: The optimal pH should be well below the pKa of the terminal amine group to ensure it is protonated (-NH3+). For a primary amine like this, a pH in the range of 4 to 6 is a good starting point. This positive charge creates a repulsive electrostatic barrier that is crucial for stability in aqueous solutions, a principle explained by DLVO theory.[4][6] However, be aware that at very low pH (e.g., <3), excessive protonation could potentially interfere with certain applications or lead to other instabilities. Always determine the optimal pH for your specific nanoparticle system and application empirically.

Q3: My functionalized nanoparticles are stable in water but aggregate when I add a salt buffer (like PBS). Why?

A3: This is a classic example of "charge screening," a key concept in DLVO theory.[4][7] The repulsive electrostatic forces from the protonated amine groups on your nanoparticles are effective in low ionic strength solutions. However, when you add a salt buffer, the high concentration of ions (e.g., Na+, Cl-) forms a dense cloud around each nanoparticle. This cloud effectively neutralizes or "screens" the surface charge, reducing the electrostatic repulsion between particles.[5] With the repulsive barrier weakened, the ever-present attractive van der Waals and hydrophobic forces take over, leading to rapid aggregation.[8][9]

Q4: Can I use sonication to redisperse aggregated nanoparticles?

A4: While sonication can temporarily break up loose aggregates, it is often a harsh method that can lead to irreversible fusion of nanoparticles or damage to the surface ligands. It should be considered a last resort rather than a primary stabilization strategy. If you must use it, employ a low-power bath sonicator for short durations and immediately assess the stability and integrity of your nanoparticles afterward. Relying on proper chemical and colloidal stabilization from the outset is a far more robust approach.[10][11]

Troubleshooting Guide: From Problem to Solution

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in scientific principles.

Problem 1: Severe and Immediate Aggregation During the Ligand Exchange Reaction
Potential Cause Mechanism Recommended Solution
Solvent Shock Rapidly introducing the hydrophobic ligand to nanoparticles in a purely aqueous solution creates an energetically unfavorable environment, causing immediate precipitation.Perform a gradual solvent exchange. Before adding the ligand, slowly titrate a miscible organic solvent (e.g., ethanol, isopropanol) into the aqueous nanoparticle solution. This reduces the polarity of the medium, making the transition to a hydrophobic surface less abrupt.
Incorrect pH The reaction is performed at a neutral or basic pH, where the terminal amine is not protonated. This results in a lack of electrostatic repulsion to counteract the strong hydrophobic attraction between the decyl chains.Acidify the reaction medium. Before adding the this compound, adjust the pH of the nanoparticle solution to between 4 and 5 using a dilute acid (e.g., HCl, acetic acid). This ensures the amine groups become protonated upon binding, providing immediate electrostatic stabilization.[12]
High Ligand Concentration Adding the ligand stock solution too quickly or at too high a concentration can create localized areas of extreme hydrophobicity, initiating aggregation "hot spots" that trigger a chain reaction.Use dropwise addition. Prepare a dilute solution of the ligand and add it dropwise to the nanoparticle suspension under vigorous stirring. This allows for a more controlled and uniform functionalization of the nanoparticle surfaces.[13]
Problem 2: Poor Long-Term Colloidal Stability (Aggregation over hours or days)
Potential Cause Mechanism Recommended Solution
Dominant Hydrophobic Interactions Even with electrostatic repulsion, the long C10 alkyl chains exert a strong attractive force, pulling the nanoparticles together over time to minimize their contact with water.[2][14]Employ a mixed-ligand strategy. Co-functionalize the nanoparticles with a mixture of this compound and a shorter, more hydrophilic thiol-containing ligand (e.g., 3-mercaptopropionic acid or a short-chain thiol-PEG). This creates a "mixed monolayer" that disrupts the dense packing of the hydrophobic decyl chains, reducing the net attractive force and enhancing stability.[15][16]
Insufficient Surface Charge The pH of the storage buffer is too high, or the buffer capacity is insufficient, leading to a gradual deprotonation of the surface amine groups and a loss of electrostatic repulsion.Use a robust, low-pH buffer. Store the purified nanoparticles in a suitable buffer with a pH between 4 and 6 (e.g., acetate buffer). Ensure the buffer concentration is sufficient to maintain the pH over time but not so high as to cause significant charge screening.
Ligand Desorption/Oxidation Over time, some thiol ligands may detach from the nanoparticle surface, or the sulfur atom may oxidize, weakening the bond. This creates bare patches on the surface that can lead to direct particle-particle fusion.Ensure complete initial functionalization and proper storage. Follow a robust functionalization protocol to maximize initial ligand density.[17][18] Store the nanoparticles protected from light and at low temperatures (e.g., 4°C) to minimize oxidative processes.

Key Experimental Protocols

Protocol 1: pH-Controlled Functionalization of Gold Nanoparticles (AuNPs)

This protocol is designed for replacing citrate ligands on pre-synthesized AuNPs with this compound while minimizing aggregation.

  • Preparation:

    • Synthesize citrate-stabilized AuNPs (e.g., via the Turkevich method) and characterize their initial size and concentration using UV-Vis spectroscopy and DLS.[19]

    • Prepare a 1 mM stock solution of this compound in ethanol.

  • pH Adjustment:

    • Take 10 mL of the citrate-stabilized AuNP solution.

    • While stirring, slowly add 0.1 M HCl dropwise until the pH of the solution is stable at ~4.5. Monitor with a calibrated pH meter.

  • Ligand Exchange:

    • Continue vigorous stirring of the pH-adjusted AuNP solution.

    • Add the 1 mM ligand solution dropwise over a period of 15-20 minutes. The final molar ratio of ligand-to-surface gold atoms should be optimized, but a starting point is a 1000-fold excess.

    • Allow the reaction to proceed overnight at room temperature with gentle stirring.

  • Purification:

    • Transfer the solution to a centrifuge tube.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (this will depend on nanoparticle size).

    • Carefully remove the supernatant, which contains excess ligand and displaced citrate.

    • Resuspend the nanoparticle pellet in a suitable storage buffer (e.g., 10 mM acetate buffer, pH 5.0) using gentle vortexing or pipetting. Repeat the centrifugation/resuspension cycle 2-3 times to ensure complete purification.[20]

  • Characterization:

    • Analyze the final product using UV-Vis, DLS, and TEM to confirm stability, hydrodynamic size, and core integrity. A red-shift in the surface plasmon resonance peak in the UV-Vis spectrum is indicative of successful surface modification.[20]

Protocol 2: Creating a Mixed Monolayer for Enhanced Stability

This protocol introduces a hydrophilic co-ligand to mitigate hydrophobic aggregation.

  • Preparation:

    • Follow steps 1 and 2 from Protocol 1.

    • Prepare a 1 mM stock solution of this compound in ethanol.

    • Prepare a 1 mM stock solution of a hydrophilic thiol ligand (e.g., 3-mercaptopropionic acid or HS-(CH2)3-COOH) in DI water.

  • Ligand Addition:

    • Create a mixed-ligand solution by combining the two stock solutions at a desired molar ratio (e.g., 1:1, 1:3, or 3:1 of hydrophobic to hydrophilic ligand).

    • While vigorously stirring the pH-adjusted AuNP solution, add the mixed-ligand solution dropwise over 20-30 minutes.

    • Allow the reaction to proceed overnight.

  • Purification & Characterization:

    • Follow steps 4 and 5 from Protocol 1 to purify and characterize the nanoparticles. The resulting particles should exhibit significantly improved stability in aqueous and low-salt buffers compared to those with a pure this compound monolayer.

Visualization of Key Concepts

Troubleshooting Workflow for Aggregation

This flowchart provides a logical path for diagnosing and solving aggregation issues.

TroubleshootingWorkflow start Problem: Nanoparticle Aggregation Observed q1 When does aggregation occur? start->q1 immediate Immediately During Ligand Addition q1->immediate Immediately longterm Over Time (Hours/Days) q1->longterm Over Time cause_immediate1 Cause: Solvent Shock / Incorrect pH immediate->cause_immediate1 cause_immediate2 Cause: High Ligand Concentration immediate->cause_immediate2 cause_longterm1 Cause: Hydrophobic Interactions longterm->cause_longterm1 cause_longterm2 Cause: Insufficient Surface Charge longterm->cause_longterm2 cause_longterm3 Cause: Ligand Desorption longterm->cause_longterm3 sol_immediate1 Solution: Acidify Media (pH 4-5) & Use Co-solvent cause_immediate1->sol_immediate1 sol_immediate2 Solution: Use Dropwise Addition of Dilute Ligand cause_immediate2->sol_immediate2 sol_longterm1 Solution: Use Mixed Monolayer (Hydrophilic Co-ligand) cause_longterm1->sol_longterm1 sol_longterm2 Solution: Store in Low pH Buffer (e.g., Acetate pH 5) cause_longterm2->sol_longterm2 sol_longterm3 Solution: Optimize Ligand Density & Store at 4°C cause_longterm3->sol_longterm3

Caption: A troubleshooting flowchart for nanoparticle aggregation.

Inter-particle Forces vs. pH

This diagram illustrates the balance of forces governing colloidal stability as a function of pH.

ForcesVsPH Dominant Forces on Nanoparticle Stability cluster_low_ph Low pH (e.g., 4.5) cluster_high_ph High pH (e.g., 8.0) NP1_low NP (+ charge) NP2_low NP (+ charge) NP1_low->NP2_low Strong Electrostatic Repulsion NP1_low->NP2_low Hydrophobic Attraction stability_low Result: STABLE DISPERSION NP1_high NP (neutral) NP2_high NP (neutral) NP1_high->NP2_high Weak/No Electrostatic Repulsion NP1_high->NP2_high Strong Hydrophobic Attraction stability_high Result: AGGREGATION

Sources

resolving peak broadening in NMR spectra of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Decylthio)ethanamine NMR Analysis

Welcome to the technical support center for NMR analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with obtaining high-resolution NMR spectra for this and similar molecules. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you resolve common issues like peak broadening, ensuring the acquisition of high-quality, interpretable data.

Troubleshooting Guide: Resolving Peak Broadening

Peak broadening is a common artifact in NMR spectroscopy that can obscure structural information and complicate data analysis.[1][2][3] For a molecule like this compound, which possesses a primary amine, a flexible decyl chain, and a thioether linkage, several factors can contribute to this phenomenon. This guide will address the most common issues in a question-and-answer format.

Question 1: Why are the amine (-NH₂) proton signals in my spectrum broad or even completely absent?

This is the most frequently encountered issue with primary amines. The broadening of the -NH₂ signal is typically due to a combination of two primary factors: chemical exchange and quadrupolar coupling.

Cause A: Intermediate Rate of Chemical Exchange

The amine protons can exchange with other labile protons in the sample, such as trace amounts of water or acidic impurities in the NMR solvent.[4][5][6] When the rate of this exchange is "intermediate" on the NMR timescale, it leads to significant line broadening.[7][8]

  • Slow Exchange: Two distinct, sharp peaks would be observed (one for the amine, one for the other species, e.g., water).

  • Fast Exchange: A single, sharp, averaged peak would be observed.

  • Intermediate Exchange: A single, very broad peak is observed, which can sometimes be indistinguishable from the baseline.[4][8]

Cause B: Quadrupolar Coupling to ¹⁴N

Nitrogen-14 (¹⁴N), the most abundant isotope of nitrogen, is a quadrupolar nucleus (spin I = 1).[9][10] Its non-spherical charge distribution interacts with the electric field gradient, leading to rapid relaxation. This rapid relaxation can broaden the signals of protons directly attached to the nitrogen.[9][11] The closer the proton is to the nitrogen, the more significant this broadening effect will be.[9]

Solutions & Diagnostic Protocols

Troubleshooting Step Mechanism of Action Expected Outcome
1. D₂O ExchangeReplaces -NH₂ protons with deuterium (-ND₂), which is NMR-inactive in ¹H NMR.The broad -NH₂ signal will disappear from the spectrum, confirming its identity.[5][12][13]
2. Acidify the SampleProtonates the amine to form an ammonium salt (-NH₃⁺). This slows the N-H proton exchange rate.The broad -NH₂ signal is replaced by a sharper (though still potentially broad) -NH₃⁺ signal, which may show coupling to adjacent protons.
3. Use a Hydrogen-Bond-Accepting SolventSolvents like DMSO-d₆ or pyridine-d₅ can slow down intermolecular proton exchange by forming strong hydrogen bonds with the amine protons.Sharpening of the -NH₂ peak and potential resolution of coupling to the adjacent -CH₂- group.[6]
4. Variable Temperature (VT) NMRChanging the temperature alters the rate of chemical exchange.[14] Lowering the temperature can slow the exchange to the "slow exchange" regime, while increasing it can push it into the "fast exchange" regime.[7][15]At low temperatures, distinct, sharper peaks may appear. At high temperatures, a single, sharper averaged peak may emerge.[1][16]

Experimental Protocol: D₂O Exchange

  • Acquire Standard Spectrum: Dissolve 5-10 mg of this compound in ~0.6 mL of a standard deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube securely and shake vigorously for 30-60 seconds to facilitate proton-deuteron exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the two spectra. The disappearance of a broad signal confirms it was from the exchangeable -NH₂ protons.[13]

Logical Workflow for Diagnosing Broad Amine Peaks

Below is a decision-making workflow to systematically diagnose and resolve the issue of broad amine proton signals.

G start Start: Broad -NH₂ peak observed d2o Perform D₂O Exchange Protocol start->d2o disappears Peak Disappears? d2o->disappears confirm Confirmed: Signal is from exchangeable -NH₂ proton. disappears->confirm Yes no_change No Change or Unclear disappears->no_change No vt_nmr Run Variable Temperature (VT) NMR confirm->vt_nmr re_eval Re-evaluate peak assignment. Could it be another broad signal (e.g., water, polymer impurity)? no_change->re_eval sharpens Peak Sharpens at High or Low Temp? vt_nmr->sharpens fast_ex Sharpening at High Temp: Fast Exchange Regime Achieved sharpens->fast_ex Yes (High T) slow_ex Sharpening at Low Temp: Slow Exchange Regime Achieved sharpens->slow_ex Yes (Low T) no_sharpen No Significant Sharpening sharpens->no_sharpen No quad Broadening likely dominated by ¹⁴N Quadrupolar Relaxation. no_sharpen->quad

Caption: Troubleshooting workflow for broad -NH₂ signals.

Question 2: The signals for the decyl chain (-CH₂-) protons are broader than expected. What is the cause and how can I fix it?

While less dramatic than amine proton broadening, the long alkyl chain of this compound can also exhibit broadened peaks. This is typically related to molecular dynamics and intermolecular interactions.

Cause: Molecular Aggregation and Slow Tumbling

The long, hydrophobic decyl chain combined with the polar amine head group gives this compound amphiphilic character. In solution, particularly at higher concentrations, these molecules can form aggregates or micelles.[1]

  • Increased Effective Size: Aggregation increases the effective molecular weight and size of the species in solution.

  • Slower Tumbling: Larger particles tumble more slowly in solution.

  • Shorter T₂ Relaxation: Slow molecular tumbling leads to more efficient transverse (T₂) relaxation, which results in broader NMR signals.[1]

This effect will be most pronounced for protons on the rigid parts of the aggregate and less so for more mobile segments.

Solutions & Diagnostic Protocols

Troubleshooting Step Mechanism of Action Expected Outcome
1. Decrease Sample ConcentrationReduces the likelihood of forming intermolecular aggregates.Sharper signals across the entire spectrum, particularly for the alkyl chain.[1][3]
2. Increase TemperatureIncreases molecular motion and can disrupt weak intermolecular interactions, breaking up aggregates.[14][17]Sharper signals due to faster molecular tumbling.
3. Change SolventA more polar or strongly interacting solvent can solvate the molecules more effectively, preventing aggregation.Sharper signals. Solvents like methanol-d₄ or DMSO-d₆ may be effective.[13][18]

Diagram: Effect of Aggregation on NMR Linewidth

G cluster_0 Dilute Solution cluster_1 Concentrated Solution a1 Monomer a2 Fast Tumbling a1->a2 a3 Long T₂ Relaxation a2->a3 a4 Sharp NMR Peaks a3->a4 b1 Aggregation b2 Slow Tumbling b1->b2 b3 Short T₂ Relaxation b2->b3 b4 Broad NMR Peaks b3->b4

Caption: Aggregation leads to broader NMR peaks.

Frequently Asked Questions (FAQs)

Q: Can the thioether group contribute to peak broadening? A: The thioether sulfur atom itself does not typically cause significant broadening in ¹H NMR. However, its presence influences the electronic environment of adjacent protons (α- and β- to the sulfur), and it can participate in intermolecular interactions that might contribute to aggregation, as discussed above.

Q: I have acidified my sample, but the peaks are still broad. Why? A: While acidification slows proton exchange, the resulting ammonium salt (-NH₃⁺) can still experience quadrupolar coupling to ¹⁴N.[9] Furthermore, if the counter-ion promotes aggregation, you may still see broadening effects on the alkyl chain. In this case, try decreasing the concentration or acquiring the spectrum at an elevated temperature.

Q: How does pH affect the spectrum of this compound? A: The pH of the sample solution can have a profound effect.[19][20] The primary amine is basic and will be protonated at low pH. This changes the chemical shifts of nearby protons, especially those on the carbons alpha and beta to the nitrogen, due to the inductive effect of the positive charge.[21] As shown in the troubleshooting section, pH also dramatically affects the exchange rate of the N-H protons. Careful control of pH is crucial for reproducibility.[19]

Q: My baseline is noisy and the peaks are broad. Is this a sample issue? A: It could be, but you should first rule out instrumental factors. Poor magnetic field homogeneity (shimming) is a common cause of broad peaks and a distorted baseline.[13][22] Always ensure the instrument is properly shimmed before concluding that the sample is the issue. If the solvent peak itself is sharp (<1 Hz at half-height), the broadening is likely due to a property of your sample.[23]

References

  • What Causes NMR Peak Broadening? - Chemistry For Everyone. (2025). YouTube. [Link]
  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase. [Link]
  • Reeves, L. W., & Schneider, W. G. (1957). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Canadian Journal of Chemistry, 35(4), 251-259. [Link]
  • Obtaining and Interpreting NMR Spectra. (2019). Chemistry LibreTexts. [Link]
  • Impact of temperature on spectral line broadening and resolution in NMR spectroscopy. (n.d.). Google AI.
  • 1H NMR Broad peaks. (2015). Chemistry Stack Exchange. [Link]
  • How Does Temperature Affect NMR? - Chemistry For Everyone. (2025). YouTube. [Link]
  • Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
  • Hayakawa, M., & Kuwana, J. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (9), 1777-1781. [Link]
  • Quadrupolar nuclei. (n.d.). University of Ottawa. [Link]
  • Solid-state NMR in the Study of Intermolecular Interactions. (2018). Royal Society of Chemistry. [Link]
  • Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? (2017). Reddit. [Link]
  • Chapter 9: NMR at High Temperature. (n.d.). Royal Society of Chemistry. [Link]
  • Basic Practical NMR Concepts. (n.d.).
  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2014).
  • NMR Spectroscopy Of Amines. (n.d.). JoVE. [Link]
  • NMR line broadening techniques. (n.d.). Wikipedia. [Link]
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. [Link]
  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (2019). MDPI. [Link]
  • Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. (2002). Journal of the American Chemical Society. [Link]
  • Broad N-H chemical shift in proton NMR. (2018). Reddit. [Link]
  • Quadrupolar Coupling. (2022). Chemistry LibreTexts. [Link]
  • Intermolecular Interactions and Protein Dynamics by Solid‐State NMR Spectroscopy. (2015).
  • Effect of Chemical Exchange on Spectra. (n.d.). NRCRESEARCHPRESS. [Link]
  • Chemical exchange in NMR. (n.d.).
  • Symmetry and NMR linewidths of quadrupolar nuclei. (2017). Chemistry Stack Exchange. [Link]
  • Amines. (n.d.). University of Calgary. [Link]
  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). ACS Chemical Neuroscience. [Link]
  • A pH-enhanced resolution in benchtop NMR spectroscopy. (2024). RSC Publishing. [Link]
  • DNP-Enhanced Magic Angle Spinning Solid-State NMR Spectroscopy to Determine RNA–Ligand Interactions. (2016). Journal of the American Chemical Society. [Link]
  • Measuring nitrogen quadrupolar coupling with 13C detected wide-line 14N NMR under magic-angle spinning. (2008).
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
  • NMR Peak Broadening. (2023). Reddit. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • An introduction to NMR-based approaches for measuring protein dynamics. (2015). Journal of Magnetic Resonance. [Link]
  • Ethanamine, 2-(decylthio)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. [Link]
  • Chemical Shift. (2023). Chemistry LibreTexts. [Link]
  • This compound hydrochloride. (n.d.). PubChem. [Link]
  • 1H proton nmr spectrum of ethylamine. (n.d.). Doc Brown's Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Corrosion Inhibition Experiments

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center. As researchers and professionals in the field of corrosion science and drug development, we understand that achieving consistent and reproducible results is paramount. Incorrosion inhibition studies, variability can arise from a multitude of factors, often leading to frustration and delays. This guide is designed to be your first point of reference when you encounter inconsistent data. We will move beyond simple checklists to provide in-depth explanations of the underlying principles governing these experimental nuances. Our goal is to empower you with the knowledge to not only solve immediate problems but also to design more robust and self-validating experiments in the future.

This guide is structured in a question-and-answer format to directly address the specific issues you are likely to encounter. We will cover common pitfalls in electrochemical techniques, weight loss measurements, and surface analysis, providing field-proven insights and linking to authoritative standards and literature.

Section 1: General Experimental Variables

This section addresses overarching factors that can influence any corrosion inhibition experiment, regardless of the specific technique employed.

Question: My inhibitor efficiency varies significantly between seemingly identical experiments. What are the most common environmental or systemic factors I should investigate first?

Answer: This is a frequent and often perplexing issue. The root cause usually lies in subtle, uncontrolled variations in your experimental setup. Here’s a breakdown of the primary suspects:

  • Temperature Fluctuations: Corrosion rates are highly sensitive to temperature. Even minor fluctuations in ambient lab temperature can alter reaction kinetics and inhibitor adsorption behavior. Some inhibitors may even show decreased efficiency at higher temperatures due to desorption.

    • Causality: An increase in temperature generally accelerates both the corrosion process and the desorption of the inhibitor from the metal surface. The balance between these two effects dictates the overall inhibitor performance.

    • Troubleshooting:

      • Water Bath/Incubator: Always use a thermostatically controlled water bath or incubator for your corrosion cell to maintain a constant and uniform temperature.

      • Record Everything: Continuously monitor and record the temperature throughout your experiment. This data is crucial for identifying potential correlations with inconsistent results.

  • Inhibitor Concentration and Micelle Formation: For surfactant-type inhibitors, the concentration relative to the Critical Micelle Concentration (CMC) is critical. Operating very near the CMC can lead to inconsistencies as small variations in concentration can shift the equilibrium between monomeric and micellar forms.

    • Causality: Inhibitors typically adsorb onto the metal surface as monomers. Above the CMC, inhibitors self-assemble into micelles in the bulk solution, which can alter the availability of monomers for surface adsorption. The relationship between CMC and maximum inhibition efficiency is not always direct and can be influenced by factors like temperature and salinity.

    • Troubleshooting:

      • Determine CMC: If not already known, determine the CMC of your inhibitor under your specific experimental conditions (temperature, electrolyte composition).

      • Concentration Range: Test a range of inhibitor concentrations both below and above the CMC to understand its effect on inhibition efficiency.

  • Immersion Time: The duration of the experiment can significantly impact the measured inhibition efficiency. Short immersion times may not allow for the formation of a stable inhibitor film, while very long times might lead to inhibitor degradation or changes in the corrosion mechanism.

    • Causality: The formation of a protective inhibitor film is a time-dependent process. Initially, the inhibition efficiency may increase as the film develops and stabilizes. Over longer periods, factors like inhibitor desorption, degradation, or changes in the corrosion product layer can lead to a decrease in efficiency.

    • Troubleshooting:

      • Time-Course Study: Conduct a preliminary experiment where you measure inhibition efficiency at several time points (e.g., 1, 6, 12, 24 hours) to determine the optimal immersion time for achieving a stable result.

      • Standardize Immersion Time: Once determined, use a consistent immersion time for all subsequent experiments.

Logical Troubleshooting Flow for General Variables

Caption: General troubleshooting workflow for inconsistent results.

Section 2: Electrochemical Techniques (Potentiodynamic Polarization & EIS)

Electrochemical methods are powerful for their speed and the mechanistic information they provide, but they are also susceptible to a unique set of issues.

Question: My potentiodynamic polarization curves are noisy and not reproducible. What could be the cause?

Answer: Noisy or irreproducible polarization curves often point to issues with the electrochemical cell setup, the specimen surface, or the scan parameters.

  • Reference Electrode Instability: A stable and reliable reference electrode is the cornerstone of accurate electrochemical measurements.

    • Causality: The potentiostat measures and controls the potential of the working electrode relative to the reference electrode. Any drift or instability in the reference electrode potential will be directly reflected as noise or shifts in the measured polarization curve.

    • Troubleshooting:

      • Check for Air Bubbles: Ensure there are no air bubbles trapped in the Luggin capillary or near the tip of the reference electrode.

      • Verify Potential: Before each experiment, check the potential of your reference electrode against a second, known-good reference electrode. The potential difference should be minimal (a few millivolts).

      • Fresh Filling Solution: If the potential has drifted, replace the filling solution of the reference electrode.

  • Improper Working Electrode Preparation: The condition of the working electrode surface is critical.

    • Causality: A non-uniform or contaminated surface will have spatially varying electrochemical activity, leading to inconsistent and often noisy data. The ASTM G1 standard provides comprehensive guidelines for specimen preparation.

    • Troubleshooting:

      • Standardized Polishing: Follow a consistent, multi-step polishing procedure to achieve a reproducible surface finish.

      • Thorough Cleaning: After polishing, thoroughly clean the specimen with appropriate solvents (e.g., acetone, ethanol) and rinse with deionized water.

      • Avoid Contamination: Handle the specimen with clean gloves to avoid introducing oils or other contaminants.

  • Scan Rate and Stabilization Time: The rate at which the potential is swept and the initial stabilization time can significantly affect the results.

    • Causality: A scan rate that is too fast may not allow the system to reach a quasi-steady state at each potential step, resulting in distorted curves. An insufficient stabilization time before the scan can lead to a drifting open circuit potential (OCP), causing shifts in the entire polarization curve.

    • Troubleshooting:

      • Slower Scan Rate: Try reducing the scan rate (e.g., to the ASTM G59 recommended 0.1667 mV/s) to see if the reproducibility improves.

      • Monitor OCP: Before starting the scan, monitor the OCP until it reaches a stable value (e.g., a drift of less than 5 mV over 5 minutes).

Question: My Electrochemical Impedance Spectroscopy (EIS) data is difficult to fit to an equivalent circuit, and the results are inconsistent. What should I check?

Answer: EIS is a very sensitive technique, and inconsistencies can arise from both experimental setup and data interpretation.

  • Non-Stationary System: EIS measurements assume that the system is at a steady state.

    • Causality: If the corrosion rate or the inhibitor film properties are changing during the measurement, the fundamental assumptions of EIS are violated, leading to invalid and difficult-to-interpret data.

    • Troubleshooting:

      • OCP Stability: As with polarization scans, ensure the OCP is stable before starting the EIS measurement.

      • Kramers-Kronig Transforms: Use the Kramers-Kronig transforms to check the validity of your EIS data. Significant deviations suggest a non-stationary system.

  • Inappropriate AC Amplitude: The amplitude of the applied AC potential perturbation is crucial.

    • Causality: The amplitude should be small enough to ensure a linear response from the system (typically 5-10 mV). If the amplitude is too large, it can induce non-linear behavior, making the data invalid for standard EIS analysis.

    • Troubleshooting:

      • Amplitude Scan: Perform a preliminary test with varying AC amplitudes to determine the linear response range for your system.

      • Start Small: Begin with a small amplitude (e.g., 10 mV peak-to-peak) and only increase it if the signal-to-noise ratio is too low.

  • High Impedance Systems: Coated metals or systems with very effective inhibitors can present challenges due to their high impedance.

    • Causality: High impedance leads to very small currents that can be difficult for the potentiostat to measure accurately, often resulting in noisy data.

    • Troubleshooting:

      • Faraday Cage: Use a Faraday cage to shield the electrochemical cell from external electrical noise.

      • Low Current Potentiostat: Ensure your potentiostat is capable of accurately measuring low currents.

      • Increase Sample Area: A larger sample area will result in a larger current for a given impedance.

Experimental Workflow for Electrochemical Measurements dot graph TD { A[Start] --> B(Prepare Working Electrode per ASTM G1); B --> C(Assemble Electrochemical Cell); C --> D{Check Reference Electrode}; D --> E(Monitor OCP until stable); E --> F{Perform Measurement}; F -- Potentiodynamic Scan --> G(Set appropriate scan rate); F -- EIS --> H(Set appropriate AC amplitude); G --> I(Acquire Data); H --> I; I --> J{Analyze Data}; J --> K{Are results consistent?}; K -- No --> L(Return to troubleshooting steps); K -- Yes --> M[End]; L --> B; }

Alkylthiol Self-Assembled Monolayers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with alkylthiols. This guide is designed to provide practical, in-depth solutions to common experimental challenges encountered when forming and characterizing alkylthiol self-assembled monolayers (SAMs). By understanding the underlying causes of these issues, you can enhance the quality, reproducibility, and reliability of your experimental results.

Section 1: Troubleshooting SAM Formation

The spontaneous organization of alkylthiols on a gold surface into a densely packed monolayer is a cornerstone of many surface modification techniques.[1][2][3] However, the quality of the resulting SAM is highly sensitive to a variety of experimental parameters. This section addresses the most frequently encountered problems during the formation process.

Q1: My SAMs show poor ordering and inconsistent surface coverage. What are the likely causes?

Inconsistent and poorly ordered SAMs are often the result of several interrelated factors, primarily revolving around contamination and suboptimal assembly conditions.

Primary Causes and Solutions:

  • Contaminated Gold Substrate: The quality of the gold surface is paramount for the formation of a well-ordered SAM. Organic residues, dust particles, or even a subtle oxide layer can act as nucleation sites for defects or completely inhibit thiol adsorption.[4]

    • Solution: Implement a rigorous and consistent substrate cleaning protocol. Piranha solution (a 7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) is highly effective for removing organic contaminants, though it must be handled with extreme caution.[5] Following the piranha clean, a thorough rinse with deionized water and ethanol is crucial.[1] For immediate use, drying under a stream of inert gas like nitrogen or argon is recommended to prevent re-contamination.[1]

  • Impure Solvents: The solvent plays a critical role in the self-assembly process. The presence of water or other impurities in the solvent can interfere with the formation of a densely packed monolayer.[6][7]

    • Solution: Always use anhydrous, high-purity solvents. Ethanol is a common choice due to its ability to solvate a wide range of alkanethiols and its availability in high purity grades.[8] It is advisable to use a freshly opened bottle or a properly stored anhydrous solvent for each experiment.

  • Presence of Oxygen: Oxygen dissolved in the solvent can lead to the oxidation of thiols to disulfides.[4] While disulfides can also form SAMs, their presence as a contaminant can disrupt the ordering of the primary alkylthiol.

    • Solution: De-gas the solvent prior to dissolving the alkylthiol. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent. Additionally, backfilling the reaction vial with an inert gas before sealing can minimize oxygen exposure during the incubation period.[1][4][9]

  • Suboptimal Thiol Concentration: The concentration of the alkylthiol solution influences the kinetics and quality of SAM formation.[10][11] A concentration that is too low may result in incomplete surface coverage, while a concentration that is too high can lead to the formation of disordered multilayers.[4]

    • Solution: A concentration range of 1-10 mM is generally recommended for most alkylthiols.[1] For initial experiments, starting with a 1 mM solution is a good practice.[4][8][12]

  • Insufficient Incubation Time: While the initial adsorption of thiols onto the gold surface is rapid, the subsequent organization into a well-ordered, quasi-crystalline structure is a slower process.[1]

    • Solution: An incubation time of 18-24 hours at room temperature is typically sufficient to achieve a highly ordered and densely packed SAM.[1][5] Shorter incubation times may be adequate for some applications, but longer times generally lead to higher quality monolayers.[9]

Troubleshooting Workflow for Poor SAM Formation

Caption: A logical workflow to diagnose and resolve common issues leading to poor quality alkylthiol SAMs.

Section 2: Characterization Challenges and Solutions

Accurate characterization is essential to confirm the quality and properties of your alkylthiol SAMs. This section addresses common issues encountered during characterization.

Q2: My contact angle measurements are inconsistent and lower than expected. Why?

Contact angle goniometry is a sensitive technique for probing the wettability and surface energy of a SAM. Inconsistent or lower-than-expected contact angles often point to a disordered or contaminated monolayer.

Potential Causes and Explanations:

  • Incomplete Monolayer Formation: If the SAM has not fully formed, exposed patches of the gold substrate will lead to a lower contact angle than a densely packed, hydrophobic monolayer.

  • Pinhole Defects: These are molecular-scale defects where the thiol molecules are not properly grafted to the substrate.[10] These defects can expose the underlying gold and alter the surface wettability. Trapped solvent molecules are a major cause of pinhole defects.[10]

  • Oxidation of the Monolayer: Exposure to air and light can lead to the oxidation of the sulfur-gold bond and the terminal groups of the alkyl chains, which can increase the surface energy and decrease the contact angle.[4]

  • Contamination: Adsorption of contaminants from the atmosphere or handling can alter the surface properties of the SAM.

Solutions:

  • Ensure Complete SAM Formation: Follow the optimized protocol for SAM formation, including appropriate incubation times.

  • Minimize Defects: Use high-purity reagents and solvents, and consider forming the SAM in a controlled, inert environment.

  • Proper Storage: Store your SAM-coated substrates in a clean, dry environment, preferably under an inert atmosphere, to prevent oxidation and contamination.[1]

  • Careful Handling: Use clean tweezers to handle the substrates and minimize their exposure to ambient conditions.[9]

Expected Water Contact Angles for Alkylthiol SAMs on Gold

Alkyl Chain LengthTerminal GroupExpected Water Contact Angle (°)
C11-CH₃~110-115
C12-CH₃~110-115
C18-CH₃~110-115
C11-OH~10-20
C11-COOH<10

Note: These are typical values and can vary slightly depending on the specific experimental conditions and measurement technique.

Q3: I'm having trouble getting reliable thickness measurements with ellipsometry. What could be the issue?

Ellipsometry is a powerful non-destructive technique for measuring the thickness of thin films.[1] However, accurate measurements of ultrathin SAMs require careful experimental setup and data modeling.

Common Problems and Solutions:

  • Incorrect Optical Constants for the Substrate: The accuracy of the thickness measurement is highly dependent on the optical constants (n and k) used for the bare gold substrate. These values should be measured for each substrate immediately after cleaning and before SAM formation.[13]

  • Inappropriate Model for the SAM: For a simple alkylthiol SAM, a single-layer Cauchy model is often sufficient. However, for more complex SAMs or if there is significant surface roughness, a more sophisticated model may be necessary. It's common practice to assume a refractive index for the film (typically around 1.45 for an alkylthiol SAM) and then fit for the thickness.[14]

  • Surface Contamination or Roughness: Any contaminants on the surface or significant roughness can interfere with the ellipsometry measurement and lead to inaccurate thickness values.

Protocol for Ellipsometry Measurement of SAMs:

  • Measure Bare Substrate: After cleaning the gold substrate, immediately measure its optical constants (n and k) over the desired wavelength range.[13]

  • Form the SAM: Following your established protocol, form the alkylthiol SAM on the characterized substrate.

  • Measure the SAM-Coated Substrate: Acquire ellipsometric data (Ψ and Δ) for the SAM-coated surface.

  • Model the Data: Using the previously measured optical constants for the gold substrate, model the SAM as a single layer with a fixed refractive index (e.g., 1.45) and fit for the thickness.

Expected Thickness for Common Alkylthiol SAMs

AlkylthiolExpected Thickness (Å)
Dodecanethiol (C12)~15-18
Hexadecanethiol (C16)~20-23
Octadecanethiol (C18)~23-26

Note: The theoretical thickness can be estimated as approximately 1.27 Å per methylene group plus the contribution from the head and tail groups.

Section 3: Handling, Storage, and Stability

The long-term stability and integrity of your alkylthiol reagents and prepared SAMs are crucial for reproducible results.

Q4: How should I store my alkylthiol solutions and prepared SAMs to prevent degradation?

Proper storage is essential to prevent oxidation and contamination.

Recommendations:

  • Alkylthiol Solutions:

    • Store in a cool, dark place.

    • For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).

    • Use freshly prepared solutions whenever possible, as thiols in solution can oxidize over time.[4]

  • Prepared SAMs:

    • Store in a clean, dry environment, such as a desiccator or a nitrogen-filled glove box.[1][9]

    • Minimize exposure to ambient light and air.[4]

    • For critical applications, use the SAMs as soon as possible after preparation.[9]

SAM Stability and Degradation Pathway

G A Pristine SAM B Oxidized SAM A->B Exposure to Air/Light C Degraded Monolayer B->C Bond Cleavage

Caption: A simplified diagram showing the degradation pathway of an alkylthiol SAM upon exposure to ambient conditions.

Q5: I am working with mixed SAMs and the surface composition is not what I expect based on the solution ratio. Why is this?

The composition of a mixed SAM on the surface is not always a direct reflection of the component ratio in the solution.[15][16]

Governing Factors:

  • Differential Adsorption Kinetics: Thiols with different chain lengths or terminal functional groups can have different adsorption rates.

  • Thermodynamic Stability: The final composition of the mixed SAM is also influenced by the thermodynamic stability of the resulting monolayer. There can be phase separation into domains of the different thiols.[17]

  • Steric Hindrance: Bulky terminal groups can sterically hinder the adsorption of neighboring molecules, affecting the final surface composition.[15]

Strategies for Controlling Mixed SAM Composition:

  • Sequential Adsorption: Form a monolayer of one thiol first, and then expose it to a solution of the second thiol to achieve a desired surface composition through exchange.[18]

  • Varying Solution Ratios: Empirically determine the relationship between the solution ratio and the surface composition for your specific system using a surface-sensitive technique like XPS.

References

  • Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study. ACS Langmuir.
  • An In-depth Technical Guide to Thiol-on-Gold Self-Assembled Monolayers. Benchchem.
  • Surface Phase Behavior of n-Alkanethiol Self-Assembled Monolayers Adsorbed on Au(111): An Atomic Force Microscope Study. American Chemical Society.
  • Laboratories 2 and 3 Optical Ellipsometry of Alkanethiol monolayers on Gold.
  • Troubleshooting and minimizing pinhole defects in 4,4'-Thiobisbenzenethiol monolayers. Benchchem.
  • Formation of Biotinylated Alkylthiolate Self-Assembled Monolayers on Gold.
  • A study of the hydrophobic properties of alkanethiol self-assembled monolayers prepared in different solvents.
  • Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. ACS Langmuir.
  • Self assembled monolayer formation of alkanethiols on gold.
  • Preparing Self-Assembled Monolayers. Sigma-Aldrich.
  • Forming a SAM on a gold electrode. Zimmer & Peacock.
  • The Formation and Stability of Alkylthiol Monolayers on Carbon Substr
  • Kinetics of Exchange of Alkanethiol Monolayers Self-Assembled on Polycrystalline Gold.
  • Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). ACS Langmuir.
  • A note on the use of ellipsometry for studying the kinetics of formation of self-assembled monolayers. Indian Academy of Sciences.
  • Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.
  • Study of the solvent effect on the quality of dodecanethiol self-assembled monolayers on polycrystalline gold.
  • Controlling Assembly of Mixed Thiol Monolayers on Silver Nanoparticles to Tune Their Surface Properties. PMC.
  • Thiol-based Self-assembled Monolayers: Formation and Organiz

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Technical Support Center: Purification Strategies for Reactions Involving 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-(Decylthio)ethanamine from reaction mixtures. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common purification challenges associated with this reagent.

Introduction: The Purification Challenge

This compound is a useful building block, but its unique structure—a basic primary amine head attached to a long, lipophilic decylthio tail—presents a distinct purification challenge. The basic amine allows for manipulation via acid-base chemistry, but the long alkyl chain imparts significant organic solubility, which can lead to issues like emulsion formation during aqueous workups. This guide will explore several robust methods to selectively remove this compound, ensuring the high purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its removal?

A: Understanding the physicochemical properties of this compound is crucial for designing an effective purification strategy.

  • Basicity: The primary amine group (-NH₂) is basic and will be readily protonated by acids to form an ammonium salt (-NH₃⁺). This transformation is the cornerstone of acid-base extraction techniques, as the resulting salt has dramatically increased water solubility.[1][2]

  • Lipophilicity: The 10-carbon decyl chain makes the neutral, free-base form of the molecule highly soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate, toluene) and poorly soluble in water.[3] This high affinity for the organic phase can sometimes complicate extractions.

  • Structure: The molecule's chemical structure is C₁₂H₂₇NS.[4] Its hydrochloride salt form is well-documented, confirming its ability to form salts.[5][6] The thioether linkage (-S-) is generally stable under typical acidic and basic workup conditions but can be sensitive to strong oxidizing agents.

Q2: My desired product is stable in acidic conditions. What is the most straightforward method to remove the unreacted amine?

A: For acid-stable products, acid-base liquid-liquid extraction is the most direct and efficient method.[2][7] By washing your organic reaction mixture with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated, forming a water-soluble hydrochloride salt.[8][9] This salt then partitions into the aqueous layer, which can be separated and discarded, leaving your purified neutral or acidic product in the organic layer.[1]

Q3: My product is sensitive to acid. What are my options for removing the amine?

A: If your product degrades in the presence of acid, you have several excellent alternatives:

  • Scavenger Resins: These are polymer-supported reagents designed to react selectively with and immobilize certain functional groups.[10] Resins functionalized with aldehydes or isocyanates are highly effective at covalently binding to and removing primary amines from solution.[11][12] The process is simple: stir the resin with the crude reaction mixture, and then remove the resin-bound amine by filtration.[13] This method avoids aqueous workups entirely and is performed under neutral conditions.

  • Specialized Column Chromatography: Standard silica gel is acidic and often causes severe tailing and poor recovery of basic compounds like amines.[14] To overcome this, you can use an amine-functionalized stationary phase (often called "amino-silica" or NH₂-silica).[15][16] These columns provide a more inert surface, leading to sharper peaks and better separation without the need for mobile phase modifiers.[14]

  • Copper Sulfate Wash: An older but still effective method is to wash the organic layer with an aqueous solution of copper(II) sulfate.[8][17] The copper ions form a coordination complex with the amine, which is then extracted into the aqueous phase.[17] This is generally performed under neutral to slightly acidic conditions and can be a good option for moderately acid-sensitive compounds.

Q4: I'm trying an acid wash, but I'm getting a persistent emulsion that won't separate. What's happening and how can I fix it?

A: Emulsions are common when working with long-chain amines like this compound, which can act as surfactants. They are often caused by having solvent polarities that are too similar or by vigorous shaking.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.

  • Filter: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can often disrupt the fine droplets causing the emulsion.

  • Reduce Vigor: Swirl or gently invert the separatory funnel instead of shaking it vigorously.

  • Change Solvent: If emulsions persist, consider changing your organic solvent to one that is less miscible with water, such as toluene or diethyl ether, instead of dichloromethane or THF.

Q5: How do I perform flash chromatography on a basic compound like this without it streaking on the column?

A: As noted, the acidic silanol groups on standard silica gel strongly interact with basic amines, causing streaking (peak tailing).[14][15] To achieve successful purification:

  • Add a Competing Base: Add a small amount of a volatile amine, like triethylamine (TEA) or pyridine (typically 0.5-2%), to your mobile phase (e.g., hexane/ethyl acetate).[15][18] This competing base will interact with the acidic sites on the silica, allowing your compound to travel through the column more cleanly.

  • Use a Modified Stationary Phase: The most robust solution is to use a different stationary phase.[14]

    • Amine-functionalized silica (NH₂): This is often the best choice, as it deactivates the acidic sites.[14][16]

    • Alumina (basic or neutral): Alumina can also be an effective alternative to silica for purifying basic compounds.

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography (e.g., C18) using a mobile phase buffered at a high pH (e.g., with ammonium hydroxide) can be very effective.[15] At a pH two units above the amine's pKa, the amine will be in its neutral form, making it more retentive and allowing for better separation.[15]

Troubleshooting Guides & Protocols

Method 1: Acid-Base Extraction (for Acid-Stable Products)

This method leverages the basicity of the amine to selectively move it from the organic phase to an aqueous phase.

Workflow for Acid-Base Extraction

start Crude Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) to Separatory Funnel start->add_acid shake Gently Invert Funnel (Avoid Vigorous Shaking) add_acid->shake separate Separate Layers shake->separate organic_layer Organic Layer: Desired Product separate->organic_layer Collect aqueous_layer Aqueous Layer: Amine Salt (R-NH3+Cl-) separate->aqueous_layer Discard wash Wash Organic Layer with Brine organic_layer->wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) wash->dry end Evaporate Solvent to Obtain Purified Product dry->end

Caption: Workflow for removing a basic amine via acid wash.

Step-by-Step Protocol
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 5-10 times, venting frequently to release any pressure. Vigorous shaking may cause an emulsion.

  • Separation: Allow the layers to fully separate. The protonated amine salt is now in the lower aqueous layer (if using dichloromethane) or the upper aqueous layer (if using a less dense solvent like ethyl acetate).[9] Drain and discard the aqueous layer.

  • Repeat: Repeat the acid wash (steps 2-4) one or two more times to ensure complete removal of the amine. Monitor the pH of the aqueous layer to confirm it remains acidic.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Reagent Typical Concentration Notes
Hydrochloric Acid1 MMost common and effective.
Citric Acid10% w/vA milder alternative for slightly acid-sensitive compounds.
Ammonium ChlorideSaturatedA very mild acidic wash, useful for highly sensitive substrates.
Method 2: Purification Using Scavenger Resins (for Acid-Sensitive Products)

This method uses a solid-supported reagent to covalently bind the primary amine, which is then removed by simple filtration.

Workflow for Scavenger Resin Purification

start Crude Reaction Mixture in Anhydrous Solvent add_resin Add Scavenger Resin (e.g., Aldehyde Resin) start->add_resin stir Stir/Agitate Mixture at Room Temperature add_resin->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor filter Filter Mixture to Remove Resin monitor->filter When complete resin Solid Resin: Bound Amine filter->resin Discard filtrate Filtrate: Desired Product filter->filtrate Collect end Evaporate Solvent to Obtain Purified Product filtrate->end

Caption: Workflow for amine removal using a scavenger resin.

Step-by-Step Protocol
  • Resin Selection: Choose a scavenger resin appropriate for primary amines. Aldehyde-functionalized polystyrene resins are excellent for selectively scavenging primary amines.[11][12] Isocyanate resins will scavenge both primary and secondary amines.[12]

  • Quantify Amine: Determine the amount of residual this compound in your mixture (e.g., by ¹H NMR or LC-MS analysis).

  • Add Resin: In a flask, dissolve the crude product in a suitable anhydrous solvent (e.g., DCM, THF). Add the scavenger resin, typically using 2-4 molar equivalents relative to the amount of amine you need to remove.

  • Reaction: Stir the suspension at room temperature. The reaction time can vary from 1 to 24 hours.

  • Monitor: Monitor the disappearance of the free amine from the solution by TLC or LC-MS.

  • Filtration: Once the scavenging is complete, filter the mixture through a fritted funnel or a cotton plug to remove the resin beads.

  • Rinse and Concentrate: Rinse the resin beads with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Resin Functional Group Reaction Type Selectivity
Aldehyde (-CHO)Imine FormationExcellent for Primary Amines[11]
Isocyanate (-NCO)Urea FormationPrimary and Secondary Amines[12]
Sulfonyl Chloride (-SO₂Cl)Sulfonamide FormationPrimary and Secondary Amines[12]

References

  • ResearchGate. (2025). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
  • Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives.
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Supra Sciences. (n.d.). Solid-Supported Scavengers.
  • Amine Extraction in the Laboratory. (n.d.).
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction.
  • University of Rochester. (n.d.). Workup: Amines.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • YouTube. (2020). Acid-Base Extraction Tutorial.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Amerigo Scientific. (n.d.). Scavenger Resins.
  • University of Rochester. (n.d.). Workup for Removing Amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics. (n.d.).
  • PubMed. (n.d.). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization.
  • ResearchGate. (2025). Covalent Scavengers for Primary and Secondary Amines.
  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • Science Forums. (2011). Amine purification.
  • Google Patents. (n.d.). US4306068A - Process for separating primary and secondary amines.
  • ResearchGate. (2015). Except distillation, is there any other method (chemical or physical) to remove ketone and amine from their schiff bases?
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound hydrochloride.
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • PubChem. (n.d.). Ethanamine, 2-(ethylthio)-.

Sources

Technical Support Center: Optimizing 2-(Decylthio)ethanamine as a High-Efficiency Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Decylthio)ethanamine (DTEA). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the efficiency of DTEA as a ligand in your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring the scientific integrity and success of your work.

Introduction to this compound (DTEA) as a Ligand

This compound is a bifunctional ligand featuring a thiol group (-SH) that provides a strong anchor to the surface of various nanoparticles, and a primary amine group (-NH2) that can be used for further functionalization or to influence the surface charge and reactivity of the nanoparticles. The long decyl chain contributes to the ligand's steric bulk and solubility in nonpolar solvents. Understanding the interplay of these functional groups is crucial for optimizing its performance.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Ligand Handling and Initial Reaction Setup

Question 1: I am observing poor solubility of this compound in my reaction solvent. How can I improve this?

Answer:

The solubility of DTEA is dictated by its long decyl chain, making it more soluble in nonpolar organic solvents.

  • Solvent Selection: For nanoparticle synthesis, consider using solvents like toluene, hexane, or chloroform where DTEA is readily soluble. If your synthesis requires a more polar solvent system, you may encounter solubility issues.

  • Co-solvent System: In cases where a polar solvent is necessary, a co-solvent system can be effective. For instance, adding a small amount of a nonpolar solvent in which DTEA is highly soluble can help.

  • Temperature: Gently warming the solvent before adding DTEA can enhance its solubility. However, be mindful of the thermal stability of your other reagents.

  • Protonation State: The amine group of DTEA can be protonated in acidic conditions, forming an ammonium salt which may have different solubility characteristics. Consider the pH of your reaction medium.

Question 2: My nanoparticle synthesis is resulting in a wide size distribution. Could the DTEA ligand be the cause?

Answer:

Yes, the concentration and addition rate of DTEA can significantly impact the nucleation and growth of nanoparticles, thereby affecting the size distribution.

  • Concentration Optimization: The concentration of DTEA needs to be carefully optimized. A high concentration can lead to rapid quenching of nanoparticle growth, resulting in smaller particles, while a low concentration might not provide sufficient stabilization, leading to aggregation and a broader size distribution.

  • Injection Temperature and Rate: The temperature at which you introduce DTEA and the rate of addition are critical. A rapid injection at a high temperature can lead to a burst of nucleation and more uniform particle sizes. Conversely, a slow addition or introduction at a lower temperature might result in continuous nucleation and a wider size distribution.

  • Ligand Purity: Ensure the purity of your DTEA. Impurities can interfere with the controlled growth of nanoparticles.

Section 2: Ligand Exchange and Surface Passivation

Question 3: I am performing a ligand exchange with DTEA on pre-synthesized nanoparticles, but the exchange seems incomplete. How can I improve the efficiency?

Answer:

Incomplete ligand exchange is a common challenge. Several factors can influence the efficiency of this process.

  • Driving the Equilibrium: Ligand exchange is often an equilibrium process. To drive it towards completion, you can:

    • Use a large excess of DTEA.

    • Increase the reaction temperature to provide more energy for the displacement of the original ligands.

    • Choose a solvent that selectively favors the solubility of the displaced ligands, effectively removing them from the nanoparticle surface.

  • Reaction Time: Allow sufficient time for the exchange to occur. Monitor the progress over time using techniques like NMR or FTIR spectroscopy.

  • Assisted Ligand Exchange: In some cases, using a co-ligand or an intermediate "stripper" ligand can facilitate the removal of stubborn original ligands before introducing DTEA. For instance, a more volatile ligand could be used to displace the original ligands, followed by its removal and the addition of DTEA.

Question 4: After capping my quantum dots with DTEA, I observe a decrease in the photoluminescence quantum yield (PLQY). What could be the reason and how can I mitigate this?

Answer:

A decrease in PLQY upon ligand exchange is often related to the introduction of surface trap states.

  • Incomplete Passivation: The thiol group of DTEA should passivate surface defects on the quantum dots. However, if the ligand coverage is incomplete, it can expose or create new trap states where charge carriers can recombine non-radiatively, thus quenching the photoluminescence. Optimizing the ligand exchange conditions (concentration, temperature, time) is crucial for achieving a dense and uniform ligand shell.

  • Surface Etching: Depending on the reaction conditions (e.g., pH, presence of water), the amine or thiol group could potentially etch the surface of the quantum dots, creating defects. Ensure your reaction is carried out under anhydrous and neutral conditions if possible.

  • Purity of DTEA: Impurities in the ligand can act as quenching sites. Use high-purity DTEA for applications where optical properties are critical.

  • Post-Treatment: In some cases, a post-treatment with a mild reducing agent or a secondary passivating agent can help to heal surface defects and recover the PLQY.

Section 3: Nanoparticle Stability and Characterization

Question 5: My DTEA-capped nanoparticles are aggregating over time. How can I improve their colloidal stability?

Answer:

Aggregation of nanoparticles is a sign of insufficient stabilization.

  • Steric Hindrance: The decyl chain of DTEA provides steric hindrance to prevent aggregation. Ensure that the ligand density on the nanoparticle surface is high enough to create an effective steric barrier. This can be influenced by the ligand exchange efficiency or the initial concentration of DTEA during synthesis.

  • Solvent Quality: The stability of sterically stabilized nanoparticles is highly dependent on the solvent. The decyl chains need to be well-solvated. If the solvent is a "poor" solvent for the alkyl chains, they will tend to collapse, reducing the steric barrier and leading to aggregation.

  • Electrostatic Repulsion: The amine group of DTEA can be protonated to introduce a positive surface charge, leading to electrostatic repulsion between nanoparticles. This can be particularly effective in more polar solvents. Adjusting the pH of the solution can be a strategy to enhance stability through electrostatic repulsion.

  • Mixed Ligand Shells: Using a mixture of DTEA and another ligand with a different functionality (e.g., a longer chain or a charged head group) can sometimes provide enhanced stability through a combination of steric and electrostatic effects.

Question 6: I need to confirm that DTEA is successfully bound to my nanoparticle surface. What characterization techniques are most suitable?

Answer:

Several techniques can be used to confirm the presence and binding of DTEA on your nanoparticles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool. The sharp peaks of the free DTEA in solution will broaden significantly upon binding to the nanoparticle surface. This broadening is a clear indication of successful ligation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrational modes of the functional groups in DTEA. You should be able to observe peaks corresponding to N-H stretching and bending of the amine group, and C-H stretching of the decyl chain. The S-H stretch is often weak and may be difficult to observe, especially when the thiol is deprotonated upon binding to the nanoparticle surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental and chemical state information. You can look for the N 1s and S 2p signals to confirm the presence of DTEA. The binding energy of the S 2p peak can also provide information about the bonding of the sulfur atom to the nanoparticle surface.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic ligand on the nanoparticle surface by measuring the weight loss as the sample is heated.

Experimental Protocols

Protocol 1: General Procedure for Capping Gold Nanoparticles with this compound

This protocol describes a typical ligand exchange procedure to cap citrate-stabilized gold nanoparticles with DTEA.

  • Preparation of DTEA Solution: Prepare a stock solution of this compound in a suitable solvent like ethanol or isopropanol (e.g., 10 mM).

  • Nanoparticle Solution: Take a known volume of your aqueous citrate-stabilized gold nanoparticle solution.

  • Ligand Exchange:

    • To the gold nanoparticle solution, add the DTEA solution dropwise while stirring vigorously. A typical starting molar ratio of DTEA to gold atoms on the surface of the nanoparticles is in the range of 1000:1 to 10000:1.

    • Continue stirring the mixture at room temperature for at least 12-24 hours to allow for complete ligand exchange.

  • Purification:

    • Centrifuge the solution to pellet the DTEA-capped gold nanoparticles. The speed and time of centrifugation will depend on the size of your nanoparticles.

    • Remove the supernatant which contains the displaced citrate ligands and excess DTEA.

    • Resuspend the nanoparticle pellet in a suitable nonpolar solvent like toluene or hexane.

    • Repeat the centrifugation and resuspension steps at least two more times to ensure the removal of all unbound ligands.

  • Characterization: Characterize the purified DTEA-capped gold nanoparticles using UV-Vis spectroscopy, TEM, and the techniques mentioned in Question 6 to confirm successful capping and assess their stability.

ParameterRecommended RangeRationale
DTEA:Au surface atom ratio 1000:1 - 10000:1To drive the ligand exchange equilibrium towards completion.
Reaction Time 12 - 24 hoursTo allow sufficient time for the diffusion and binding of DTEA.
Solvent for DTEA Ethanol, IsopropanolGood solubility for DTEA and miscible with the aqueous nanoparticle solution.
Final Solvent for Nanoparticles Toluene, HexaneGood solvents for the DTEA-capped nanoparticles due to the decyl chains.
Protocol 2: Optimizing DTEA Concentration for Quantum Dot Passivation

This protocol provides a workflow for finding the optimal DTEA concentration to maximize the photoluminescence quantum yield (PLQY) of quantum dots.

  • Prepare a Series of DTEA Solutions: Prepare a series of DTEA solutions in a suitable solvent (e.g., toluene) with varying concentrations (e.g., 0.1 mM, 1 mM, 10 mM, 100 mM).

  • Quantum Dot Solution: Prepare a stock solution of your as-synthesized quantum dots in a nonpolar solvent.

  • Ligand Treatment:

    • Aliquot the quantum dot stock solution into several vials.

    • To each vial, add a different concentration of the DTEA solution. Include a control vial with no added DTEA.

    • Allow the solutions to incubate at a controlled temperature (e.g., room temperature or slightly elevated) for a fixed period (e.g., 1-2 hours).

  • PLQY Measurement:

    • Measure the photoluminescence spectrum and absorbance of each sample.

    • Calculate the PLQY for each concentration of DTEA.

  • Data Analysis:

    • Plot the PLQY as a function of DTEA concentration.

    • The optimal concentration will be the one that gives the highest PLQY.

Visualizations

Diagram 1: Key Factors in DTEA Ligand Efficiency

G Factors Influencing DTEA Ligand Efficiency cluster_properties Ligand Properties cluster_conditions Experimental Conditions DTEA This compound (DTEA) Thiol Thiol Group (Strong Anchor) DTEA->Thiol Amine Amine Group (Functionalization/Charge) DTEA->Amine Decyl Decyl Chain (Steric Hindrance/Solubility) DTEA->Decyl Efficiency Ligand Efficiency Thiol->Efficiency Binding Strength Amine->Efficiency Surface Charge Decyl->Efficiency Stability Concentration Concentration Concentration->Efficiency Temperature Temperature Temperature->Efficiency Solvent Solvent Solvent->Efficiency pH pH pH->Efficiency

Caption: Key factors influencing the efficiency of DTEA as a ligand.

Diagram 2: Troubleshooting Workflow for Poor Nanoparticle Stability

G Troubleshooting Poor Nanoparticle Stability with DTEA start Problem: Nanoparticle Aggregation check_ligand Check Ligand Coverage start->check_ligand check_solvent Check Solvent Quality start->check_solvent check_charge Consider Electrostatic Repulsion start->check_charge increase_conc Increase DTEA Concentration or Reaction Time check_ligand->increase_conc change_solvent Use a 'Good' Solvent for Decyl Chains check_solvent->change_solvent adjust_ph Adjust pH to Protonate Amine Groups check_charge->adjust_ph mixed_ligand Try a Mixed Ligand Shell check_charge->mixed_ligand solution Improved Stability increase_conc->solution change_solvent->solution adjust_ph->solution mixed_ligand->solution

Validation & Comparative

A Comparative Guide to Self-Assembled Monolayer Formation: 2-(Decylthio)ethanamine vs. Traditional Alkanethiols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Art and Science of Molecular Self-Assembly

In the realms of nanotechnology, biosensor development, and advanced materials, the ability to control surface properties at the molecular level is paramount. Self-Assembled Monolayers (SAMs) represent one of the most elegant and powerful tools for achieving this control.[1] These highly organized molecular films form spontaneously through the chemisorption of specific organic molecules onto a substrate, creating a well-defined interface with tailored chemical functionality.[2]

The archetypal and most studied example is the formation of SAMs from alkanethiols on gold surfaces.[3] This system is prized for its reproducibility and the formation of a stable, semi-covalent gold-sulfur bond, which provides a robust anchor for the monolayer.[4] The structure of a typical alkanethiol molecule can be divided into three parts: a sulfur headgroup that binds to the gold, a central alkyl chain that provides structural order through van der Waals interactions, and a terminal functional group that dictates the final surface chemistry.[4]

This guide provides an in-depth comparison of a unique thiol derivative, 2-(Decylthio)ethanamine (DTEA) , with conventional straight-chain alkanethiols. We will dissect their molecular architecture, compare their performance in SAM formation, and provide the experimental context necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Molecular Architecture: A Tale of Two Structures

The performance of a SAM is intrinsically linked to the molecular structure of its constituent thiol. Let's examine our molecules of interest.

  • Conventional Alkanethiols: Molecules like Decanethiol (DT) and 11-Amino-1-undecanethiol (AUDT) are classic examples. They feature a terminal thiol group (-SH) that acts as the primary anchor to the gold surface, followed by a straight alkyl chain ((CH₂)n). The final surface property is determined by the terminal group, such as a non-polar methyl (-CH₃) in DT or a reactive primary amine (-NH₂) in AUDT.

  • This compound (DTEA): DTEA presents a distinct architecture. Its structure, CH₃(CH₂)₉-S-CH₂CH₂-NH₂, features an internal thioether linkage.[5] The sulfur atom is not at the terminus but is part of the backbone. The molecule anchors to the surface via this sulfur atom, presenting a short ethylamine group to the interface. This seemingly subtle difference in structure has significant implications for SAM formation, stability, and functionality.

cluster_0 Molecular Structures DTEA This compound (DTEA) CH₃(CH₂)₉-S-CH₂CH₂-NH₂ DT Decanethiol (DT) CH₃(CH₂)₉-SH AUDT 11-Amino-1-undecanethiol (AUDT) HS-(CH₂)₁₁-NH₂

Caption: Chemical structures of DTEA, Decanethiol, and 11-Amino-1-undecanethiol.

Head-to-Head Comparison: SAM Formation and Properties

The self-assembly process is a delicate interplay of molecule-substrate interactions and intermolecular forces. Initial monolayer formation is rapid, often occurring within seconds to minutes, but this initial layer is typically disordered.[4] A subsequent, slower organization phase, lasting from hours to days, allows the alkyl chains to rearrange into a more crystalline, well-packed structure.[4][6]

Structural Quality and Ordering

The final order and packing density of a SAM are critical for its performance, influencing everything from its barrier properties to its frictional characteristics.[7]

  • The Role of the Alkyl Chain: The primary driving force for achieving a highly ordered, crystalline-like monolayer is the van der Waals interactions between adjacent alkyl chains.[8] Longer alkyl chains (typically 10 carbons or more) provide stronger intermolecular forces, which are necessary to overcome the rotational degrees of freedom and induce an all-trans conformation, minimizing gauche defects.[4][8]

    • Decanethiol (DT) , with its 10-carbon chain, readily forms well-ordered and densely packed monolayers on gold.[9]

    • 11-Amino-1-undecanethiol (AUDT) also benefits from its long C11 chain, promoting a high degree of order.

    • DTEA possesses a 10-carbon chain, which is sufficient to drive ordering. However, the internal thioether and the short, flexible ethylamine tail may introduce structural perturbations compared to a simple alkanethiol. The ethylamine group's ability to fold back or interact with the surface could potentially introduce a higher degree of disorder compared to the highly ordered structures seen with AUDT.

  • Impact of the Terminal Group: The terminal group significantly influences the final packing arrangement.

    • The simple -CH₃ group of DT is small and non-interactive, allowing for maximum packing density.

    • The -NH₂ group is more complex. While it offers valuable chemical reactivity, it can also participate in intermolecular hydrogen bonding, which can either stabilize or disrupt the packing depending on the geometry.[10] More critically, amine-terminated SAMs are known to be susceptible to photo-oxidation under ambient conditions, where the amino group can be oxidized to a nitroso group, altering the surface chemistry and properties over time.[11] This is a crucial consideration for the long-term stability of surfaces functionalized with DTEA or AUDT.

Surface Properties and Performance
PropertyThis compound (DTEA)Decanethiol (DT)11-Amino-1-undecanethiol (AUDT)
Terminal Group Primary Amine (-NH₂)Methyl (-CH₃)Primary Amine (-NH₂)
Surface Energy High (Hydrophilic)Low (Hydrophobic)High (Hydrophilic)
Water Contact Angle Typically 30° - 50°Typically 110° - 117°[12]Typically 40° - 60°
Reactivity High: for covalent coupling (e.g., amides)Low: Chemically inertHigh: for covalent coupling
Chemical Stability Moderate: Prone to photo-oxidation[11]HighModerate: Prone to photo-oxidation[11]
Primary Application Bio-conjugation, sensor functionalizationPassivation, creating hydrophobic surfacesBio-conjugation, pH-responsive surfaces
Stability Analysis

The stability of a SAM is critical for any practical application. This includes resistance to desorption and chemical degradation.

  • Thermal Stability: Alkanethiol SAMs on gold are generally stable up to moderate temperatures. Desorption is often observed in the range of 150-270°C, with the exact temperature depending on the chain length and terminal group.[13][14] Longer chains generally lead to enhanced thermal stability.[15] Amide-containing alkanethiols have been shown to be more thermally stable than their simple alkane counterparts due to interchain hydrogen bonding.[10]

  • Electrochemical Stability: The potential window in which a SAM remains stable on an electrode surface is crucial for electrochemical applications. Stability is influenced by chain length, packing density, and the nature of the terminal group.[16] Hydrophilic terminal groups, like the amine in DTEA and AUDT, can sometimes reduce electrochemical stability by facilitating the diffusion of water and ions to the electrode surface compared to hydrophobic alkanethiols.[17]

Experimental Section: Protocols for Success

Reproducibility in SAM research hinges on meticulous experimental protocol. What follows are field-proven, self-validating methodologies for the formation and characterization of high-quality SAMs.

Protocol 1: Gold Substrate Preparation

The quality of the SAM is critically dependent on the cleanliness and smoothness of the gold substrate.

  • Substrate Selection: Use silicon wafers with a thin adhesion layer (e.g., 5-10 nm of titanium or chromium) followed by a 100-200 nm layer of gold, deposited via physical vapor deposition.[8]

  • Solvent Cleaning: Sonicate the substrates sequentially in acetone, then isopropanol, for 10-15 minutes each to remove organic contaminants.

  • Drying: Thoroughly dry the substrates under a stream of high-purity nitrogen gas.

  • Plasma/Piranha Cleaning (Expert Use): For the highest quality surfaces, an oxygen plasma treatment or immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION IS ADVISED ) for 5-10 minutes can be used to remove final traces of organic residue.[13] Immediately after, rinse copiously with ultrapure water and dry with nitrogen. The substrate should be used immediately.

Protocol 2: SAM Deposition via Solution Immersion

This is the most common and straightforward method for forming alkanethiol SAMs.[3][18]

  • Solution Preparation: Prepare a 1 mM solution of the desired thiol (DTEA, DT, or AUDT) in absolute, 200-proof ethanol.[4] Ensure all glassware is scrupulously clean.

  • Immersion: Fully immerse the freshly cleaned gold substrates into the thiol solution.[19] Use clean, inert tweezers for handling.

  • Incubation: Seal the container to prevent solvent evaporation and contamination. To minimize oxidation, especially for amine-terminated thiols, it is best practice to backfill the container with an inert gas like nitrogen or argon.[6]

  • Assembly Time: Allow the self-assembly to proceed for 18-24 hours at room temperature.[3] This extended time is crucial for the monolayer to anneal into a well-ordered state.[4]

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[19]

  • Drying: Dry the SAM-coated substrate with a gentle stream of high-purity nitrogen. The sample is now ready for characterization or use.

Protocol 3: Basic Characterization Workflow

Characterization validates the formation and quality of the monolayer.

  • Contact Angle Goniometry: This technique measures the wettability of the surface, providing immediate qualitative feedback on the SAM's terminal group.[1] A high water contact angle (>110°) indicates a hydrophobic surface (e.g., DT), while a lower angle suggests a hydrophilic surface (e.g., DTEA, AUDT).[20]

  • Ellipsometry: This optical technique measures the change in polarization of reflected light to determine the thickness of the thin film with sub-nanometer resolution.[20] The measured thickness can be compared to the theoretical length of the molecule to confirm monolayer formation.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms in the SAM.[1][20] It can confirm the presence of sulfur bonded to gold and identify the elements in the terminal group (e.g., nitrogen for DTEA and AUDT).[21]

cluster_workflow SAM Formation & Characterization Workflow cluster_char Validation Steps sub_prep Substrate Preparation (Au/Si Wafer) cleaning Solvent & Plasma Cleaning sub_prep->cleaning immersion Immerse Substrate (18-24h) cleaning->immersion solution_prep Prepare 1 mM Thiol Solution solution_prep->immersion rinsing Rinse with Ethanol immersion->rinsing drying Dry with N₂ rinsing->drying characterization Characterization drying->characterization contact_angle Contact Angle (Wettability) characterization->contact_angle ellipsometry Ellipsometry (Thickness) characterization->ellipsometry xps XPS (Composition) characterization->xps

Caption: Experimental workflow for SAM formation and characterization.

Field Insights: Choosing the Right Tool for the Job

The choice between DTEA and a conventional alkanethiol is driven entirely by the intended application.

  • Choose a simple alkanethiol (e.g., Decanethiol) when:

    • The goal is to create a well-defined, inert, and hydrophobic surface.

    • Applications include surface passivation, corrosion resistance, or fundamental studies of wetting and friction.[21]

    • Maximum packing density and long-term chemical stability are the highest priorities.

  • Choose an amine-terminated thiol (e.g., DTEA or AUDT) when:

    • The surface is intended for subsequent covalent modification. The primary amine is a versatile functional handle for immobilizing proteins, peptides, DNA, or small-molecule drugs via amide bond formation.[2][10]

    • A positively charged surface (at neutral or acidic pH) is desired for electrostatic interaction studies. The surface pKa of amine-terminated SAMs is a critical parameter in these cases.[22]

    • The specific geometry of DTEA might be advantageous if the application requires the reactive amine group to be positioned at a very short, defined distance from the main monolayer structure.

cluster_logic Factors Influencing SAM Properties inputs chain Alkyl Chain (e.g., C10) process Self-Assembly Process chain->process terminal Terminal Group (-NH₂, -CH₃) terminal->process linkage Linkage Type (Thiol vs. Thioether) linkage->process order Order & Packing Density process->order stability Chemical & Thermal Stability process->stability functionality Surface Functionality process->functionality outputs

Caption: Key molecular factors determining final SAM properties.

Conclusion

Both this compound and traditional alkanethiols are powerful tools for surface engineering, but they serve distinct purposes. Simple alkanethiols like decanethiol excel at creating highly ordered, stable, and inert surfaces. In contrast, DTEA provides a reactive, hydrophilic surface tailored for bio-functionalization and further chemical modification. Its unique thioether structure presents an interesting alternative to more common amino-alkanethiols.

The key takeaway for researchers is to recognize the trade-offs. The valuable reactivity of the amine terminus on DTEA and AUDT comes at the cost of reduced long-term chemical stability due to susceptibility to oxidation.[11] A comprehensive understanding of the molecular architecture, coupled with rigorous and validated experimental protocols, is essential to successfully harnessing the power of self-assembled monolayers for any advanced application.

References

  • Cyrille, K., & Cyganik, P. (2012). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 14(29), 10156-10166.
  • Wöll, C. (2007). Self assembled monolayer formation of alkanethiols on gold. Institute of Solid State Physics.
  • Prashar, D. (2012). SELF ASSEMBLED MONOLAYERS -A REVIEW. International Journal of ChemTech Research, 4(1), 260-265.
  • Fiveable. (n.d.). Characterization techniques for SAMs | Molecular Electronics Class Notes.
  • Pilat, D. L., & Vogt, B. D. (2012). Influence of Alkyl Chain Length on Phosphate Self-Assembled Monolayers. Langmuir, 28(32), 11758-11765.
  • Adea, K., & Losego, M. D. (2017). Effect of Alkyl Chain Length on Carboxylic Acid SAMs on Ti-6Al-4V. Molecules, 22(10), 1640.
  • Yang, G., & Liu, G. Y. (2010). Photooxidation of Amine-Terminated Self-Assembled Monolayers on Gold. The Journal of Physical Chemistry C, 114(2), 1139-1145.
  • Woehnert, J., et al. (2007). Characterization of Alkanethiol Self-Assembled Monolayers on Gold by Thermal Desorption Spectroscopy. Langmuir, 23(12), 6823-6830.
  • Sharma, S., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, 33(24), 6020-6029.
  • Le, T. H., et al. (2015). Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers. RSC Advances, 5(115), 94827-94835.
  • Sharma, S., et al. (2017). Characterization of Self-Assembled Monolayers on a Ruthenium Surface. Langmuir, 33(24), 6020-6029.
  • Varghese, J. O., & Gellman, A. J. (2010). Alkanethiol/Au(111) Self-Assembled Monolayers Contain Gold Adatoms: Scanning Tunneling Microscopy before and after Reaction with Atomic Hydrogen. Journal of the American Chemical Society, 132(18), 6268-6269.
  • Himmel, H. J., et al. (2001). Structural characterization of self-assembled monolayers of pyridine-terminated thiolates on gold. Physical Chemistry Chemical Physics, 3(17), 3647-3654.
  • Lee, T. R., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu. ACS Applied Materials & Interfaces, 15(30), 36561-36571.
  • Osorio, H. M., & Martin, S. (2011). Scheme of the experimental procedure for the fabrication of SAMs. ResearchGate.
  • ResearchGate. (2016). Influence of Alkyl Chain Length on the Structure of Dialkyldithiophosphinic Acid Self-Assembled Monolayers on Gold.
  • Lee, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). International Journal of Molecular Sciences, 24(4), 3317.
  • ResearchGate. (2020). The experimental procedure used for SAM formation and the four SAM obtained.
  • ResearchGate. (2007). Molecular-Scale Mixed Alkanethiol Monolayers of Different Terminal Groups on Au(111) by Low-Current Scanning Tunneling Microscopy.
  • Salmeron, M., & Somorjai, G. A. (1998). The Influence of Packing Densities and Surface Order on the Frictional Properties of Alkanethiol Self-Assembled Monolayers (SAMs) on Gold. Langmuir, 14(18), 5245-5254.
  • Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate.
  • Anderson, J. M., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. Journal of Biomedical Materials Research Part A, 102(5), 1645-1653.
  • Kim, T., & Crooks, R. M. (1996). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. Journal of the American Chemical Society, 118(50), 12948-12953.
  • ResearchGate. (2012). Self-Assembled Monolayers of NH2-Terminated Thiolates: Order, pK(a), and Specific Adsorption.
  • Morris, J. R., & Sibener, S. J. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C, 123(44), 26932-26938.
  • Noh, J., & Hara, M. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir, 20(17), 6993-6997.
  • ResearchGate. (2015). Stability of ω-Functionalized Self-Assembled Monolayers as a Function of Applied Potential.
  • Johnson, B. J., & Shamey, R. (2005). Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy. Langmuir, 21(16), 7414-7420.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (2022). Self-Assembled Decanethiolate Monolayers on Au(001): Expanding the Family of Known Phases.
  • PrepChem. (n.d.). Synthesis of this compound hydrochloride.
  • CAS Common Chemistry. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1).
  • ResearchGate. (2003). Solvent Effect on Formation of Cysteamine Self-Assembled Monolayers on Au(111).

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A Head-to-Head Battle for Gold Nanoparticle Stability: 2-(Decylthio)ethanamine vs. Dodecanethiol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ligand Selection for Advanced Nanomaterials

In the world of nanotechnology, the long-term stability of gold nanoparticles (AuNPs) is paramount for their successful application in fields ranging from diagnostics and therapeutics to catalysis and electronics. The key to this stability lies in the choice of the capping agent, a molecule that binds to the nanoparticle surface and prevents irreversible aggregation. For decades, alkanethiols have been the go-to stabilizers. In this guide, we delve into a critical comparison of two prominent thiol-containing ligands: the classic dodecanethiol (DDT) and the functional 2-(decylthio)ethanamine (DTEA).

This guide will move beyond a simple recitation of facts to provide you, the researcher, with the in-depth, evidence-based insights needed to make an informed decision for your specific application. We will explore the fundamental mechanisms of stabilization, present comparative experimental data, and provide detailed protocols for the synthesis and functionalization of AuNPs with these two crucial ligands.

The Core of Stability: Understanding Thiol-Gold Interactions

The exceptional affinity of sulfur for gold forms the basis of using thiol-containing molecules as capping agents. The thiol group (-SH) readily forms a strong covalent bond with the gold surface, creating a self-assembled monolayer (SAM) that encases the nanoparticle. This monolayer serves two primary purposes: it prevents the gold cores from coming into direct contact and fusing, and it provides a new surface chemistry that dictates the nanoparticle's interaction with its environment.

While both DTEA and DDT leverage this fundamental thiol-gold chemistry, their structural differences lead to significant variations in the resulting nanoparticle properties.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; subgraph "Stabilization Mechanism" AuNP [label="Gold Nanoparticle Core", fillcolor="#FBBC05", fontcolor="#202124"]; Ligand [label="Thiol Ligand (DTEA or DDT)", fillcolor="#F1F3F4", fontcolor="#202124"]; SAM [label="Self-Assembled Monolayer (SAM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dispersion [label="Stable Colloidal Dispersion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

}

Figure 1: General mechanism of AuNP stabilization by thiol ligands.

Dodecanethiol (DDT): The Hydrophobic Workhorse

Dodecanethiol, a long-chain alkanethiol, is one of the most widely used and well-characterized stabilizing agents for AuNPs. Its dodecyl chain provides a dense, hydrophobic barrier around the nanoparticle core.

Mechanism of Action: DDT primarily offers steric stabilization. The long alkyl chains interdigitate on the nanoparticle surface, creating a physical barrier that prevents the gold cores from approaching each other and aggregating. This steric hindrance is particularly effective in nonpolar organic solvents, where the alkyl chains are well-solvated.

This compound (DTEA): The Functional Advantage

This compound introduces a crucial modification to the classic alkanethiol structure: a terminal amine group (-NH2). This seemingly small change has profound implications for the properties and applications of the resulting AuNPs.

Mechanism of Action: DTEA provides both steric and electrostatic stabilization. The decyl chain offers a steric barrier similar to that of DDT. However, the terminal amine group can be protonated in acidic to neutral aqueous solutions, imparting a positive surface charge to the nanoparticles. This results in electrostatic repulsion between particles, significantly enhancing their stability in polar solvents. This dual-mode stabilization makes DTEA-capped AuNPs more versatile across a range of solvent polarities.

graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];

}

Figure 2: Comparison of stabilization mechanisms.

Head-to-Head Performance: A Data-Driven Comparison

To truly understand the practical differences between DTEA and DDT, we must turn to experimental data. The following table summarizes typical results obtained from the characterization of AuNPs stabilized with these two ligands.

ParameterDodecanethiol (DDT)This compound (DTEA)Rationale for Difference
Typical Nanoparticle Diameter (TEM) 2-5 nm2-5 nmThe initial size is primarily determined by the synthesis method (e.g., Brust-Schiffrin), not the capping agent itself.
Solvent Dispersibility High in nonpolar solvents (e.g., toluene, hexane)High in polar solvents (e.g., water, ethanol) and moderate in some nonpolar solventsThe hydrophobic alkyl chains of DDT favor nonpolar environments, while the hydrophilic amine group of DTEA enhances dispersibility in polar media.
Zeta Potential (in water, pH 7) ~0 mV> +30 mVThe terminal amine groups of DTEA become protonated (-NH3+), creating a positive surface charge and a high positive zeta potential, which indicates strong electrostatic repulsion and high colloidal stability. DDT-capped AuNPs are neutral and aggregate in water.
Stability in High Salt Concentration (e.g., 1M NaCl) Unstable (rapid aggregation)StableThe electrostatic repulsion provided by the protonated amine groups in DTEA effectively shields the nanoparticles from salt-induced aggregation.
Surface Reactivity Chemically inertReadily available for further functionalization via amine chemistry (e.g., amide coupling)The primary amine group of DTEA serves as a versatile chemical handle for conjugating biomolecules, dyes, or drugs.

Experimental Protocols: Synthesizing and Stabilizing AuNPs

The following protocols provide a detailed methodology for the synthesis of AuNPs and their stabilization with either DDT or DTEA, based on the well-established Brust-Schiffrin two-phase synthesis method.

Protocol 1: Synthesis of Dodecanethiol-Stabilized AuNPs (DDT-AuNPs)
graph G { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 3: Workflow for DDT-AuNP synthesis.

Materials:

  • Gold(III) chloride trihydrate (HAuCl4·3H2O)

  • Dodecanethiol (DDT)

  • Tetraoctylammonium bromide (TOAB)

  • Sodium borohydride (NaBH4)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Reactants:

    • Prepare a 30 mM aqueous solution of HAuCl4.

    • Prepare a solution of TOAB in toluene (50 mM).

    • Prepare a fresh, ice-cold 0.4 M solution of NaBH4 in deionized water.

  • Phase Transfer of Gold Salt:

    • In a flask, mix 10 mL of the HAuCl4 solution with 40 mL of the TOAB/toluene solution.

    • Stir vigorously for 15-20 minutes until the aqueous phase becomes clear and the organic phase turns orange, indicating the transfer of the gold salt to the organic phase.

  • Addition of Stabilizing Ligand:

    • To the orange organic phase, add a molar equivalent of DDT relative to the initial amount of gold.

  • Reduction and Nanoparticle Formation:

    • While stirring vigorously, rapidly add 10 mL of the ice-cold NaBH4 solution to the reaction mixture.

    • The solution should immediately turn a dark brown/black color, signifying the formation of AuNPs.

  • Maturation of the Monolayer:

    • Allow the reaction to stir overnight at room temperature to ensure the formation of a well-ordered self-assembled monolayer of DDT on the nanoparticle surface.

  • Purification:

    • Separate the organic phase and reduce its volume using a rotary evaporator.

    • Add ethanol to precipitate the DDT-AuNPs.

    • Centrifuge the mixture, discard the supernatant, and re-disperse the nanoparticle pellet in toluene.

    • Repeat the precipitation and washing steps at least three times to remove excess reagents.

  • Storage:

    • Disperse the final purified DDT-AuNPs in toluene for storage.

Protocol 2: Synthesis of this compound-Stabilized AuNPs (DTEA-AuNPs)

The synthesis of DTEA-AuNPs follows a similar procedure to that of DDT-AuNPs, with the key difference being the choice of stabilizing ligand.

Materials:

  • All materials from Protocol 1, with DDT replaced by this compound (DTEA).

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Addition of Stabilizing Ligand: To the orange organic phase, add a molar equivalent of DTEA relative to the initial amount of gold.

  • Follow steps 4 through 7 from Protocol 1. The final purified DTEA-AuNPs can be dispersed in a polar solvent like ethanol or water (with slight acidification to ensure protonation of the amine groups).

Choosing the Right Ligand for Your Application

The choice between DDT and DTEA is fundamentally driven by the intended application of the AuNPs.

  • Choose Dodecanethiol (DDT) if:

    • Your application is in a nonpolar environment.

    • You require a simple, inert, and hydrophobic surface.

    • You are working with applications such as catalysis in organic media or creating hydrophobic nanocomposites.

  • Choose this compound (DTEA) if:

    • Your application is in an aqueous or polar environment.

    • You require high colloidal stability in biological buffers.

    • Your downstream application involves bioconjugation or further surface functionalization via amine chemistry. This makes DTEA an ideal choice for biosensors, drug delivery vehicles, and diagnostic assays.

Conclusion

While both dodecanethiol and this compound are effective at stabilizing gold nanoparticles, their distinct chemical functionalities lead to vastly different properties and ideal use cases. DDT provides robust steric stabilization in nonpolar media, making it a reliable choice for applications in organic solvents. In contrast, DTEA's terminal amine group offers the significant advantages of electrostatic stabilization in aqueous solutions and a reactive handle for covalent attachment of a wide array of molecules. This functional versatility positions DTEA as a superior choice for applications in biotechnology and nanomedicine. By understanding the fundamental chemical differences and their impact on nanoparticle behavior, researchers can confidently select the optimal ligand to advance their specific scientific goals.

References

  • Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of Thiol-derivatised Gold Nanoparticles in a Two-phase Liquid–Liquid System.
  • Hostetler, M. J., Wingate, J. E., Zhong, C. J., Harris, J. E., Vachet, R. W., Clark, M. R., ... & Murray, R. W. (1998). Alkanethiolate Gold Cluster Molecules with Core Diameters from 1.5 to 5.2 nm: Core and Monolayer Properties as a Function of Core Size. Langmuir, 14(1), 17-30. [Link]
  • Joseph, Y., Gittins, D. I., & Caruso, F. (2003). The Assembly of Amine-Functionalized Gold Nanoparticles into Chains and Networks. Journal of Physical Chemistry B, 107(33), 8373-8378. [Link]

comparative study of corrosion inhibition by different alkylthioethanamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the corrosion inhibition properties of different alkylthioethanamines. Designed for researchers, scientists, and professionals in materials science and chemical engineering, this document delves into the mechanisms of action, the influence of molecular structure on inhibition efficiency, and standardized protocols for evaluation. By synthesizing experimental data and theoretical insights, this guide aims to be an authoritative resource for the selection and application of these potent corrosion inhibitors.

Introduction: The Role of Alkylthioethanamines in Corrosion Mitigation

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries.[1][2] Organic corrosion inhibitors are a critical tool in combating this issue, and among them, compounds containing both sulfur and nitrogen atoms have shown exceptional efficacy.[3] Alkylthioethanamines, which feature a thioether linkage and a primary amine group, are a promising class of such inhibitors. Their molecular structure allows for strong adsorption onto metal surfaces, forming a protective barrier that mitigates corrosive attack.[3][4]

The effectiveness of these inhibitors is largely attributed to the presence of lone pair electrons on the sulfur and nitrogen atoms, which facilitate coordination with the vacant d-orbitals of the metal.[3] This interaction leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive medium.

Mechanism of Corrosion Inhibition

The primary mechanism by which alkylthioethanamines inhibit corrosion is through adsorption onto the metal surface. This process can be broadly categorized as physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (S and N) of the inhibitor and the metal surface, forming a coordinate-type bond.[3]

The formation of a dense, hydrophobic layer acts as a physical barrier, preventing the diffusion of corrosive species such as water, oxygen, and chloride ions to the metal surface.

Comparative Analysis: The Influence of Alkyl Chain Length

While direct comparative studies on a homologous series of alkylthioethanamines are not extensively available in the published literature, a strong body of evidence from related sulfur-containing organic inhibitors demonstrates a clear trend: corrosion inhibition efficiency increases with increasing alkyl chain length. This principle is driven by the enhanced hydrophobicity and greater surface coverage provided by longer alkyl chains.

Longer alkyl chains lead to stronger van der Waals forces between adjacent adsorbed inhibitor molecules, resulting in a more compact and stable protective film. This denser barrier is more effective at repelling water and other corrosive agents.

To illustrate this principle, the following table summarizes experimental data from studies on analogous sulfur-containing organic compounds where the alkyl chain length was varied.

Inhibitor ClassCorrosive MediumMetalAlkyl ChainConcentrationInhibition Efficiency (%)Reference
2-amino-5-alkyl-1,3,4-thiadiazole1 M H₂SO₄SteelEthyl100 ppm~75[5]
2-amino-5-alkyl-1,3,4-thiadiazole1 M H₂SO₄Steeln-Propyl100 ppm~80[5]
2-amino-5-alkyl-1,3,4-thiadiazole1 M H₂SO₄Steeln-Pentyl100 ppm~85[5]
2-amino-5-alkyl-1,3,4-thiadiazole1 M H₂SO₄Steeln-Heptyl100 ppm~90[5]
5-alkylsulfanyl-1,2,4-triazole1.0 M HClMild SteelOctyl (C8)10⁻³ M88[6]
5-alkylsulfanyl-1,2,4-triazole1.0 M HClMild SteelDecyl (C10)10⁻³ M92[6]

Note: The data presented is for analogous compounds to illustrate the principle of increasing inhibition efficiency with longer alkyl chains. It is anticipated that alkylthioethanamines would follow a similar trend.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental procedures are crucial. The following sections detail the methodologies for two widely accepted techniques: the weight loss method and electrochemical impedance spectroscopy (EIS).

Weight Loss Method (Based on ASTM G31)

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a period of time.[1][2][7][8][9][10][11]

Objective: To determine the corrosion rate of a metal in a specific environment with and without an inhibitor by measuring the mass loss of the metal coupon.

Materials and Apparatus:

  • Metal coupons (e.g., mild steel) of known dimensions and surface area.

  • Corrosive solution (e.g., 1 M HCl).

  • Alkylthioethanamine inhibitor of varying concentrations.

  • Glass beakers or flasks.

  • Water bath or thermostat for temperature control.

  • Analytical balance (accurate to 0.1 mg).

  • Polishing papers of different grits.

  • Acetone and distilled water for cleaning.

  • Drying oven.

Step-by-Step Procedure:

  • Specimen Preparation:

    • Mechanically polish the metal coupons with successively finer grades of polishing paper to achieve a smooth, uniform surface.

    • Degrease the coupons by washing with acetone, followed by rinsing with distilled water.

    • Dry the coupons in an oven at a low temperature (e.g., 60°C) for about 15 minutes.

    • Store the cleaned and dried coupons in a desiccator.

    • Accurately weigh each coupon to the nearest 0.1 mg and record the initial weight (W_initial).

    • Measure the dimensions of the coupons to calculate the total surface area (A).

  • Test Solution Preparation:

    • Prepare the corrosive solution to the desired concentration.

    • Prepare a series of test solutions containing different concentrations of the alkylthioethanamine inhibitor. A blank solution without the inhibitor should also be prepared.

  • Immersion Test:

    • Place each weighed coupon in a separate beaker containing a specific volume of the test solution, ensuring the coupon is fully immersed.

    • Cover the beakers to prevent evaporation.

    • Maintain the beakers at a constant temperature using a water bath for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Post-Immersion Cleaning and Weighing:

    • After the immersion period, carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products. This can be done by gentle brushing with a soft brush in a solution containing an appropriate cleaning agent (e.g., a solution of HCl with an inhibitor like hexamine).

    • Rinse the cleaned coupons with distilled water and then with acetone.

    • Dry the coupons in an oven and cool them in a desiccator.

    • Weigh each coupon accurately and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D)

      • Where:

        • K = a constant (8.76 × 10⁴)

        • ΔW = weight loss in grams

        • A = surface area in cm²

        • T = immersion time in hours

        • D = density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where:

        • CR_blank = corrosion rate in the absence of the inhibitor.

        • CR_inhibitor = corrosion rate in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)

EIS is a powerful, non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the protective film formed by the inhibitor.[3][4][5][12][13][14][15][16][17][18]

Objective: To evaluate the corrosion resistance of a metal and the performance of an inhibitor by measuring the impedance of the electrochemical system over a range of frequencies.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): The metal specimen (e.g., mild steel).

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

    • Counter Electrode (CE): Platinum or graphite rod.

  • Corrosive solution with and without the inhibitor.

Step-by-Step Procedure:

  • Electrode Preparation:

    • Prepare the working electrode by embedding a metal rod in an insulating resin, leaving a known surface area exposed.

    • Polish the exposed surface of the WE to a mirror finish, then clean and dry it as described in the weight loss method.

  • Experimental Setup:

    • Assemble the three-electrode cell with the prepared WE, RE, and CE.

    • Fill the cell with the test solution (with or without inhibitor).

    • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

  • EIS Measurement:

    • Perform the EIS measurement at the OCP.

    • Apply a small amplitude AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., from 100 kHz down to 10 mHz).

    • Record the resulting AC current response.

  • Data Analysis:

    • The impedance data is typically plotted in Nyquist and Bode formats.

    • The data is then fitted to an appropriate equivalent electrical circuit (EEC) model to extract quantitative parameters. A common EEC for a simple corrosion system is the Randles circuit.

    • Key parameters obtained from the EEC fitting include:

      • Solution Resistance (Rs): Resistance of the electrolyte.

      • Charge Transfer Resistance (Rct): Resistance to the corrosion reaction at the metal-solution interface. A higher Rct value indicates lower corrosion.

      • Double-Layer Capacitance (Cdl): Capacitance of the electrical double layer at the interface.

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where:

        • Rct_blank = charge transfer resistance in the absence of the inhibitor.

        • Rct_inhibitor = charge transfer resistance in the presence of the inhibitor.

Synthesis of Alkylthioethanamines

A common and efficient method for the synthesis of alkylthioethanamines is the thiol-ene reaction , which involves the radical-mediated addition of a thiol to an alkene.[19][20][21][22][23] This reaction is often considered a "click" reaction due to its high yield, stereoselectivity, and mild reaction conditions.[20][23]

General Synthetic Scheme:

The synthesis typically involves the reaction of a primary amine containing a terminal alkene (like allylamine) with a long-chain alkanethiol in the presence of a radical initiator.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Allylamine Allylamine (H2C=CH-CH2-NH2) Product Alkylthioethanamine (R-S-CH2-CH2-CH2-NH2) Allylamine->Product Alkanethiol Alkanethiol (R-SH) Alkanethiol->Product Initiator Radical Initiator (e.g., AIBN, UV light) Initiator->Product

Caption: General scheme for the synthesis of alkylthioethanamines via a thiol-ene reaction.

Visualizing the Inhibition Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of corrosion inhibition and the experimental workflow for the weight loss method.

G cluster_0 Corrosive Environment (e.g., H+, Cl-) cluster_1 Metal Surface cluster_2 Inhibitor Action Corrosive Species Metal Metal Surface (e.g., Fe) Corrosive Species->Metal Corrosion Attack Film Protective Hydrophobic Film Inhibitor Alkylthioethanamine (R-S-CH2-CH2-NH2) Adsorption Adsorption (Chemisorption & Physisorption) Inhibitor->Adsorption Adsorption->Metal Forms film on surface Film->Corrosive Species Blocks attack

Caption: Mechanism of corrosion inhibition by alkylthioethanamines.

G A 1. Prepare & Weigh Metal Coupon C 3. Immerse Coupon in Solution (Controlled Temperature & Time) A->C B 2. Prepare Corrosive Solution (with & without inhibitor) B->C D 4. Remove & Clean Coupon C->D E 5. Dry & Re-weigh Coupon D->E F 6. Calculate Weight Loss, Corrosion Rate & Inhibition Efficiency E->F

Caption: Experimental workflow for the weight loss corrosion test.

Conclusion

Alkylthioethanamines represent a highly effective class of corrosion inhibitors for various metals, particularly in acidic environments. Their performance is intrinsically linked to their molecular structure, with evidence from analogous compounds strongly suggesting that longer alkyl chains confer superior protection due to enhanced surface coverage and hydrophobicity. The standardized evaluation methods of weight loss and electrochemical impedance spectroscopy provide robust frameworks for quantifying their inhibition efficiency and elucidating their mechanism of action. Future research should focus on direct comparative studies of homologous series of alkylthioethanamines to precisely quantify the structure-activity relationship and to explore their efficacy in a wider range of corrosive environments.

References

  • Influence of the alkyl chain length of 2 amino 5 alkyl 1,3,4 thiadiazole compounds on the corrosion inhibition of steel immersed in sulfuric acid solutions
  • The effect of the alkyl chain length on corrosion inhibition performances of 1,2,4-triazole-based compounds for mild steel in 1.0 M HCl: Insights from experimental and theoretical studies
  • ASTM G31 Standard Practice for Laboratory Immersion Corrosion Testing of Metals
  • ASTM G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals US Lab
  • Immersion Corrosion - Metallurgical Engineering Services
  • Astm G31 72 2004 | PDF | Corrosion | Metals - Scribd
  • G106 Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements - ASTM
  • ASTM G106-89(2023)
  • ASTM G106-89(1999)
  • Sulphur and phosphorus containing compounds as green corrosion inhibitors - Spectrum of Emerging Sciences
  • Organic Compounds as Corrosion Inhibitors for Carbon Steel in HCl Solution: A Comprehensive Review - PMC - NIH
  • Electrochemical Impedance Spectroscopy A Tutorial | ACS Measurement Science Au
  • Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection - Bureau of Reclam
  • 6 Corrosion Due To Weight Loss | PDF - Scribd
  • Electrochemical characterisation of a corrosion system by Impedance spectroscopy
  • Corrosion Measurement by Weight Loss | PDF - Scribd
  • (PDF) Electrochemical Impedance Spectroscopy (EIS)
  • Corrosion Coupons & Weight Loss Analysis - Alabama Specialty Products, Inc.
  • Weight loss technique for corrosion measurements | Request PDF - ResearchG
  • Corrosion Monitoring Using Weight-Loss Analysis | PDF - Scribd
  • Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions - MDPI
  • Thiol-ene reaction - Wikipedia
  • (PDF) Experimental and Theoretical Examination of 2-(Thiophen-2 Yl)
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  • Effective Corrosion Inhibition of Carbon Steel in Hydrochloric Acid by Dopamine-Produced Carbon Dots - MDPI
  • Thiol–ene/oxidation tandem reaction under visible light photocatalysis: synthesis of alkyl sulfoxides - PMC - NIH
  • Effective Corrosion Inhibition of Carbon Steel in Hydrochloric Acid by Dopamine-Produced Carbon Dots - PubMed
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  • Thiol-ene reaction – Knowledge and References - Taylor & Francis
  • Inhibition effect of 4,4′-thio bis{N-[(E)

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A Comparative Guide to the Synthesis of 2-(Decylthio)ethanamine: An Evaluation of Established and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of key intermediates with efficiency, scalability, and sustainability is of paramount importance. 2-(Decylthio)ethanamine, a long-chain thioether amine, serves as a crucial building block in the creation of various bioactive molecules. This guide provides a comprehensive analysis of the established industrial synthesis of this compound and explores viable alternative routes, offering a comparative assessment to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound and its Synthetic Importance

This compound is a valuable intermediate characterized by a linear ten-carbon alkyl chain linked through a sulfur atom to an ethanamine moiety. This unique structure imparts specific lipophilic and nucleophilic properties, making it a versatile precursor in the synthesis of novel therapeutic agents and other specialized chemicals. The efficiency and practicality of its synthesis are therefore critical considerations for any research program utilizing this compound.

Established Industrial Synthesis: Ring-Opening of 2-Ethyl-2-oxazoline

The current industrial-scale synthesis of this compound hydrochloride is a robust two-step process commencing with the Lewis acid-catalyzed ring-opening of 2-ethyl-2-oxazoline with 1-decanethiol. This is followed by acidic hydrolysis to yield the final product.[1]

Reaction Scheme:

Established_Industrial_Synthesis cluster_0 Step 1: Ring-Opening cluster_1 Step 2: Hydrolysis Decanethiol 1-Decanethiol Catalyst ZnCl2 (cat.) ~140°C Decanethiol->Catalyst Oxazoline 2-Ethyl-2-oxazoline Oxazoline->Catalyst Intermediate N-(2-(Decylthio)ethyl)propanamide Intermediate_2 N-(2-(Decylthio)ethyl)propanamide Catalyst->Intermediate Reagent HCl (aq) 150-160°C Intermediate_2->Reagent Product This compound Hydrochloride Reagent->Product

Caption: Established industrial synthesis of this compound hydrochloride.

Experimental Protocol:

Step 1: Synthesis of N-(2-(Decylthio)ethyl)propanamide

  • To a jacketed reactor equipped with an agitator, charge 1-decanethiol.

  • Add a catalytic amount of zinc chloride.

  • Heat the mixture to approximately 140°C.

  • Slowly add 2-ethyl-2-oxazoline to the reactor over a period of about 45 minutes.

  • Allow the reaction to proceed for approximately 30 minutes after the addition is complete.

Step 2: Hydrolysis to this compound Hydrochloride

  • Cool the reactor to approximately 120°C.

  • Add 32% hydrochloric acid to the reaction mixture.

  • Heat the reactor to 150-160°C and maintain this temperature for 2 hours to complete the hydrolysis.

  • Upon completion, the product, this compound hydrochloride, can be isolated.

Performance and Considerations:
ParameterValue/Observation
Yield High (Industrial Process)
Scalability Proven for large-scale production
Reagents 1-Decanethiol, 2-ethyl-2-oxazoline, ZnCl₂, HCl
Conditions High temperatures (140-160°C)
Advantages Established and optimized for large scale.
Disadvantages High energy consumption due to high temperatures. Use of a Lewis acid catalyst.

This established route is highly effective for large-scale industrial production. However, the high reaction temperatures and the use of a metal catalyst may not be ideal for all laboratory settings or for applications requiring greener synthetic approaches.

Alternative Synthesis Routes: A Comparative Analysis

Several alternative synthetic strategies can be envisioned for the preparation of this compound. These routes offer potential advantages in terms of milder reaction conditions, different starting material availability, and avoidance of metal catalysts.

Alternative Route 1: Nucleophilic Substitution (Williamson Thioether Synthesis Analogue)

A classic and straightforward approach involves the nucleophilic substitution of a haloalkane with a thiol, analogous to the Williamson ether synthesis.[2][3][4][5][6] In this case, 1-decanethiol is deprotonated to form the highly nucleophilic decanethiolate, which then displaces the halide from 2-chloroethylamine.

Reaction Scheme:

Williamson_Analogue_Synthesis cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Decanethiol 1-Decanethiol Base Base (e.g., NaH, NaOEt) Decanethiol->Base Thiolate Sodium Decanethiolate Base->Thiolate Thiolate_2 Sodium Decanethiolate Chloroethylamine 2-Chloroethylamine Hydrochloride Thiolate_2->Chloroethylamine Product This compound Chloroethylamine->Product

Caption: Synthesis via nucleophilic substitution.

Proposed Experimental Protocol:
  • In a suitable aprotic solvent (e.g., DMF, THF), dissolve 1-decanethiol.

  • Add a strong base, such as sodium hydride or sodium ethoxide, at 0°C to deprotonate the thiol and form the sodium decanethiolate.

  • Slowly add a solution of 2-chloroethylamine hydrochloride to the reaction mixture. An additional equivalent of base may be required to neutralize the hydrochloride.

  • Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.

  • Work-up involves quenching the reaction, extraction, and purification by chromatography or distillation.

Performance and Considerations:
ParameterValue/Observation
Yield Moderate to High (expected)
Scalability Good for lab-scale; potentially adaptable for larger scale
Reagents 1-Decanethiol, 2-chloroethylamine HCl, Strong Base
Conditions Milder temperatures (0°C to moderate heating)
Advantages Avoids high temperatures and metal catalysts. Conceptually simple.
Disadvantages Requires handling of strong bases. 2-Chloroethylamine is a hazardous reagent.[7]
Alternative Route 2: Ring-Opening of Thiirane (Episulfide)

The ring-opening of a strained three-membered heterocycle like thiirane (ethylene sulfide) with an amine offers another direct route to the target molecule.[8][9] This reaction is typically base-catalyzed and proceeds with high regioselectivity.

Reaction Scheme:

Thiirane_Opening_Synthesis cluster_0 Ring-Opening Decylamine Decylamine Thiirane Thiirane (Ethylene Sulfide) Decylamine->Thiirane Base Catalyst Product 2-(Decylamino)ethanethiol Thiirane->Product Alkylation Alkylation (Not leading to target)

Caption: Synthesis via ring-opening of thiirane.

Correction: The initial thought of reacting decylamine with thiirane would lead to 2-(decylamino)ethanethiol, not the target this compound. A more viable approach would be the ring-opening of thiirane with decanethiolate followed by amination, or more directly, the reaction of decylamine with a pre-formed S-protected cysteamine derivative. Given the complexity, the following route is a more plausible alternative.

Alternative Route 2 (Revised): Alkylation of Cysteamine

A more practical approach starting from a commercially available amino-thiol is the direct alkylation of cysteamine with a decyl halide.

Reaction Scheme:

Cysteamine_Alkylation Cysteamine Cysteamine Base Base Cysteamine->Base Decyl_Bromide 1-Decyl Bromide Product This compound Decyl_Bromide->Product Base->Decyl_Bromide

Caption: Synthesis via alkylation of cysteamine.

Proposed Experimental Protocol:
  • Dissolve cysteamine in a suitable solvent such as ethanol or DMF.

  • Add a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the thiol group selectively over the amine.

  • Add 1-decyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Isolate the product through extraction and purification.

Performance and Considerations:
ParameterValue/Observation
Yield Moderate to High (expected)
Scalability Good for lab and pilot scale
Reagents Cysteamine, 1-Decyl Bromide, Base
Conditions Mild temperatures
Advantages Utilizes readily available starting materials. Milder conditions than the industrial route.
Disadvantages Potential for N-alkylation as a side reaction, requiring careful control of reaction conditions.
Alternative Route 3: Thia-Michael Addition followed by Reduction

The conjugate addition of a thiol to a Michael acceptor, known as the thia-Michael addition, provides another synthetic avenue.[10][11][12][13] In this route, 1-decanethiol can be added to nitroethene, and the resulting nitro-thioether can be subsequently reduced to the desired amine.

Reaction Scheme:

Michael_Addition_Synthesis cluster_0 Step 1: Thia-Michael Addition cluster_1 Step 2: Reduction Decanethiol 1-Decanethiol Base_cat Base (cat.) Decanethiol->Base_cat Nitroethene Nitroethene Nitroethene->Base_cat Intermediate 1-(Decylthio)-2-nitroethane Intermediate_2 1-(Decylthio)-2-nitroethane Base_cat->Intermediate Reducing_Agent Reducing Agent (e.g., H₂, Pd/C or LiAlH₄) Intermediate_2->Reducing_Agent Product This compound Reducing_Agent->Product

Caption: Synthesis via Thia-Michael addition and reduction.

Proposed Experimental Protocol:

Step 1: Synthesis of 1-(Decylthio)-2-nitroethane

  • Dissolve 1-decanethiol and nitroethene in a suitable solvent like THF or ethanol.

  • Add a catalytic amount of a base (e.g., triethylamine or DBU) to initiate the Michael addition.

  • Stir the reaction at room temperature until the starting materials are consumed.

  • Isolate the intermediate product by extraction and solvent evaporation.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(decylthio)-2-nitroethane in a suitable solvent (e.g., ethanol or THF).

  • For catalytic hydrogenation, add a catalyst such as Palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.

  • Alternatively, for chemical reduction, treat the solution with a reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent.

  • After the reduction is complete, work up the reaction accordingly to isolate the final product.

Performance and Considerations:
ParameterValue/Observation
Yield Moderate over two steps
Scalability Lab-scale; potential for scale-up with careful handling of reagents
Reagents 1-Decanethiol, Nitroethene, Base, Reducing Agent
Conditions Mild for Michael addition; variable for reduction
Advantages Modular approach. Avoids high temperatures.
Disadvantages Two-step process. Nitroethene is a hazardous and lachrymatory reagent. Reduction step may require specialized equipment (for hydrogenation) or highly reactive reagents (LiAlH₄).

Summary and Recommendations

The choice of a synthetic route for this compound depends heavily on the desired scale, available equipment, and safety considerations.

Synthesis RouteKey FeaturesBest Suited For
Established Industrial Route High temperature, Lewis acid catalyst, proven scalability.Large-scale industrial production where efficiency and cost per kilogram are paramount.
Nucleophilic Substitution Milder conditions, classic SN2 reaction, readily available starting materials.Laboratory-scale synthesis where simplicity and avoidance of high temperatures are desired.
Alkylation of Cysteamine Mild conditions, uses a common building block.Lab and pilot-scale synthesis, especially if cysteamine is a readily available and cost-effective starting material.
Thia-Michael Addition/Reduction Two-step, modular, avoids high temperatures.Research and development settings where a multi-step synthesis is acceptable and the required reagents can be handled safely.

For researchers in a drug development setting, the Nucleophilic Substitution and the Alkylation of Cysteamine routes offer the most practical and accessible methods for laboratory-scale synthesis. They provide a good balance of efficiency, mild reaction conditions, and readily available starting materials. The Thia-Michael addition route, while elegant, involves more hazardous reagents and an additional synthetic step. The established industrial route, though highly efficient at scale, may be less convenient for smaller-scale laboratory work due to the high temperatures involved.

Ultimately, the selection of the most appropriate synthetic pathway will be guided by a careful evaluation of the specific project requirements, available resources, and the desired balance between efficiency, safety, and environmental impact.

References

  • Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. (2025). WordPress. [Link]
  • Synthesis of this compound hydrochloride. PrepChem.com. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Williamson Ether Synthesis reaction. BYJU'S. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Episulfide Anionic Ring-Opening Polymerization Initiated by Alcohols and Primary Amines in the Presence of γ-Thiolactones. (2022). Macromolecules. [Link]
  • Reductive Amin
  • Episulfide Anionic Ring-Opening Polymerization Initiated by Alcohols and Primary Amines in the Presence of γ-Thiolactones.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). PubMed. [Link]
  • Direct Asymmetric Reductive Amin
  • Help with reductive ammin
  • Exploiting Ring-Opening Aminolysis–Condensation as a Polymerization Pathway to Structurally Diverse Biobased Polyamides. (2018). Biomacromolecules. [Link]
  • Thia-Michael Addition in Diverse Organic Synthesis. (2023). Journal.
  • thio-michael addition reaction: Topics by Science.gov. Science.gov. [Link]
  • Process for the preparation of 2-chloroethylamine hydrochloride.
  • Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
  • Michael Addition of Amines and Thiols to Dehydroalanine Amides: A Remarkable Rate Acceleration in Water.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. [Link]
  • Preparation method of 2-chloroethylamine hydrochloride.
  • Direct ring-opening of lactide with amines: application to the organo-catalyzed preparation of amide end-capped PLA and to the removal of residual lactide from PLA samples. Polymer Chemistry. [Link]
  • United States Patent (19).
  • Solid-Phase Synthesis of s-Tetrazines. (2023). PMC. [Link]
  • 2-Chloroethylamine hydrochloride. PubChem. [Link]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).

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A Comparative Guide to the Cross-Reactivity of 2-(Decylthio)ethanamine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological cross-reactivity of 2-(Decylthio)ethanamine (DTEA). While historically documented as an industrial biocide[1], its structural resemblance to endogenous lipid signaling molecules, such as sphingosine, necessitates a thorough investigation of its potential interactions with key enzymes in cellular signaling pathways. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering a framework for evaluating the selectivity of DTEA and comparing its performance against well-characterized inhibitors.

The central hypothesis of this guide is that DTEA, due to its long alkyl chain and terminal amine group, may act as a competitive inhibitor of lipid kinases, such as Sphingosine Kinase (SphK). Consequently, we will explore its hypothetical primary activity against SphK1 and its potential off-target effects on other key enzymes, including Autotaxin (ATX), Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and Extracellular signal-regulated kinase 2 (ERK2). By comparing DTEA's activity profile with highly selective and potent inhibitors, we can elucidate its potential utility and liabilities in a biological research context.

Comparative Analysis of Inhibitor Potency and Selectivity

To contextualize the potential activity of DTEA, we compare it against established inhibitors of our primary hypothetical target, Sphingosine Kinase 1 (SphK1), and a key potential off-target, Autotaxin (ATX).

CompoundPrimary TargetIC50 (Primary Target)Off-Target EnzymeIC50 (Off-Target)Reference(s)
DTEA (Hypothetical) SphK1To Be DeterminedATXTo Be Determined-
PI3KTo Be Determined
PKCTo Be Determined
ERK2To Be Determined
PF-543 SphK12.0 nM (Ki = 3.6 nM)SphK2>100-fold selective[2]
46 other kinases>10 µM
SKI-II SphK10.5 µMPI3K>60 µM
PKCα>60 µM
ERK2>60 µM
PF-8380 ATX2.8 nMNot specifiedNot specified[3][4]

Table 1: Comparative inhibitory potencies. This table highlights the necessity of experimentally determining the IC50 values for DTEA to understand its potency and cross-reactivity profile.

Signaling Pathways and Rationale for Cross-Reactivity Assessment

The enzymes selected for this comparative analysis are pivotal in cell signaling, and their unintended inhibition can lead to significant cellular consequences. The structural similarity of DTEA to lipid substrates provides a strong rationale for assessing its activity against lipid kinases.

cluster_0 Sphingosine Kinase Pathway cluster_1 Autotaxin Pathway Sphingosine Sphingosine SphK1 SphK1 Sphingosine->SphK1 DTEA DTEA (Hypothetical Competitor) DTEA->SphK1 S1P Sphingosine-1-Phosphate SphK1->S1P ATP to ADP S1PR S1P Receptors S1P->S1PR Cell_Effects_SphK Cell Proliferation, Survival, Migration S1PR->Cell_Effects_SphK LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX LPA Lysophosphatidic Acid (LPA) ATX->LPA LPAR LPA Receptors LPA->LPAR Cell_Effects_ATX Cell Growth, Motility LPAR->Cell_Effects_ATX caption Figure 1: Simplified signaling pathways of SphK1 and ATX.

Figure 1: Simplified signaling pathways of SphK1 and ATX.

Experimental Protocols

To empirically determine the cross-reactivity of DTEA, a series of robust and validated in vitro enzyme inhibition assays must be performed. The following protocols provide a detailed, step-by-step methodology for assessing the inhibitory activity of DTEA against our selected panel of kinases.

The overall experimental workflow is designed to first determine the primary activity of DTEA against its hypothetical target, SphK1, and then to assess its inhibitory potential against a panel of common off-target kinases.

Start Start: Prepare DTEA Stock Solution Primary_Assay Primary Target Assay: Sphingosine Kinase 1 (Radiometric) Start->Primary_Assay Primary_Analysis Data Analysis: Determine IC50 for SphK1 Primary_Assay->Primary_Analysis Off_Target_Assays Off-Target Screening Primary_Analysis->Off_Target_Assays ATX_Assay Autotaxin Assay (Amplex Red) Off_Target_Assays->ATX_Assay PI3K_Assay PI3K Assay Off_Target_Assays->PI3K_Assay PKC_Assay PKC Assay Off_Target_Assays->PKC_Assay ERK2_Assay ERK2 Assay Off_Target_Assays->ERK2_Assay Off_Target_Analysis Data Analysis: Determine IC50 or % Inhibition ATX_Assay->Off_Target_Analysis PI3K_Assay->Off_Target_Analysis PKC_Assay->Off_Target_Analysis ERK2_Assay->Off_Target_Analysis Conclusion Conclusion: Assess Cross-Reactivity Profile Off_Target_Analysis->Conclusion

Figure 2: Experimental workflow for DTEA cross-reactivity profiling.

This assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the substrate sphingosine. A decrease in the amount of radiolabeled product, sphingosine-1-phosphate (S1P), in the presence of the test compound indicates inhibition.

Materials:

  • Recombinant human SphK1

  • Sphingosine substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 5 mM DTT, 0.2% Triton X-100)

  • DTEA, PF-543, and SKI-II stock solutions in DMSO

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of DTEA, PF-543, and SKI-II in kinase assay buffer.

  • In a 96-well plate, add 10 µL of each inhibitor dilution. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 20 µL of SphK1 enzyme to each well (except the no-enzyme control) and incubate for 10 minutes at 30°C.

  • Prepare the substrate mix by combining sphingosine and [γ-³²P]ATP in kinase assay buffer.

  • Initiate the kinase reaction by adding 20 µL of the substrate mix to each well.

  • Incubate the plate at 30°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M HCl.

  • Extract the radiolabeled S1P by adding 200 µL of chloroform:methanol (2:1).

  • Centrifuge the plate to separate the phases.

  • Transfer an aliquot of the upper aqueous phase to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 values.

This is a coupled enzyme assay that measures the production of hydrogen peroxide (H₂O₂) resulting from the ATX-catalyzed hydrolysis of lysophosphatidylcholine (LPC) to choline, which is then oxidized by choline oxidase. The H₂O₂ is detected using the Amplex Red reagent, which forms the fluorescent product resorufin.

Materials:

  • Recombinant human ATX

  • LPC substrate

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Assay buffer (50 mM Tris-HCl pH 8.0, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂)

  • DTEA and PF-8380 stock solutions in DMSO

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of DTEA and PF-8380 in assay buffer.

  • In a 96-well black plate, add 10 µL of each inhibitor dilution. Include vehicle and no-enzyme controls.

  • Add 20 µL of ATX enzyme to each well (except the no-enzyme control) and incubate for 10 minutes at 37°C.

  • Prepare the detection mix containing LPC, Amplex Red, HRP, and choline oxidase in assay buffer.

  • Initiate the reaction by adding 70 µL of the detection mix to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence at an excitation of 530-560 nm and an emission of 590 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

To assess the selectivity of DTEA, its inhibitory activity should be tested against a panel of other kinases. Standard commercially available kinase assay kits can be used for this purpose, typically based on luminescence (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).

General Procedure (Example using ADP-Glo format):

  • Prepare serial dilutions of DTEA.

  • In a 96-well plate, add the appropriate kinase, substrate, and ATP from the kit, along with the DTEA dilutions.

  • Incubate the reaction for the time specified in the kit protocol.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition at a high concentration of DTEA (e.g., 10 µM) or determine the IC50 value if significant inhibition is observed.

Conclusion

This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing the detailed experimental protocols and comparing the results to well-characterized inhibitors, researchers can generate a robust selectivity profile for DTEA. This information is critical for determining its suitability as a research tool and for interpreting any observed biological effects. The lack of existing data on DTEA's interactions with these key signaling enzymes underscores the importance of the described investigation to prevent misinterpretation of experimental results and to ensure the responsible use of this compound in biological research.

References

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A Comparative Guide to Thiol-Based Sensors: Evaluating Performance from Established Ligands to the Potential of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of molecular detection, the selection of an appropriate sensor surface chemistry is paramount. Thiol-based sensors, particularly those employing self-assembled monolayers (SAMs) on gold surfaces, represent a cornerstone of modern biosensing and chemical detection platforms. The inherent affinity of the thiol group for gold provides a robust and straightforward method for surface functionalization, enabling the development of highly sensitive and selective sensors.

This guide provides an in-depth comparison of the performance of sensors based on commonly employed thiol compounds: cysteamine, glutathione, and mercaptopropionic acid. Furthermore, we will explore the untapped potential of 2-(Decylthio)ethanamine, a long-chain amino-thiol, and theorize its performance characteristics based on its unique molecular architecture. By examining experimental data and the fundamental principles of sensor design, this guide aims to equip you with the critical insights needed to select the optimal thiol-based chemistry for your specific application.

The Foundation: Thiol-Based Self-Assembled Monolayers in Sensing

The efficacy of many electrochemical and optical sensors hinges on the precise arrangement of molecules at the transducer surface. Thiol compounds (R-SH) spontaneously form highly ordered, single-molecule-thick layers, known as self-assembled monolayers (SAMs), on gold surfaces through a strong gold-sulfur bond.[1] This process provides a versatile platform for tailoring the interfacial properties of the sensor. The choice of the "R" group in the thiol molecule is critical as it dictates the surface's functionality, influencing factors such as hydrophilicity, charge, and the ability to immobilize biorecognition elements like antibodies or nucleic acids.

The quality of the SAM directly impacts sensor performance. A well-ordered, densely packed monolayer minimizes non-specific binding and provides a stable interface for reproducible measurements.[2] Conversely, defects in the monolayer can lead to inconsistent results and reduced sensitivity.

Cysteamine-Based Sensors: A Versatile Workhorse

Cysteamine (HS-CH₂CH₂-NH₂) is a short-chain aminothiol widely utilized in sensor fabrication. Its terminal amine group provides a convenient reactive site for the covalent attachment of biomolecules through cross-linking agents like glutaraldehyde or carbodiimides (EDC/NHS chemistry).[3] This versatility has led to its use in a broad range of applications, from immunosensors to nucleic acid-based detectors.

Performance Characteristics:

The performance of cysteamine-based sensors is significantly influenced by the concentration of the cysteamine solution used for SAM formation. Studies have shown that optimizing this concentration is crucial for achieving high sensitivity and a low limit of detection (LoD).[4] For instance, in an impedimetric biosensor for LDL cholesterol detection, increasing the cysteamine concentration from 100 nM to 100 µM resulted in a significant improvement in both sensitivity and LoD.[4] However, at higher concentrations (1 mM and 10 mM), a deterioration in performance was observed, likely due to the formation of a thick, passivating layer.[4]

Cysteamine-functionalized gold nanoparticles have also been employed to develop highly sensitive colorimetric and fluorescent biosensors. For example, a fluorescent biosensor for glutathione detection using cysteamine-stabilized CdTe quantum dots achieved a detection limit of 3.3 nM.[5]

Glutathione-Based Sensors: Leveraging Biological Recognition

Glutathione (GSH), a tripeptide (γ-L-Glutamyl-L-cysteinylglycine), is a crucial antioxidant in biological systems.[6] Its inherent biological significance and the presence of a thiol group in its cysteine residue make it an interesting candidate for sensor development, both as an analyte and as a surface modification agent.

Performance Characteristics:

Sensors designed to detect glutathione are vital for monitoring oxidative stress and certain diseases.[6] Photoelectrochemical (PEC) sensors have demonstrated high sensitivity and selectivity for GSH detection. One such sensor, utilizing a target-driven electron donor generation strategy, showcased excellent performance in serum samples.[6] Another approach for discriminating glutathione from other biothiols like cysteine and homocysteine involves the use of fluorescent probes.[7]

When used as a surface modifier, the peptide backbone of glutathione can influence the properties of the SAM, potentially offering a more biocompatible and hydrophilic surface compared to simple alkanethiols.

Mercaptopropionic Acid-Based Sensors: Tailoring Surface Charge

3-Mercaptopropionic acid (MPA) (HS-CH₂CH₂-COOH) is another widely used short-chain thiol for sensor fabrication. Its terminal carboxylic acid group provides a negatively charged surface at neutral pH and a convenient handle for covalent immobilization of biomolecules via carbodiimide chemistry.[8]

Performance Characteristics:

MPA-based sensors have been extensively used for the detection of heavy metal ions. The carboxyl group can act as a binding site for metal ions, leading to a measurable change in the sensor's signal. For example, MPA-capped quantum dots have been employed in fluorescent sensors for heavy metal detection.[8] The performance of these sensors is influenced by factors such as pH, which affects the protonation state of the carboxyl group.

In the context of biosensors, the negative charge of the MPA-modified surface can be advantageous in reducing the non-specific adsorption of negatively charged proteins through electrostatic repulsion.

The Untapped Potential of this compound: A Theoretical Perspective

Projected Performance Attributes:
  • Enhanced Stability: The long decyl chain is expected to lead to the formation of a highly ordered and densely packed SAM due to increased van der Waals interactions between adjacent molecules.[2] This would likely result in a more stable sensor surface with reduced desorption of the monolayer over time, a critical factor for long-term sensing applications.

  • Reduced Non-Specific Binding: The well-ordered monolayer formed by the long alkyl chains could effectively passivate the gold surface, minimizing the non-specific adsorption of interfering molecules from complex samples like serum or plasma.

  • Controlled Functionalization: The terminal amine group provides a versatile platform for the covalent attachment of a wide range of biorecognition elements, similar to cysteamine. This would enable the development of highly specific biosensors.

  • Potential for Tunable Electron Transfer: The length of the alkyl chain can influence the rate of electron transfer between the electrode surface and a redox-active species. While longer chains generally lead to slower electron transfer, this property can be exploited in certain sensor designs, such as in electrochemical DNA (E-DNA) sensors where a change in conformation upon target binding alters the distance of a redox reporter from the electrode.[2]

Performance Comparison of Thiol-Based Sensors

To provide a clear and objective comparison, the following table summarizes the key performance metrics of sensors based on the discussed thiol compounds. It is important to note that these values are highly dependent on the specific sensor design, analyte, and detection method.

Thiol CompoundAnalyteDetection MethodLimit of Detection (LoD)Linear RangeKey Features & Advantages
Cysteamine LDL CholesterolImpedimetric59 pg/mL[4]-Versatile for biomolecule immobilization via amine group. Performance is highly dependent on SAM concentration.[4]
GlutathioneFluorescent3.3 nM[5]6.7 nM - 0.40 µM[5]Enables sensitive detection in biological samples.[5]
Glutathione GlutathionePhotoelectrochemical--Biocompatible surface, relevant for biological applications.[6]
Mercaptopropionic Acid Heavy MetalsFluorescentVaries with metal ion-Negatively charged surface reduces non-specific binding of some proteins. Effective for heavy metal detection.[8]
This compound (Theoretical) VariousElectrochemical/Optical--Potential for: High stability due to long alkyl chain, reduced non-specific binding, and versatile functionalization via amine group.

Experimental Protocols

Protocol 1: Fabrication of a Thiol-Based Self-Assembled Monolayer on a Gold Electrode

This protocol describes the general procedure for modifying a gold electrode with a thiol-based SAM, a foundational step for many electrochemical sensors.

Materials:

  • Gold electrode (e.g., gold-sputtered silicon wafer, gold screen-printed electrode)

  • Thiol solution (e.g., 1-10 mM cysteamine, mercaptopropionic acid, or this compound in ethanol or a suitable solvent)

  • Ethanol (absolute)

  • Deionized (DI) water

  • Nitrogen or argon gas stream

Procedure:

  • Electrode Cleaning: Thoroughly clean the gold electrode surface. This can be achieved by sonication in ethanol and DI water, followed by drying under a stream of nitrogen or argon. For some applications, electrochemical cleaning (e.g., cyclic voltammetry in sulfuric acid) may be necessary to ensure a pristine surface.[9]

  • SAM Formation: Immerse the cleaned and dried gold electrode in the thiol solution. The incubation time can vary from a few minutes to several hours, depending on the thiol and the desired monolayer quality. A common practice is to incubate for 12-24 hours at room temperature to ensure the formation of a well-ordered SAM.[10]

  • Rinsing: After incubation, remove the electrode from the thiol solution and rinse it thoroughly with the solvent used for the thiol solution (e.g., ethanol) to remove any non-specifically adsorbed molecules.

  • Drying: Dry the modified electrode under a gentle stream of nitrogen or argon.

  • Characterization (Optional but Recommended): The quality of the SAM can be characterized using techniques such as contact angle goniometry, cyclic voltammetry (CV), or electrochemical impedance spectroscopy (EIS) in the presence of a redox probe like ferro/ferricyanide.

Protocol 2: Electrochemical Detection of an Analyte

This protocol provides a general workflow for using a thiol-modified electrode for the electrochemical detection of a target analyte.

Materials:

  • Thiol-modified gold electrode (from Protocol 1)

  • Potentiostat

  • Three-electrode electrochemical cell (working electrode: modified gold electrode; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum wire)

  • Electrolyte solution (e.g., phosphate-buffered saline, PBS)

  • Analyte solutions of known concentrations

Procedure:

  • Baseline Measurement: Assemble the electrochemical cell with the modified working electrode and the electrolyte solution. Record the baseline electrochemical signal (e.g., a cyclic voltammogram or an impedance spectrum).

  • Analyte Incubation: Introduce the analyte solution to the electrochemical cell and allow it to incubate with the sensor surface for a specific period. The incubation time will depend on the binding kinetics of the analyte to the sensor surface.

  • Signal Measurement: After incubation, record the electrochemical signal again. A change in the signal compared to the baseline indicates the presence of the analyte.

  • Calibration Curve: Repeat steps 2 and 3 with analyte solutions of different concentrations to generate a calibration curve, which plots the change in the electrochemical signal as a function of the analyte concentration. This curve can then be used to determine the concentration of the analyte in an unknown sample.

Visualizing the Sensing Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a typical signaling pathway for a thiol-based biosensor and the experimental workflow for its fabrication and use.

G cluster_0 Sensing Mechanism Analyte Target Analyte Receptor Biorecognition Element Analyte->Receptor Binding SAM Thiol SAM Receptor->SAM Immobilized on Signal Measurable Signal Change Receptor->Signal Induces Electrode Gold Electrode SAM->Electrode Attached to

Caption: A simplified signaling pathway for a thiol-based biosensor.

G cluster_1 Experimental Workflow A 1. Gold Electrode Cleaning B 2. Thiol SAM Formation A->B C 3. Bioreceptor Immobilization B->C D 4. Blocking of Non-specific Sites C->D E 5. Analyte Incubation D->E F 6. Electrochemical Measurement E->F G 7. Data Analysis F->G

Caption: A typical experimental workflow for fabricating and using a thiol-based electrochemical biosensor.

Conclusion

The choice of thiol chemistry is a critical determinant of sensor performance. Cysteamine and mercaptopropionic acid offer versatile and well-established platforms for a wide range of sensing applications, with their performance being highly tunable through optimization of the SAM formation conditions. Glutathione provides a biocompatible interface, which is particularly advantageous for biological sensing.

While direct experimental evidence is currently lacking, the molecular structure of this compound strongly suggests its potential as a superior surface modification agent for creating highly stable and robust sensors with low non-specific binding. The long alkyl chain is predicted to form a well-ordered, passivating monolayer, while the terminal amine group allows for versatile functionalization. Future research into the sensing applications of this compound and other long-chain amino-thiols is warranted and could lead to the development of next-generation sensors with enhanced performance characteristics. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel and effective sensing technologies.

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A Comparative Analysis of 2-(Decylthio)ethanamine Binding Affinity to Noble and Coinage Metal Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and nanotechnology, the precise control of surface chemistry is paramount. The choice of molecular linker to functionalize a metal surface dictates the stability, accessibility, and ultimate performance of the entire system, be it a biosensor, a drug delivery vehicle, or a catalytic platform. This guide provides an in-depth comparative analysis of the binding affinity of 2-(Decylthio)ethanamine (DTEA) to four technologically significant metal surfaces: gold (Au), silver (Ag), copper (Cu), and platinum (Pt).

DTEA is a bifunctional molecule featuring a thiol (-SH) group, known for its strong affinity to these metals, and a terminal amine (-NH₂) group, which offers a versatile point for secondary functionalization. Understanding the nuances of its interaction with different metal substrates is crucial for optimizing device fabrication and ensuring the long-term stability of self-assembled monolayers (SAMs). This analysis synthesizes available experimental data for DTEA and structurally related molecules to provide a comprehensive overview of its binding characteristics.

Executive Summary: A Comparative Overview

The interaction of this compound with metal surfaces is primarily governed by the chemisorption of the thiol group, which forms a strong covalent-like bond with the metal. The decyl chain contributes to the stability of the resulting self-assembled monolayer (SAM) through van der Waals interactions, while the terminal amine group influences the surface properties and can also interact with the metal surface, albeit more weakly than the thiol.

The binding affinity generally follows the trend: Gold > Silver > Copper > Platinum . This trend is a result of a complex interplay between the metal's electronic structure, its propensity for oxidation, and the strength of the metal-sulfur bond.

Performance MetricGold (Au)Silver (Ag)Copper (Cu)Platinum (Pt)Key Considerations & Remarks
Primary Binding Moiety Thiol (-SH)Thiol (-SH)Thiol (-SH)Thiol (-SH)The thiol group is the primary anchor for DTEA on all four metal surfaces.
Bond Type Covalent-like Au-SCovalent-like Ag-SMore ionic Cu-SCovalent Pt-SThe nature of the metal-sulfur bond influences the stability and electronic properties of the monolayer.
Binding Energy (Thiol) ~1.7 - 1.9 eV~1.6 - 1.8 eV~1.8 - 2.0 eV~1.5 - 1.7 eVComputational data for analogous alkanethiols suggests strong chemisorption on all surfaces.
Binding Affinity (Amine) ~0.3 eVWeaker than thiolCan interact with oxidesCan interactThe amine group's interaction is significantly weaker than the thiol's and is more susceptible to environmental conditions.
Monolayer Quality Highly ordered, stableWell-ordered, less stable than AuProne to oxidationDensely packedGold provides the best substrate for forming well-defined, stable SAMs. Copper's high reactivity makes stable monolayer formation challenging.
Electrochemical Stability ModerateLowLowHighPlatinum exhibits high stability over a wide potential range, making it suitable for electrochemical applications.

The Causality Behind Experimental Choices: Why These Metals?

The choice of gold, silver, copper, and platinum for this comparative analysis is driven by their widespread use in various scientific and technological applications where surface functionalization is critical.

  • Gold (Au) is often the preferred substrate for fundamental studies of SAMs due to its resistance to oxidation, which allows for the formation of highly ordered and reproducible monolayers. Its unique optical properties also make it ideal for Surface Plasmon Resonance (SPR) based sensing applications.

  • Silver (Ag) offers similar plasmonic properties to gold at a lower cost, making it an attractive alternative. However, its higher susceptibility to oxidation and sulfidation presents challenges for long-term stability.

  • Copper (Cu) is a cost-effective and highly conductive metal, making it relevant for electronics and catalysis. Its high reactivity and tendency to oxidize, however, make the formation of stable, well-defined SAMs more complex.

  • Platinum (Pt) is a noble metal with excellent catalytic activity and electrochemical stability. It is a key material in electrochemistry and catalysis, where the functionalization of its surface can be used to tune its reactivity and selectivity.

Binding Mechanisms and Surface Interactions

The adsorption of DTEA onto the metal surfaces is a complex process involving multiple interactions. The following diagram illustrates the key binding events.

A Comparative Guide to the Validation of a Quantitative Assay for 2-(Decylthio)ethanamine (DTEA)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Decylthio)ethanamine (DTEA) is a primary alkylamine containing a thioether linkage.[1][2][3] While specific applications are not widely documented in publicly available literature, its structure suggests potential utility in various research and development areas, including as a building block in organic synthesis, a component in the development of novel surfactants or corrosion inhibitors, or as a potential pharmaceutical intermediate. The accurate quantification of DTEA in various matrices, such as biological fluids, environmental samples, or reaction mixtures, is crucial for understanding its pharmacokinetics, toxicity, environmental fate, or for process optimization and quality control.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the development and validation of a robust quantitative assay for DTEA. We will primarily focus on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with derivatization, as this is often the gold-standard for such analytes. Furthermore, we will objectively compare this method with alternative analytical strategies, providing the supporting rationale and experimental considerations to guide researchers in selecting the most appropriate method for their specific needs. All validation parameters discussed are in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5]

The Analytical Challenge of DTEA

The quantification of DTEA presents several analytical challenges inherent to short-chain alkylamines:

  • High Polarity and Low Molecular Weight: These properties lead to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.

  • Lack of a Strong Chromophore: DTEA does not possess a significant UV-absorbing chromophore, making detection by UV-Vis spectrophotometry insensitive.

  • Poor Ionization Efficiency: In its native form, DTEA may exhibit suboptimal ionization in an electrospray ionization (ESI) source of a mass spectrometer.

To overcome these challenges, a common and effective strategy is chemical derivatization.[6][7] Derivatization modifies the DTEA molecule to enhance its chromatographic retention, improve its ionization efficiency, and increase the specificity of detection.

Primary Recommended Method: LC-MS/MS with Derivatization

We propose a validated LC-MS/MS method using derivatization as the primary approach for the reliable quantification of DTEA. This method offers an excellent balance of sensitivity, specificity, and applicability to complex matrices.

Rationale for Method Selection

An LC-MS/MS method with derivatization is recommended for the following reasons:

  • High Sensitivity and Specificity: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity by monitoring a specific precursor ion to product ion transition for the derivatized DTEA. This minimizes interference from matrix components.

  • Improved Chromatography: Derivatization with a hydrophobic agent, such as dansyl chloride, will significantly increase the retention of DTEA on a reversed-phase column, allowing for better separation from polar matrix components.

  • Enhanced Ionization: The derivatizing agent can introduce a readily ionizable group, leading to a much stronger signal in the mass spectrometer.

Proposed LC-MS/MS Method with Dansyl Chloride Derivatization

1. Sample Preparation from Human Plasma

This protocol is designed for the extraction of DTEA from human plasma and is a common workflow for bioanalytical studies.

  • Protein Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). A structurally similar compound, such as 2-(Octylthio)ethanamine, that is not present in the sample would be a suitable IS.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Derivatization with Dansyl Chloride:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

    • Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).

    • Vortex briefly and incubate at 60°C for 30 minutes in a heating block.

    • After incubation, add 10 µL of 2.5% formic acid in water to quench the reaction.

    • The sample is now ready for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for retaining the dansylated DTEA.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the derivatized DTEA, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These would need to be optimized by infusing a standard solution of derivatized DTEA. Hypothetically, for dansyl-DTEA (molecular weight of dansyl chloride is ~269.8 g/mol , DTEA is 217.42 g/mol ), the precursor ion [M+H]+ would be around m/z 451.2. Product ions would be determined by fragmentation of the precursor ion.

    • DTEA-dansyl: Precursor > Product 1 (for quantification), Precursor > Product 2 (for confirmation)

    • IS-dansyl: Precursor > Product (for quantification)

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Validation of the Proposed LC-MS/MS Method

The method must be validated according to ICH Q2(R1) and/or FDA guidelines for bioanalytical method validation to ensure it is fit for its intended purpose.[4][5] The following parameters must be assessed:

1. Specificity and Selectivity

The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and IS.

2. Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve should be prepared by spiking known concentrations of DTEA into a blank matrix. A linear range of 1-1000 ng/mL would be a typical target for a bioanalytical assay. The correlation coefficient (r²) should be >0.99.

3. Accuracy and Precision

  • Accuracy: The closeness of the measured value to the true value. It is determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) against a calibration curve. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification).

  • Precision: The closeness of agreement among a series of measurements. It is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

    • Repeatability (Intra-assay precision): Precision over a short interval of time with the same operator and equipment.

    • Intermediate Precision (Inter-assay precision): Precision within a laboratory over different days, with different analysts, or on different equipment. The %CV should not exceed 15% (20% for the LLOQ).

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is the lowest concentration on the calibration curve.

5. Stability

The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.[8] Stability should be evaluated under various conditions:

  • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Stability at room temperature for a period of time that mimics sample handling.

  • Long-Term Stability: Stability in a freezer at a specified temperature for an extended period.

  • Post-Preparative (Autosampler) Stability: Stability of the processed samples in the autosampler.

The mean concentration at each stability time point should be within ±15% of the initial concentration.

Hypothetical Validation Data Summary

The following table summarizes the expected performance of the validated LC-MS/MS method for DTEA in human plasma.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity
Range-1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.990.998
Accuracy & Precision
LLOQ (1 ng/mL)Accuracy: ±20%, Precision: ≤20%Accuracy: 105%, Precision: 12%
Low QC (3 ng/mL)Accuracy: ±15%, Precision: ≤15%Accuracy: 98%, Precision: 8%
Mid QC (100 ng/mL)Accuracy: ±15%, Precision: ≤15%Accuracy: 102%, Precision: 6%
High QC (800 ng/mL)Accuracy: ±15%, Precision: ≤15%Accuracy: 99%, Precision: 7%
Limits
LODSignal-to-Noise ≥ 30.3 ng/mL
LOQSignal-to-Noise ≥ 101.0 ng/mL
Stability
Freeze-Thaw (3 cycles)Within ±15% of initial96%
Bench-Top (6 hours)Within ±15% of initial98%
Long-Term (-80°C, 1 month)Within ±15% of initial95%
Autosampler (24 hours)Within ±15% of initial103%

Comparison with Alternative Analytical Methods

While the proposed LC-MS/MS method with derivatization is robust and sensitive, other techniques could be considered depending on the specific application, available instrumentation, and required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Methodology: For DTEA, derivatization would likely be necessary to increase its volatility and thermal stability, and to improve its chromatographic peak shape.[9] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. The derivatized DTEA would then be separated on a capillary GC column and detected by a mass spectrometer.

  • Advantages:

    • High chromatographic resolution.

    • Can be a very sensitive and specific technique.

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable, often necessitating derivatization which adds a sample preparation step.

    • The derivatization process can be complex and may introduce variability.[10]

    • Not suitable for all matrices without extensive cleanup.

Direct Injection LC-MS/MS (Without Derivatization)

In some cases, direct analysis without derivatization may be possible, though challenging for DTEA.

  • Methodology: This would involve injecting the extracted sample directly onto an LC-MS/MS system. Special chromatographic techniques would be required to achieve retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic content mobile phase to retain polar analytes like DTEA.

    • Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged DTEA, which can then be retained on a reversed-phase column.

  • Advantages:

    • Simpler and faster sample preparation as the derivatization step is omitted.

  • Disadvantages:

    • Likely to have significantly lower sensitivity due to poor ionization efficiency of the underivatized DTEA.

    • HILIC chromatography can be less robust and have longer equilibration times than reversed-phase.

    • Ion-pairing reagents can contaminate the MS system and cause ion suppression.

Comparison Summary
FeatureLC-MS/MS with DerivatizationGC-MS with DerivatizationDirect Injection LC-MS/MS
Sensitivity Very HighHighLow to Moderate
Specificity Very HighHighHigh (with MS/MS)
Throughput HighModerateHigh
Robustness HighModerateModerate to Low
Sample Prep Moderate (includes derivatization)Moderate (includes derivatization)Simple
Instrumentation LC-MS/MS systemGC-MS systemLC-MS/MS system
Best For Bioanalysis, trace level quantification in complex matrices.Analysis of volatile amines, when LC-MS/MS is not available.High concentration samples, screening purposes.

Visualizing the Workflow

Assay Validation Workflow

AssayValidationWorkflow cluster_method_dev Method Development cluster_validation Method Validation cluster_application Sample Analysis Dev Develop Sample Prep, LC & MS Conditions Spec Specificity & Selectivity Dev->Spec Validate Lin Linearity & Range Spec->Lin AccPrec Accuracy & Precision (Intra- & Inter-assay) Lin->AccPrec LOQ LOD & LOQ AccPrec->LOQ Stab Stability (Freeze-Thaw, Bench-Top, Long-Term, Post-Preparative) LOQ->Stab Analysis Routine Sample Quantification Stab->Analysis Apply Validated Method

Caption: A flowchart of the overall assay validation process.

Detailed Experimental Workflow for the Proposed LC-MS/MS Method

ExperimentalWorkflow start Start: Plasma Sample (100 µL) step1 Add Acetonitrile (300 µL) + Internal Standard start->step1 step2 Vortex & Centrifuge step1->step2 step3 Collect Supernatant step2->step3 step4 Evaporate to Dryness step3->step4 step5 Reconstitute in Buffer step4->step5 step6 Add Dansyl Chloride & Incubate (60°C) step5->step6 step7 Quench Reaction step6->step7 step8 Inject into LC-MS/MS step7->step8 end End: Data Acquisition & Analysis step8->end

Caption: Step-by-step experimental workflow for DTEA analysis.

Conclusion

The successful validation of a quantitative assay is paramount for generating reliable and reproducible data in research and drug development. For a challenging analyte like this compound, a well-developed LC-MS/MS method with chemical derivatization offers the most robust, sensitive, and specific solution for its quantification in complex biological matrices. While alternative methods like GC-MS or direct injection LC-MS/MS exist, they present their own sets of challenges and are generally less suitable for trace-level bioanalysis of such compounds.

By following the principles of method validation outlined in this guide and adhering to regulatory guidelines, researchers can confidently develop and implement a fit-for-purpose assay for DTEA. The choice of the final method should always be based on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

References

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A Comparative Guide to the Biocompatibility of 2-(Decylthio)ethanamine (DTEA) Functionalized Materials

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the surface chemistry of a biomaterial is a critical determinant of its ultimate success or failure in a biological system. The choice of functionalization dictates the material's interaction with proteins, cells, and tissues, governing its biocompatibility and overall performance. This guide provides an in-depth assessment of materials functionalized with 2-(Decylthio)ethanamine (DTEA), a self-assembled monolayer (SAM) forming molecule with a C10 alkyl chain and a terminal amine group.

Through a critical analysis of established biocompatibility principles and comparative data from analogous systems, we will explore the expected performance of DTEA-functionalized surfaces. This guide will delve into the causality behind experimental choices for assessing biocompatibility and provide actionable, field-proven protocols to empower your research and development.

The Rationale for DTEA Functionalization and the Biocompatibility Imperative

This compound (DTEA) is a molecule of interest for surface modification due to its ability to form dense, organized self-assembled monolayers (SAMs) on noble metal surfaces like gold. The thiol (-SH) group provides a strong anchor to the substrate, while the decyl (C10) alkyl chain contributes to a well-ordered, hydrophobic barrier through van der Waals interactions. The terminal primary amine (-NH2) group offers a versatile platform for further chemical modifications or can be utilized for its inherent positive charge at physiological pH.

However, any material intended for biological applications must undergo rigorous biocompatibility evaluation. The International Organization for Standardization (ISO) provides a framework for this through the ISO 10993 series of standards, which outlines a risk-based approach to assessing the biological safety of medical devices and materials.[1][2] For materials functionalized with novel ligands like DTEA, a tiered approach to biocompatibility testing is essential, starting with fundamental in vitro assays and progressing to more complex in vivo models as required.

Key Biocompatibility Assessments: A Tiered Approach

The biocompatibility of a material is not a single property but a collection of interactions with a biological environment. For DTEA-functionalized materials, the primary concerns revolve around cytotoxicity (the potential to kill cells), hemocompatibility (interactions with blood components), and the inflammatory response.

A logical workflow for assessing these materials begins with fundamental in vitro assays to screen for potential issues before moving to more complex and resource-intensive studies.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Advanced In Vitro & Ex Vivo cluster_2 Tier 3: In Vivo Evaluation a Material Synthesis (DTEA Functionalization) b Physicochemical Characterization (e.g., Contact Angle, XPS) a->b Verification c Cytotoxicity Assays (MTT, LDH) b->c Initial Safety d Hemocompatibility Assay (Hemolysis) b->d Blood Contact Safety e Protein Adsorption Studies c->e Proceed if non-toxic g Whole Blood Loop Models d->g Proceed if hemocompatible f Endothelial Cell Function e->f h Subcutaneous Implantation (Local Tissue Response) g->h Proceed if promising i Systemic Administration (Biodistribution & Toxicity) h->i

Caption: Tiered workflow for biocompatibility assessment.

Comparative Analysis: DTEA vs. Alternative Functionalizations

While direct experimental data on the biocompatibility of DTEA-functionalized materials is limited in the public domain, we can make well-grounded assessments by comparing its structural features to widely studied alternatives. The key characteristics of DTEA are its C10 alkyl chain and its terminal amine group.

The Influence of the Terminal Amine Group

The primary amine group of DTEA will be protonated at physiological pH, imparting a positive surface charge. This has significant implications for biocompatibility:

  • Cytotoxicity: Cationic surfaces are often associated with increased cytotoxicity. The positive charge can lead to strong electrostatic interactions with the negatively charged cell membrane, potentially disrupting its integrity and leading to cell death. Studies on amine-terminated polyamidoamine (PAMAM) dendrimers have shown that the cationic surface charge can induce platelet aggregation and alter cell morphology.

  • Protein Adsorption: Amine-functionalized surfaces tend to readily adsorb proteins from serum.[3] While this can sometimes be leveraged for specific applications, uncontrolled protein adsorption can trigger inflammatory responses and reduce the efficacy of targeted nanoparticles.

  • Cell Adhesion: For some applications, such as tissue engineering scaffolds, the positive charge of amine groups can promote cell adhesion and proliferation.[3]

The Role of the Decyl (C10) Alkyl Chain

The length of the alkyl chain in a self-assembled monolayer influences its packing density and hydrophobicity. Longer alkyl chains (like the C10 chain of DTEA) lead to stronger van der Waals forces between adjacent molecules, resulting in more densely packed and ordered monolayers. This increased order can create a more robust barrier, but the resulting hydrophobic surface can also promote non-specific protein adsorption.[4][5]

Performance Comparison with Standard Alternatives

To contextualize the expected performance of DTEA, it is crucial to compare it with gold-standard functionalizations like polyethylene glycol (PEG) and emerging alternatives like zwitterionic ligands.

Surface FunctionalizationPrimary Physicochemical PropertyExpected CytotoxicityExpected HemolysisKey AdvantageKey Disadvantage
DTEA (Inferred) Cationic, HydrophobicModerate to HighLow to ModerateVersatile for further functionalizationPotential for cytotoxicity and non-specific protein adsorption
Cysteamine (C2-Amine) Cationic, Less HydrophobicModerateLowPromotes cell adhesionLess stable monolayer compared to DTEA
Polyethylene Glycol (PEG) Neutral, Hydrophilic, Steric HindranceVery LowVery Low (<2-5%)[2][6][7]Excellent anti-fouling properties, "stealth" effectPotential for immunogenic response against PEG[1]
Zwitterionic (e.g., Sulfobetaine) Neutral, Super-hydrophilicVery LowVery LowSuperior resistance to protein and bacterial adhesion[8][9][10]More complex synthesis compared to simple thiols

Note: Data for DTEA is inferred based on the properties of long-chain, amine-terminated SAMs. Quantitative data for PEG and Zwitterionic materials are derived from published literature.

Essential Experimental Protocols

To facilitate a rigorous and standardized assessment of DTEA-functionalized materials, this section provides detailed, step-by-step protocols for key in vitro biocompatibility assays.

Protocol: In Vitro Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Principle:

G MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial_Dehydrogenase Mitochondrial_Dehydrogenase Mitochondrial Dehydrogenase (in viable cells)

Caption: Principle of the MTT assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts or a cell line relevant to the material's application) in a 96-well plate at a density of 1 x 104 cells/well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Material Exposure: Introduce the DTEA-functionalized material to the wells. For coatings, this will be the plate itself. For nanoparticles, add them at various concentrations. Include negative (cell culture medium only) and positive (e.g., 0.1% Triton X-100) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Protocol: In Vitro Hemocompatibility via Hemolysis Assay (ASTM E2524-08)

This assay determines the extent to which a material damages red blood cells (RBCs), leading to the release of hemoglobin.

Principle:

G RBCs Red Blood Cells Hemoglobin Free Hemoglobin RBCs->Hemoglobin Material Material Hemolytic Material

Caption: Principle of the hemolysis assay.

Methodology:

  • Blood Collection and Preparation: Obtain fresh human or animal blood in tubes containing an anticoagulant (e.g., heparin). Dilute the blood with phosphate-buffered saline (PBS).

  • Material Incubation: Add the DTEA-functionalized material at various concentrations to tubes containing the diluted blood suspension.

  • Controls: Prepare a negative control (PBS) and a positive control (deionized water or Triton X-100, which causes 100% hemolysis).

  • Incubation: Incubate the tubes at 37°C for 2-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant from each tube.

  • Hemoglobin Quantification: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Sample Abs - Neg Ctrl Abs) / (Pos Ctrl Abs - Neg Ctrl Abs)] x 100

    According to ASTM standards, hemolysis values below 2% are considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is considered hemolytic.

Conclusion and Future Directions

The biocompatibility of this compound (DTEA) functionalized materials is a complex interplay between the positive charge of the terminal amine and the hydrophobic nature of the C10 alkyl chain. Based on comparative analysis with similar chemical structures, it is anticipated that DTEA-functionalized surfaces may present challenges in terms of cytotoxicity and non-specific protein adsorption, while potentially offering benefits for applications requiring cell adhesion or a platform for further chemical modification.

It is imperative that any research or product development involving DTEA-functionalized materials includes a thorough and systematic biocompatibility assessment, following the tiered approach and rigorous protocols outlined in this guide. Direct, quantitative experimental data for DTEA is needed to move beyond inference and provide a definitive biocompatibility profile. Future studies should focus on generating this data and exploring strategies to mitigate potential cytotoxic effects, such as co-assembly with biocompatible ligands like PEG or zwitterions, to unlock the full potential of this versatile surface chemistry.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like 2-(Decylthio)ethanamine are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before outlining disposal procedures, it is crucial to understand the inherent hazards of this compound and its hydrochloride salt. This understanding forms the basis for the procedural choices detailed in this guide.

This compound is a bifunctional molecule containing a long alkyl chain thioether and a primary amine. This structure dictates its chemical reactivity and toxicological profile. The primary hazards, as identified in Safety Data Sheets (SDS) and chemical databases, are summarized below.[1][2][3]

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Skin Irritation Causes skin irritation upon direct contact.H315
Serious Eye Damage Poses a risk of serious and potentially irreversible eye damage.H318
Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[2]H373
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2]H400, H410

The high aquatic toxicity is of particular concern for disposal, as improper release into the environment can have devastating effects on ecosystems.[1] The LC50 for fish (Pimephales promelas) is reported to be as low as 0.11 mg/L over 96 hours, and the EC50 for aquatic invertebrates is 0.033 mg/L over 48 hours.[1]

In-Laboratory Waste Management: A Step-by-Step Protocol

Effective disposal begins with meticulous in-laboratory waste management. The following procedures are designed to ensure safety and compliance from the point of generation to the moment of collection by a certified hazardous waste handler.

Personal Protective Equipment (PPE)

Given the hazards of skin irritation and serious eye damage, the following PPE is mandatory when handling this compound and its waste:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, an apron and/or chemical-resistant suit may be necessary.

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Designated Waste Container: Dedicate a specific, clearly labeled container for this compound waste. Do not mix with other waste streams, particularly strong oxidizing agents.

  • Container Material: Use high-density polyethylene (HDPE) or other chemically compatible plastic containers. Glass is also acceptable, but plastic is preferred to minimize the risk of breakage.

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". List all components of the waste, including any solvents, with their approximate concentrations.

Waste_Segregation cluster_lab Laboratory Workflow cluster_labeling Container Labeling Experiment Experiment Generating This compound Waste Waste_Container Designated HDPE Waste Container Experiment->Waste_Container Transfer Waste Label Label with: 'HAZARDOUS WASTE' 'this compound' List of all components and concentrations Waste_Container->Label

Caption: Workflow for proper segregation and labeling of this compound waste.

On-Site Accumulation

Store the designated waste container in a satellite accumulation area (SAA) that meets the following criteria:

  • Location: In a well-ventilated area, such as a fume hood or a designated and ventilated cabinet for chemical waste.

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.

  • Closure: Keep the container tightly sealed at all times, except when adding waste.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate risks.

Minor Spill (Contained within a fume hood and less than 100 mL)
  • Alert Personnel: Inform others in the immediate area.

  • Ensure Ventilation: Maintain the fume hood sash at the lowest practical height.

  • Containment and Absorption: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Work from the outside of the spill inward.[4]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by water.

  • Waste Disposal: The absorbent material and any contaminated cleaning supplies must be disposed of as hazardous waste.

Major Spill (Outside of a fume hood or greater than 100 mL)
  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

Disposal Procedures and Regulatory Considerations

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company. As the generator of the waste, you are responsible for its proper characterization under the Resource Conservation and Recovery Act (RCRA).

RCRA Waste Characterization

While this compound is not specifically listed as a P- or U-series hazardous waste, it must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[1][2][5]

  • Corrosivity (D002): The SDS for the hydrochloride salt indicates that it causes serious eye damage and skin irritation.[1][2] This strongly suggests that the waste may be characterized as corrosive.

  • Toxicity: The high aquatic toxicity is a significant environmental hazard. While there isn't a specific D-code for ecotoxicity, this characteristic necessitates its management as a hazardous waste to prevent environmental release.[1][2]

Given these characteristics, a conservative and compliant approach is to manage all this compound waste as hazardous. When preparing for disposal, consult with your EHS department to determine the most appropriate EPA waste code. Based on its properties, it could be classified under a general corrosive waste code (D002) or a state-specific code for environmentally hazardous substances.

Disposal_Decision_Flow Start Waste this compound Generated Segregate Segregate in a Labeled, Compatible Container Start->Segregate Store Store in a Designated Satellite Accumulation Area Segregate->Store Spill Spill Occurs? Store->Spill MinorSpill Follow Minor Spill Cleanup Protocol Spill->MinorSpill Yes (Minor) MajorSpill Evacuate and Contact EHS Spill->MajorSpill Yes (Major) Accumulation Accumulate Waste for Disposal Spill->Accumulation No MinorSpill->Accumulation ContactEHS Contact EHS for Waste Pickup Request Accumulation->ContactEHS Characterize Characterize Waste (Likely Corrosive - D002) and Prepare for Shipment ContactEHS->Characterize Disposal Licensed Hazardous Waste Disposal Company Collects Waste Characterize->Disposal

Caption: Decision workflow for the management and disposal of this compound.

In-Lab Treatment (Not Recommended)

While some laboratory procedures describe the oxidation of thiols with bleach or the neutralization of amines, in-lab chemical treatment of this compound waste is not recommended. The presence of both a thioether and an amine group could lead to complex and potentially hazardous side reactions and byproducts. Such treatment would also require extensive validation to ensure complete degradation, which is often not feasible in a research setting. The most prudent and compliant approach is to dispose of the untreated chemical waste through a certified vendor.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For this compound, a compound with significant skin, eye, and aquatic hazards, a rigorous disposal protocol is essential. By adhering to the procedures outlined in this guide—from mandatory PPE and proper waste segregation to comprehensive spill management and compliant final disposal—researchers can mitigate risks, ensure a safe laboratory environment, and protect our ecosystems.

References

  • Echemi. (n.d.). Ethanamine, 2-(decylthio)-, hydrochloride (1:1) Safety Data Sheets.
  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • U.S. Environmental Protection Agency. (2009). Summary of Product Chemistry, Environmental Fate, and Ecotoxicity Data for the this compound hydrochloride. Regulations.gov.
  • U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
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  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering.

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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(Decylthio)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals handling 2-(Decylthio)ethanamine must adhere to stringent safety protocols to mitigate the inherent risks associated with this chemical. This guide provides essential, in-depth information on the selection, use, and disposal of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to work safely, ensuring both personal and environmental protection.

Hazard Profile of this compound: Understanding the Risks

This compound, in its hydrochloride form, is a chemical compound that demands careful handling due to its significant hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as follows:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage (Category 1): Poses a high risk of causing serious, potentially irreversible, damage to the eyes.[1][2]

  • Specific Target Organ Toxicity - Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Hazardous to the Aquatic Environment (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]

Understanding these hazards is the foundational step in building a robust safety culture and justifies the stringent PPE requirements outlined below. The "Danger" signal word associated with this compound underscores the importance of diligent adherence to safety protocols.[1][2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Eye and Face Protection: The First Line of Defense

Given its classification as causing serious eye damage (Category 1), robust eye and face protection is non-negotiable.[1][2]

  • Primary Protection: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[1] These are essential to protect against splashes.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.

Causality: The thiol and amine functional groups can be highly reactive with biological tissues. The cornea is particularly vulnerable, and direct contact can lead to severe burns and permanent vision loss. Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation and potential systemic absorption, comprehensive skin and body protection is required.[1]

  • Gloves: Use compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for the specific glove type and thickness against this compound or similar chemicals. Gloves must be inspected for any signs of degradation or perforation before each use.[3]

  • Laboratory Coat/Coveralls: A flame-resistant and impervious laboratory coat is the minimum requirement.[1] For larger quantities or tasks with a high risk of spillage, chemical-resistant coveralls are recommended.

  • Footwear: Closed-toe shoes are mandatory. For situations with a significant risk of spills, protective boots should be worn.[3]

Causality: The lipophilic decyl chain in this compound can facilitate its penetration through the skin's lipid layers. Direct contact can cause localized irritation, and prolonged or repeated contact could lead to more severe dermatitis or allow the substance to enter the bloodstream.

Respiratory Protection: Safeguarding Against Inhalation

While the vapor pressure of this compound may be low, certain operations can generate aerosols or dust (if in solid form).

  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Respirator Use: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[1] The choice of cartridge will depend on the specific form of the chemical being handled (e.g., particulate filter for dusts, organic vapor cartridge for fumes). A comprehensive respiratory protection program compliant with OSHA standards is necessary when respirators are required.[4]

Causality: Inhalation of chemical vapors, mists, or dusts can cause irritation to the respiratory tract. Given the specific target organ toxicity warning, minimizing any potential inhalation exposure is a critical precautionary measure.

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.

PPE Donning and Doffing Protocol

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) don1 1. Gown/Coveralls don2 2. Respirator (if required) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Gloves (over cuffs) don3->don4 doff1 1. Gloves (outer pair if double-gloved) doff2 2. Gown/Coveralls doff1->doff2 doff3 3. Goggles & Face Shield doff2->doff3 doff4 4. Respirator (if worn) doff3->doff4 start Enter Lab wash_in Wash Hands start->wash_in donning Don PPE wash_in->donning Follow Sequence experiment Handle Chemical donning->experiment decontaminate Decontaminate Workspace experiment->decontaminate doffing Doff PPE decontaminate->doffing Follow Sequence wash_out Wash Hands Thoroughly doffing->wash_out exit Exit Lab wash_out->exit

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.